Methiozolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJGICLTMWFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895800 | |
| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403640-27-7 | |
| Record name | Methiozolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403640-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiozolin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403640277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIOZOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK1KZ980DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methiozolin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiozolin, a selective herbicide belonging to the isoxazoline (B3343090) chemical family, has emerged as a potent agent for the control of annual bluegrass (Poa annua L.) in turfgrass. Initially, its mode of action was enigmatic, with hypotheses pointing towards pigment or cellulose (B213188) biosynthesis inhibition. However, extensive research has systematically dismantled these early theories, revealing a more nuanced and specific target. This technical guide synthesizes the current scientific understanding of this compound's mechanism of action, presenting key experimental findings, quantitative data, and detailed protocols to provide a comprehensive resource for the scientific community. The evidence strongly indicates that this compound primarily functions as an inhibitor of fatty acid synthesis, specifically targeting fatty acid thioesterases (FATs), leading to the arrest of meristematic growth and subsequent plant death.
Introduction: From Ambiguity to a Refined Hypothesis
This compound's journey to classification has been one of scientific inquiry and elimination. Initial observations of its herbicidal effects led to two primary hypotheses regarding its mechanism of action:
-
Pigment Inhibition: The idea that this compound could inhibit pigment synthesis, possibly through the inhibition of tyrosine aminotransferases (TATs).
-
Cellulose Biosynthesis Inhibition (CBI): The hypothesis that this compound disrupts the formation of plant cell walls.
Subsequent rigorous experimentation, however, failed to substantiate these claims. Studies demonstrated that this compound has a minimal impact on chlorophyll (B73375) and α-tocopherol levels, and supplementation with metabolites from the TAT pathway did not mitigate its phytotoxic effects.[1][2] Furthermore, microscopic analysis of root cells from plants treated with this compound did not exhibit the characteristic swelling and loss of anisotropic growth associated with known cellulose biosynthesis inhibitors.[1][3]
This led researchers to explore alternative pathways. A significant breakthrough came from comparative physiological studies. The herbicidal symptoms induced by this compound were found to be strikingly similar to those caused by cinmethylin, a known inhibitor of fatty acid synthesis via the inhibition of fatty acid thioesterases (FATs).[1][2] This observation, coupled with direct evidence of reduced fatty acid content in treated Lemna and in vitro binding assays with FATs, has solidified the current understanding of this compound as a fatty acid synthesis inhibitor.[1][3] Consequently, the Weed Science Society of America (WSSA) has classified this compound as a Group 30 herbicide, targeting the inhibition of fatty acid thioesterase.[1]
The Core Mechanism: Inhibition of Fatty Acid Thioesterase (FAT)
The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT). FATs are crucial enzymes in plant lipid metabolism, responsible for hydrolyzing acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. These free fatty acids are the fundamental building blocks for a vast array of essential lipids, including membrane lipids, storage lipids, and signaling molecules.
By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cascade of downstream effects that ultimately culminate in the arrest of cell proliferation and plant death. The most pronounced and characteristic symptom of this compound exposure is the cessation of growth in meristematic tissues, the sites of active cell division in plants.[1][2][3] This inhibition of cell proliferation, rather than cell elongation, is a key diagnostic feature of its mode of action.[1][2][3]
Signaling Pathway and Metabolic Disruption
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its impact on the fatty acid synthesis pathway.
Caption: Proposed mechanism of action of this compound via inhibition of fatty acid thioesterase (FAT).
Quantitative Data on Herbicidal Activity
The efficacy of this compound has been quantified in several studies, primarily using Arabidopsis thaliana as a model system. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Reference |
| Root Growth Inhibition (GR50) | Arabidopsis thaliana | 8 nM | [1][2][3] |
| Shoot Emergence Inhibition (GR80) | Arabidopsis thaliana | ~50 nM | [1][2][3] |
| Complete Arrest of Apical Meristem Growth | Arabidopsis thaliana | >500 nM | [1][2][3] |
| Root Growth Inhibition (GR50) | Corn (Zea mays) | 0.03 µM (30 nM) | [4] |
Table 1: Growth inhibition concentrations of this compound in sensitive plant species.
| Species | Application Timing | GR50 (g ha-1) | Reference |
| Annual Bluegrass (Poa annua) | Pre-emergence | 23 | [5] |
| 2-leaf stage | 52 | [5] | |
| 4-leaf stage | 104 | [5] | |
| 8-leaf stage | 218 | [5] |
Table 2: Growth reduction (GR50) values for this compound on annual bluegrass at different growth stages.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key experiments that have elucidated the mechanism of action of this compound.
Plant Growth and Treatment for Physiological Assays
A common experimental workflow involves the sterile culture of model plants on nutrient-agar plates, allowing for precise control over the concentration of this compound and direct observation of root growth.
Caption: A typical experimental workflow for assessing the effect of this compound on plant growth.
Protocol Details:
-
Seed Sterilization: Seeds of Arabidopsis thaliana or Poa annua are surface sterilized using a solution of bleach and Triton X-100, followed by several rinses with sterile water.
-
Media Preparation: A basal nutrient medium, such as half-strength Murashige and Skoog (MS) medium, is prepared and solidified with agar. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 500 nM).
-
Plating and Stratification: Sterilized seeds are plated on the this compound-containing agar plates. The plates are then sealed and stored at 4°C for 2-4 days to synchronize germination (stratification).
-
Incubation and Growth: Plates are transferred to a controlled environment growth chamber, typically with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) and a constant temperature (e.g., 22°C).
-
Data Collection and Analysis: Root growth is measured at regular intervals using a ruler or digital imaging software. Shoot emergence and development are also recorded. The data is then used to calculate the concentration of this compound required to cause 50% (GR50) or 80% (GR80) growth reduction compared to untreated controls.
Microscopic Analysis of Root Cells
To differentiate between effects on cell proliferation and cell elongation, microscopic examination of root tips is performed.
Protocol Details:
-
Plant Growth: Seedlings are grown on agar plates with and without a specific concentration of this compound (e.g., 100 nM) and a known cellulose biosynthesis inhibitor (e.g., indaziflam) as a positive control.
-
Staining and Mounting: After a defined growth period (e.g., 3 days), seedlings are carefully removed, and their roots are stained with a fluorescent dye that visualizes cell walls (e.g., propidium (B1200493) iodide). The stained roots are then mounted on a microscope slide.
-
Imaging: The root tips are imaged using a confocal or fluorescence microscope.
-
Analysis: The length and morphology of cells in the meristematic and elongation zones are measured and compared between treatments. In this compound-treated roots, cell length is expected to be similar to untreated controls, whereas in the CBI-treated roots, cells will appear swollen and shorter.[1][3]
Fatty Acid Analysis
To provide direct evidence for the inhibition of fatty acid synthesis, the fatty acid profile of treated and untreated plants is analyzed.
Protocol Details:
-
Plant Culture and Treatment: A suitable plant system, such as Lemna aequinoctialis, is grown in liquid culture with and without this compound (e.g., 1 µM).
-
Lipid Extraction: Plant tissues are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Fatty Acid Methylation: The extracted lipids are transmethylated to produce fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and quantified using GC-MS.
-
Data Analysis: The abundance of different fatty acids is compared between treated and untreated samples. A reduction in the overall fatty acid content in this compound-treated plants supports the hypothesis of fatty acid synthesis inhibition.[1]
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. bioone.org [bioone.org]
- 3. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 4. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 5. This compound [5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3,3(3-methylthiophen-2-yl)-1,2-isoxazoline], a new annual bluegrass (Poa annua L.) herbicide for turfgrasses - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Methiozolin?
An In-depth Technical Guide to the Chemical Structure of Methiozolin
Introduction
This compound is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical family.[1][2][3] It is utilized for both pre- and post-emergence control of specific grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass settings such as golf courses.[1][4][5] Initially developed as a potential herbicide for rice, its efficacy has been well-documented for turfgrass management.[1][6] The herbicidal activity of this compound is primarily absorbed through the roots and is characterized as slow-acting, leading to the inhibition of plant growth.[3][4][7] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of this compound, intended for a scientific audience.
Chemical Identity and Structure
The chemical identity of this compound is defined by its specific molecular arrangement and identifiers. The commercial product is a racemic mixture, containing equal amounts of its two enantiomers.[3][8][9]
-
IUPAC Name: 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole[8][10][11]
Structural Elucidation
The molecular framework of this compound is comprised of several key functional groups that dictate its chemical behavior and biological activity.[8][10] The core of the molecule is a 4,5-dihydro-1,2-oxazole (isoxazole) ring.[8]
Key structural features include:
-
A 3-methylthiophen-2-yl group attached to the C3 position of the isoxazole (B147169) ring.[8]
-
A methyl group and a (2,6-difluorobenzyloxy)methyl group attached to the C5 position of the isoxazole ring.[8]
-
A chiral center at the C5 position of the isoxazole ring, where the carbon atom is bonded to four different substituents. This stereocenter results in two enantiomeric forms: (R)-methiozolin and (S)-methiozolin.[8]
The structure can be represented by the following SMILES notation: CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F.[8][10]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, environmental fate, and mode of action.
| Property | Value | References |
| Physical State | Oily solid, white to off-white/light beige in color. | [8] |
| Melting Point | 73 - 75 °C | [8] |
| Boiling Point | 402.7 °C | [3] |
| Water Solubility | 1.6 - 3.4 mg/L (at 20 °C) | [3][4][8][13][14] |
| Octanol-Water Partition Coefficient (log Kₒw) | 3.9 | [13][14] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been documented, aiming for high purity and yield.
Method 1: Original Laboratory Synthesis This foundational method involves the coupling of two key intermediates.[8]
-
Reactants: 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol and 2,6-difluorobenzyl bromide.[8]
-
Base and Solvent: Sodium hydride (NaH) is used as the base in a dimethylformamide (DMF) solvent.[8]
-
Conditions: The reaction is conducted under anhydrous conditions at a temperature of 60-70°C.[8]
Method 2: Alternative Laboratory Synthesis This method provides an alternative base and solvent system.
-
Reactants: Optically pure forms of 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol are reacted with 2,6-difluorobenzyl chloride.[8]
-
Base and Solvent: Sodium hydroxide (B78521) (NaOH) serves as the base in a tetrahydrofuran (B95107) (THF) solvent.[8]
-
Conditions: The reaction is maintained at 60-70°C.[8]
-
Workup: Following the reaction, a standard workup includes dilution with an organic solvent, washing with water, and concentration to yield the product.[8]
Method 3: Commercial Production This process is optimized for larger-scale synthesis.[3]
-
Reaction: 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl methanol (B129727) is reacted with 2,6-difluorobenzyl chloride or bromide.[3]
-
Solvent System: A mixed solvent system of water and an organic solvent (e.g., toluene, benzene) is utilized.[3]
-
Catalysis: The reaction is facilitated by an alkali metal salt (e.g., potassium carbonate) and a phase transfer catalyst.[3]
-
Conditions: The temperature is maintained between 50-100°C.[3]
-
Purification: The resulting organic layer is concentrated and the final product is purified by crystallization.[3]
Analytical Methodologies
The characterization and quantification of this compound in various samples are performed using standard analytical techniques.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the primary method for the identification and quantification of this compound in environmental and biological matrices like soil and turfgrass.[8][13][15] It offers high sensitivity and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used for the structural elucidation of the this compound molecule.[8]
-
Spectroscopic Analysis: Infrared (IR) spectroscopy helps identify functional groups, such as carbon-oxygen and carbon-nitrogen bonds, while Ultraviolet-visible (UV-Vis) spectroscopy provides information on the conjugated systems within the molecule.[8]
Mechanism of Action
The herbicidal activity of this compound stems from its ability to disrupt a critical biochemical pathway in susceptible plants. While initial research suggested it might inhibit tyrosine aminotransferase (TAT) or cellulose (B213188) biosynthesis, the current consensus points to the inhibition of fatty acid synthesis.[1][2][4][5]
This compound functions as an inhibitor of fatty acid thioesterase (FAT) .[5][10][13] This enzyme is crucial in the fatty acid synthesis pathway within plant plastids, where it catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. By inhibiting FAT, this compound disrupts the production of fatty acids, which are essential components for building cell membranes and storing energy. This leads to an arrest of meristematic growth and ultimately, the death of the target weed.[2][5]
Caption: Proposed mechanism of action of this compound via inhibition of Fatty Acid Thioesterase (FAT).
References
- 1. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 2. bioone.org [bioone.org]
- 3. This compound (Ref: MRC-01) [sitem.herts.ac.uk]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Buy this compound | 403640-27-7 [smolecule.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Buy this compound (EVT-1582560) | 403640-27-7 [evitachem.com]
- 11. This compound | C17H17F2NO2S | CID 11500973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 14. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
Methiozolin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction and Discovery
Methiozolin is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical class, developed for the pre- and post-emergence control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass settings.[1][2] Its development represents a significant advancement in turf management, offering a novel mode of action for controlling herbicide-resistant weed biotypes.[3][4]
Discovery & Development History: The compound, chemically identified as 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole, was discovered and developed by Moghu Research Center, a South Korean company specializing in herbicide research.[5] Initially, research explored its potential as a herbicide for rice cultivation.[6][7] However, its high efficacy and safety on various cool and warm-season turfgrasses led to its repositioning as a specialized turf herbicide.[8]
The first registrations for turfgrass use occurred in South Korea in April 2010 under the trade name PoaCure®.[9][10] Following extensive testing by university turfgrass programs in the United States, the U.S. Environmental Protection Agency (EPA) granted an unconditional registration for its use on golf courses in December 2019.[2][4][5]
Chemical and Physical Properties
The physicochemical properties of this compound are critical to its application, uptake, and environmental fate. It is characterized by low water solubility and a high octanol-water partition coefficient, indicating a lipophilic nature that influences its interaction with soil and plant tissues.[11]
| Property | Value | Reference |
| IUPAC Name | 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | [11] |
| CAS Number | 403640-27-7 | [1] |
| Molecular Formula | C₁₇H₁₇F₂NO₂S | [11] |
| Molecular Weight | 337.4 g/mol | [11] |
| Physical State | White to off-white oily solid at room temperature | [11] |
| Water Solubility | 1.6 - 3.4 mg/L (at 20-25°C) | [11] |
| Log P (Kow) | 3.9 | [11] |
| Soil Half-Life (Aerobic) | 47.1 to 185 days | [1] |
Synthesis of this compound
The commercial synthesis of this compound is achieved through a two-component coupling reaction.[12] This process has been optimized to ensure high purity and yield, making it suitable for industrial-scale production.
Key Synthesis Pathway
The primary synthetic route involves the etherification of an isoxazole-methanol intermediate with a difluorobenzyl halide.[12] Specifically, 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol is reacted with 2,6-difluorobenzyl bromide or chloride. This reaction is conducted in a biphasic solvent system under the influence of a base and a phase transfer catalyst to facilitate the coupling.
Experimental Protocol
The following protocol is a representative summary based on publicly available synthesis descriptions.
-
Reaction Setup : Charge a reaction vessel with the starting material, 4,5-dihydro-5-methyl-3-{(3-methylthiophene-2-yl)-isoxazole-5-yl}methanol.
-
Solvent Addition : Add a mixed solvent system consisting of water and an organic solvent such as toluene or chlorobenzene.
-
Reagent Addition : Introduce an alkali metal salt (e.g., sodium hydroxide) as the base and a suitable phase transfer catalyst. Add 2,6-difluorobenzyl bromide (or chloride) to the mixture.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 50 and 100°C and maintain with stirring until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC, GC-MS).
-
Workup and Isolation : Upon completion, cool the mixture and separate the organic and aqueous layers. Wash the organic layer to remove impurities.
-
Purification : Concentrate the organic layer and purify the crude product. This is typically achieved through crystallization using a solvent system such as alcohols and aliphatic hydrocarbons to yield high-purity this compound.
Mechanism of Action
The elucidation of this compound's mechanism of action (MoA) has evolved over time, with initial hypotheses later being disproven in favor of a novel target for turf herbicides.
Evolution of Understanding
Initial research and regulatory submissions proposed two potential mechanisms of action for this compound:
-
Tyrosine Aminotransferase (TAT) Inhibition : It was initially suggested that this compound might inhibit TAT, an enzyme involved in the biosynthesis of plastoquinone (B1678516) and tocopherols.[1][4][13] This would disrupt photosystem II and carotenoid synthesis.
-
Cellulose (B213188) Biosynthesis Inhibition (CBI) : Another early hypothesis was that this compound acted as a cellulose biosynthesis inhibitor (CBI), which would directly affect plant cell wall formation.[14][15][16]
However, subsequent exploratory research provided strong evidence against these hypotheses. Studies on Arabidopsis showed that supplements in the TAT pathway could not rescue seedlings from this compound's phytotoxic effects.[14][15] Furthermore, microscopic examination of root cells from treated plants did not show the characteristic swelling and loss of anisotropic growth typical of CBI herbicides like isoxaben (B1672637).[14][17] Researchers concluded that this compound inhibits cell proliferation rather than cell elongation, pointing to a different primary target.[14][15]
Confirmed Mechanism: Fatty Acid Thioesterase (FAT) Inhibition
Further investigations revealed that this compound produced a physiological profile very similar to cinmethylin, a known inhibitor of fatty acid synthesis.[14][15] The specific target was identified as fatty acid thioesterase (FAT) .[15][18][19] FAT enzymes are critical for terminating fatty acid synthesis in plant plastids by hydrolyzing the acyl-acyl carrier protein (acyl-ACP), releasing free fatty acids.
By inhibiting FAT, this compound disrupts the plant's ability to produce essential fatty acids, which are vital components of cell membranes and energy storage molecules.[15][18] This disruption leads to a cessation of cell proliferation, particularly in the rapidly dividing meristematic tissues of roots and shoots, ultimately causing growth arrest and plant death.[14] This novel MoA for turfgrass herbicides places this compound in the Weed Science Society of America (WSSA) Group 30.[1]
Experimental Workflow for MoA Determination
The workflow to identify this compound's MoA involved a systematic process of elimination and comparative studies.
Herbicidal Efficacy and Application
This compound is highly effective for controlling Poa annua, with its efficacy being dependent on the weed's growth stage at the time of application. It demonstrates high activity at very low concentrations, particularly on model organisms like Arabidopsis thaliana.
| Species / Condition | Parameter | Value | Reference |
| Arabidopsis thaliana | Root Growth GR₅₀ | 8 nM | [11][14][15] |
| Arabidopsis thaliana | Shoot Emergence GR₈₀ | ~50 nM | [14][15] |
| Poa annua | PRE Control GR₅₀ | 23 g ai/ha | [20][21] |
| Poa annua | Two-leaf Stage GR₅₀ | 52 g ai/ha | [20][21] |
| Poa annua | Four-leaf Stage GR₅₀ | 104 g ai/ha | [20][21] |
| Poa annua | Eight-leaf Stage GR₅₀ | 218 g ai/ha | [20][21] |
| Herbicide-Resistant Poa annua | Biomass Reduction GR₅₀ | 159 to 421 g ai/ha | [3][22] |
| Goosegrass (Eleusine indica) | PRE Control WR₉₀ | 30.4 g ai/ha | [23] |
| Smooth Crabgrass (Digitaria sanguinalis) | PRE Control WR₉₀ | 118 g ai/ha | [23] |
Registered Application Rates: this compound's use on golf courses is governed by specific application rates that vary by the area of the course to ensure turf safety and efficacy. Its activity is primarily through root uptake and is enhanced by irrigation following application.[1][13]
| Golf Course Area | Maximum Single Rate (US) | Maximum Annual Rate (Northern US) | Reference |
| Putting Greens | 0.46 lbs a.i./acre | 2.3 lbs a.i./acre | [1][13] |
| Fairways, Tees, Collars, Approaches | 0.92 lbs a.i./acre | 5.52 lbs a.i./acre | [1][13] |
Conclusion
This compound represents a significant innovation in herbicide technology for the turfgrass industry. Its journey from a candidate for rice weed control to a specialized tool for managing one of the most problematic turf weeds, Poa annua, highlights a successful development pipeline. The elucidation of its novel mechanism of action as a fatty acid thioesterase (FAT) inhibitor provides turf managers with a valuable tool for herbicide resistance management. With well-defined synthesis protocols and a deep understanding of its biological activity, this compound is poised to be a cornerstone of modern weed control programs on golf courses and other managed turf areas.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. poacure.com [poacure.com]
- 3. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. poacure.com [poacure.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rice herbicide, fenoxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of The New Turf Herbicide this compound -Korean Journal of Weed Science [koreascience.kr]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. The Korean Society of Pesticide Science [kspsjournal.or.kr]
- 11. Buy this compound | 403640-27-7 [smolecule.com]
- 12. This compound (Ref: MRC-01) [sitem.herts.ac.uk]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Modifications of cellulose synthase confer resistance to isoxaben and thiazolidinone herbicides in Arabidopsis Ixr1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methiozolin: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiozolin is a systemic herbicide belonging to the isoxazoline (B3343090) chemical class. It is primarily used for the pre- and post-emergent control of grassy weeds in turfgrass. Its efficacy stems from a novel mode of action that involves the inhibition of tyrosine aminotransferase, a key enzyme in the biochemical pathway of plastoquinone (B1678516) synthesis. This disruption of plastoquinone biosynthesis ultimately interferes with the plant's photosynthetic capabilities and other vital cellular processes, leading to growth inhibition and eventual death of the target weed. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and experimental workflows.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and for the development of analytical methods and formulations.
| Property | Value | Reference |
| IUPAC Name | 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole | [1][2] |
| CAS Number | 403640-27-7 | [1][2] |
| Molecular Formula | C₁₇H₁₇F₂NO₂S | [1][2] |
| Molecular Weight | 337.4 g/mol | [1][2] |
| Physical State | Oily solid at ambient temperatures | [1] |
| Melting Point | 73 - 75 °C | [1] |
| Boiling Point | > 100 °C | [1] |
| Water Solubility | 1.6 mg/L (at 20 °C) | [1] |
| Vapor Pressure | 3.28 x 10⁻¹⁰ Torr (at 20 °C) | [1] |
| Octanol-Water Partition Coefficient (log P) | 3.9 | [1] |
| pKa | Not available | |
| Hydrolysis Half-life | 4534 days (pH 7), Stable at pH 9 | [1] |
| Photolysis Half-life in Water | 19.6 - 20.8 days | [1] |
Experimental Protocols
The determination of the physical and chemical properties of a compound like this compound follows standardized and internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability across different laboratories. Below are detailed summaries of the protocols relevant to the properties listed above.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This property is a good indicator of the purity of a substance.
-
Principle: A small, representative sample of this compound is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.
-
Apparatus: Capillary tubes, heating bath or metal block with temperature control, calibrated thermometer or temperature sensor.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range. For pure substances, this range is typically narrow.[3][4][5]
-
Water Solubility (OECD Guideline 105 - Flask Method)
Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[6][7][8]
-
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.
-
Apparatus: Flasks with stoppers, constant temperature bath or shaker, centrifuge, analytical instrumentation for concentration measurement (e.g., HPLC, GC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged to separate the undissolved solid from the aqueous solution.
-
A sample of the clear aqueous phase is carefully withdrawn.
-
The concentration of this compound in the sample is determined using a suitable and validated analytical method.[6][7][8]
-
Vapor Pressure (OECD Guideline 104 - Static Method)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
-
Principle: The static method involves introducing a sample of this compound into a vacuum-sealed container and measuring the pressure at thermal equilibrium.[9][10][11]
-
Apparatus: A vacuum-tight sample vessel, a pressure measuring device (manometer), a thermostat-controlled bath, and a vacuum pump.
-
Procedure:
-
A small amount of this compound is placed in the sample vessel.
-
The vessel is evacuated to remove air.
-
The vessel is then placed in a thermostat-controlled bath and brought to the desired temperature.
-
The pressure inside the vessel is measured once equilibrium is established between the condensed and vapor phases.
-
Measurements are repeated at different temperatures to establish the vapor pressure curve.[9][10][11]
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)
The octanol-water partition coefficient (P) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of a chemical in n-octanol and water at equilibrium. It is usually expressed as its logarithm (log P).[12][13][14][15]
-
Principle: A solution of this compound is partitioned between n-octanol and water. The concentration of the substance in each phase is measured after equilibrium has been reached.
-
Apparatus: Separatory funnels or centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrumentation for concentration measurement.
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The solution is placed in a separatory funnel with the other solvent.
-
The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation can be used to aid separation.
-
The concentrations of this compound in both the n-octanol and water phases are determined analytically.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12][13][14][15]
-
Hydrolysis as a Function of pH (OECD Guideline 111)
This test determines the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH values.[16][17][18][19]
-
Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing a known concentration of this compound are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.
-
Apparatus: Sterile flasks, constant temperature incubator, pH meter, analytical instrumentation for concentration measurement.
-
Procedure:
-
Sterile buffer solutions at pH 4, 7, and 9 are prepared.
-
A known concentration of this compound is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).
-
Samples are taken at various time intervals.
-
The concentration of this compound in each sample is determined.
-
The rate of hydrolysis and the half-life are calculated for each pH.[16][17][18][19]
-
Phototransformation of Chemicals in Water (OECD Guideline 316)
This guideline is used to determine the rate and pathway of direct photodegradation of a chemical in water when exposed to simulated sunlight.[2][20][21][22][23]
-
Principle: An aqueous solution of this compound is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.
-
Apparatus: Photoreactor with a light source (e.g., xenon arc lamp) simulating sunlight, quartz reaction vessels, temperature control system, analytical instrumentation.
-
Procedure:
-
A solution of this compound in purified water (often buffered) is prepared in quartz vessels (which are transparent to UV light).
-
The vessels are placed in a photoreactor and irradiated with a light source of known spectral distribution and intensity.
-
Dark control samples are incubated under the same conditions but shielded from light to account for non-photolytic degradation.
-
Samples are withdrawn at various time intervals from both irradiated and dark control vessels.
-
The concentration of this compound and any major transformation products are determined.
-
The phototransformation rate constant and half-life are calculated.[2][20][21][22][23]
-
Visualizations
Signaling Pathway: Mode of Action of this compound
This compound's herbicidal activity is attributed to its inhibition of the enzyme tyrosine aminotransferase (TAT). This enzyme is a critical component of the biosynthetic pathway for plastoquinone, an essential molecule for electron transport in photosynthesis. By blocking TAT, this compound disrupts the production of plastoquinone, leading to a cascade of inhibitory effects on photosynthesis and ultimately causing plant death.
Experimental Workflow: Determination of Water Solubility (Flask Method - OECD 105)
The following diagram illustrates the key steps involved in determining the water solubility of this compound using the flask method as described in OECD Guideline 105.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of this compound, offering valuable data and methodological insights for researchers and professionals in the fields of agricultural science and drug development. The summarized quantitative data, coupled with detailed experimental protocols based on OECD guidelines, serves as a robust resource for further research, risk assessment, and formulation development. The visualizations of this compound's mode of action and a representative experimental workflow offer a clear and concise understanding of its biochemical interactions and the practical aspects of its characterization. A thorough understanding of these fundamental properties is essential for the safe, effective, and environmentally responsible use of this herbicide.
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. consilab.de [consilab.de]
- 11. oecd.org [oecd.org]
- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 20. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
- 22. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 23. shop.fera.co.uk [shop.fera.co.uk]
Toxicological Profile of Methiozolin and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Methiozolin and its metabolites. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support further research and development.
Executive Summary
This compound, an isoxazoline (B3343090) herbicide, is utilized for the selective control of annual bluegrass in turfgrass. Its mode of action is believed to involve the inhibition of fatty acid thioesterase (FAT). Toxicological evaluations have categorized this compound as having low acute toxicity. Metabolism of this compound is extensive, with several minor metabolites identified. One major environmental degradate, Met-3, has been noted for having toxicity similar to the parent compound in ecological contexts. This guide summarizes the key toxicological endpoints, details the experimental protocols used in pivotal studies, and visualizes the proposed mechanisms and experimental workflows.
General Information
| Property | Value |
| Chemical Name | 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline |
| CAS Number | 403640-27-7 |
| Chemical Class | Isoxazoline |
| Herbicide Group (WSSA) | 30 |
| Primary Use | Herbicide for golf course turf |
Human Health Toxicology
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. A specific target organ has not been identified.[1][2]
Acute Toxicity
| Study | Species | Route | Endpoint | Value | Toxicity Category |
| Acute Oral | Rat | Oral | LD50 | >2000 mg/kg | III |
| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | III |
| Acute Inhalation | Rat | Inhalation | LC50 | >5.0 mg/L | III |
| Primary Eye Irritation | Rabbit | Ocular | - | Mild Irritant | III |
| Primary Dermal Irritation | Rabbit | Dermal | - | Non-irritant | IV |
| Dermal Sensitization | Guinea Pig | Dermal | - | Not a sensitizer | - |
Toxicity Categories are based on the US EPA classification system.
Subchronic and Chronic Toxicity
| Study | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL |
| 28-Day Dermal | Rat | 28 days | 1000 mg/kg/day (limit dose) | - | No evidence of dermal toxicity.[1] |
| Developmental Toxicity | Rabbit | Gestation Days 6-28 | 250 mg/kg/day | 500 mg/kg/day | Maternal toxicity (abortion, decreased body weight), decreased fetal weight.[3] |
A chronic reference dose (cRfD) for the general population has been established at 0.43 mg/kg/day.[1]
Neurotoxicity
Evidence of neurotoxicity was observed in an acute neurotoxicity study in rats, with effects on locomotor measurements at doses of 1,000 mg/kg/day and higher.[1][2] However, neuropathological effects were not observed, and no other evidence of neurotoxicity was found in the available database.[1][2]
Carcinogenicity
Carcinogenicity studies were not required for the non-food use registration of this compound, and therefore, a cancer classification has not been determined by the EPA.[4]
Metabolism and Pharmacokinetics (ADME)
Studies in rats indicate that orally administered this compound is readily absorbed from the gastrointestinal tract, distributed to various tissues within 12 hours, and extensively metabolized.[5] Elimination occurs primarily through feces and urine, with the majority excreted within 48 hours, showing no evidence of tissue accumulation.[5] Biliary excretion accounted for 40.1% of the administered dose.[5]
Two identified metabolites in rats are:[5]
-
Met-1: A glucuronic acid conjugate.
-
Met-2: [2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol.
In ricefish, this compound is metabolized into numerous minor metabolites, including 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol.[6]
Environmental Fate and Ecotoxicology
This compound is moderately persistent to persistent in the environment and is slightly mobile in soil.[4] Its primary routes of dissipation are photodegradation and aerobic metabolism.[1][2][4]
Environmental Degradates
This compound has five major environmental degradates: Met-3, Met-6, Met-7, DFBA, and DFBA acid.[4] Only Met-3 was found to have toxicity similar to the parent compound and was considered a residue of concern in the EPA's ecological risk assessment.[4]
Ecotoxicity
| Organism Group | Toxicity Level | Key Findings |
| Aquatic Life | ||
| Freshwater Fish | Moderately Toxic (Acute) | - |
| Freshwater Invertebrates | Moderately Toxic (Acute) | - |
| Estuarine/Marine Invertebrates | Highly Toxic (Acute) | - |
| Vascular Aquatic Plants | Sensitive | Predicted exposures exceeded EPA's levels of concern.[4] |
| Terrestrial Life | ||
| Birds | Practically Non-toxic (Acute) | - |
| Mammals | Practically Non-toxic (Acute) | Chronic risk levels were exceeded for various food sources.[4] |
| Honey Bees | Practically Non-toxic (Acute Oral & Contact) | Estimated exposure is significantly higher than the highest concentration tested for adult toxicity.[4] |
The 96-hour LC50 for this compound in ricefish (Oryzias latipes) is 2.2 mg/L.[6]
Experimental Protocols
Developmental Toxicity Study in Rabbits
-
Test Species: Pregnant New Zealand White Rabbits.
-
Group Size: 25 artificially inseminated females per group.
-
Dose Levels: 0, 125, 250, and 500 mg/kg/day.
-
Administration: Oral gavage.
-
Exposure Period: Gestation days 6 to 28.
-
Observations: Maternal clinical signs, body weight, and food consumption were monitored.
-
Termination: Cesarean section on gestation day 29.
-
Endpoints Evaluated: Number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal abnormalities were examined.[3]
Bioconcentration Study in Ricefish
-
Test Species: Ricefish (Oryzias latipes).
-
Exposure System: Flow-through exposure system.
-
Test Substance: Radiolabeled this compound.
-
Concentrations: 2.0 and 20.0 ng/L.
-
Uptake Phase: 28 days.
-
Endpoints Measured: Bioconcentration factors (BCFs) based on total radioactivity residues and parent compound. Identification of metabolites.[6]
Mechanism of Action & Signaling Pathways
This compound is classified as a WSSA Group 30 herbicide.[4] Its herbicidal activity is attributed to the inhibition of plant cell wall biosynthesis.[2][4] More specifically, research suggests that this compound inhibits fatty acid thioesterase (FAT).[7] An earlier hypothesis proposed the inhibition of tyrosine aminotransferase (TAT), an enzyme involved in plastoquinone (B1678516) biosynthesis.[8]
Experimental and Assessment Workflows
The toxicological evaluation of a substance like this compound follows a structured workflow, from initial screening to comprehensive risk assessment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Developmental toxicity assessment of the new turf herbicide, this compound ([5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3,3(3-methylthiophen-2-yl)-1,2-isoxazoline]), in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. In vivo absorption, distribution, excretion, and metabolism of a new herbicide, this compound, in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioconcentration and Metabolism of the New Herbicide this compound in Ricefish (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
In-Depth Technical Guide: Environmental Fate and Dissipation of Methiozolin in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiozolin is a selective herbicide used for the pre- and post-emergent control of annual bluegrass (Poa annua) in turfgrass settings. Understanding its environmental fate and dissipation in soil is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge on the dissipation of this compound in the soil environment, detailing its degradation pathways, dissipation rates under various conditions, and the methodologies used to conduct these assessments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[[(2,6-difluorophenyl)methoxy]methyl]-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |
| CAS Number | 403640-27-7 | |
| Molecular Formula | C₁₇H₁₇F₂NO₂S | |
| Molecular Weight | 337.4 g/mol | [1] |
| Water Solubility | 1.6 - 4.2 mg/L (20°C) | |
| Vapor Pressure | 3.28 x 10⁻¹⁰ torr (20°C) | [2] |
| Log Kₒw | 3.9 | [2] |
| Kₒc | 1,499 - 2,781 mL/g | [2] |
Table 2: Soil Dissipation Half-Life (DT₅₀) of this compound
| Condition | Soil Type | DT₅₀ (days) | Reference |
| Aerobic | Not Specified | 47.1 - 185 | [2] |
| Aerobic | Clay Loam & Sand | 38.7 - 50.7 | [2] |
| Anaerobic | Not Specified | 79.6 - 236 | [2] |
| Anaerobic | Clay Loam & Sand | 71.5 - 116 | [2] |
| Bare Soil | Silt Loam | 13 | [3] |
| Turf-covered Soil | Silt Loam | 3.5 | [3] |
Dissipation and Degradation Pathways
The primary routes of this compound dissipation in the soil environment are aerobic metabolism and, to a lesser extent, photodegradation.[2] It is considered to be moderately persistent to persistent in soil and has low mobility, with a tendency to bind to soil organic matter.[2]
Aerobic Soil Metabolism
Aerobic microbial degradation is the principal mechanism for this compound breakdown in soil. Studies have shown that this compound degrades significantly faster in aerobic conditions compared to anaerobic environments.[2] The process involves the transformation of the parent molecule into several metabolites.
Some identified metabolites from studies in aquatic environments and rats, which may share pathways with soil metabolism, include:
-
4-(2,6-difluorobenzyloxy)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one[5]
-
2,6-difluorobenzyl alcohol[5]
-
(4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol[5]
-
2-acetyl-3-methylthiophene
-
A glucuronic acid conjugate (Met-1 in rat metabolism studies)[6]
-
[2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol (Met-2 in rat metabolism studies)[6]
The ultimate fate of this compound's carbon structure in aerobic soil is mineralization to carbon dioxide (CO₂).
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the environmental fate of this compound in soil, based on standard regulatory guidelines such as OECD 307 and OPPTS 835.4100.
Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect soil from representative agricultural or turf sites. The soil should be characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7-14 days) to allow microbial populations to stabilize.
-
-
Test Substance Application:
-
Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its metabolites.
-
Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).
-
Use a flow-through system or biometer flasks to maintain aerobic conditions and trap volatile organic compounds and ¹⁴CO₂.
-
-
Sampling and Extraction:
-
Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples using an appropriate solvent system. A common procedure involves a primary extraction with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v), followed by further extraction with acetone.[7]
-
-
Analysis:
-
Analyze the soil extracts for this compound and its transformation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the radioactivity in the extracts, non-extractable residues (by combustion), and volatile traps to establish a mass balance.
-
Analytical Method: LC-MS/MS
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites for quantification and confirmation.
Extraction and Clean-up:
-
Soil: Extraction with acetonitrile/water, followed by filtration.
-
Turf/Grass: Initial extraction with acetone, followed by acetonitrile/water. A solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.[7]
Conclusion
This compound exhibits moderate to high persistence in soil, with its dissipation being primarily driven by aerobic microbial degradation. The presence of turfgrass can significantly accelerate its degradation compared to bare soil. Its low mobility suggests a limited potential for leaching into groundwater. The degradation of this compound leads to the formation of several metabolites, with Met-3 being of potential toxicological concern. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this compound and other similar chemical compounds in soil ecosystems. Further research to elucidate the precise chemical structures of all major metabolites will enhance the comprehensive understanding of its environmental degradation pathway.
References
- 1. This compound | C17H17F2NO2S | CID 11500973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Dissipation of Herbicide this compound and Its Metabolites in Aerobic Sediment-Water Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioconcentration and Metabolism of the New Herbicide this compound in Ricefish (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo absorption, distribution, excretion, and metabolism of a new herbicide, this compound, in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Methiozolin: A Comprehensive Technical Guide to its Mode of Action as a Fatty Acid Thioesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methiozolin is a selective herbicide recognized for its efficacy against grassy weeds. Initially, its mode of action was postulated to involve the inhibition of tyrosine aminotransferase or cellulose (B213188) biosynthesis. However, a growing body of scientific evidence has firmly established that this compound's primary mechanism of action is the inhibition of fatty acid thioesterase (FAT), a critical enzyme in the plant fatty acid biosynthesis pathway. This guide provides an in-depth technical overview of this compound's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Fatty Acid Thioesterase
This compound, chemically known as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, is a potent herbicide. Its herbicidal activity stems from the disruption of a fundamental metabolic process in plants: fatty acid synthesis.
Fatty acid thioesterases (FATs) are pivotal enzymes located in the plastids of plant cells. They are responsible for terminating the de novo synthesis of fatty acids by hydrolyzing the thioester bond between the growing acyl chain and the acyl carrier protein (ACP). This cleavage releases free fatty acids, which are then exported from the plastid to the endoplasmic reticulum for the synthesis of various lipids essential for membrane formation, energy storage, and signaling. By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cascade of metabolic failures and ultimately, plant death.[1][2][3]
The Molecular Mechanism of this compound's Inhibitory Action
This compound acts as a potent inhibitor of fatty acid thioesterase, demonstrating a mechanism similar to the herbicide cinmethylin.[2][4] The inhibition of FAT by this compound has been confirmed through a variety of experimental approaches, including enzymatic assays, binding studies, and structural biology.
Disruption of the Fatty Acid Biosynthesis Pathway
The de novo synthesis of fatty acids in plants is a cyclical process that occurs in the plastids. Acetyl-CoA is the initial building block, and through a series of enzymatic reactions, the fatty acid chain is elongated by two carbons in each cycle while attached to an acyl carrier protein (ACP). Fatty acid thioesterase (FAT) plays the crucial role of releasing the newly synthesized fatty acid from the ACP, making it available for transport and subsequent lipid synthesis. This compound's inhibition of FAT creates a bottleneck in this pathway, preventing the release of fatty acids and leading to an accumulation of acyl-ACPs. This disruption has profound effects on the plant's ability to produce essential lipids, ultimately leading to growth arrest and death.
Structural Basis of Inhibition
The crystal structure of a this compound analogue, this compound-fluorine, in complex with Arabidopsis thaliana Acyl-ACP Thioesterase (At-FatA) has been resolved (PDB ID: 9HMT), providing critical insights into the inhibitory mechanism at an atomic level.[1][5][6] this compound binds to a deep, hydrophobic cavity within the N-terminal domain of the enzyme, which is the natural substrate-binding pocket for the fatty acyl-ACP.[1]
Key interactions involve a hydrogen bond between the this compound molecule and the side chain of a critical arginine residue (Arg176 in At-FatA).[1] This interaction, along with numerous hydrophobic contacts within the binding pocket, effectively blocks the entry of the natural acyl-ACP substrate, thus inhibiting the enzyme's catalytic activity. The binding of this compound can also induce conformational changes in the enzyme, further preventing substrate binding and product release.[1]
Quantitative Analysis of this compound's Activity
The inhibitory effect of this compound has been quantified through various studies, both at the whole-plant level and, more recently, at the molecular level.
Table 1: In Vivo Herbicidal Activity of this compound
| Plant Species | Assay Type | Parameter | Value | Reference |
| Arabidopsis thaliana | Root Growth | GR50 | 8 nM | [2] |
| Poa annua | Root Growth | GR50 | 12 nM | [2] |
| Poa annua | Shoot Growth | GR50 | 26 nM | [2] |
| Poa annua | Pre-emergence | GR50 | 23 g ha⁻¹ | [7] |
| Poa annua | 2-leaf stage | GR50 | 52 g ha⁻¹ | [7] |
| Poa annua | 4-leaf stage | GR50 | 104 g ha⁻¹ | [7] |
| Poa annua | 8-leaf stage | GR50 | 218 g ha⁻¹ | [7] |
| Poa annua | Injury | I50 | 1.67 kg ha⁻¹ | [8] |
| Festuca arundinacea | Injury | I50 | 5.11 kg ha⁻¹ | [8] |
GR50: The concentration or rate of herbicide that causes a 50% reduction in growth. I50: The rate of herbicide that causes 50% injury.
Table 2: In Vitro Binding Affinity of this compound-related Compound
| Target Enzyme | Ligand | Method | Parameter | Value | Reference |
| Arabidopsis thaliana FatA | Elaborated Fragment based on this compound Scaffold | Surface Plasmon Resonance | KD | ~90 nM | [1] |
KD (Dissociation Constant): A measure of the binding affinity of a ligand to its target. A lower KD indicates a stronger binding affinity.
Experimental Protocols for Studying this compound's Mode of Action
A variety of experimental techniques have been instrumental in elucidating the mechanism of action of this compound. Below are detailed methodologies for key experiments.
Fatty Acid Thioesterase (FAT) Inhibition Assay (Enzymatic Assay)
This assay directly measures the inhibitory effect of this compound on the catalytic activity of FAT.
Methodology:
-
Expression and Purification of Recombinant FAT:
-
The gene encoding for a plant fatty acid thioesterase (e.g., from Arabidopsis thaliana) is cloned into an expression vector (e.g., pET vector) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced, and the cells are harvested.
-
The recombinant FAT protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing a suitable buffer (e.g., 100 mM HEPES, pH 7.5), the purified FAT enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. A control with solvent only is included.
-
The reaction is initiated by the addition of the acyl-ACP substrate (e.g., oleoyl-ACP).
-
The hydrolysis of the thioester bond by FAT releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound.
-
The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a plate reader.
-
The initial reaction rates are calculated for each this compound concentration.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Methodology:
-
Preparation:
-
Purified FAT protein is diluted in a suitable buffer.
-
A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to the protein solution.
-
This compound is added to the protein-dye mixture at various concentrations. A control with no ligand is included.
-
-
Thermal Denaturation:
-
The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).
-
As the temperature increases, the protein unfolds, exposing its hydrophobic core.
-
The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
The fluorescence intensity is measured at each temperature.
-
A melting curve is generated by plotting fluorescence versus temperature.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.
-
The change in melting temperature (ΔTm) in the presence of this compound compared to the control is calculated. A positive ΔTm indicates that this compound binding stabilizes the protein.
-
Analysis of Fatty Acid Profiles in this compound-Treated Plants
This method investigates the in vivo effect of this compound on the fatty acid composition of plants.
Methodology:
-
Plant Treatment:
-
Plants (e.g., Lemna pausicostata or Arabidopsis thaliana seedlings) are grown in a hydroponic medium or on agar (B569324) plates containing various concentrations of this compound. Control plants are grown in a medium without the herbicide.
-
-
Lipid Extraction and Transesterification:
-
Plant tissues are harvested, and the total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).
-
The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) by heating with methanol (B129727) containing an acid catalyst (e.g., HCl or H₂SO₄).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Individual FAMEs are identified by their retention times and mass spectra compared to known standards.
-
The relative abundance of each fatty acid is calculated.
-
-
Data Interpretation:
-
Changes in the fatty acid profile of this compound-treated plants compared to control plants are analyzed. A significant reduction in the levels of major fatty acids is indicative of the inhibition of fatty acid biosynthesis.[2]
-
Conclusion
The collective evidence from enzymatic, biophysical, structural, and physiological studies unequivocally identifies fatty acid thioesterase as the primary target of the herbicide this compound. Its mode of action involves the potent inhibition of this key enzyme, leading to the disruption of fatty acid biosynthesis and subsequent plant death. This in-depth understanding of this compound's molecular mechanism is crucial for the development of more effective and selective herbicides, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biochemistry. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of agrochemical science and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of recombinant thioesterase and acyl carrier protein domains of chicken fatty acid synthase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, heterologous expression, and characterization of a novel thioesterase from natural sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and functional expression of an acyl-ACP thioesterase FatB type from Diploknema (Madhuca) butyracea seeds in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. axxam.com [axxam.com]
The Herbicidal Symptomology of Methiozolin: A Technical Guide
Abstract
Methiozolin, a selective herbicide belonging to the isoxazoline (B3343090) chemical family, is utilized for the control of annual bluegrass (Poa annua L.) in turfgrass settings.[1] Initial investigations into its mechanism of action proposed roles as a pigment inhibitor or a cellulose (B213188) biosynthesis inhibitor. However, recent and comprehensive research has elucidated that this compound's primary mode of action is the inhibition of fatty acid thioesterase (FAT), a critical enzyme in the plant's fatty acid synthesis pathway.[1][2] This guide provides an in-depth technical overview of the herbicidal symptomology of this compound, detailing its physiological and biochemical effects on susceptible plants. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of herbicide development and plant science.
Introduction
This compound is a systemic herbicide primarily absorbed through the roots of target plants.[3] While registered by the Weed Science Society of America (WSSA) under Group 30, which has been associated with tyrosine aminotransferase (TAT) inhibition, current scientific evidence strongly indicates a different mechanism of action.[1][4] This discrepancy highlights the evolving understanding of this herbicide's function at the molecular level. The most prominent and characteristic symptom of this compound exposure is the rapid arrest of meristematic growth, which affects both root and shoot development.[1][5] This inhibition of growth is a direct result of the disruption of fatty acid synthesis, a fundamental process for cell proliferation and membrane biogenesis.
Herbicidal Symptomology
The visual and physiological symptoms of this compound on susceptible plants are distinct and develop in a predictable manner.
Morphological Symptoms
-
Arrest of Meristematic Growth: The most characteristic symptom is the cessation of growth in the apical meristems of both shoots and roots.[5] This leads to a stunted appearance in treated plants.
-
Root Growth Inhibition: Root elongation is severely inhibited at very low concentrations of this compound.[5][6]
-
Lack of General Herbicidal Symptoms: Notably, treatment with this compound does not typically cause common herbicidal symptoms such as twisting, significant color changes (like bleaching or chlorosis at effective doses), or burning of the foliage.[6]
Physiological and Biochemical Effects
-
Inhibition of Cell Proliferation: Microscopic examination of treated roots reveals that this compound inhibits cell division (proliferation) rather than cell elongation.[5]
-
Minor Impact on Pigment Content: At effective herbicidal concentrations, this compound has a minimal effect on chlorophyll (B73375) and α-tocopherol content.[5]
-
Reduction in Fatty Acid Content: In some plant species, such as Lemna, this compound treatment has been shown to reduce the overall fatty acid content, which is consistent with its role as a fatty acid synthesis inhibitor.[5]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: Growth Reduction (GR) and Injury (I) Values for this compound on Various Plant Species
| Plant Species | Parameter | Value | Reference |
| Arabidopsis thaliana | Root Growth GR50 | 8 nM | [1][5] |
| Poa annua | Root Growth GR50 | 12 nM | [5] |
| Poa annua | Shoot Growth GR50 | 26 nM | [5] |
| Poa annua | PRE GR50 | 23 g ha-1 | [3] |
| Poa annua (2-leaf) | GR50 | 52 g ha-1 | [3] |
| Poa annua (4-leaf) | GR50 | 104 g ha-1 | [3] |
| Poa annua (8-leaf) | GR50 | 218 g ha-1 | [3] |
| Poa annua | I50 | 1.67 kg ha-1 | [7] |
| Festuca arundinacea (Tall Fescue) | I50 | 5.11 kg ha-1 | [7] |
| Agrostis stolonifera (Creeping Bentgrass) | I50 | >6.72 kg ha-1 | [7] |
| Poa pratensis (Kentucky Bluegrass) | I50 | >6.72 kg ha-1 | [7] |
| Lolium perenne (Perennial Ryegrass) | I50 | >6.72 kg ha-1 | [7] |
| Festuca rubra (Red Fescue) | I50 | >6.72 kg ha-1 | [7] |
| Eleusine indica (Goosegrass) | PRE WR90 | 30.4 g ai ha–1 | [8] |
| Digitaria ischaemum (Smooth Crabgrass) | PRE WR90 | 118 g ai ha–1 | [8] |
GR50: The concentration of herbicide that reduces growth by 50%. I50: The concentration of herbicide that causes 50% injury. WR90: The rate of herbicide required to reduce weed biomass by 90%. PRE: Pre-emergence.
Mechanism of Action
Confirmed Mechanism: Inhibition of Fatty Acid Thioesterase (FAT)
The primary mechanism of action of this compound is the inhibition of fatty acid thioesterase (FAT).[1][2] FAT is a key enzyme located in the plastids that catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs), releasing free fatty acids. These fatty acids are then transported to the endoplasmic reticulum for the synthesis of very-long-chain fatty acids (VLCFAs) and other essential lipids. By inhibiting FAT, this compound disrupts the supply of fatty acids, which in turn halts the production of new membranes required for cell division and growth. This leads to the observed arrest of meristematic activity.[9] The herbicidal profile of this compound is very similar to that of cinmethylin, another known FAT inhibitor.[5][9]
Refuted Mechanisms of Action
Initial hypotheses about this compound's mode of action have been experimentally refuted.
-
Tyrosine Aminotransferase (TAT) Inhibition: This pathway is involved in the biosynthesis of plastoquinone. While initially proposed, studies showed that this compound has a very high IC50 value for TAT inhibition, and supplementation with downstream metabolites did not rescue plants from this compound's effects.[5][6]
-
Cellulose Biosynthesis Inhibition (CBI): This hypothesis was based on the observation of growth inhibition. However, microscopic analysis revealed that this compound does not cause the characteristic cell swelling associated with CBIs, and it inhibits cell proliferation, not elongation.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the herbicidal symptomology of this compound, based on published research.[5]
Plant Growth and Dose-Response Assays
-
Media Preparation: Prepare Murashige and Skoog (MS) agar (B569324) medium. Autoclave the medium and allow it to cool to approximately 50°C.
-
Herbicide Incorporation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Add the appropriate volume of the this compound stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 500 nM). An equivalent volume of DMSO should be added to the control medium. Pour the medium into sterile petri dishes.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana or Poa annua seeds. For Poa annua, pre-germinate seeds on moist filter paper until the radicle emerges. Place the sterilized or pre-germinated seeds onto the prepared agar plates.
-
Growth Conditions: Place the plates in a growth chamber with controlled light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 7 or 14 days), photograph the plates. Measure root length and shoot fresh weight for each seedling.
-
Data Analysis: Calculate the percent growth inhibition relative to the control for each concentration. Use a statistical software to perform a regression analysis and determine the GR50 value.
Root Cell Length Measurement
-
Sample Preparation: Grow seedlings on control and this compound-containing agar plates as described above.
-
Microscopy: After the treatment period, carefully remove seedlings from the agar and mount the roots on a microscope slide with a drop of water.
-
Imaging: View the roots under a light microscope equipped with a camera. Capture images of the root tip and elongation zone.
-
Measurement: Use image analysis software to measure the length of individual cortical cells in the root elongation zone.
-
Data Analysis: Compare the average cell length between control and treated roots.
Fatty Acid Thioesterase (FAT) Inhibition Assay (In Vitro)
-
Enzyme Expression and Purification: Express and purify recombinant FAT from the plant species of interest (e.g., Arabidopsis thaliana) using a suitable expression system (e.g., E. coli).
-
Assay Buffer Preparation: Prepare an appropriate assay buffer containing the necessary co-factors for the FAT enzyme.
-
Inhibition Assay: In a microplate, combine the purified FAT enzyme, the acyl-ACP substrate, and varying concentrations of this compound.
-
Detection: Use a method to detect the release of free fatty acids, such as a fluorescent probe that binds to free fatty acids or a coupled enzyme assay that produces a colorimetric or fluorescent signal.
-
Data Analysis: Measure the rate of the enzymatic reaction at each this compound concentration. Calculate the percent inhibition relative to the control (no this compound) and determine the IC50 value.
Discussion and Conclusion
The herbicidal symptomology of this compound is characterized by a potent and specific inhibition of meristematic growth, a direct consequence of its primary mechanism of action: the inhibition of fatty acid thioesterase (FAT). This mode of action distinguishes it from many other classes of herbicides and provides a valuable tool for the management of problematic weeds such as Poa annua. The discrepancy in its WSSA classification (Group 30) and its scientifically validated mechanism as a FAT inhibitor underscores the importance of ongoing research to accurately classify herbicides based on their molecular targets. A thorough understanding of this compound's symptomology and mechanism of action is crucial for its effective and sustainable use in turfgrass management and for the development of future herbicidal technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 6. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Molecular Basis of Methiozolin Selectivity in Turfgrass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiozolin is a novel herbicide that provides selective control of annual bluegrass (Poa annua L.) in various turfgrass species. Its unique mode of action, targeting fatty acid biosynthesis, offers a valuable tool for managing herbicide-resistant weed populations. This technical guide provides an in-depth exploration of the molecular basis for this compound's selectivity, detailing its mechanism of action, the physiological responses of susceptible and tolerant turfgrass species, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important herbicide.
Introduction
The selective control of weedy grasses within desirable turfgrass stands is a significant challenge in turf management. Annual bluegrass (Poa annua) is a particularly problematic weed worldwide, known for its prolific seed production and development of resistance to multiple herbicide classes. This compound, a member of the isoxazoline (B3343090) chemical family, has emerged as an effective solution for the selective removal of Poa annua from turfgrasses such as creeping bentgrass (Agrostis stolonifera), Kentucky bluegrass (Poa pratensis), and perennial ryegrass (Lolium perenne).[1] This selectivity is critical for maintaining the aesthetic and functional quality of turfgrass surfaces.
Initially, the mechanism of action of this compound was thought to involve the inhibition of tyrosine aminotransferases (TATs) or cellulose (B213188) biosynthesis.[2] However, subsequent research has definitively identified the primary target as fatty acid thioesterase (FAT) , an essential enzyme in the fatty acid biosynthesis pathway in plants.[2][3][4][5] This guide delves into the molecular intricacies of this mechanism and the factors contributing to the differential sensitivity observed among turfgrass species.
Mechanism of Action: Inhibition of Fatty Acid Thioesterase
The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT).[2][3][4][5] FATs are critical enzymes located in the plastids of plant cells that catalyze the hydrolysis of acyl-acyl carrier protein (acyl-ACP) thioesters, releasing free fatty acids. These fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of various essential lipids, including membrane lipids, storage lipids, and signaling molecules.[6][7][8][9]
This compound acts as a potent inhibitor of FAT, disrupting the supply of fatty acids necessary for normal plant growth and development.[5] This inhibition is thought to occur in a manner similar to that of the herbicide cinmethylin, with modeling suggesting comparable and overlapping binding sites on the FAT enzyme.[2] The consequence of FAT inhibition is the arrest of meristematic growth, as the plant is unable to produce the new cell membranes required for cell division and expansion.[2] This leads to the characteristic symptomology of this compound treatment, which is the cessation of growth rather than direct cell death or necrosis.[2]
Downstream Effects of FAT Inhibition
The inhibition of fatty acid thioesterase by this compound initiates a cascade of metabolic disruptions that ultimately lead to the cessation of plant growth. The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.
Basis of Selectivity
The selectivity of this compound for controlling Poa annua in tolerant turfgrass species is attributed to a combination of physiological factors, primarily differential absorption and translocation.[10]
Absorption and Translocation
Studies using radiolabeled 14C-methiozolin have demonstrated that the herbicide is readily absorbed by both the roots and foliage of turfgrass.[1][11] However, the rate of absorption and the subsequent movement of the herbicide within the plant differ between susceptible and tolerant species.
-
Poa annua (Susceptible): This species exhibits more rapid foliar absorption of this compound compared to tolerant species.[12] Once absorbed, this compound is primarily translocated acropetally (upward) in the xylem with limited basipetal (downward) movement in the phloem.[1][11] This leads to an accumulation of the herbicide in the growing points, where it effectively inhibits FAT and halts development.
-
Tolerant Turfgrasses (e.g., Creeping Bentgrass): Tolerant species generally exhibit slower foliar absorption of this compound.[12] While the translocation pattern is similar to that in Poa annua (primarily acropetal), the reduced rate of uptake likely prevents the herbicide from reaching a toxic concentration at the target site.
Metabolism
Current research suggests that differential metabolism does not play a significant role in the selectivity of this compound. Studies have not detected significant metabolism of this compound in either susceptible or tolerant turfgrass species. This indicates that the primary basis for selectivity lies in the differential rates of absorption and translocation.
Quantitative Data
The following tables summarize key quantitative data from studies evaluating the efficacy and selectivity of this compound.
Table 1: this compound Growth Reduction (GR50) Values for Poa annua
| Growth Stage | GR50 (g ai ha-1) |
| Pre-emergence | 23 |
| Two-leaf | 52 |
| Four-leaf | 104 |
| Eight-leaf | 218 |
| Data from Koo et al. (2014).[1] |
Table 2: this compound Injury (I50) Values for Various Cool-Season Turfgrasses
| Turfgrass Species | I50 (kg ai ha-1) |
| Annual bluegrass (Poa annua) | 1.67 |
| Tall fescue (Festuca arundinacea) | 5.11 |
| Creeping bentgrass (Agrostis stolonifera) | >6.72 |
| Kentucky bluegrass (Poa pratensis) | >6.72 |
| Perennial ryegrass (Lolium perenne) | >6.72 |
| Red fescue (Festuca rubra) | >6.72 |
| Data from Yu and McCullough (2014).[12] |
Table 3: Foliar Absorption of 14C-Methiozolin in Various Turfgrass Species
| Turfgrass Species | Time to 50% Absorption (hours) |
| Annual bluegrass (Poa annua) | 69 |
| Creeping bentgrass (Agrostis stolonifera) | ≥90 |
| Kentucky bluegrass (Poa pratensis) | ≥90 |
| Perennial ryegrass (Lolium perenne) | ≥90 |
| Red fescue (Festuca rubra) | ≥90 |
| Tall fescue (Festuca arundinacea) | ≥90 |
| Data from Yu and McCullough (2014).[12] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the molecular basis of this compound selectivity.
14C-Methiozolin Absorption and Translocation Studies
These studies are crucial for determining the uptake and movement of this compound in different turfgrass species.
Objective: To quantify the rate of foliar and root absorption and map the translocation of 14C-methiozolin in susceptible and tolerant turfgrass species.
Materials:
-
14C-labeled this compound of known specific activity
-
Turfgrass plants (e.g., Poa annua, Agrostis stolonifera) grown to a specific growth stage
-
Micropipette
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plant tissue oxidizer
-
Phosphor imager and imaging plates
Protocol Outline:
-
Plant Preparation: Grow turfgrass plants in a controlled environment to the desired growth stage (e.g., 3-4 tiller stage).
-
Herbicide Application:
-
Foliar Application: Apply a known amount of 14C-methiozolin solution in microdroplets to a specific leaf of each plant.
-
Root Application: Grow plants hydroponically and introduce a known concentration of 14C-methiozolin to the nutrient solution.
-
-
Harvesting: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours).
-
Sample Processing:
-
Foliar Wash: For foliar applications, wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove unabsorbed herbicide.
-
Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, crown, and roots.
-
-
Quantification:
-
Liquid Scintillation Counting: Analyze the leaf wash and combusted plant sections using a liquid scintillation counter to determine the amount of 14C present in each fraction.
-
Autoradiography: Press the whole plant against a phosphor imaging plate to visualize the distribution of the radiolabel.
-
-
Data Analysis: Calculate the percentage of applied 14C-methiozolin absorbed and the percentage of absorbed herbicide translocated to different plant parts.
Fatty Acid Thioesterase (FAT) Inhibition Assay
This in vitro assay is used to directly measure the inhibitory effect of this compound on the FAT enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of the FAT enzyme activity (IC50).
Materials:
-
Purified or recombinant FAT enzyme from a plant source
-
Acyl-ACP substrate
-
This compound in a range of concentrations
-
Assay buffer
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate that reacts with the free fatty acid product)
-
Microplate reader
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of purified FAT enzyme and the acyl-ACP substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Assay Reaction: In a microplate, combine the FAT enzyme, the acyl-ACP substrate, and different concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of free fatty acid produced.
-
Data Analysis: Plot the enzyme activity against the this compound concentration and determine the IC50 value.
Conclusion
The selectivity of this compound for the control of Poa annua in turfgrass is a multifaceted process rooted in its specific molecular mechanism of action and the physiological differences between turfgrass species. By targeting the essential enzyme fatty acid thioesterase, this compound effectively halts the growth of susceptible plants. The basis for its selectivity lies primarily in the differential absorption and translocation of the herbicide, with the susceptible species Poa annua taking up the compound more readily than tolerant turfgrasses. This comprehensive understanding of this compound's molecular basis of selectivity is crucial for its effective and sustainable use in turfgrass management and provides a valuable framework for the development of future selective herbicides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fat metabolism in higher plants. The function of acyl thioesterases in the metabolism of acyl-coenzymes A and acyl-acyl carrier proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 11. This compound Absorption and Translocation in Annual Bluegrass (Poa annua) | Weed Science | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
Initial Studies on Methiozolin's Efficacy on Poa annua: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific studies investigating the efficacy of Methiozolin for the control of Poa annua (annual bluegrass). It details the experimental protocols, summarizes key quantitative data, and visualizes the proposed mechanism of action and experimental workflows.
Executive Summary
This compound is a selective, systemic isoxazoline (B3343090) herbicide developed for the pre- and post-emergence control of Poa annua in turfgrass, particularly on golf courses.[1][2] Initial studies have demonstrated its effectiveness, with a primary mode of action attributed to the inhibition of the tyrosine aminotransferase (TAT) enzyme, which is believed to disrupt plant cell wall biosynthesis.[1] The herbicide is primarily absorbed through the roots, and its efficacy is enhanced by irrigation or rainfall following application.[1][3] Efficacy is influenced by factors such as soil type, application rate, and timing.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial efficacy studies on this compound for Poa annua control.
Table 1: Efficacy of this compound on Poa annua in Different Soil Types
| Application Rate (g ha⁻¹) | Soil Type | Poa annua Control (%) | Biomass Reduction | Reference |
| 500 | Sand-based | 57 - 64 | Significant | [3] |
| 500 | Soil-based | 72 - 80 | Significant | [3] |
| 1,000 | Sand-based | 70 - 72 | Greater than foliar-only | [3] |
| 1,000 | Soil-based | 87 - 89 | Greater than foliar-only | [3] |
Table 2: Efficacy of Sequential this compound Application Programs
| Application Strategy | Soil Type | Poa annua Control (%) | Reference |
| Sequential Applications | Sand-based | 70 - 79 | [3] |
| Sequential Applications | Soil-based | 85 - 92 | [3] |
| Fall Applications | Not Specified | 85 - 100 (by following spring) |
Table 3: Recommended Application Rates for Different Turf Areas
| Turf Area | Maximum Single Application Rate (lb a.i./A) | Maximum Annual Application Rate (lb a.i./A) - Northern States | Reference |
| Putting Greens | 0.46 | 2.3 | [1][2] |
| Green Collars, Approaches, Fairways, Tees | 0.92 | 5.52 | [1][2] |
Experimental Protocols
Detailed methodologies from key initial studies are outlined below.
Glasshouse Application Placement Study
-
Objective: To determine the primary site of this compound uptake in Poa annua.
-
Methodology:
-
Poa annua was established in pots.
-
Treatments were applied at a rate of 1,000 g ai ha⁻¹.[3]
-
Application methods included:
-
Foliar-only: Herbicide applied only to the leaves, with the soil surface protected.
-
Soil-only: Herbicide applied directly to the soil, avoiding contact with the foliage.
-
Soil-plus-foliar: Herbicide applied to both the soil and foliage.
-
-
Plants were maintained in a glasshouse environment.
-
Efficacy was assessed by measuring the reduction in Poa annua biomass compared to an untreated control.[3]
-
-
Key Finding: Soil-plus-foliar and soil-only applications resulted in a significantly greater reduction in biomass than foliar-only applications, indicating that root absorption is critical for post-emergence control.[3]
Field Efficacy Trials on Golf Course Putting Greens
-
Objective: To evaluate the efficacy of different this compound application rates and regimes for Poa annua control on sand- and soil-based creeping bentgrass putting greens.
-
Methodology:
-
Field experiments were conducted from 2010 to 2012 in Tennessee and Texas.[3]
-
Plots were established on both sand-based and soil-based creeping bentgrass putting greens with existing Poa annua populations.
-
Two application rates were evaluated: 500 and 1,000 g ha⁻¹.[3]
-
Six application regimes were tested: single applications in October, November, or December, and sequential applications of October followed by November, November followed by December, and October followed by November and December.[3]
-
Treatments were applied using groundboom and/or handheld equipment.[1]
-
Irrigation or rainfall (0.1 to 0.2 inches) was recommended after application to enhance root uptake.[2]
-
Poa annua control was visually assessed and compared to untreated control plots.[4]
-
Phytotoxicity to the desirable creeping bentgrass was also monitored.
-
-
Key Findings:
-
This compound provided effective control of Poa annua on both soil types, with greater efficacy observed on soil-based greens.[3]
-
The 1,000 g ha⁻¹ rate was more effective than the 500 g ha⁻¹ rate.[3]
-
Sequential application programs generally provided better control than single applications.[3]
-
Minimal phytotoxicity to creeping bentgrass was observed.
-
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway for this compound's herbicidal activity.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Field Efficacy Trials
This diagram outlines the logical flow of the field experiments conducted to evaluate this compound's efficacy.
Caption: Workflow for this compound field efficacy trials.
References
Environmental Impact Assessment of Methiozolin on Golf Courses: A Technical Guide
Executive Summary
Methiozolin is a selective, systemic isoxazoline (B3343090) herbicide (WSSA Group 30) used for pre- and post-emergence control of annual bluegrass (Poa annua), roughstalk bluegrass (Poa trivialis), and other weeds on golf course turf.[1][2] Its primary mode of action is the inhibition of plant cell wall biosynthesis.[1] Given its application in managed turf ecosystems, a thorough understanding of its environmental fate, transport, and potential impact on non-target organisms is critical. This technical guide provides a comprehensive overview of the environmental impact assessment of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and regulatory pathways. The information is compiled from regulatory assessments by the U.S. Environmental Protection Agency (EPA) and peer-reviewed scientific literature to support research and development activities.
Environmental Fate and Transport
The environmental persistence and mobility of this compound determine its potential for off-site transport and exposure to non-target ecosystems. Its dissipation is primarily driven by photodegradation and aerobic metabolism.[3][4] this compound is considered slightly mobile in soil and is classified as moderately persistent to persistent in aerobic soil environments.[3][4] Due to its use pattern, it may be transported to surface water via spray drift and runoff, or to groundwater in vulnerable soil conditions.[3]
Physicochemical Properties and Mobility
The potential for a pesticide to move within the environment is governed by its inherent physicochemical properties, such as water solubility and its tendency to adsorb to soil particles.
| Property | Value | Reference |
| Water Solubility (20°C) | 1.6 mg/L | [4] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,499 - 2,781 mL/goc | [4] |
| Vapor Pressure (20°C) | 3.28 x 10⁻¹⁰ torr | [4] |
| Henry's Law Constant | 9 x 10⁻¹¹ atm m³ mole⁻¹ | [4] |
The high Koc values indicate that this compound has a strong tendency to bind to soil organic matter, classifying it as slightly mobile.[3][4]
Environmental Persistence and Half-Life
The persistence of this compound, often expressed as a half-life (DT₅₀), varies based on environmental conditions.
| Compartment | Condition | Half-Life (DT₅₀) | Reference |
| Soil | Aerobic Metabolism (20°C) | 47.1 - 185 days | [4] |
| Anaerobic Metabolism (20°C) | 79.6 - 236 days | [4] | |
| Soil Photolysis | 19.6 - 20.8 days | [4] | |
| Aquatic | Aerobic Metabolism (20°C) | 38.7 - 50.7 days | [4] |
| Anaerobic Metabolism (20°C) | 71.5 - 116 days | [4] | |
| Aquatic Photolysis | 5.2 days | [4] | |
| Hydrolysis (pH 4-7) | Stable (>2,600 days) | [4] |
Degradation Pathway
This compound transforms into multiple degradates in the environment.[3] The five major environmental degradates identified are Met-3, Met-6, Met-7, DFBA, and DFBA acid.[3] Of these, only Met-3 was found to have toxicity comparable to the parent this compound and is considered a residue of concern in ecological risk assessments.[3][4]
Ecotoxicological Profile
The ecological risk assessment evaluates the potential for adverse effects on non-target organisms. Studies submitted for regulatory approval indicate that this compound presents a variable toxicity profile depending on the taxon.
Aquatic Organisms
| Taxon | Exposure | Toxicity Endpoint | Value (µg/L) | Toxicity Classification | Reference |
| Freshwater Fish | Acute | 96-hr LC₅₀ | 720 | Moderately Toxic | [3][4] |
| Freshwater Invertebrates (Daphnia magna) | Acute | 48-hr EC₅₀ | >850 | Moderately Toxic | [3][4] |
| Estuarine/Marine Fish | Acute | 96-hr LC₅₀ | 310 | Moderately Toxic | [4] |
| Estuarine/Marine Invertebrates | Acute | 96-hr LC₅₀ | 81 | Highly Toxic | [4] |
| Aquatic Vascular Plants (Lemna gibba) | Chronic | 7-day EC₅₀ | 19 | - | [3] |
| Aquatic Non-Vascular Plants (Green Algae) | Chronic | 72-hr EC₅₀ | >1,900 | - | [3] |
Risk assessments by the EPA concluded that while this compound is moderately to highly toxic to aquatic organisms on an acute basis, the risk quotients (RQs) derived from predicted exposures do not exceed the Level of Concern (LOC) for fish and invertebrates.[4] However, LOCs were exceeded for vascular aquatic plants for all proposed uses, indicating a potential risk to this group.[3][4]
Terrestrial Organisms
| Taxon | Exposure | Toxicity Endpoint | Value | Toxicity Classification | Reference |
| Avian (Bobwhite Quail) | Acute Oral | LD₅₀ | >2,000 mg/kg-bw | Practically Non-toxic | [3][4] |
| Avian (Bobwhite Quail) | Subacute Dietary | LC₅₀ | >5,200 mg/kg-diet | Practically Non-toxic | [3][4] |
| Mammals (Rat) | Acute Oral | LD₅₀ | >2,000 mg/kg-bw | Practically Non-toxic | [3][4] |
| Honey Bee (Apis mellifera) | Acute Contact | LD₅₀ | >40 µ g/bee | Practically Non-toxic | [3][4] |
| Honey Bee (Apis mellifera) | Acute Oral | LD₅₀ | >40 µ g/bee | Practically Non-toxic | [3][4] |
This compound is considered practically non-toxic to birds, mammals, and honey bees on an acute basis.[4] However, the EPA risk assessment noted that chronic risk LOCs were exceeded for some mammals based on conservative, screening-level assumptions of foraging on contaminated food sources within treated areas.[3][4]
Experimental Protocols
The data summarized in this guide are derived from standardized studies conducted according to internationally recognized guidelines.
Environmental Fate Studies (OECD & EPA Guidelines)
-
Aerobic and Anaerobic Soil Metabolism (OECD 307): This protocol is designed to determine the rate and pathway of degradation in soil. A known concentration of the test substance (typically ¹⁴C-labeled) is applied to fresh soil samples. For aerobic studies, soils are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with air passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization. For anaerobic studies, the soil is flooded and purged with nitrogen to remove oxygen before incubation. At various time intervals, soil samples are solvent-extracted and analyzed by methods like High-Performance Liquid Chromatography (HPLC) coupled with radiosynthesis detection to identify and quantify the parent compound and its transformation products.
-
Adsorption/Desorption Using Batch Equilibrium (OECD 106): This method quantifies the partitioning of a chemical between soil and water, from which the Koc value is derived. Soil is equilibrated with an aqueous solution containing the test substance of known concentration. The mixture is agitated for a defined period (e.g., 24 hours) to reach equilibrium. Following equilibration, the suspension is centrifuged to separate the solid and aqueous phases. The concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.
Ecotoxicology Studies (EPA 850 Series)
-
Aquatic Invertebrate Acute Toxicity, Freshwater Daphnids (OCSPP 850.1010): This is a 48-hour static test to determine the acute toxicity to freshwater invertebrates. First-instar daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance. The test is conducted in glass vessels under controlled temperature and lighting. Observations for immobilization and mortality are made at 24 and 48 hours. The results are used to calculate the EC₅₀ (the concentration causing an effect in 50% of the test population).
-
Avian Acute Oral Toxicity Test (OCSPP 850.2100): This test determines the acute oral toxicity of a substance to birds, typically the Bobwhite quail or Mallard duck. Birds are fasted and then administered a single dose of the test substance via oral gavage. A control group receives the vehicle only. The birds are then observed for mortality and clinical signs of toxicity for at least 14 days. The LD₅₀ (the dose causing mortality in 50% of the test population) is calculated.
-
Seedling Emergence and Seedling Growth (OCSPP 850.4100): This study evaluates the potential phytotoxicity of a substance on terrestrial plants. Seeds of at least ten different plant species (representing monocots and dicots) are planted in treated soil. The substance is applied at various rates. The test endpoints, measured over 14 to 21 days, include seedling emergence, survival, plant height, and shoot dry weight. These endpoints are compared to untreated controls to determine any inhibitory effects.
Residue Analysis (LC-MS/MS)
The quantification of this compound and its metabolites in environmental matrices (soil, water, turfgrass) is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Extraction: A representative sample (e.g., 10 g of soil) is homogenized and extracted with an organic solvent, often acidified methanol (B129727) or acetonitrile. The sample is vigorously shaken or sonicated to ensure efficient transfer of residues into the solvent.
-
Cleanup: The resulting extract may be "cleaned up" to remove interfering matrix components. A common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) followed by dispersive solid-phase extraction (d-SPE) using sorbents like primary secondary amine (PSA) to remove organic acids and sugars.
-
Analysis: The final, cleaned extract is injected into an LC-MS/MS system. The liquid chromatograph separates the target analytes from remaining matrix components. The tandem mass spectrometer provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for this compound and its metabolites, allowing for accurate quantification.
Visualizations: Pathways and Workflows
Proposed Herbicidal Mechanism of Action
This compound is classified as a WSSA Group 30 herbicide.[1] While initially proposed to act via inhibition of tyrosine aminotransferase (TAT), more recent research suggests the mode of action is the inhibition of fatty-acid thioesterases (FATs), which are critical for fatty acid synthesis in plants.[5][6] This inhibition ultimately disrupts cell proliferation and arrests meristematic growth.[5][6]
Ecological Risk Assessment Workflow
The EPA follows a structured, multi-phase process to evaluate the potential ecological risks of pesticides. This workflow integrates data on the chemical's properties, environmental fate, and toxicological effects to characterize risk.[7]
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
The Unseen Impact: A Technical Guide to the Non-Target Effects of Methiozolin on Soil Microbial Communities
For Researchers, Scientists, and Agrochemical Professionals
Abstract
Methiozolin, a selective herbicide effective for the control of annual bluegrass (Poa annua), is increasingly utilized in turfgrass management. While its herbicidal efficacy is well-documented, a comprehensive understanding of its non-target effects on the intricate ecosystem of soil microbial communities remains a critical area of investigation. This technical guide synthesizes the current knowledge on the environmental fate of this compound and provides a framework for assessing its potential impacts on soil microbial diversity, structure, and function. Due to a notable gap in publicly available research specifically detailing the non-target effects of this compound on soil microorganisms, this guide draws upon established methodologies and findings from studies on other herbicides to propose a comprehensive approach for future research.
Introduction to this compound
This compound is a systemic herbicide belonging to the isoxazoline (B3343090) class. Its primary mode of action in target plants is the inhibition of fatty acid thioesterase (FAT), which disrupts cell proliferation in meristematic tissues.[1] In the soil environment, this compound is characterized as moderately persistent, with its degradation being significantly influenced by microbial activity.
Physicochemical Properties and Environmental Fate
-
Mobility: this compound exhibits limited vertical mobility in the soil profile, with detections primarily in the top 2 cm.[1][2][3]
-
Degradation: The dissipation of this compound is more rapid in turf-covered soils compared to bare soil, suggesting a significant role of the turfgrass system in its breakdown.[1][2][3] Aerobic microorganisms are key drivers of this compound degradation, with a reported half-life of approximately 49 days under aerobic conditions.[4] In anaerobic environments, its degradation is significantly limited.[4]
-
Degradates: Five major environmental degradates of this compound have been identified: Met-3, Met-6, Met-7, DFBA, and DFBA acid. Among these, only Met-3 has shown toxicity similar to the parent compound.[5]
Potential Non-Target Effects on Soil Microbial Communities
While direct studies on this compound are scarce, research on other herbicides provides a strong basis for postulating potential non-target effects on soil microbial communities. These effects can be broadly categorized into impacts on microbial biomass, diversity, community structure, and crucial soil functions.
Microbial Biomass and Activity
Herbicides can exert both inhibitory and stimulatory effects on soil microbial biomass. High concentrations may be toxic to certain microbial groups, leading to a decrease in overall biomass. Conversely, some microorganisms may be capable of utilizing the herbicide or its metabolites as a carbon or nitrogen source, leading to a transient increase in their populations.[6]
Microbial Diversity and Community Structure
The application of herbicides can induce shifts in the composition of soil microbial communities. Sensitive species may be suppressed, while resistant or degrading populations may flourish, leading to a reduction in overall microbial diversity.[7][8] Techniques such as Denaturing Gradient Gel Electrophoresis (DGGE) and 16S rRNA gene sequencing are pivotal in elucidating these structural changes.[7]
Soil Functional Processes
The functional capabilities of the soil microbiome are critical for nutrient cycling and overall soil health. Potential impacts of herbicides include:
-
Nitrogen Cycle: Inhibition of nitrification and nitrogen fixation has been observed with some herbicides.[9]
-
Phosphorus Solubilization: Herbicides may affect the populations of phosphate-solubilizing microorganisms, thereby influencing phosphorus availability to plants.[10][11][12][13]
-
Soil Enzyme Activities: Soil enzymes are sensitive indicators of soil health. Herbicides can inhibit or, in some cases, stimulate the activity of enzymes such as dehydrogenase, urease, and phosphatases.[9]
Experimental Protocols for Assessing Non-Target Effects
To rigorously evaluate the non-target effects of this compound on soil microbial communities, a multi-tiered experimental approach is recommended. The following protocols are based on established methodologies in soil ecotoxicology.
Soil Microcosm Study
A controlled laboratory microcosm study is the foundational step for assessing the direct effects of this compound.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant site (e.g., a golf course where this compound is used). Sieve the soil (2 mm mesh) to ensure homogeneity and remove large debris.
-
This compound Application: Prepare a stock solution of this compound. Apply the herbicide to soil samples at various concentrations, typically including the recommended field application rate, and multiples of this rate (e.g., 10x, 100x) to assess dose-dependent effects. A control group with no this compound application is essential.
-
Incubation: Incubate the treated soil microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, 30, and 60 days).
-
Sampling: At each time point, collect soil samples from each treatment group for subsequent analysis.
Diagram of Experimental Workflow:
Caption: Experimental workflow for a soil microcosm study.
Analysis of Microbial Biomass
Methodology: Substrate-Induced Respiration (SIR)
-
Sample Preparation: Weigh 10 g of fresh soil into a flask.
-
Substrate Addition: Add a glucose solution to the soil to stimulate microbial respiration.
-
Incubation and Measurement: Seal the flask and incubate. Measure the rate of CO₂ evolution over a short period (e.g., 4 hours) using a gas chromatograph.
-
Calculation: Calculate the microbial biomass C based on the CO₂ production rate.
Analysis of Microbial Community Structure
Methodology: 16S rRNA Gene Amplicon Sequencing
-
DNA Extraction: Extract total microbial DNA from soil samples using a commercially available soil DNA isolation kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Process the raw sequence data to identify operational taxonomic units (OTUs), determine taxonomic assignments, and calculate diversity indices (e.g., Shannon, Simpson).
Diagram of 16S rRNA Sequencing Workflow:
Caption: Workflow for 16S rRNA gene sequencing analysis.
Analysis of Soil Enzyme Activities
Methodology: Dehydrogenase Activity Assay
-
Sample Preparation: Weigh 5 g of fresh soil into a test tube.
-
Substrate Addition: Add a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.
-
Incubation: Incubate the mixture in the dark at 37°C for 24 hours.
-
Extraction: Extract the triphenyl formazan (B1609692) (TPF) formed from the reduction of TTC with methanol.
-
Spectrophotometry: Measure the absorbance of the TPF extract at 485 nm.
-
Calculation: Calculate the dehydrogenase activity based on the amount of TPF produced.
Data Presentation
Quantitative data from the aforementioned analyses should be summarized in clear and concise tables to facilitate comparison across different this compound concentrations and time points.
Table 1: Hypothetical Impact of this compound on Soil Microbial Biomass Carbon (µg C/g dry soil)
| Treatment | Day 0 | Day 7 | Day 14 | Day 30 | Day 60 |
| Control | 350.2 | 355.8 | 360.1 | 358.4 | 352.9 |
| 1x Field Rate | 351.5 | 340.1 | 335.7 | 342.6 | 348.3 |
| 10x Field Rate | 349.8 | 310.6 | 295.4 | 305.9 | 320.1 |
| 100x Field Rate | 352.1 | 250.3 | 220.9 | 245.7 | 280.5 |
Table 2: Hypothetical Impact of this compound on Soil Microbial Diversity (Shannon Index)
| Treatment | Day 0 | Day 7 | Day 14 | Day 30 | Day 60 |
| Control | 4.8 | 4.9 | 4.8 | 4.9 | 4.8 |
| 1x Field Rate | 4.8 | 4.6 | 4.5 | 4.6 | 4.7 |
| 10x Field Rate | 4.8 | 4.2 | 3.9 | 4.1 | 4.3 |
| 100x Field Rate | 4.8 | 3.5 | 3.1 | 3.4 | 3.8 |
Table 3: Hypothetical Impact of this compound on Dehydrogenase Activity (µg TPF/g dry soil/24h)
| Treatment | Day 0 | Day 7 | Day 14 | Day 30 | Day 60 |
| Control | 15.2 | 15.5 | 15.8 | 15.6 | 15.3 |
| 1x Field Rate | 15.3 | 14.1 | 13.5 | 14.0 | 14.8 |
| 10x Field Rate | 15.1 | 12.5 | 11.0 | 11.8 | 13.2 |
| 100x Field Rate | 15.4 | 9.8 | 8.2 | 9.1 | 11.5 |
Conclusion and Future Directions
The widespread use of this compound necessitates a thorough understanding of its environmental footprint, particularly its impact on the beneficial microbial communities that underpin soil health and fertility. While direct evidence is currently lacking, the established principles of herbicide ecotoxicology suggest that this compound has the potential to alter soil microbial biomass, diversity, and function. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate these potential non-target effects. Future research should prioritize long-term field studies to validate laboratory findings and explore the resilience and recovery of soil microbial communities following this compound application. Such data are crucial for developing sustainable turfgrass management practices that minimize ecological disruption.
References
- 1. Soil metabolism of [14C]this compound under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. grazingbestprac.com.au [grazingbestprac.com.au]
- 7. Competition experiments in a soil microcosm reveal the impact of genetic and biotic factors on natural yeast populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use and Types of Alpha-Diversity Metrics in Microbial NGS - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel phosphate-solubilizing bacteria enhance soil phosphorus cycling following ecological restoration of land degraded by mining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methiozolin and Its Impact on Non-Target Organisms: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiozolin is a selective, systemic herbicide used for the pre- and post-emergence control of annual bluegrass (Poa annua) in turfgrass.[1] Initially classified as a tyrosine aminotransferase inhibitor, recent research has identified its primary mode of action as the inhibition of fatty acid thioesterase (FAT), placing it in the Weed Science Society of America (WSSA) Group 30.[1][2][3] This technical guide provides a comprehensive overview of the toxicology of this compound in non-target organisms, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to support environmental risk assessment and further research.
Ecotoxicological Profile of this compound
This compound exhibits a varied toxicological profile across different non-target species. The following sections summarize the available quantitative data on its effects on aquatic and terrestrial organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Taxon | Endpoint | Value (μg/L) | Study Duration | Reference |
| Freshwater Fish | Fish | LC50 | Moderately Toxic | 96 hours | [1] |
| Freshwater Invertebrates | Invertebrate | EC50 | Moderately Toxic | 48 hours | [1] |
| Vascular Aquatic Plants | Plant | EC50 | More Sensitive | Not Specified | [1] |
| Non-vascular Aquatic Plants | Plant | EC50 | Less Sensitive | Not Specified | [1] |
Specific LC50/EC50 values for fish and invertebrates were not detailed in the reviewed public documents, but the EPA classifies the toxicity as "moderately toxic."[1]
Table 2: Toxicity of this compound to Terrestrial Organisms
| Species | Taxon | Endpoint | Value | Exposure Route | Reference |
| Bobwhite Quail | Bird | Acute Oral LD50 | >2000 mg/kg bw | Oral | [4] |
| Rat | Mammal | Acute Oral LD50 | >5000 mg/kg bw | Oral | [1] |
| Rabbit | Mammal | Developmental NOAEL | 250 mg/kg/day | Oral | Not Specified |
| Eisenia fetida | Earthworm | 14-day LC50 | >1000 mg/kg soil | Soil | [5] |
| Honeybee (Apis mellifera) | Insect | Acute Contact LD50 | >100 µ g/bee | Contact | [1] |
| Honeybee (Apis mellifera) | Insect | Acute Oral LD50 | >119 µ g/bee | Oral | [1] |
Experimental Protocols
The toxicological data for this compound are primarily generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Aquatic Organism Toxicity Testing
Standard protocols for assessing the acute toxicity of chemicals to fish and aquatic invertebrates are outlined in various guidance documents.
-
Fish Acute Toxicity Test (Following principles of OECD 203):
-
Test Species: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.
-
Test Duration: 96 hours.
-
Test Conditions: Static, semi-static, or flow-through systems. Test chambers are maintained at a constant temperature and lighting cycle.
-
Endpoint: The median lethal concentration (LC50), which is the concentration of this compound that is lethal to 50% of the test population.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Aquatic Invertebrate Acute Toxicity Test (Following principles of OECD 202):
-
Test Species: Daphnia magna or other relevant invertebrate species.
-
Test Duration: 48 hours.
-
Test Conditions: Static test in a defined medium at a constant temperature and under controlled lighting.
-
Endpoint: The median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids.
-
Observations: Immobilization and any other abnormal behavior are recorded at 24 and 48 hours.
-
Terrestrial Organism Toxicity Testing
-
Avian Acute Oral Toxicity Test (Following OECD 223 or OCSPP 850.2100):
-
Test Species: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).[4]
-
Administration: A single oral dose of this compound is administered to the birds.[4]
-
Test Duration: 14-day observation period.[4]
-
Endpoint: The median lethal dose (LD50), which is the dose that is lethal to 50% of the test birds.[4]
-
Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.[6]
-
-
Mammalian Acute Oral Toxicity Test (Following principles of OECD 420, 423, or 425):
-
Test Species: Typically rats or mice.
-
Administration: A single oral dose of this compound is administered.
-
Test Duration: Observation period of at least 14 days.
-
Endpoint: The LD50 is determined.
-
Observations: Mortality, clinical signs, and gross pathological changes are recorded.
-
-
Mammalian Chronic Toxicity Study (Following principles of OPPTS 870.4100):
-
Test Species: Typically rats, for a duration of 90 days to 2 years.[7]
-
Administration: this compound is administered daily in the diet or by gavage.[8]
-
Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
-
Observations: Comprehensive monitoring of animal health, including body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and histopathology of organs and tissues.[8]
-
-
Earthworm Acute Toxicity Test (OECD 207):
-
Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213; OCSPP 850.3020):
-
Test Species: Adult worker honeybees (Apis mellifera).[12][13]
-
Contact Test (OECD 214): A single dose of this compound is applied topically to the thorax of the bees.[14][15]
-
Oral Test (OECD 213): Bees are fed a sucrose (B13894) solution containing a known concentration of this compound.[16]
-
Test Duration: 48 to 96 hours.[15]
-
Endpoint: The LD50 is calculated for both contact and oral exposure routes.[12][15]
-
Observations: Mortality and any sublethal effects are recorded at specified intervals.[12]
-
Mechanism of Action: Inhibition of Fatty Acid Thioesterase (FAT)
This compound's herbicidal activity stems from its inhibition of fatty acid thioesterase (FAT) enzymes within the plastids of plants.[2][3][17] FATs are crucial for terminating the de novo synthesis of fatty acids by hydrolyzing the thioester bond between the acyl chain and the acyl carrier protein (ACP).[18] This process releases free fatty acids, which are then exported from the plastid to the endoplasmic reticulum for the synthesis of various lipids essential for cell membrane formation and other vital functions.[18][19] By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cessation of cell proliferation and ultimately, plant death.[2][3]
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. Effects on bees - honeybee - acute contact toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. content.fera.co.uk [content.fera.co.uk]
- 16. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 17. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Methiozolin's Potential for Groundwater Contamination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiozolin is a selective herbicide used for the control of annual bluegrass (Poa annua) in turfgrass settings, particularly on golf courses. As with any pesticide, understanding its environmental fate is crucial to assessing its potential impact on non-target ecosystems, with a primary concern being the contamination of groundwater resources. This technical guide provides an in-depth analysis of this compound's potential for groundwater contamination by examining its physicochemical properties, soil mobility, and degradation characteristics. The information is compiled from peer-reviewed literature and regulatory documents to support environmental risk assessments and inform best management practices.
Data Presentation
The potential for a pesticide to contaminate groundwater is largely determined by its persistence in the environment and its mobility in soil. The following tables summarize key quantitative data for this compound, providing a basis for comparison and assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇F₂NO₂S | [1] |
| Molecular Weight | 337.4 g/mol | [1] |
| Water Solubility | 1.6 mg/L (at 20°C) | [2] |
| Vapor Pressure | 3.28 x 10⁻¹⁰ torr (at 20°C) | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 3.9 | [3] |
| Hydrolysis Half-life (t½) | 2,650 days (pH 4), 4,534 days (pH 7), Stable (pH 9) | [1] |
Table 2: Soil Adsorption and Mobility of this compound
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles. Higher Koc values indicate stronger adsorption and lower mobility.
| Soil Type/Media | Organic Matter (%) | Clay Content (%) | pH | Kd (mL/g) | Koc (mL/g) | Reference |
| Sand | 0.1 | - | - | 0.4 | - | |
| Sand-based root zones | 0.3 - 6.1 | 1.3 - 2.5 | - | 9.3 - 32 | - | [4] |
| Wickham sandy loam | - | - | - | 6.59 | - | [4] |
| Various Soils | - | - | - | - | 1,499 - 2,781 | [2] |
Table 3: Environmental Degradation Half-life (DT50) of this compound
The half-life (DT50) is the time it takes for 50% of the initial concentration of a substance to degrade. Longer half-lives indicate greater persistence.
| Condition | DT50 (days) | Reference |
| Soil | ||
| Aerobic | 47.1 - 185 | [2] |
| Anaerobic | 79.6 - 236 | [2] |
| Bare Soil (field) | 13 | [5] |
| Turf-covered Soil (field) | 3.5 | [5] |
| Aquatic | ||
| Aerobic | 38.7 - 50.7 | [2] |
| Anaerobic | 71.5 - 116 | [2] |
| Photolysis | ||
| Soil | 19.6 - 20.8 | [2] |
| Water | 5.2 | [2] |
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field experiments. The following sections detail the methodologies for key studies used to assess the environmental fate of this compound.
Soil Adsorption/Desorption - Batch Equilibrium Method (OECD Guideline 106)
This laboratory study is fundamental in determining the soil adsorption coefficient (Kd and Koc) of a chemical.
Objective: To quantify the extent of adsorption and desorption of this compound to various soil types.
Methodology:
-
Test Substance Preparation: A stock solution of this compound (often ¹⁴C-labeled for ease of detection) is prepared in a 0.01 M calcium chloride (CaCl₂) solution, which mimics the ionic strength of soil water.
-
Soil Preparation: A range of soils with varying organic matter content, clay content, and pH are air-dried and sieved (typically <2 mm).
-
Adsorption Phase:
-
Known masses of soil are placed in centrifuge tubes.
-
A specific volume of the this compound test solution is added to each tube to achieve a predetermined soil-to-solution ratio.
-
The tubes are agitated (e.g., on a shaker) in the dark at a constant temperature (e.g., 20-25°C) for a period sufficient to reach equilibrium (typically 24-48 hours), as determined in preliminary kinetic studies.
-
After equilibration, the tubes are centrifuged to separate the soil and the aqueous phase.
-
-
Analysis:
-
The concentration of this compound remaining in the aqueous phase is determined using an appropriate analytical method, such as liquid scintillation counting (for radiolabeled compounds) or High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
The amount of this compound adsorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount added.
-
-
Desorption Phase:
-
The supernatant from the adsorption phase is removed.
-
An equivalent volume of fresh 0.01 M CaCl₂ solution is added to the soil pellet.
-
The tubes are re-agitated for the same equilibrium period.
-
The concentration of this compound in the aqueous phase is measured to determine the amount desorbed.
-
-
Data Calculation:
-
The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil (Cs) to the concentration in the aqueous solution (Cw) at equilibrium.
-
The organic carbon-normalized adsorption coefficient (Koc) is calculated using the formula: Koc = (Kd / % organic carbon) * 100.
-
Soil Column Leaching (OECD Guideline 312)
This study simulates the movement of a pesticide through a soil profile under controlled laboratory conditions.
Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.
Methodology:
-
Column Preparation:
-
Glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter) are packed with sieved soil to a uniform bulk density.
-
The soil columns are saturated with a solution of 0.01 M CaCl₂ from the bottom up to avoid air entrapment and then allowed to drain.
-
-
Application of Test Substance:
-
A known amount of this compound (often ¹⁴C-labeled) is applied evenly to the surface of the soil column. The application rate is typically based on the maximum recommended field application rate.
-
-
Leaching Simulation:
-
A constant, slow flow of 0.01 M CaCl₂ solution ("artificial rain") is applied to the top of the column over a defined period (e.g., 48 hours).
-
The liquid that passes through the column (leachate) is collected in fractions at regular intervals.
-
-
Analysis:
-
The volume of each leachate fraction is measured, and the concentration of this compound and its major degradates is determined using analytical methods like HPLC-MS/MS.
-
After the leaching period, the soil column is frozen and then sectioned into segments (e.g., every 5 cm).
-
The soil from each segment is extracted, and the concentration of the parent compound and its degradates is quantified.
-
-
Data Interpretation: The distribution of this compound and its degradates in the soil profile and the total amount found in the leachate provide a measure of its mobility.
Mandatory Visualizations
This compound Environmental Fate and Transport Pathways
Caption: Environmental fate and transport pathways of this compound.
Experimental Workflow for a Soil Column Leaching Study (OECD 312)
Caption: Workflow for a typical soil column leaching experiment.
Logical Relationship of Factors Influencing Groundwater Contamination Potential
Caption: Relationship of factors influencing groundwater contamination.
Conclusion
Based on the available data, this compound exhibits properties that suggest a moderate to low potential for groundwater contamination under typical use conditions. Its low water solubility and moderate to high soil adsorption coefficient (Koc) indicate that it is likely to be retained in the upper soil layers, limiting its downward movement.[2] However, its moderate to high persistence, with soil half-lives that can extend for several months, means that it has the potential to remain in the soil long enough for leaching to occur, particularly in vulnerable environments.
The risk of groundwater contamination is heightened in soils with low organic matter and high sand content, as these conditions reduce adsorption and facilitate water percolation. Additionally, areas with shallow water tables and high rainfall or irrigation are at greater risk.[2] Field studies have shown that this compound dissipation is significantly faster in turf-covered soil compared to bare ground, suggesting that the turf ecosystem plays a role in its degradation.[5]
While the EPA's screening models have estimated potential groundwater concentrations, these are considered conservative, high-end estimates.[2] The major degradate of concern, Met-3, has similar toxicity to the parent compound and should be considered in comprehensive risk assessments.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
The Unraveling of Methiozolin: An In-depth Technical Guide to its Photodegradation Under UV Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiozolin, a selective herbicide of the isoxazoline (B3343090) class, is utilized for the control of annual bluegrass (Poa annua L.) in turfgrass. Its environmental fate is of significant interest, with photodegradation being a primary route of dissipation.[1] This technical guide provides a comprehensive overview of the current understanding of the photodegradation pathways of this compound under ultraviolet (UV) light. It consolidates available data on its degradation products, proposes potential transformation pathways, and outlines generalized experimental protocols for studying its photolytic behavior.
Photodegradation of this compound: Products and Pathways
Under environmental conditions, this compound is known to degrade into five major products: Met-3, Met-6, Met-7, 2,6-difluorobenzoic acid (DFBA), and a further derivative referred to as DFBA acid.[1] While detailed studies focusing exclusively on UV-induced degradation pathways are not extensively available in public literature, based on the identified metabolites and the known photochemistry of related compounds, a plausible degradation cascade can be proposed. The primary transformations likely involve the cleavage of the ether linkage and modifications of the isoxazoline and thiophene (B33073) rings.
Identified Photodegradation Products
The principal identified environmental degradates of this compound are:
-
Met-6: The specific chemical structure is not publicly detailed.
-
Met-7: The specific chemical structure is not publicly detailed.
-
DFBA (2,6-difluorobenzoic acid): A common degradation product resulting from the cleavage of the benzyl (B1604629) ether bond.
-
DFBA acid: Likely a conjugate or further processed form of DFBA.
A study on the dissipation of this compound in aerobic sediment-water systems also identified eight minor metabolites, suggesting a complex degradation network, although this was not under exclusive UV irradiation.[2]
Proposed Photodegradation Pathways
The following diagram illustrates a hypothesized photodegradation pathway for this compound under UV irradiation, leading to the formation of its major degradates. This pathway is inferred from the identified products and general principles of organic photochemistry.
Quantitative Data Summary
Quantitative data on the photodegradation of this compound under specific UV light conditions is limited in the public domain. The available data primarily pertains to its environmental dissipation under broader conditions.
| Parameter | Value | Conditions | Reference |
| Photolysis Half-life (Soil) | 19.6 - 20.8 days | Not specified | [1] |
| Photolysis Half-life (Aquatic) | 5.2 days | Not specified | [1] |
| Aerobic Sediment-Water Half-life | 38.7 - 50.7 days | Clay loam and sand | [2] |
Experimental Protocols
Preparation of Solutions
-
Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol.
-
Working Solutions: Aqueous working solutions of this compound (e.g., 1-10 mg/L) are prepared by diluting the stock solution in ultrapure water or a buffered solution (e.g., phosphate (B84403) buffer at pH 7) to mimic environmental conditions.
Photodegradation Experiment Setup
-
Reaction Vessel: Quartz tubes or a photoreactor with a quartz window are used to allow for the transmission of UV light.
-
UV Light Source: A high-pressure mercury lamp or a xenon arc lamp, equipped with appropriate filters to simulate environmental UV conditions or to provide specific wavelengths, would be utilized. The light intensity should be monitored using a radiometer.
-
Experimental Conditions: The solutions are irradiated at a constant temperature, with continuous stirring to ensure homogeneity. Dark control samples, wrapped in aluminum foil, are run in parallel to account for any degradation not induced by light.
The following diagram illustrates a generalized workflow for a photodegradation study.
Analytical Methodology
-
Sample Analysis: Aliquots of the irradiated and control solutions are collected at various time intervals.
-
Instrumentation: The concentrations of this compound and its degradation products are typically determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique allows for the sensitive and selective quantification of the parent compound and the identification of unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The degradation kinetics of this compound are determined by plotting its concentration as a function of time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order). The half-life (t1/2) can then be calculated. The identification of degradation products involves comparing their mass spectra with those of reference standards or by interpreting the fragmentation patterns.
Conclusion
The photodegradation of this compound under UV light is a key process in its environmental dissipation, leading to the formation of several degradation products, including Met-3, Met-6, Met-7, and DFBA. While the precise chemical structures of all major degradates and a detailed, publicly available study on its UV-photodegradation pathways are currently lacking, this guide synthesizes the existing information to provide a foundational understanding for researchers. Further studies employing controlled UV irradiation and advanced analytical techniques are necessary to fully elucidate the reaction mechanisms, kinetics, and the complete structures of the resulting photoproducts. Such research will be invaluable for a more comprehensive environmental risk assessment of this compound.
References
Methiozolin: A Technical Guide to Soil Sorption and Leaching Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the soil sorption and leaching potential of Methiozolin, a selective herbicide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical processes to support environmental risk assessment and further research.
Physicochemical Properties of this compound
The environmental fate of a pesticide is significantly influenced by its inherent physicochemical properties. These characteristics determine its partitioning behavior between soil, water, and air, and its susceptibility to various degradation processes.
| Property | Value | Reference |
| Water Solubility | 1.6 mg/L (at 20°C) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.9 | [2] |
| Vapor Pressure | Not expected to volatilize from water, moist soils, or dry surfaces | [3] |
| Hydrolysis Half-life | Stable to hydrolysis | [1] |
Soil Sorption of this compound
Soil sorption is a critical process that dictates the mobility and bioavailability of herbicides in the terrestrial environment. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher values indicate stronger binding to soil particles and lower mobility.
| Parameter | Value Range | Factors Influencing Sorption | Reference |
| Kd (Soil Sorption Coefficient) | 0.4 - 29.4 mL/g | Primarily influenced by organic matter content. Soil pH has a negligible effect. | |
| Koc (Organic Carbon-Normalized Sorption Coefficient) | 1,499 - 2,781 mL/g | Indicates that this compound has a high capacity for retention in the upper portion of the soil. | [1] |
Based on these values, this compound is classified as slightly mobile in soil[1][3]. Its strong adsorption to soil organic matter limits its potential for downward movement.
Degradation of this compound in Soil
The persistence of this compound in the environment is determined by its degradation rate, commonly expressed as the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate[4][5]. The primary routes of dissipation for this compound are photodegradation and aerobic metabolism[1][3].
| Condition | DT50 (Half-life) | Notes | Reference |
| Aerobic Soil Metabolism | 47.1 - 185 days | This compound is considered to be moderately persistent to persistent in aerobic soil environments. | [1] |
| Anaerobic Soil Metabolism | 79.6 - 236 days | Degradation is significantly slower under anaerobic conditions. | [1] |
| Soil Photolysis | 19.6 - 20.8 days | Photodegradation on the soil surface contributes to its dissipation. | [1] |
| Field Dissipation (Bare Soil) | 13.4 days | Dissipation is faster under field conditions compared to laboratory studies. | [2][6] |
| Field Dissipation (Turf-covered Soil) | 3.5 days | The presence of turfgrass significantly enhances the dissipation rate, likely due to increased microbial activity and plant uptake. | [2][6] |
Leaching Potential of this compound
The potential for a pesticide to leach into groundwater is a function of its mobility (sorption) and persistence (degradation). While this compound's persistence suggests a potential for leaching, its low mobility due to strong soil sorption mitigates this risk.
Studies have shown that this compound has limited vertical mobility and is typically detected only within the top 2 cm of the soil[2]. However, there is a potential for transport to groundwater in vulnerable soils, such as those that are permeable, particularly where the water table is shallow[1][3]. Surface water may also be impacted through runoff and spray drift[1][3].
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the soil sorption and leaching potential of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Batch Equilibrium Sorption Study (Following OECD Guideline 106)
This experiment quantifies the extent of pesticide sorption to soil.
Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in various soil types.
Methodology:
-
Soil Selection: A minimum of five different soil types are selected to represent a range of textures, organic carbon content, pH, and clay content[7][8][9].
-
Preparation of Test Solutions: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution[10][11]. A series of dilutions are made to create a range of test concentrations.
-
Equilibration: A known mass of air-dried, sieved soil is placed in a centrifuge tube. A specific volume of the this compound test solution is added to achieve a predetermined soil-to-solution ratio[7].
-
Agitation: The soil-solution slurries are agitated in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours) to ensure equilibrium is reached[12][13].
-
Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[14].
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase[9]. The Kd and Koc values are then calculated using the following equations:
Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)
This study determines the rate and pathway of pesticide degradation in soil under different oxygen levels.
Objective: To determine the degradation half-life (DT50) and identify major degradation products of this compound in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative agricultural soils are selected. For pathway identification, one soil type is typically sufficient, while for rate determination, at least three additional soils with varying properties are recommended[17][18].
-
Test Substance Application: Radiolabeled (14C) this compound is typically used to facilitate the tracking of the parent compound and its metabolites. It is applied to fresh, sieved soil at a concentration relevant to its field application rate[14][17].
-
Incubation Conditions:
-
Aerobic: The treated soil is maintained at a specific moisture level (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions[14].
-
Anaerobic: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The incubation then proceeds in the dark at a constant temperature[17].
-
-
Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days)[14][18].
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like HPLC with radiometric detection to quantify this compound and its degradation products. Volatile organics and CO2 in the effluent air are trapped and analyzed[18].
-
Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 value. Degradation pathways are proposed based on the identification and quantification of metabolites.
Soil Column Leaching Study
This experiment simulates the movement of a pesticide through the soil profile under the influence of water flow.
Objective: To assess the potential for this compound and its major metabolites to leach through different soil types.
Methodology:
-
Column Preparation: Undisturbed or repacked soil columns are prepared using representative soil types. The columns are typically made of glass or stainless steel[19].
-
Pre-equilibration: The soil columns are saturated with water and then allowed to drain to establish a defined initial moisture content[19].
-
Pesticide Application: A known amount of this compound is applied to the surface of the soil column, simulating a field application.
-
Irrigation: The columns are irrigated with a simulated rainfall event. The amount and frequency of irrigation are chosen to represent realistic environmental conditions[20][21].
-
Leachate Collection: The water that passes through the column (leachate) is collected at regular intervals[22].
-
Analysis: The leachate fractions are analyzed for the concentration of this compound and its metabolites. At the end of the experiment, the soil column can be sectioned and analyzed to determine the distribution of the pesticide within the soil profile.
-
Data Interpretation: The results provide a measure of the mobility of this compound and its potential to reach lower soil layers and groundwater.
Factors Influencing Soil Sorption and Leaching
The environmental behavior of this compound is a complex interplay of its chemical properties and various soil and environmental factors.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 13. universityofgalway.ie [universityofgalway.ie]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 17. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. researchgate.net [researchgate.net]
- 20. A lysimeter experiment to investigate temporal changes in the availability of pesticide residues for leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Leaching of herbicides and their metabolites in lysimeters filled with soils from railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation Profile of Methiozolin: A Technical Guide to Soil Half-Life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental fate of methiozolin, a selective herbicide, with a core focus on its half-life in various soil matrices. Understanding the persistence and degradation of this compound is critical for assessing its environmental impact and ensuring its safe and effective use. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of degradation pathways and experimental workflows.
Quantitative Analysis of this compound Half-Life in Soil
The persistence of this compound in soil, quantified by its half-life (DT50), is subject to significant variation based on a range of environmental factors. The following tables consolidate the available quantitative data from scientific literature, offering a comparative overview of this compound's degradation under different conditions.
| Soil Type/Condition | Half-Life (DT50) in Days | Temperature (°C) | Additional Conditions | Reference(s) |
| Sandy Clay Loam | ~49 | Not Specified | Aerobic, laboratory conditions | [1][2] |
| Bare Soil (General) | 13.4 | Not Specified | Field conditions | [3] |
| Turf-Covered Soil | 3.5 | Not Specified | Field conditions, Poa pratensis turf | [3] |
| General Aerobic Range | 47.1 - 185 | 20 | --- | [4] |
| General Anaerobic Range | 79.6 - 236 | 20 | --- | [4] |
| Anaerobic Flooded Soil | Not Estimable (limited degradation) | Not Specified | Laboratory conditions | [1] |
Table 1: Half-Life of this compound in Various Soil Conditions
| System | Soil/Sediment Type | Half-Life (DT50) in Days | Temperature (°C) | Additional Conditions | Reference(s) |
| Sediment-Water | Clay Loam | 50.7 | Not Specified | Aerobic | [5] |
| Sediment-Water | Sand | 38.7 | Not Specified | Aerobic | [5] |
Table 2: Half-Life of this compound in Sediment-Water Systems
Key Factors Influencing this compound Degradation
The degradation of this compound in soil is a complex process influenced by several interconnected factors. Microbial activity, particularly by aerobic microbes, is a primary driver of its breakdown[1][2]. The presence of vegetation, such as turfgrass, has been shown to significantly accelerate dissipation compared to bare soil, likely due to increased microbial activity in the rhizosphere and potential uptake by the plants[3][6]. Other critical factors influencing the persistence of herbicides like this compound include soil organic matter content, moisture levels, temperature, and pH[3][7][8].
Caption: Factors influencing the degradation rate of this compound in soil.
Experimental Protocols for Determining Soil Half-Life
The determination of this compound's half-life in soil typically involves laboratory and field studies employing radiolabeled compounds to trace the dissipation of the parent molecule and the formation of metabolites.
1. Soil Collection and Characterization:
-
Soil is collected from relevant locations, such as agricultural fields or golf courses.
-
The soil is characterized to determine its physical and chemical properties, including texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.
2. Application of Radiolabeled this compound:
-
To accurately track the fate of the herbicide, ¹⁴C-labeled this compound is often used[1].
-
A known concentration of the radiolabeled this compound is applied uniformly to the soil samples.
3. Incubation under Controlled Conditions (Laboratory Studies):
-
The treated soil samples are incubated in controlled environmental chambers.
-
Key parameters such as temperature and moisture are maintained at specific levels to simulate different environmental scenarios (e.g., aerobic vs. anaerobic conditions). Aerobic conditions are maintained by ensuring adequate air exchange, while anaerobic conditions can be created by flooding the soil and purging with an inert gas like nitrogen[1].
4. Sampling and Extraction:
-
Soil samples are collected at predetermined time intervals throughout the incubation period.
-
The soil is extracted using appropriate organic solvents to separate the parent this compound and its degradation products from the soil matrix.
5. Analysis:
-
The concentration of this compound and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[5][6].
-
The amount of applied radioactivity that is mineralized to ¹⁴CO₂ can be measured by trapping the evolved gas in a suitable absorbent and quantifying the radioactivity using Liquid Scintillation Counting[1].
6. Data Analysis and Half-Life Calculation:
-
The dissipation of this compound over time is plotted, and a degradation curve is generated.
-
The half-life (DT50), the time required for 50% of the initial concentration to dissipate, is calculated from this curve, typically using first-order kinetics.
Caption: A typical experimental workflow for determining the soil half-life of this compound.
References
- 1. Soil metabolism of [14C]this compound under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Dissipation of Herbicide this compound and Its Metabolites in Aerobic Sediment-Water Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. my.ucanr.edu [my.ucanr.edu]
Bioaccumulation Potential of Methiozolin in Aquatic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioaccumulation potential of the herbicide Methiozolin in aquatic organisms. The document synthesizes available data from scientific literature and regulatory assessments to offer a comprehensive overview for researchers, environmental scientists, and professionals involved in the development and risk assessment of chemical compounds.
Introduction to this compound and its Environmental Fate
This compound is a novel isoxazoline (B3343090) herbicide primarily used to control annual bluegrass (Poa annua) on golf course turf.[1] Its mode of action involves the inhibition of plant cell wall biosynthesis.[2] Due to its application in outdoor environments, this compound has the potential to enter aquatic ecosystems through spray drift and runoff.[2][3]
Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have characterized this compound as moderately persistent to persistent in the environment and slightly mobile in soil.[2][3] Its primary routes of dissipation are photodegradation and aerobic metabolism.[2][3] Given its low vapor pressure and high hydrophobicity, there is a potential for persistence in water and subsequent bioaccumulation in aquatic organisms.[1] Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment, which can occur through bioconcentration (uptake from water) and biomagnification (uptake from food).[4] The bioconcentration factor (BCF) is a key metric used to quantify this potential.[4]
Quantitative Data on Bioaccumulation
A key study by Kim et al. (2021) investigated the bioconcentration of this compound in ricefish (Oryzias latipes). The study determined both the steady-state bioconcentration factor (BCFss) and the kinetic bioconcentration factor (BCFk). The BCFss is calculated when the concentration of the chemical in the fish reaches a steady state, while the BCFk is derived from the rates of uptake and depuration. The findings are summarized in the table below.
| Test Organism | Exposure Concentration (ng/L) | Parameter | Value | Reference |
| Ricefish (Oryzias latipes) | 2.0 | BCFss (Total Radioactivity Residues) | 797.0 | [1] |
| 20.0 | BCFss (Total Radioactivity Residues) | 851.9 | [1] | |
| 2.0 | BCFk (Total Radioactivity Residues) | 992.9 | [1] | |
| 20.0 | BCFk (Total Radioactivity Residues) | 1077.4 | [1] | |
| 2.0 | BCFss (this compound parent compound) | 251.9 | [1] | |
| 20.0 | BCFss (this compound parent compound) | 257.5 | [1] |
The study also identified several minor metabolites of this compound in the fish, each accounting for less than 3.4% of the total radioactive residues. These metabolites included 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and 4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol. The presence of these metabolites suggests that this compound is metabolized in ricefish, and the metabolites themselves have a potentially low bioaccumulation capacity.[1]
Experimental Protocols
The bioconcentration of this compound in ricefish was evaluated following the principles of the OECD Test Guideline 305 for bioaccumulation in fish. This standardized protocol ensures the reliability and comparability of the data. The study consists of two main phases: an uptake phase and a depuration phase.
Test System and Organisms
-
Test Species: Ricefish (Oryzias latipes) are commonly used for ecotoxicological studies due to their small size, rapid life cycle, and ease of maintenance in a laboratory setting.
-
Test Apparatus: A flow-through exposure system is utilized to maintain a constant concentration of the test substance in the water throughout the uptake phase. This system continuously supplies fresh test solution to the fish tanks, ensuring that the concentration of this compound does not decrease due to uptake by the fish or degradation.
Uptake Phase
-
Duration: The fish are exposed to a constant concentration of this compound for a period of 28 days.[1]
-
Test Concentrations: In the study by Kim et al. (2021), two nominal concentrations of this compound were used: 2.0 ng/L and 20.0 ng/L.[1] Radiolabeled this compound is often used to facilitate the quantification of the parent compound and its metabolites in the fish and water samples.
-
Sampling: Sub-samples of fish and water are collected at predetermined intervals throughout the uptake phase to measure the concentration of this compound.
Depuration Phase
-
Procedure: Following the 28-day uptake phase, the remaining fish are transferred to a clean, uncontaminated water source for a depuration (elimination) period.
-
Duration: The depuration phase is typically continued until the concentration of the test substance in the fish tissue has significantly decreased or fallen below the limit of detection.
-
Sampling: Fish are sampled at regular intervals during the depuration phase to determine the rate at which this compound is eliminated from their bodies.
Analytical Methods
-
Quantification: The concentration of this compound and its metabolites in water and fish tissue samples is typically determined using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). For radiolabeled studies, liquid scintillation counting is also employed.
-
Metabolite Identification: The identification of metabolites is crucial for understanding the fate of the parent compound within the organism. This is often achieved using advanced mass spectrometry techniques.
Data Analysis
-
Bioconcentration Factor (BCF):
-
The steady-state BCF (BCFss) is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state: BCFss = Cf / Cw
-
The kinetic BCF (BCFk) is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2): BCFk = k1 / k2 These rate constants are determined by fitting the concentration data from the uptake and depuration phases to a pharmacokinetic model.
-
Visualizations
Experimental Workflow for a Bioconcentration Study
Conclusion
The available data indicates that this compound has a moderate potential for bioaccumulation in aquatic organisms. The BCF values for the parent compound in ricefish are below the threshold that typically triggers significant regulatory concern. However, the BCFs based on total radioactivity, which includes metabolites, are higher, suggesting that while the parent compound may be metabolized, the resulting products can still accumulate to some extent. The detailed experimental protocols, based on standardized OECD guidelines, provide a robust framework for assessing the bioaccumulation potential of this compound and other chemical substances. This technical guide serves as a valuable resource for understanding the environmental risk profile of this compound and for designing future studies on the bioaccumulation of emerging contaminants.
References
Methiozolin's Aquatic Toll: An In-depth Technical Examination of its Acute and Chronic Toxicity to Fish and Invertebrates
For Immediate Release
A comprehensive review of available ecotoxicological data reveals that methiozolin, a selective herbicide, demonstrates moderate acute toxicity to freshwater fish and invertebrates, and is highly toxic to estuarine/marine invertebrates on an acute basis. This technical guide synthesizes current knowledge on the aquatic toxicity of this compound, presenting key data, experimental methodologies, and an overview of its potential ecological impact for researchers, scientists, and drug development professionals.
This compound is classified as a tyrosine aminotransferase inhibitor, intended to control specific weeds in turfgrass.[1] However, its potential to enter aquatic ecosystems through runoff and spray drift necessitates a thorough understanding of its effects on non-target aquatic organisms.[1][2]
Summary of Aquatic Toxicity Data
Regulatory assessments by the U.S. Environmental Protection Agency (EPA) and the Minnesota Department of Agriculture have established aquatic life benchmarks for this compound. These values, summarized in the tables below, provide a quantitative overview of its toxicity.
Freshwater Aquatic Life
| Endpoint | Species Category | Value (µg/L) | Source |
| Acute Toxicity | Fish | 650 | [1][3] |
| Invertebrate | 1015 | [1][3] | |
| Chronic Toxicity | Fish | 140 | [1][3] |
| Invertebrate | 117 | [1][3] |
Estuarine/Marine Aquatic Life
| Endpoint | Species Category | Value (µg/L) | Source |
| Acute Toxicity | Fish | 645 | [3] |
| Invertebrate | 185 | [3] | |
| Chronic Toxicity | Fish | 74 | [3] |
| Invertebrate | Not Specified |
A specific study on Rainbow Trout (Oncorhynchus mykiss) determined a 96-hour LC50 value of 6.5 mg/L (6500 µg/L), with a No Observed Effect Concentration (NOEC) of 2.1 mg/L.[4] It is important to note that while summary data is available, the specific species tested to derive many of the broader freshwater and estuarine/marine benchmarks are not consistently detailed in publicly available documents.
Experimental Protocols for Aquatic Toxicity Testing
The generation of robust and comparable ecotoxicological data relies on standardized testing protocols. The following sections outline the methodologies typically employed for assessing the acute and chronic toxicity of chemical substances like this compound to fish and aquatic invertebrates, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Testing in Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Test Organisms: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas) is selected.
-
Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Test Duration: 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Acute Immobilisation Test in Daphnia sp. (Following OECD Guideline 202)
This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia (EC50) within a 48-hour period.
Methodology:
-
Test Organisms: Typically, Daphnia magna neonates (<24 hours old) are used.
-
Exposure Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system.
-
Test Duration: 48 hours.
-
Observations: Immobilization (inability to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Chronic Toxicity Testing: Fish Early-life Stage (FELS) Test (Following OECD Guideline 210)
The FELS test evaluates the effects of a substance on the early developmental stages of fish, from fertilized eggs to free-swimming fry. It is a key test for determining the chronic No Observed Effect Concentration (NOEC).
Methodology:
-
Test Organisms: Fertilized eggs of species like the Fathead Minnow (Pimephales promelas) are used.
-
Exposure Conditions: Eggs are exposed to a range of test concentrations in a flow-through or semi-static system.
-
Test Duration: The test continues from egg fertilization through hatching until the larvae have exhausted their yolk sacs and are actively feeding.
-
Endpoints: Endpoints include hatching success, larval survival, growth (length and weight), and the occurrence of developmental abnormalities.
-
Data Analysis: The NOEC and Lowest Observed Effect Concentration (LOEC) are determined by comparing the endpoints in the exposure groups to the control group.
Chronic Toxicity Testing: Daphnia magna Reproduction Test (Following OECD Guideline 211)
This test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.
Methodology:
-
Test Organisms: Young female Daphnia (<24 hours old) are individually exposed.
-
Exposure Conditions: Daphnids are maintained in individual beakers with the test substance, and the medium is renewed regularly.
-
Test Duration: 21 days.
-
Endpoints: The primary endpoint is the total number of live offspring produced per parent animal. Parental mortality and mobility are also recorded.
-
Data Analysis: The NOEC and LOEC for reproduction are determined. The ECx (e.g., EC10, EC20) for reproductive effects can also be calculated.
Signaling Pathways and Mechanism of Action
While this compound is known to inhibit tyrosine aminotransferase in plants, leading to the disruption of cell wall biosynthesis, its specific mode of action and the signaling pathways it may disrupt in aquatic animals are not well-documented in publicly available literature.[1][5] this compound belongs to the isoxazoline (B3343090) class of chemicals. Other isoxazoline compounds, which are used as insecticides, are known to act as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[6] This leads to hyperexcitation of the nervous system and death. However, it is crucial to note that this compound is a herbicide, and its primary target and mode of action in non-target aquatic organisms may differ significantly from insecticidal isoxazolines. Further research is needed to elucidate the precise molecular mechanisms and signaling pathways affected by this compound in fish and aquatic invertebrates to better predict its sublethal and chronic effects.
Conclusion
The available data indicates that this compound poses a risk to aquatic ecosystems, with its toxicity varying between freshwater and marine environments and between fish and invertebrates. While acute toxicity values provide a benchmark for immediate risk, chronic toxicity data, particularly from early-life stage and reproduction studies, are critical for understanding the long-term impacts on aquatic populations. The lack of detailed public information on the specific test species for benchmark values and the precise signaling pathways affected in aquatic animals highlights areas where further research is warranted. A more complete understanding of these aspects will allow for more refined ecological risk assessments and the development of effective mitigation strategies to protect aquatic life.
References
- 1. researchgate.net [researchgate.net]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]
Effects of Methiozolin on Non-Target Aquatic Plants and Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methiozolin, a selective herbicide utilized for the control of annual bluegrass (Poa annua L.) in turfgrass, presents a potential risk to non-target aquatic flora. Classified as a Group 30 herbicide by the Weed Science Society of America (WSSA), its mode of action is the inhibition of fatty acid thioesterase (FAT), a key enzyme in plant lipid biosynthesis. This disruption of fatty acid metabolism leads to the arrest of cell proliferation, particularly in meristematic tissues. Regulatory assessments have highlighted that vascular aquatic plants are notably more sensitive to this compound than their non-vascular counterparts. This guide provides an in-depth analysis of the available toxicological data, details the experimental protocols for assessing its impact, and illustrates the biochemical pathways affected.
Data Presentation: Ecotoxicological Effects of this compound
The following tables summarize the quantitative data on the toxicity of this compound to non-target aquatic plants and algae, based on regulatory assessments.
| Test Organism Category | Endpoint | Value (ppb) | Reference |
| Vascular Aquatic Plants | Acute | 7 | [1] |
| Non-vascular Aquatic Plants | Acute | 1,010 | [1] |
Note: The specific species tested to derive these summary values were not detailed in the available public-facing regulatory summaries. The value for vascular plants likely represents the most sensitive species tested, such as Lemna sp.
Experimental Protocols
The ecotoxicological data for this compound on aquatic plants and algae are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.
Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater microalgae, such as Scenedesmus obliquus or Chlorella vulgaris.
Methodology:
-
Test Organism: Exponentially growing cultures of a selected algal species are used.
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (21-24°C).
-
Exposure: A range of this compound concentrations are tested, typically in a geometric series, along with a control group. The test is usually static, with a duration of 72 hours.
-
Endpoints: The primary endpoint is the inhibition of growth, which can be measured by several variables:
-
Average specific growth rate: Calculated from the daily increase in cell concentration.
-
Yield: The biomass at the end of the test period.
-
Cell concentration is determined using a cell counter or by spectrophotometric absorbance.
-
-
Data Analysis: The concentration of this compound that causes a 50% reduction in growth (EC50) is calculated for both growth rate and yield. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.
Lemna sp. Growth Inhibition Test (Adapted from OECD Guideline 221)
This test assesses the toxicity of substances to the floating aquatic macrophyte Lemna gibba or Lemna minor.
Methodology:
-
Test Organism: Young, rapidly growing colonies of Lemna sp. with 2-4 fronds are selected for the test.
-
Test Conditions: The plants are grown in a defined nutrient medium under controlled conditions of light (continuous illumination) and temperature (24 ± 2°C).
-
Exposure: The test is typically a 7-day static or semi-static (with renewal of the test solution) exposure to a range of this compound concentrations and a control.
-
Endpoints: The primary endpoints are based on the assessment of growth inhibition:
-
Frond number: The number of fronds is counted at the beginning and at regular intervals during the test.
-
Frond area: The total frond area can be measured using image analysis.
-
Biomass: Fresh or dry weight is determined at the end of the test.
-
-
Data Analysis: The EC50, NOEC, and LOEC values are determined for the inhibition of growth rate and yield based on the measured endpoints.
Myriophyllum spicatum Growth Inhibition Test (Adapted from OECD Guideline 238)
This test is designed to assess the effects of chemicals on a submerged, rooted aquatic macrophyte, Myriophyllum spicatum.
Methodology:
-
Test Organism: Apical shoots of Myriophyllum spicatum of a uniform length are used.
-
Test Conditions: The test is conducted in a sediment-free system with a defined aqueous medium, under controlled lighting and temperature.
-
Exposure: The test has a duration of 14 days, with exposure to a range of this compound concentrations and a control. The test design can be static or semi-static.
-
Endpoints: Several growth parameters are measured to assess toxicity:
-
Total shoot length: The length of the main shoot and any side shoots.
-
Biomass: Fresh and dry weight of the plant material at the end of the test.
-
Number of whorls and roots.
-
-
Data Analysis: The EC50, NOEC, and LOEC values are calculated for the inhibition of growth rate and yield based on the various measured endpoints.
Signaling Pathways and Mechanisms of Action
The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT). This enzyme is crucial for the termination of fatty acid synthesis in the plastids of plant cells.
Fatty Acid Biosynthesis and the Role of Fatty Acid Thioesterase (FAT)
Fatty acids are essential components of plant cells, serving as building blocks for membranes, storage lipids, and signaling molecules. The de novo synthesis of fatty acids occurs in the plastids through a series of reactions catalyzed by the fatty acid synthase (FAS) complex. During this process, the growing acyl chain is attached to an acyl carrier protein (ACP). Fatty acid thioesterases (FATs) are responsible for hydrolyzing the thioester bond between the acyl chain and the ACP, releasing the free fatty acid. There are two main types of FATs in higher plants: FatA, which primarily acts on oleoyl-ACP (18:1-ACP), and FatB, which has a broader specificity for saturated acyl-ACPs (e.g., palmitoyl-ACP, 16:0-ACP, and stearoyl-ACP, 18:0-ACP).
Inhibition by this compound
This compound acts as an inhibitor of both FatA and FatB. By blocking these enzymes, this compound prevents the release of newly synthesized fatty acids from the ACP. This leads to a depletion of the cellular pool of free fatty acids available for export from the plastid to the endoplasmic reticulum, where they are further modified and incorporated into various lipids. The disruption of fatty acid homeostasis ultimately leads to an arrest of cell division and growth, particularly in the rapidly dividing meristematic tissues of the plant.
Caption: Inhibition of Fatty Acid Thioesterase (FAT) by this compound in the plant fatty acid biosynthesis pathway.
Experimental Workflow for Aquatic Plant Toxicity Testing
The general workflow for conducting a standardized aquatic plant toxicity test involves several key stages, from the preparation of the test system to the final data analysis.
Caption: A generalized experimental workflow for aquatic plant toxicity testing.
Conclusion
This compound's mode of action, the inhibition of fatty acid thioesterase, is a potent mechanism for controlling target weeds. However, this same mechanism poses a significant risk to non-target aquatic plants, particularly vascular species. The ecotoxicological data, although limited in the public domain to summary values, clearly indicate that environmentally relevant concentrations of this compound could adversely affect aquatic plant communities. The standardized OECD protocols provide a robust framework for further research into the effects of this compound on a wider range of aquatic plant and algal species. A deeper understanding of the dose-response relationships and the specific physiological impacts on these non-target organisms is crucial for a comprehensive environmental risk assessment and the development of effective mitigation strategies.
References
Methodological & Application
Protocol for Methiozolin Application in Creeping Bentgrass: A Comprehensive Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the use of methiozolin on creeping bentgrass (Agrostis stolonifera). This compound is a selective herbicide for the pre- and post-emergence control of annual bluegrass (Poa annua) and other weeds in turfgrass.[1][2][3][4][5] This protocol is intended for researchers, scientists, and turfgrass management professionals. It summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the herbicide's mode of action and experimental workflows.
Introduction
This compound is a systemic herbicide belonging to the isoxazoline (B3343090) chemical family.[2] It is classified as a WSSA Group 30 herbicide, acting as a fatty acid thioesterase (FAT) inhibitor.[1][6] This inhibition disrupts fatty acid synthesis, ultimately leading to the arrest of meristematic growth in susceptible plants.[6][7] this compound is primarily absorbed through the roots and exhibits acropetal translocation.[8][9] Its efficacy is enhanced by irrigation or rainfall following application.[1] It is known for its slow action, with visible effects on weeds developing over time.[1]
Data Presentation
Application Rates and Efficacy
The following tables summarize recommended application rates and observed efficacy of this compound for the control of various weeds in creeping bentgrass.
Table 1: Recommended Application Rates for this compound on Creeping Bentgrass
| Target Area | Maximum Single Application Rate (lbs a.i./A) | Maximum Annual Application Rate (lbs a.i./A) | Minimum Retreatment Interval | Reference |
| Putting Greens | 0.46 | 2.3 (Northern States) | 14 days | [1][10] |
| Green Collars, Approaches, Fairways, Tees | 0.92 | 5.52 (Northern States) | 14 days | [1][10] |
Table 2: Efficacy of this compound on Key Weed Species in Creeping Bentgrass
| Weed Species | Application Type | Application Rate (g ai/ha) | Control Percentage (%) | Reference |
| Annual Bluegrass (Poa annua) | Post-emergence (Fall) | 500 - 1000 | 80 - 100 | [9][11] |
| Annual Bluegrass (Poa annua) | Post-emergence (Spring) | 500 - 1000 | ~60 | [9][11] |
| Annual Bluegrass (Poa annua) | Pre-emergence (Fall) | 250 - 1000 (sequential) | 85 - 100 | |
| Smooth Crabgrass (Digitaria ischaemum) | Pre-emergence (sequential) | 250 (10 biweekly applications) | >80 | [12] |
| Goosegrass (Eleusine indica) | Pre-emergence (sequential) | 500 | 55 | [12] |
Turfgrass Tolerance
Creeping bentgrass generally exhibits good tolerance to this compound at recommended rates.[2][3][4][12][13] However, tolerance can vary by cultivar.
Table 3: Tolerance of Creeping Bentgrass Cultivars to this compound
| Cultivar | TI25 (kg ai/ha) - 2 applications | GR50 (kg ai/ha) - 2 applications | Reference |
| Penn A-4 | 2.5 | Not specified | [2][3] |
| Pure Distinction | High tolerance to exaggerated rates | Not specified | [13] |
| Average of 9 cultivars | 1.1 | Not specified | [2][3] |
TI25: Herbicide rate that produces 25% turf injury. GR50: Herbicide rate that produces a 50% reduction in clipping dry weight.
Experimental Protocols
Protocol for Evaluating Post-Emergence Efficacy of this compound on Poa annua
This protocol describes a typical field experiment to assess the post-emergence efficacy of this compound.
1. Experimental Site and Design:
- Select a mature creeping bentgrass stand with a natural and uniform infestation of Poa annua.
- Establish plots of a suitable size (e.g., 1.5 m x 1.5 m).
- Use a randomized complete block design with 3-4 replications.
2. Herbicide Application:
- Apply this compound using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 2 gallons per 1000 sq (B12106431) ft).[13]
- Use appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
- Apply treatments at specified rates and intervals (e.g., biweekly applications of 0.5 kg ai/ha).
- Include an untreated control for comparison.
3. Post-Application Procedures:
- Irrigate the plots with approximately 1/8 to 1/4 inch of water immediately following application to wash the herbicide into the root zone.[13]
- Maintain the turf under standard golf course management practices for the duration of the trial.
4. Data Collection:
- Visually assess Poa annua control at regular intervals (e.g., weekly or biweekly) using a scale of 0% (no control) to 100% (complete control).
- Visually assess creeping bentgrass injury (phytotoxicity) on a scale of 0% (no injury) to 100% (complete turf loss), with a commercially acceptable threshold often set at <30%.[12]
- Collect turfgrass clippings periodically to measure biomass (dry weight) as an indicator of turf health.
- At the conclusion of the study, consider destructive sampling to measure root and shoot biomass of both creeping bentgrass and Poa annua.[8]
5. Statistical Analysis:
- Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and perform mean separation tests (e.g., Fisher's LSD) to determine significant differences between treatments.
Protocol for Evaluating Creeping Bentgrass Tolerance to this compound
This protocol outlines a greenhouse experiment to determine the tolerance of different creeping bentgrass cultivars to this compound.
1. Plant Material and Growth Conditions:
- Establish different creeping bentgrass cultivars in pots filled with a sand-based root zone medium.
- Grow the plants in a greenhouse with controlled temperature and light conditions.
2. Herbicide Application:
- Apply a range of this compound rates, including rates exceeding the recommended field application rates, to determine tolerance thresholds.[2][3][4]
- Apply the herbicide at a specific growth stage (e.g., 7 weeks after seeding).[2][3][4]
- A second application can be made several weeks later to assess the impact of sequential applications.[2][3][4]
3. Data Collection:
- Visually assess turf injury (phytotoxicity) at regular intervals after each application.
- Harvest clippings at specified times and determine their dry weight to calculate growth reduction (GR50).[2][3]
4. Data Analysis:
- Use regression analysis (e.g., four-parameter logistic regression) to calculate the herbicide rates that cause 25% injury (TI25) and 50% growth reduction (GR50).[2][3]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for this compound efficacy testing.
Application Notes
-
Soil Moisture: this compound is primarily root-absorbed, and its efficacy is improved when applied to moist soil and followed by irrigation.[1][8]
-
Tank Mixing: this compound can be tank-mixed with certain fertilizers, such as ammonium (B1175870) sulfate (B86663) and iron sulfate, without a significant negative impact on efficacy or turf safety.[14][15][16] However, always conduct a jar test to ensure compatibility before large-scale application.
-
Environmental Conditions: Avoid applying this compound during periods of extreme heat or drought stress to minimize the risk of turfgrass injury.[13]
-
Cultivar Sensitivity: While most creeping bentgrass cultivars are tolerant, it is advisable to test this compound on a small, inconspicuous area before treating a large area of a specific cultivar for the first time.[13]
-
Soil Type: this compound efficacy can be influenced by soil type, with better control of Poa annua observed in soil-based greens compared to sand-based greens in some studies.[8] This is likely due to differences in herbicide retention and availability in the root zone.
-
Environmental Fate: this compound is moderately persistent in the soil and has limited vertical mobility.[1][17] Degradation occurs primarily through aerobic metabolism.[1][18]
Conclusion
This compound is an effective tool for the selective control of Poa annua and other grassy weeds in creeping bentgrass. Successful application requires careful consideration of application rates, timing, environmental conditions, and turfgrass cultivar. The protocols and data presented in this document provide a comprehensive guide for researchers and turfgrass professionals to optimize the use of this compound and conduct further research.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. gcsanc.com [gcsanc.com]
- 3. Tolerance of Bentgrass (Agrostis) Species and Cultivars to this compound | Weed Technology | Cambridge Core [cambridge.org]
- 4. Bentgrass (Agrostis spp.) Species and Cultivar Tolerance to this compound [escholarship.org]
- 5. This compound (PoaCure) — Research — Department of Plant Science [plantscience.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 12. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 13. gcsanc.com [gcsanc.com]
- 14. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 18. Soil metabolism of [14C]this compound under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Methiozolin in Water Samples
Introduction
Methiozolin is a selective herbicide used for pre- and post-emergence control of annual bluegrass in turfgrass.[1] Its presence in water bodies is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the determination of this compound in various water matrices, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein are based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high selectivity and sensitivity.[2] Two primary approaches for sample preparation are presented: a direct injection method for cleaner water samples and a solid-phase extraction (SPE) method for more complex matrices that require cleanup and pre-concentration.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 0.0200 µg/L | Ground and Surface Water | Direct Injection-HPLC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 0.0500 µg/L | Ground and Surface Water | Direct Injection-HPLC-MS/MS | [3] |
| Mean Recoveries | 70-120% | Ground and Surface Water | Direct Injection-HPLC-MS/MS | [3] |
| Relative Standard Deviation (RSD) | ≤20% | Ground and Surface Water | Direct Injection-HPLC-MS/MS | [3] |
Protocol 1: Direct Injection-HPLC-MS/MS Method
This protocol is suitable for the rapid screening and quantification of this compound in water samples with low levels of interfering matrix components. The method involves a simple dilution step followed by direct injection into the HPLC-MS/MS system.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.2 µm syringe filters (if necessary for sample clarification)
2. Standard Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare a series of calibration standards.[4]
3. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains particulate matter, filter it through a 0.2 µm syringe filter.
-
Dilute the water sample 1:1 with acetonitrile.[4] For example, mix 500 µL of the water sample with 500 µL of acetonitrile.
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for analysis.
4. HPLC-MS/MS Instrumental Parameters
-
HPLC System: Agilent 1200 Infinity Series or equivalent[3]
-
Mass Spectrometer: Applied Biosystems/MDS Sciex API 5000 or equivalent[3]
-
Ionization Source: Turbo-Ion Spray (Electrospray Ionization - ESI) in positive ion mode[3]
-
HPLC Column: Thermo EC Betasil C18, 2.1 x 50 mm, 5-µm particle size[3]
-
Mobile Phase A: 0.1% formic acid in ultrapure water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Injection Volume: 25 µL[3]
-
Column Temperature: 40 °C
-
Ion Source Temperature: 400 °C[3]
HPLC Gradient: [3]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.00 - 1.00 | 50.0 | 50.0 |
| 4.00 - 5.00 | 5.0 | 95.0 |
| 5.10 - 8.00 | 50.0 | 50.0 |
5. Mass Spectrometry Detection
-
Note on MRM Transitions: The specific precursor and product ion m/z values for this compound were not detailed in the reviewed EPA documentation.[3] Therefore, the user must determine the optimal Multiple Reaction Monitoring (MRM) transitions.
-
Procedure for Determining MRM Transitions:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent.
-
Perform a full scan analysis in positive ESI mode to identify the precursor ion, which will likely be the protonated molecule [M+H]⁺. The molecular formula of this compound is C₁₇H₁₇F₂NO₂S, with a molecular weight of 337.4 g/mol .[5] The expected precursor ion would be at m/z 338.4.
-
Perform a product ion scan on the identified precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two product ions for MRM analysis: one for quantification (the most intense) and one for confirmation.
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
Workflow Diagram
Caption: Workflow for Direct Injection-HPLC-MS/MS analysis of this compound.
Protocol 2: Solid-Phase Extraction (SPE) followed by HPLC-MS/MS
This protocol is recommended for water samples with complex matrices, where interfering substances may affect the accuracy of the direct injection method. SPE serves to clean up the sample and concentrate the analyte, thereby improving the method's sensitivity and robustness.
Experimental Protocol
1. Materials and Reagents
-
All materials from Protocol 1
-
SPE Cartridges: C18 (500 mg) or equivalent polymeric cartridges
-
Methanol (B129727) (HPLC grade)
-
Nitrogen gas for evaporation
2. Standard Preparation
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (SPE)
-
Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 5-10 mL of ultrapure water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with a stream of nitrogen for approximately 15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of methanol or another suitable organic solvent into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in a precise volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial.
-
4. HPLC-MS/MS Instrumental Parameters
-
Follow the same instrumental parameters as outlined in Protocol 1.
Workflow Diagram
Caption: Workflow for SPE-HPLC-MS/MS analysis of this compound.
References
- 1. Averaging of results derived from different, simultaneously acquired mass transitions in ID-LC-MS/MS – Potential impact on measurement imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. shimadzu.com [shimadzu.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
Application Note: Quantification of Methiozolin Residues in Turfgrass by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of methiozolin residues in turfgrass samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample collection, homogenization, extraction, and analysis. The described methodology is crucial for environmental monitoring, residue analysis in turf management research, and ensuring compliance with regulatory standards.
Introduction
This compound is a selective herbicide used for the control of annual bluegrass (Poa annua) in turfgrass on golf courses.[1][2] Its increasing use necessitates reliable analytical methods to monitor its presence and persistence in the turfgrass environment to assess potential ecological impact and ensure it is used within safe limits.[1][3] This document provides a detailed protocol for the extraction and quantification of this compound in turfgrass, leveraging the high selectivity and sensitivity of LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Acetone (B3395972) (ACS grade or higher)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)
-
0.22 µm Syringe filters (PTFE or other compatible material)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of acetonitrile in a class A volumetric flask.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
2.2. Sample Collection and Homogenization
-
Collect turfgrass samples (including foliage, thatch, and roots) from the desired area.
-
Homogenize the collected samples to a uniform consistency. For larger samples, cryogenic milling can be employed to ensure homogeneity and prevent degradation of the analyte.
2.3. Sample Extraction
-
Weigh 5 g of the homogenized turfgrass sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetone and shake vigorously for 1 minute.
-
Add 10 mL of an 80:20 acetonitrile:water (v/v) solution to the tube.
-
Shake for 30 minutes using a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For cleaner samples, a Solid Phase Extraction (SPE) cleanup step may be incorporated.
LC-MS/MS Instrumentation and Conditions
The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
3.1. Liquid Chromatography
-
Instrument: Agilent 1260 Series HPLC or equivalent
-
Column: Phenomenex Gemini C18 (50 mm x 2 mm, 3 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
3.2. Mass Spectrometry
-
Instrument: AB Sciex API 5500 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (Quantifier) 338.1 127.1 25 | this compound (Qualifier) | 338.1 | 111.1 | 35 |
-
Source Parameters:
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500 °C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Data Presentation
Method Validation Summary
The method should be validated in accordance with relevant guidelines (e.g., SANTE/12682/2019) to ensure reliability. Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Accuracy (Recovery) | |
| Spiked at 0.05 mg/kg | 85 - 110% |
| Spiked at 0.5 mg/kg | 90 - 105% |
| Spiked at 5 mg/kg | 92 - 102% |
| Precision (RSD) | |
| Intra-day RSD% | < 15% |
| Inter-day RSD% | < 20% |
Note: The values presented in the table are typical expected values and should be experimentally verified.
Visualizations
Caption: Experimental workflow for this compound analysis in turfgrass.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in turfgrass. The detailed protocol for sample preparation and instrumental analysis, along with the specified validation parameters, offers a comprehensive guide for researchers and analytical laboratories. This method is well-suited for routine monitoring and research applications in the turfgrass industry.
References
Application Notes and Protocols for the Synthesis and Use of ¹⁴C-Labeled Methiozolin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ¹⁴C-labeled methiozolin and its application in metabolic studies. The protocols detailed below are designed to guide researchers in investigating the absorption, distribution, metabolism, and excretion (ADME) of this herbicide.
Introduction
This compound is a selective herbicide used for the control of annual bluegrass in turfgrass.[1][2][3] Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring its safe use. Radiolabeling with Carbon-14 (¹⁴C) is a powerful technique for tracing the molecule in biological and environmental systems, providing quantitative data on its metabolic pathways.[4][5][6][7] The long half-life of ¹⁴C (approximately 5,730 years) makes it ideal for extended metabolic studies without the need for decay correction.[4][6]
Synthesis of ¹⁴C-Labeled this compound
The synthesis of ¹⁴C-labeled this compound requires careful planning to ensure the label is placed in a metabolically stable position. Based on the known metabolites of this compound, which primarily involve modifications to the methylthiophen and difluorobenzyl moieties, labeling the isoxazoline (B3343090) ring is a strategic choice to trace the core structure.[1] Specifically, introducing the ¹⁴C label into the isoxazoline ring can be achieved using a ¹⁴C-labeled precursor during the ring formation step.
Proposed Synthetic Scheme:
A plausible synthetic route involves the 1,3-dipolar cycloaddition of a ¹⁴C-labeled nitrile oxide with an appropriate alkene. The following protocol outlines a potential synthetic pathway.
Protocol 1: Synthesis of [Isoxazoline-¹⁴C]-Methiozolin
Materials:
-
[¹⁴C]Sodium cyanide (Na¹⁴CN)
-
Precursor molecule: 3-(3-methylthiophen-2-yl)-1-propen-2-ol
-
2,6-Difluorobenzyl bromide
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Scintillation cocktail and vials
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Synthesis of ¹⁴C-labeled Aldoxime:
-
React a suitable precursor with hydroxylamine (B1172632) to form the aldoxime. The specific precursor will depend on the desired labeling position within the isoxazoline ring. For labeling the carbon adjacent to the oxygen, a ¹⁴C-labeled aldehyde would be used.
-
-
Generation of ¹⁴C-labeled Nitrile Oxide:
-
Treat the ¹⁴C-labeled aldoxime with a mild oxidizing agent (e.g., N-chlorosuccinimide) in the presence of a base (e.g., triethylamine) to generate the ¹⁴C-labeled nitrile oxide in situ.
-
-
1,3-Dipolar Cycloaddition:
-
React the in situ generated ¹⁴C-labeled nitrile oxide with 5-((2,6-difluorobenzyl)oxy)-2-methylpent-1-en-3-one. This cycloaddition reaction will form the ¹⁴C-labeled isoxazoline ring.
-
-
Purification:
-
Purify the resulting [Isoxazoline-¹⁴C]-Methiozolin using silica gel column chromatography.
-
Confirm the radiochemical purity using radio-HPLC. The purity should be >98%.
-
-
Characterization:
-
Determine the specific activity (mCi/mmol) of the synthesized ¹⁴C-labeled this compound using a calibrated liquid scintillation counter.
-
Confirm the chemical identity and structure using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, MS) on a co-synthesized non-labeled standard.
-
Diagram: Proposed Synthesis Workflow of ¹⁴C-Labeled this compound
Caption: Workflow for the synthesis of ¹⁴C-labeled this compound.
Metabolic Studies Using ¹⁴C-Labeled this compound
The following protocols describe how to use ¹⁴C-labeled this compound to investigate its metabolic fate in various systems.
In Vivo Animal Metabolism
Protocol 2: Rat Metabolism Study
This protocol is based on studies investigating the ADME of this compound in rats.[1]
Animals:
-
Male Sprague-Dawley rats
Dosing:
-
Administer a single oral dose of ¹⁴C-labeled this compound (e.g., in corn oil).
Sample Collection:
-
Collect urine, feces, and expired air at regular intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing.
-
Collect blood samples at various time points to determine pharmacokinetic parameters.
-
At the end of the study, collect various tissues to assess distribution.
Sample Analysis:
-
Radioactivity Measurement:
-
Determine the total radioactivity in urine, feces (homogenized), and tissues using a liquid scintillation counter.
-
Trap expired air in a suitable trapping solution (e.g., a mixture of ethanolamine (B43304) and ethylene (B1197577) glycol monomethyl ether) and measure radioactivity.
-
-
Metabolite Profiling:
-
Extract metabolites from urine, feces, and tissue homogenates using appropriate solvents.
-
Profile the metabolites using radio-HPLC.
-
-
Metabolite Identification:
-
Isolate and identify the major metabolites using LC-MS/MS and NMR spectroscopy.
-
Quantitative Data from a Representative Rat Metabolism Study: [1]
| Parameter | Value |
| Pharmacokinetics | |
| t_max (blood) | 6 h |
| C_max (blood) | 168.7 µg equiv/mL |
| t_½ (blood) | 49.4 h |
| Excretion (120 h) | |
| Urine | 24.3% of administered dose |
| Feces | 68.9% of administered dose |
| Expired Air | Not detected |
| Biliary Excretion | 40.1% of administered dose |
| Tissue Distribution (12 h) | 14.0% of administered dose |
Identified Metabolites in Rats: [1]
-
Met-1: Glucuronic acid conjugate of this compound.
-
Met-2: [2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol.
Diagram: Experimental Workflow for Rat Metabolism Study
Caption: Workflow for in vivo metabolism study of ¹⁴C-methiozolin in rats.
Environmental Fate: Soil Metabolism
Protocol 3: Aerobic and Anaerobic Soil Metabolism Study
This protocol is designed to assess the degradation of this compound in soil under different conditions, based on published studies.[3][8]
Soil:
-
Use well-characterized soil types (e.g., sandy loam, clay loam).
Experimental Setup:
-
Aerobic: Treat soil samples with ¹⁴C-labeled this compound and maintain aerobic conditions by ensuring adequate airflow.
-
Anaerobic: After an initial aerobic phase, flood the treated soil with water and purge with nitrogen to create anaerobic conditions.
Sample Collection and Analysis:
-
Collect soil samples at various time points.
-
Extract the parent compound and metabolites from the soil.
-
Quantify the radioactivity in the extracts and the non-extractable residues.
-
Analyze the extracts by radio-HPLC to determine the concentration of this compound and its degradation products.
-
Trap and quantify any evolved ¹⁴CO₂ as an indicator of mineralization.
Quantitative Data from a Representative Soil Metabolism Study: [3]
| Condition | Parameter | [benzyl-¹⁴C]this compound | [isoxazole-¹⁴C]this compound |
| Aerobic (120 days) | |||
| Remaining Parent | 17.9% | 15.9% | |
| ¹⁴CO₂ Evolved | 41.5% | 36.1% | |
| Non-extractable Residues | 35.7% | 39.8% | |
| Half-life | ~49 days | ~49 days | |
| Anaerobic | |||
| Degradation | Limited | Limited | |
| Half-life | Not estimated | Not estimated |
Diagram: this compound Mechanism of Action
Caption: Inhibition of fatty acid thioesterase by this compound.
Conclusion
The use of ¹⁴C-labeled this compound is indispensable for conducting thorough metabolic and environmental fate studies. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the ADME profile of this compound. Such studies are critical for regulatory submissions and for understanding the overall safety profile of this herbicide.[5]
References
- 1. In vivo absorption, distribution, excretion, and metabolism of a new herbicide, this compound, in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soil metabolism of [14C]this compound under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 7. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Assessing Methiozolin Efficacy in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting field trials to assess the efficacy of methiozolin, a selective herbicide for the control of annual bluegrass (Poa annua) in turfgrass settings. Detailed protocols, data presentation guidelines, and visual representations of experimental workflows and biological pathways are included to ensure robust and reproducible study outcomes.
Introduction to this compound
This compound is a systemic, isoxazoline (B3343090) herbicide that provides pre- and post-emergence control of annual bluegrass.[1] Its novel mode of action involves the inhibition of the enzyme tyrosine aminotransferase (TAT), which plays a crucial role in plant cell wall biosynthesis.[1] this compound is characterized as a slow-acting herbicide, with its primary uptake occurring through the roots, a process enhanced by subsequent irrigation or rainfall.[1][2] It is primarily used on golf course turf, including putting greens, tees, and fairways, to selectively remove Poa annua from desirable turfgrass species like creeping bentgrass (Agrostis stolonifera) and Kentucky bluegrass (Poa pratensis).[1][3]
Experimental Protocols
Objective Definition
The primary objective of the field trial must be clearly defined before initiation. Examples of objectives include:
-
To determine the dose-response of Poa annua to different rates of this compound.
-
To evaluate the efficacy of different application timings (e.g., fall vs. spring) for seasonal control.
-
To assess the phytotoxicity of this compound on the desirable turfgrass species.
-
To compare the efficacy of this compound with standard herbicide treatments.
Site Selection and Preparation
Select a trial site with a uniform stand of the target turfgrass species and a significant, evenly distributed population of Poa annua. The site should be representative of the intended use area (e.g., golf course putting green, fairway). Ensure that the trial area has uniform soil type, topography, and drainage. Prior to trial initiation, the turf should be managed according to standard practices for the location, including mowing, fertilization, and irrigation, to ensure a healthy and actively growing sward.
Experimental Design
A randomized complete block design (RCBD) is the recommended experimental design for herbicide efficacy trials to minimize the effects of field variability.
-
Plots: Individual plots should be of a size that allows for representative turfgrass and weed populations and can be accurately treated with the available application equipment. A common plot size is 1m x 2m or larger.
-
Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity.
-
Randomization: Treatments within each block (replication) must be randomly assigned to plots.
-
Control Plots: Untreated control plots are essential for comparison and to assess the baseline level of Poa annua infestation. A plot treated with a standard, commercially available herbicide can also be included for comparative purposes.
Treatment Application
-
Product Preparation: Prepare the this compound spray solution according to the manufacturer's label, ensuring accurate measurement of the product and water volume.
-
Application Equipment: Use a calibrated research sprayer with a boom and flat-fan nozzles to ensure uniform application. A CO2-pressurized backpack sprayer is commonly used for small plot research.
-
Application Timing: Apply treatments at the predetermined growth stage of the Poa annua and/or time of year as specified in the trial objectives.
-
Post-Application Irrigation: As this compound is primarily root-absorbed, apply 0.1 to 0.2 inches of irrigation immediately following application to wash the product into the root zone.[2]
Data Collection
Collect data at regular intervals throughout the trial period. The timing of assessments will depend on the specific objectives, but should typically be conducted at 2, 4, 8, and 12 weeks after treatment (WAT).
-
Percent Poa annua Control: Visually assess the percentage of Poa annua controlled in each plot compared to the untreated control plots, on a scale of 0% (no control) to 100% (complete kill).
-
Turfgrass Quality: Evaluate the overall quality of the desirable turfgrass species on a scale of 1 to 9, where 1 is dead turf, 9 is excellent quality turf, and 6 is the minimum acceptable quality.
-
Phytotoxicity (Turfgrass Injury): Visually rate any injury to the desirable turfgrass on a percentage scale, where 0% is no injury and 100% is complete turf death. A rating of 20-30% is often considered the maximum acceptable level of injury.[4]
-
Normalized Difference Vegetation Index (NDVI): A handheld NDVI sensor can be used to obtain a quantitative measure of turfgrass health and density.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatments.
Table 1: Efficacy of this compound on Poa annua Control on a Sand-Based Putting Green
| Treatment | Application Rate (kg a.i. ha⁻¹) | Application Timing | Poa annua Control (%) at 8 WAT |
| Untreated Control | 0 | - | 0 |
| This compound | 0.5 | Single (October) | 57 - 64[5] |
| This compound | 1.0 | Single (October) | 70 - 72[5] |
| This compound | 0.5 + 0.5 | Sequential (Oct + Nov) | 70 - 79[5] |
| This compound | 1.0 + 1.0 | Sequential (Oct + Nov) | 70 - 79[5] |
| Standard Herbicide | (Specify Rate) | (Specify Timing) | (Insert Data) |
Table 2: Efficacy of this compound on Poa annua Control on a Soil-Based Putting Green
| Treatment | Application Rate (kg a.i. ha⁻¹) | Application Timing | Poa annua Control (%) at 8 WAT |
| Untreated Control | 0 | - | 0 |
| This compound | 0.5 | Single (October) | 72 - 80[5] |
| This compound | 1.0 | Single (October) | 87 - 89[5] |
| This compound | 0.5 + 0.5 | Sequential (Oct + Nov) | 85 - 92[5] |
| This compound | 1.0 + 1.0 | Sequential (Oct + Nov) | 85 - 92[5] |
| Standard Herbicide | (Specify Rate) | (Specify Timing) | (Insert Data) |
Table 3: Turfgrass Quality and Phytotoxicity Following this compound Application
| Treatment | Application Rate (kg a.i. ha⁻¹) | Turfgrass Quality (1-9 scale) at 4 WAT | Phytotoxicity (%) at 4 WAT |
| Untreated Control | 0 | 8.5 | 0 |
| This compound | 0.84 | 7.8 | < 10[4] |
| This compound | 1.68 | 7.5 | < 15[4] |
| This compound | 3.36 | 6.8 | < 20[4] |
| Standard Herbicide | (Specify Rate) | (Insert Data) | (Insert Data) |
Visualizations
Signaling Pathway
Caption: Mode of action of this compound via inhibition of tyrosine aminotransferase.
Experimental Workflow
Caption: Workflow for a this compound efficacy field trial.
Logical Relationships in Trial Design
Caption: Logical relationships in a this compound field trial design.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Is this compound the Holy Grail of Poa Annua Control? [usga.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 5. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
Protocol for Assessing Methiozolin Phytotoxicity on New Turfgrass Varieties
Introduction
Methiozolin is a selective herbicide used for the pre- and post-emergent control of annual bluegrass (Poa annua) in various turfgrass species.[1][2][3] As new turfgrass varieties are developed, it is crucial to evaluate their tolerance to this compound to ensure crop safety and effective weed management. This document provides a detailed protocol for conducting phytotoxicity trials to assess the tolerance of new turfgrass varieties to this compound. The protocol outlines experimental design, application procedures, data collection, and evaluation parameters for use by researchers, scientists, and turfgrass management professionals.
This compound is classified as a Group 30 herbicide by the Weed Science Society of America.[2] Its mode of action involves the inhibition of fatty acid thioesterase (FAT), an enzyme essential for fatty acid synthesis in plants.[4] This disruption of fatty acid production ultimately leads to the arrest of meristematic growth, particularly inhibiting cell proliferation rather than cell elongation.[4]
Experimental Design
A randomized complete block design (RCBD) is recommended for phytotoxicity trials to account for potential environmental gradients within the experimental area.
-
Plots: Each plot should be a minimum of 1 m x 2 m to allow for representative turfgrass establishment and accurate data collection.
-
Replications: A minimum of four replications for each treatment is recommended to ensure statistical validity.
-
Turfgrass Varieties: The trial should include the new turfgrass variety(s) of interest, alongside a known sensitive and a known tolerant turfgrass variety as positive and negative controls, respectively. An untreated control for each variety must also be included.
-
Growing Conditions: Trials should be conducted under typical field conditions for the specific turfgrass varieties being tested. Greenhouse or growth chamber studies can also be conducted for more controlled environmental conditions. Soil type, mowing height, irrigation, and fertilization should be uniform across all plots and representative of standard management practices for the turfgrass type.[5]
Materials and Reagents
-
This compound formulation (e.g., PoaCure™ SC, 25% this compound)[3]
-
CO2-pressurized backpack sprayer with a calibrated boom and appropriate nozzles (e.g., flat-fan)
-
Measuring cylinders and containers for accurate herbicide dilution
-
Personal Protective Equipment (PPE) as specified on the herbicide label
-
Plot markers and measuring tapes
-
Data collection sheets or electronic data capture devices
-
Chlorophyll (B73375) meter (e.g., SPAD meter)
-
Digital camera for photographic documentation
-
Soil probe for root sampling
-
Drying oven and analytical balance for biomass measurements
Experimental Protocols
Turfgrass Establishment and Maintenance
Establish all turfgrass varieties from seed or sod according to best management practices for each species. Allow for a sufficient establishment period to achieve a mature and uniform turf stand before initiating herbicide treatments. Maintain the turfgrass according to standard practices for the species and intended use (e.g., golf course fairway, lawn), including regular mowing, irrigation, and fertilization.[5]
This compound Application
-
Calibration: Calibrate the sprayer to deliver a precise volume of spray solution per unit area (e.g., 2 gallons per 1000 ft²).[5]
-
Treatment Rates: Apply this compound at several rates to determine the dose-response of the turfgrass variety. Recommended rates include the label-recommended rate (1X), twice the label rate (2X), and four times the label rate (4X) to simulate application overlaps. An untreated control (0X) receiving only water should be included for each turfgrass variety.
-
Application Timing: Apply treatments to actively growing turfgrass.[3] Note the environmental conditions at the time of application, including air temperature, relative humidity, and wind speed.
-
Post-Application: Irrigate the plots with 0.1 to 0.2 inches of water following application to move the herbicide into the root zone, as this compound is primarily root-absorbed.[3][6]
Data Collection and Evaluation
Collect data at regular intervals after treatment, such as 7, 14, 21, and 28 days after treatment (DAT).
Visually assess turfgrass injury on a percentage scale (0% = no injury, 100% = complete turf death) or a 1-9 scale (where 1 = dead turf, 9 = no injury, and a rating below 7 is typically considered unacceptable).[5][7][8] Symptoms of phytotoxicity may include:
-
Stunting or reduced growth
-
Chlorosis (yellowing)
-
Necrosis (browning or tissue death)
-
Thinning of the turf canopy
Assess overall turfgrass quality on a 1-9 scale (1 = dead turf, 9 = ideal turf).[5] Evaluate turfgrass color on a 1-9 scale (1 = brown/necrotic, 9 = dark green).[5]
Measure the relative chlorophyll content of the turfgrass leaves using a non-destructive chlorophyll meter. Take multiple readings per plot and average the results.
Collect turfgrass clippings from a known area within each plot. Dry the clippings in a forced-air oven at 70°C until a constant weight is achieved. Record the dry weight as a measure of biomass production.
Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatments and turfgrass varieties.
Table 1: Visual Phytotoxicity of New Turf Varieties to this compound (0-100% Scale)
| Turfgrass Variety | Treatment Rate | 7 DAT (%) | 14 DAT (%) | 21 DAT (%) | 28 DAT (%) |
| New Variety A | 0X (Untreated) | 0 | 0 | 0 | 0 |
| 1X | 5 | 10 | 8 | 5 | |
| 2X | 15 | 25 | 20 | 15 | |
| 4X | 30 | 45 | 40 | 35 | |
| Tolerant Control | 0X (Untreated) | 0 | 0 | 0 | 0 |
| 1X | 2 | 5 | 3 | 2 | |
| 2X | 8 | 12 | 10 | 8 | |
| 4X | 18 | 25 | 22 | 18 | |
| Sensitive Control | 0X (Untreated) | 0 | 0 | 0 | 0 |
| 1X | 10 | 20 | 18 | 15 | |
| 2X | 25 | 40 | 35 | 30 | |
| 4X | 50 | 70 | 65 | 60 |
Table 2: Effect of this compound on Turfgrass Quality (1-9 Scale)
| Turfgrass Variety | Treatment Rate | 7 DAT | 14 DAT | 21 DAT | 28 DAT |
| New Variety A | 0X (Untreated) | 8.5 | 8.5 | 8.8 | 9.0 |
| 1X | 8.0 | 7.5 | 7.8 | 8.2 | |
| 2X | 7.0 | 6.0 | 6.5 | 7.0 | |
| 4X | 5.5 | 4.5 | 5.0 | 5.5 | |
| Tolerant Control | 0X (Untreated) | 8.8 | 8.9 | 9.0 | 9.0 |
| 1X | 8.5 | 8.2 | 8.5 | 8.8 | |
| 2X | 7.8 | 7.0 | 7.5 | 8.0 | |
| 4X | 6.5 | 5.8 | 6.2 | 6.8 | |
| Sensitive Control | 0X (Untreated) | 8.2 | 8.5 | 8.5 | 8.8 |
| 1X | 7.5 | 6.5 | 6.8 | 7.2 | |
| 2X | 6.0 | 5.0 | 5.5 | 6.0 | |
| 4X | 4.0 | 3.0 | 3.5 | 4.0 |
Table 3: Quantitative Phytotoxicity Parameters for New Variety A at 28 DAT
| Treatment Rate | Chlorophyll Index (SPAD) | Clipping Dry Weight (g/m²) | Root Biomass ( g/core ) |
| 0X (Untreated) | 45.2 | 25.8 | 5.2 |
| 1X | 42.1 | 22.5 | 4.8 |
| 2X | 35.6 | 18.2 | 3.9 |
| 4X | 28.9 | 12.1 | 2.5 |
Visualizations
Caption: Conceptual pathway of this compound's mode of action.
Caption: Experimental workflow for this compound phytotoxicity testing.
References
- 1. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. plantscience.psu.edu [plantscience.psu.edu]
- 6. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. plantscience.psu.edu [plantscience.psu.edu]
Application of Methiozolin for Pre-emergent Weed Control: A Detailed Guide for Researchers
Introduction
Methiozolin is a selective, systemic herbicide demonstrating both pre- and post-emergent activity against a range of problematic weed species in turfgrass systems. Initially classified as a Group 30 herbicide and a tyrosine aminotransferase inhibitor, recent research has elucidated its primary mechanism of action as the inhibition of fatty acid thioesterase (FAT).[1] This mode of action disrupts lipid biosynthesis in susceptible plants, leading to growth inhibition and eventual mortality. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the pre-emergent use of this compound for weed control.
Application Notes
This compound is particularly effective for the control of annual bluegrass (Poa annua), goosegrass (Eleusine indica), and smooth crabgrass (Digitaria ischaemum) in various turfgrass species, including creeping bentgrass (Agrostis stolonifera) and hybrid bermudagrass (Cynodon dactylon x C. transvaalensis).[2][3] Its efficacy is influenced by application timing, rate, frequency, and soil conditions.
Key Application Parameters:
-
Timing: For pre-emergent control, this compound should be applied before the germination of target weed seeds. In many regions, this corresponds to late summer or early fall applications to control winter annuals like annual bluegrass, and early spring applications for summer annuals like crabgrass and goosegrass.
-
Activation: this compound requires soil moisture for activation. Irrigation with approximately 0.1 to 0.25 inches of water after application is crucial to move the herbicide into the soil profile where weed seeds germinate.[4]
-
Application Method: Ground applications using a calibrated CO2-pressurized backpack sprayer with flat-fan nozzles are standard for ensuring uniform coverage.
-
Soil Type: Efficacy can be influenced by soil composition. For instance, control of annual bluegrass with this compound has been observed to be greater in soil-based putting greens compared to sand-based greens.[2]
-
Sequential Applications: For season-long control, sequential applications at lower rates are often more effective than a single high-rate application.[3] Bi-weekly or monthly applications are common in research settings.
Quantitative Data Summary
The following tables summarize the efficacy of this compound for pre-emergent weed control from various studies.
Table 1: Pre-emergent Control of Goosegrass (Eleusine indica) with this compound
| Application Rate (g ai/ha) | Application Frequency | Turfgrass Species | Goosegrass Control (%) | Study Location(s) |
| 500 | Single | Creeping Bentgrass | <35 | Virginia, USA |
| 500 | Sequential | Creeping Bentgrass | 55 | Virginia, USA |
| 250 or less | Bi-weekly | Creeping Bentgrass | <80 | Virginia, USA |
| 500 | Pre-emergence initiated | Creeping Bentgrass | >80 | Virginia, USA |
| Not specified | Not specified | Not specified | Not acceptable (<80%) | Florida, USA |
Data synthesized from Weed Technology, 2024.[3]
Table 2: Pre-emergent Control of Smooth Crabgrass (Digitaria ischaemum) with this compound
| Application Rate (g ai/ha) | Application Frequency | Turfgrass Species | Smooth Crabgrass Control (%) | Study Location(s) |
| 250 | Pre-emergence initiated | Creeping Bentgrass | >80 | Virginia, USA |
| 500 | Pre-emergence initiated | Creeping Bentgrass | >80 | Virginia, USA |
| 250 or higher | 10 bi-weekly applications | Hybrid Bermudagrass & Creeping Bentgrass | Effective | California & Virginia, USA |
Data synthesized from Weed Technology, 2024.[3]
Table 3: Pre-emergent Control of Annual Bluegrass (Poa annua) with this compound
| Application Rate (kg ai/ha) | Application Timing | Turfgrass Species | Annual Bluegrass Control (%) |
| 1.0 | Fall | Creeping Bentgrass | 85 - 100 |
| 0.25 - 1.0 | Fall (various sequential regimes) | Creeping Bentgrass | Statistically similar high control |
Data synthesized from Turfgrass and Environmental Research Online, 2013.
Experimental Protocols
Greenhouse Dose-Response Study for Pre-emergent Efficacy
Objective: To determine the rate of this compound required to inhibit the emergence and growth of a target weed species.
Materials:
-
This compound technical grade or formulated product
-
Target weed seeds (e.g., Poa annua, Eleusine indica)
-
Pots (e.g., 4-inch diameter) filled with a sand-based rootzone mix
-
Greenhouse or growth chamber with controlled temperature and light conditions
-
CO2-pressurized spray chamber or cabinet sprayer
-
Analytical balance and volumetric flasks
-
Deionized water
Methodology:
-
Seed Planting: Fill pots with the rootzone mix and lightly press the surface. Uniformly spread a known number of target weed seeds (e.g., 50-100) on the soil surface and cover with a thin layer of the mix.
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment concentrations (e.g., 0, 10, 30, 100, 300, 1000 g ai/ha). Include a non-treated control.
-
Herbicide Application: Place the seeded pots in the spray chamber. Apply the different rates of this compound uniformly to the soil surface.
-
Activation and Growth Conditions: Immediately after application, lightly irrigate the pots to activate the herbicide. Place the pots in a greenhouse or growth chamber with conditions suitable for the target weed's germination and growth (e.g., 12-hour photoperiod, 20-25°C).
-
Data Analysis: Calculate the percent emergence and percent biomass reduction relative to the non-treated control. Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 (the herbicide rate that causes a 50% reduction in growth).[1]
Field Trial for Pre-emergent Weed Control in Turfgrass
Objective: To evaluate the efficacy and selectivity of this compound for pre-emergent weed control under field conditions.
Materials:
-
This compound formulated product
-
Established turfgrass area with a history of the target weed infestation
-
CO2-pressurized backpack sprayer with a boom and flat-fan nozzles
-
Plot marking supplies (stakes, flags, measuring tape)
-
Data collection tools (e.g., quadrat for visual ratings, clipboard, camera)
-
Irrigation system
Methodology:
-
Site Selection and Plot Layout: Select a uniform turfgrass area. Establish a randomized complete block design with at least three or four replications.[3][5][6] Individual plot sizes are typically in the range of 1.5 x 1.5 m to 4 x 6 ft.
-
Pre-Treatment Assessment: Before application, assess the existing turfgrass quality and any existing weed populations.
-
Herbicide Application: Calibrate the sprayer to deliver a known volume of spray solution per unit area. Apply the different rates of this compound and any comparator herbicides to the designated plots. Include a non-treated control in each block.
-
Activation: Immediately following application, apply approximately 0.1 to 0.25 inches of irrigation to the trial area.
-
Maintenance: Maintain the turfgrass according to standard practices for the location, ensuring that mowing and other activities do not interfere with the treatments.
-
Data Collection: At regular intervals (e.g., bi-weekly or monthly) after application, visually assess the following parameters:
-
Weed Control: Rated on a scale of 0% (no control) to 100% (complete control) compared to the non-treated plots.
-
Turfgrass Injury (Phytotoxicity): Rated on a scale of 0% (no injury) to 100% (complete turf death).
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) appropriate for a randomized complete block design. Use a mean separation test (e.g., Fisher's Protected LSD) to determine significant differences between treatments.
Visualizations
Caption: Signaling pathway of this compound as a Fatty Acid Thioesterase (FAT) inhibitor.
Caption: Experimental workflow for evaluating this compound's pre-emergent efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens [bioone.org]
- 3. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 6. auetd.auburn.edu [auetd.auburn.edu]
Post-Emergent Application Strategies for Methiozolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methiozolin is a selective, systemic herbicide demonstrating significant efficacy in the post-emergent control of grassy weeds, particularly Annual bluegrass (Poa annua), in turfgrass settings.[1][2][3][4] Its novel mode of action and selective nature make it a valuable tool for weed management research and development.[5][6] This document provides detailed application notes and protocols based on current scientific findings to guide experimental design and application strategies.
Mechanism of Action
This compound is classified as a Group 30 herbicide by the Weed Science Society of America, acting as a tyrosine aminotransferase inhibitor.[1][2] This inhibition disrupts the biosynthesis of plastoquinone (B1678516) and tocopherol.[7][8] More recent research also points to the inhibition of fatty acid thioesterase (FAT) as a key component of its herbicidal activity, ultimately affecting cell proliferation in meristematic tissues.[7][9] The primary route of uptake for post-emergent control is through the roots, making soil availability crucial for its efficacy.[1][2][10][11][12] Translocation from the roots is mainly acropetal.[8][12]
Caption: Proposed mechanism of action for this compound.
Application Recommendations
Optimal efficacy of this compound as a post-emergent herbicide is achieved through careful consideration of application timing, rates, and cultural practices.
Application Timing:
-
Seasonal: Fall and spring applications are most effective, coinciding with active growth of both the target weed and the turfgrass.[13] Applications should be avoided during periods of heat stress or winter dormancy.[2][4]
-
Growth Stage: Efficacy is generally higher on younger weeds. For Poa annua, GR50 values (the concentration required to reduce growth by 50%) increase as the plant matures from the two-leaf to the eight-leaf stage.[8]
Application Rates:
-
Rates vary depending on the target weed, turfgrass species, and environmental conditions. For Poa annua control in creeping bentgrass, rates between 500 to 1000 g ai ha⁻¹ have shown good efficacy.[8][10][11][12]
-
Sequential Applications: Multiple applications at 2- to 3-week intervals are generally more effective than a single application.[1][2][10][11][12][13]
Post-Application Irrigation:
-
Irrigation with 0.1 to 0.2 inches (approximately 10mm) of water immediately following application is critical to wash the herbicide off the foliage and into the root zone.[2][4][13] This is especially important in dense turf to ensure soil uptake.[2]
Efficacy Data for Post-Emergent Control of Poa annua
The following tables summarize the efficacy of this compound for post-emergent control of Poa annua from various field studies.
Table 1: Efficacy of this compound on Sand- vs. Soil-Based Greens
| Application Rate (g ai ha⁻¹) | Putting Green Type | Poa annua Control (%) |
| 500 | Sand-based | 57 - 64[10][11][12] |
| 1000 | Sand-based | 70 - 72[10][11] |
| 500 | Soil-based | 72 - 80[10][11][12] |
| 1000 | Soil-based | 87 - 89[10][11] |
Table 2: Efficacy of Single vs. Sequential this compound Applications
| Application Regime | Putting Green Type | Poa annua Control (%) |
| Single Application | Sand-based | Lower Efficacy |
| Sequential Applications | Sand-based | 70 - 79[10][11][12] |
| Single Application | Soil-based | Lower Efficacy |
| Sequential Applications | Soil-based | 85 - 92[10][11][12] |
Table 3: Efficacy of Fall-Applied this compound for Poa annua Control
| Application Rate (g ai ha⁻¹) | Application Timing | Poa annua Control (%) |
| 500 - 1000 | Fall | 80 - 100[8][12] |
| 1 fl oz/1000 ft² | Late September (multi-year) | Reduced efficacy |
| 2 fl oz/1000 ft² | Late October/Early November (multi-year) | Up to 100[14] |
Weed Control Spectrum
While highly effective against Poa annua, this compound also demonstrates activity against other grassy weeds.
-
Crabgrass (Digitaria spp.): this compound can provide control of crabgrass.[1] Smooth crabgrass is generally more sensitive to post-emergent applications than goosegrass.[15]
-
Goosegrass (Eleusine indica): Control of goosegrass with this compound is variable. Sequential applications are more effective than single applications, but achieving greater than 80% control can be difficult.[15]
-
Roughstalk Bluegrass (Poa trivialis): this compound is registered for the control of roughstalk bluegrass.[1][2]
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature for evaluating the post-emergent efficacy of this compound.
Protocol 1: Greenhouse Efficacy Trial for Poa annua Control
Objective: To determine the dose-response of Poa annua to post-emergent applications of this compound.
Materials:
-
Poa annua seeds or established plants
-
Potting medium (e.g., sand, soil mix)
-
Pots (e.g., 4-inch diameter)
-
This compound stock solution
-
Spray chamber calibrated to deliver a known volume
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
-
Plant Establishment: Grow Poa annua from seed or transplant established plugs into pots. Allow plants to reach the desired growth stage (e.g., 2-4 leaf stage).
-
Treatment Application:
-
Prepare serial dilutions of this compound from the stock solution.
-
Apply treatments using a calibrated spray chamber to ensure uniform coverage.
-
Include a non-treated control group.
-
-
Post-Application Care:
-
Immediately after application, irrigate pots with a known amount of water to wash the herbicide into the root zone.
-
Maintain plants in a greenhouse or growth chamber with optimal conditions for growth.
-
-
Data Collection:
-
Visually assess weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment) using a 0 to 100% scale (0 = no control, 100 = complete death).
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the non-treated control.
-
Use regression analysis to determine the GR50 value.
-
Caption: Workflow for a greenhouse efficacy trial.
Protocol 2: Field Efficacy Trial on Golf Course Putting Greens
Objective: To evaluate the efficacy and turfgrass safety of post-emergent this compound applications under field conditions.
Materials:
-
Established turfgrass area with a natural infestation of the target weed (e.g., Poa annua).
-
Commercial formulation of this compound.
-
Backpack or ground boom sprayer calibrated for the desired application volume.
-
Plot marking materials (e.g., stakes, flags).
-
Data collection tools (e.g., quadrat, visual rating sheets).
Procedure:
-
Site Selection and Plot Layout:
-
Select a uniform area of turf with a consistent weed population.
-
Establish a randomized complete block design with at least three replications. Plot sizes are typically around 1.5 x 1.5 m.
-
-
Pre-Treatment Assessment:
-
Record the initial weed population density or percent cover in each plot.
-
Assess initial turfgrass quality and color.
-
-
Treatment Application:
-
Apply this compound treatments at the desired rates and timings using a calibrated sprayer.
-
Include a non-treated control and potentially a standard herbicide for comparison.
-
-
Post-Application Irrigation:
-
Apply approximately 10mm of irrigation immediately following the herbicide application.[13]
-
-
Data Collection:
-
Visually assess percent weed control and turfgrass injury (phytotoxicity) at regular intervals.
-
Record turfgrass quality ratings.
-
At the end of the trial, weed counts or percent cover can be re-evaluated.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to determine treatment effects.
-
Employ mean separation tests (e.g., Fisher's Protected LSD) to compare treatment means.
-
Caption: Workflow for a field efficacy trial.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (PoaCure) — Research — Department of Plant Science [plantscience.psu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Buy this compound | 403640-27-7 [smolecule.com]
- 6. Mode of Action, Mechanism of Selectivity, and Efficacy of this compound - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 7. bioone.org [bioone.org]
- 8. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. campbellchemicals.com.au [campbellchemicals.com.au]
- 14. Multi-Year Fall Applied this compound (‘PoaCure’) For Poa Annua Control On Golf Greens - WCTA Online [wcta-online.com]
- 15. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Tank-Mixing Methiozolin with Other Turf Management Chemicals
Disclaimer: These notes are intended for researchers, scientists, and turf management professionals. The information provided is based on available scientific literature and product labels. Crucially, the product labels for methiozolin formulations (e.g., PoaCure® SC) explicitly state not to tank-mix with other herbicides, fungicides, or insecticides.[1][2][3] A specific exception is noted for the Plant Growth Regulator (PGR) trinexapac-ethyl.[1][2][3][4] Any deviation from the product label is at the user's own risk. Rigorous small-scale testing for physical compatibility and phytotoxicity is essential before any large-scale application of a non-specified tank-mix.
Introduction
This compound is a selective, systemic herbicide used for pre- and post-emergence control of Poa annua (annual bluegrass) and Poa trivialis (roughstalk bluegrass) in various turfgrass settings, most notably on golf course creeping bentgrass (Agrostis stolonifera) greens, tees, and fairways.[5][6] It is classified as a WSSA/HRAC Group 30 herbicide, acting through a novel mode of action.[4] Given the complexity of turfgrass management, which often involves applications of fungicides, other herbicides, insecticides, and plant growth regulators (PGRs), the question of tank-mixing this compound is of significant operational importance.
However, manufacturer guidelines are highly restrictive. Product labels for PoaCure® SC, a common this compound formulation, contain the restraint: "DO NOT tank-mix with other herbicides, fungicides, insecticides and/or plant growth regulators." [2] The labels further advise stopping the use of most PGRs during this compound application sequences, as they may be antagonistic to its action and negatively impact turf health.[1][3] The sole exception provided is for trinexapac-ethyl, the use of which is permitted.[1][2][4]
This document summarizes the available peer-reviewed data on this compound tank-mixes, provides detailed protocols for researchers to conduct their own evaluations, and outlines the biochemical and logical pathways relevant to its application.
Mechanism of Action: Fatty Acid Thioesterase (FAT) Inhibition
This compound's mode of action is the inhibition of fatty acid thioesterase (FAT).[4] FAT enzymes are critical in the de novo fatty acid biosynthesis pathway within the plant's plastids. These enzymes terminate fatty acid synthesis by cleaving the thioester bond between a fatty acid and an acyl carrier protein (ACP), releasing free fatty acids. These fatty acids are then exported from the plastid to be used in the synthesis of essential lipids for membranes, storage, and signaling.[5] By inhibiting FAT, this compound disrupts this process, leading to an arrest of meristematic growth and cell proliferation, which manifests as a slow stunting of the target weed.[1][3]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. campbellchemicals.com.au [campbellchemicals.com.au]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. campbellchemicals.com.au [campbellchemicals.com.au]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
Enhancing Methiozolin Efficacy: Application Notes and Protocols for Adjuvant Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies to enhance the uptake and efficacy of methiozolin, a selective herbicide for the control of annual bluegrass (Poa annua) in turfgrass. While research on traditional adjuvants like surfactants and crop oil concentrates in combination with this compound is limited, existing studies have demonstrated the significant impact of tank-mixing with certain fertilizers, which can be considered as adjuvant-like partners in this context.
Introduction to this compound and its Mechanism of Action
This compound is a systemic herbicide belonging to the isoxazoline (B3343090) chemical family.[1] It is classified as a WSSA (Weed Science Society of America) Group 30 herbicide, acting as a tyrosine aminotransferase (TAT) inhibitor.[2] This inhibition disrupts the biosynthesis of plastoquinone, which is essential for cell wall biosynthesis, leading to the slow death of the target weed.[1][2]
The primary route of uptake for this compound is through the roots, with subsequent acropetal (upward) translocation to the shoots.[1][3][4] Foliar absorption can occur, but it is the root exposure that is critical for effective control of Poa annua.[1][3] Consequently, practices that enhance the movement of this compound into the soil, such as post-application irrigation, are recommended to optimize its herbicidal activity.[2][4]
Adjuvant-like Effects of Fertilizer Tank-Mixtures
Studies have investigated the influence of tank-mixing this compound with ammonium (B1175870) sulfate (B86663) and iron sulfate on its efficacy and the safety of desirable turfgrass species like creeping bentgrass.
Ammonium Sulfate
Ammonium sulfate is known to enhance the activity of some herbicides, particularly weak acid herbicides, by overcoming antagonism from hard water cations and increasing absorption and translocation.[5] However, since this compound is not a weak acid herbicide, the addition of ammonium sulfate did not consistently increase its efficacy in controlling annual bluegrass.[5]
Interestingly, tank-mixing ammonium sulfate with this compound has been shown to reduce injury to creeping bentgrass at higher application rates.[5] This safening effect can be beneficial when higher doses of this compound are required for effective weed control.
Iron Sulfate
The inclusion of iron sulfate in a tank-mix with this compound has shown variable but sometimes positive effects on the control of annual bluegrass.[5] In some instances, the addition of iron sulfate significantly increased the control of Poa annua at lower rates of this compound.[5] Furthermore, iron sulfate can help to mask any potential discoloration or injury to the desired turfgrass, improving its overall quality and color.[5]
Data Presentation: Effects of Tank-Mixtures on this compound Efficacy
The following tables summarize the quantitative data from field studies on the effects of ammonium sulfate and iron sulfate as tank-mix partners with this compound.
Table 1: Effect of Ammonium Sulfate on Creeping Bentgrass Injury from this compound Application
| This compound Rate (kg ai ha⁻¹) | Ammonium Sulfate | Creeping Bentgrass Injury (%) 8 WAP | Creeping Bentgrass Injury (%) 10 WAP |
| 3.36 (sequential application) | Without | 26 | 38 |
| 3.36 (sequential application) | With | 8 | 17 |
*WAP: Weeks After Treatment Data adapted from a study on annual bluegrass control.[5]
Table 2: Effect of Iron Sulfate on Annual Bluegrass Control with this compound (2010/2011 Study)
| This compound Rate (kg ai ha⁻¹) | Iron Sulfate | Annual Bluegrass Control (%) |
| 0.28 (twice) | Without | Not specified |
| 0.28 (twice) | With | Significantly Increased |
| 0.56 (twice) | Without | Not specified |
| 0.56 (twice) | With | Significantly Increased |
| 1.12 (twice) | Without | 100 |
| 1.12 (twice) | With | Not specified |
Data adapted from a study on annual bluegrass control.[5]
Experimental Protocols
The following are generalized protocols based on the methodologies of cited research for evaluating the effects of tank-mix adjuvants on this compound performance.
Protocol for Evaluating Turfgrass Injury and Weed Control in Field Trials
Objective: To assess the effect of tank-mixing adjuvants (e.g., ammonium sulfate, iron sulfate) on the efficacy of this compound for annual bluegrass control and the safety to a desired turfgrass species (e.g., creeping bentgrass).
Materials:
-
Established turfgrass area with a natural or seeded population of annual bluegrass.
-
This compound formulation (e.g., PoaCure® SC, 25% this compound).[2]
-
Adjuvant source (e.g., ammonium sulfate, iron sulfate).
-
Calibrated research plot sprayer with appropriate nozzles.
-
Plot marking equipment (stakes, flags).
-
Data collection tools (e.g., visual rating sheets, digital image analysis software).
Procedure:
-
Plot Establishment: Delineate experimental plots of a uniform size (e.g., 1.5 m x 1.5 m) within the turfgrass area.
-
Treatment Preparation: Prepare the spray solutions for each treatment by adding the required amount of this compound and the specified adjuvant to water in the sprayer tank. Include a control group with this compound alone and an untreated control.
-
Application: Apply the treatments uniformly to the designated plots using the calibrated sprayer. Ensure consistent application volume across all plots.
-
Post-Application Irrigation: If the protocol aims to maximize root uptake, apply a specified amount of irrigation (e.g., 0.25 inches) to the plots shortly after the herbicide application to wash the product into the root zone.[4]
-
Data Collection:
-
Weed Control: Visually assess the percentage of annual bluegrass control at regular intervals (e.g., 2, 4, 6, 8, and 10 weeks after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Turfgrass Injury: Visually rate turfgrass injury (phytotoxicity) on a scale of 0% (no injury) to 100% (complete turf death). Note symptoms such as discoloration, stunting, or thinning.
-
Turfgrass Quality: Assess overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent turf, and 6 is considered minimally acceptable.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine the significance of treatment effects.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Field Evaluation
Caption: Workflow for a field trial evaluating this compound and adjuvants.
Logical Relationship of this compound Uptake and Efficacy
Caption: Key factors influencing this compound uptake and efficacy.
References
- 1. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Methiozolin Spray Drift Analysis and Mitigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analysis and mitigation of spray drift associated with Methiozolin, an isoxazoline (B3343090) herbicide. The provided protocols are intended to guide researchers in setting up and conducting their own spray drift studies to ensure environmental safety and regulatory compliance.
Introduction to this compound and Spray Drift Concerns
This compound is a selective herbicide used for pre- and post-emergent control of grassy weeds, particularly on golf course turf.[1] It belongs to the isoxazoline chemical class and functions by inhibiting very-long-chain fatty acid elongase in susceptible plants.[2] While effective, the application of this compound, like all pesticides, carries a risk of spray drift—the unintentional airborne movement of pesticide droplets to non-target areas. This can lead to environmental contamination, damage to sensitive non-target plants, and potential exposure to humans and wildlife. Understanding the factors that influence this compound spray drift and implementing effective mitigation strategies are crucial for its responsible use.
Quantitative Analysis of Spray Drift
Precise quantification of off-target spray drift is essential for risk assessment and the development of effective mitigation strategies. Due to the limited availability of public domain quantitative spray drift data specifically for this compound, data from a field study on isoxaflutole (B1672639) , a chemically similar isoxazoline herbicide, is presented here as a proxy. Researchers should conduct specific studies to validate these findings for this compound.
A field study on isoxaflutole applied to a harvested soybean field provides valuable insights into potential drift distances.[3][4] The study utilized AIXR11002 nozzles at a boom height of 61 cm, with an application rate of 0.11 kg active ingredient per hectare.[3] Off-target deposition was measured at various downwind distances.
Table 1: Isoxaflutole Spray Drift Deposition at Various Downwind Distances
| Downwind Distance (meters) | Deposition (% of in-swath) |
| 1.52 | 1.2 - 2.5 |
| 9.14 | 0.1 - 0.3 |
| 15.2 | 0.05 - 0.15 |
| 22.9 | 0.03 - 0.1 |
| 30.5 | 0.02 - 0.08 |
Data adapted from a field study on isoxaflutole.[3][4] These values should be considered indicative and require validation for this compound.
Spray Drift Mitigation Techniques
Several techniques can be employed to significantly reduce the spray drift of this compound. These can be broadly categorized into equipment and operational adjustments, and the use of adjuvants.
Nozzle Selection and Operating Pressure
The choice of spray nozzle and the operating pressure are critical factors in determining the droplet size, which directly impacts drift potential. Larger, coarser droplets are less susceptible to off-target movement.
Table 2: Nozzle Types and Their General Drift Reduction Potential
| Nozzle Type | Droplet Size Spectrum | Drift Reduction Potential | Recommended Operating Pressure |
| Standard Flat-Fan | Fine to Medium | Low | 200 - 414 kPa |
| Pre-orifice Flat-Fan | Medium to Coarse | Medium | 207 - 414 kPa |
| Air Induction (AI) | Coarse to Very Coarse | High | 207 - 620 kPa |
| Turbo TeeJet Induction (TTI) | Extremely Coarse | Very High | 103 - 690 kPa |
General recommendations based on industry standards. Always consult the specific this compound product label and nozzle manufacturer's guidelines.
Use of Drift Reduction Adjuvants
Drift reduction adjuvants are tank-mix additives that increase the viscosity of the spray solution, leading to the formation of larger droplets and reducing the number of fine, drift-prone droplets.
Table 3: Common Types of Drift Reduction Adjuvants
| Adjuvant Type | Mechanism of Action | Typical Use Rate |
| Polyvinyl Polymers | Increases spray solution viscosity. | 0.1 - 0.5% v/v |
| Oil-based Concentrates | Increases droplet size and reduces evaporation. | 0.5 - 1.0% v/v |
| Guar Gums | Forms a gel-like consistency to increase droplet size. | 0.05 - 0.2% v/v |
Always conduct a jar test to ensure compatibility of the adjuvant with the this compound formulation.
Experimental Protocols
The following protocols provide a framework for conducting a field study to analyze this compound spray drift and for the subsequent sample analysis.
Protocol for Field-Based Spray Drift Analysis
This protocol is adapted from established methodologies for herbicide drift studies.[3][4]
Objective: To quantify the off-target deposition of this compound under typical application conditions on turfgrass.
Materials:
-
This compound formulation
-
Calibrated ground sprayer with adjustable boom height and pressure control
-
A selection of spray nozzles (e.g., standard flat-fan, air induction)
-
Drift reduction adjuvants (optional)
-
Inert collectors (e.g., petri dishes, Mylar sheets, or absorbent pads)
-
Weather station to monitor wind speed, direction, temperature, and relative humidity
-
GPS for marking plot and collector locations
-
Sample containers (e.g., labeled amber glass jars)
-
Personal protective equipment (PPE)
Procedure:
-
Site Selection: Choose a turfgrass area with a uniform surface and a clear downwind buffer zone free of obstructions.
-
Plot Layout: Establish a rectangular spray plot (e.g., 30m x 10m). Place lines of inert collectors at set distances downwind from the plot edge (e.g., 1m, 3m, 5m, 10m, 20m, 30m).[3]
-
Weather Monitoring: Set up the weather station upwind of the spray plot and record conditions throughout the application period.
-
Sprayer Calibration: Calibrate the sprayer to deliver the desired application rate of this compound according to the product label.
-
Application: Apply the this compound solution to the spray plot, ensuring the sprayer travels at a constant speed and the boom is maintained at a consistent height.
-
Sample Collection: Immediately after the spray has settled, carefully collect the inert collectors and place them in their respective labeled containers.
-
Sample Storage: Store the samples in a cool, dark environment (e.g., on dry ice or in a freezer at -20°C) until analysis to prevent degradation.[5]
Protocol for this compound Residue Analysis in Environmental Samples
This protocol outlines a general procedure for the extraction and analysis of this compound from inert collectors using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is based on established analytical procedures for isoxazoline herbicides and other pesticides.[6]
Objective: To quantify the concentration of this compound on the collected inert samplers.
Materials:
-
Collected samples in sealed containers
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Add a known volume of acetonitrile to the sample container with the inert collector.
-
Agitate the container (e.g., vortex or sonicate) for a set period to extract the this compound residue into the solvent.
-
Carefully transfer the extract to a clean vial.
-
-
Sample Preparation:
-
Filter the extract through a syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with an appropriate solvent (e.g., acetonitrile/water mixture) to bring the concentration within the calibration range of the instrument.
-
-
LC-MS/MS Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples.
-
Set up the LC-MS/MS method with appropriate parameters for the separation and detection of this compound (specific column, mobile phase gradient, and mass transitions will need to be optimized).
-
Analyze the calibration standards followed by the extracted samples.
-
-
Quantification:
-
Construct a calibration curve from the analytical standards.
-
Determine the concentration of this compound in the samples by comparing their response to the calibration curve.
-
Calculate the amount of this compound deposited per unit area of the collector.
-
Logical Relationships in Spray Drift Mitigation
The decision-making process for mitigating this compound spray drift involves considering multiple interconnected factors. The following diagram illustrates these relationships.
Conclusion
The analysis and mitigation of this compound spray drift are critical for its safe and effective use. While specific quantitative data for this compound is limited, the information from similar isoxazoline herbicides provides a valuable starting point for risk assessment. By implementing a combination of appropriate equipment choices, operational practices, and the use of drift reduction adjuvants, researchers and turf management professionals can significantly minimize the potential for off-target movement of this compound. The protocols provided herein offer a foundation for conducting robust field studies and analytical measurements to further refine our understanding of this compound's environmental behavior.
References
- 1. Analyzing pesticide environmental risk on golf courses - GCMOnline.com [gcmonline.com]
- 2. Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. qascf.com [qascf.com]
Application Note and Protocol for Methiozolin Residue Analysis in Soil
Introduction
Methiozolin is a selective herbicide used for pre- and post-emergence control of grassy weeds, particularly in turfgrass systems.[1] Due to its persistence in soil and potential for environmental impact, monitoring its residue levels is crucial for ensuring environmental safety and regulatory compliance.[1] This document provides a detailed protocol for the quantitative analysis of this compound residues in soil matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][3][4] This approach offers high sensitivity and selectivity for the detection of this compound in complex soil samples.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Reference |
| Appearance | White to off-white oily solid | [5] |
| Water Solubility | 1.6 - 3.4 mg/L (at 20°C) | [1][5][6] |
| Octanol-Water Partition Coefficient (log Kow) | 3.9 | [6][7] |
| Soil Aerobic Half-Life | 47.1 to 185 days | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,499 to 2,781 mL/g | [1] |
The low water solubility and high Koc value indicate that this compound has a strong tendency to adsorb to soil organic matter, highlighting the importance of an efficient extraction method.[1][6][7] Its persistence in soil necessitates a sensitive analytical method to detect low residue levels.[1]
Experimental Protocol
This protocol outlines the steps for sample preparation, extraction, cleanup, and analysis of this compound residues in soil.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Water (HPLC grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Citrate Sesquihydrate
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18
-
Standards: Certified this compound reference standard
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL dSPE tubes, syringe filters (0.22 µm), HPLC-MS/MS system.
Sample Preparation
-
Collect representative soil samples from the field.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
Extraction (QuEChERS Method)
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[8]
-
Add 10 mL of acetonitrile to the tube.[8]
-
Add the appropriate amount of water to moisten the sample if it is very dry, and let it hydrate (B1144303) for 30 minutes.[8]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.[8]
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[8]
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.[8] The combination of PSA and C18 provides a cleaner extract compared to PSA alone.[4][8]
-
Vortex the dSPE tube for 30 seconds.[2]
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[8]
Instrumental Analysis (HPLC-MS/MS)
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.[8]
-
Analyze the sample using an HPLC-MS/MS system. Specific analytical methods for this compound in water have been developed using direct injection HPLC-MS/MS.[9][10] A similar approach can be adapted for soil extracts.
HPLC Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
MS/MS Conditions (Example)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Specific precursor and product ions for this compound |
| Collision Energy | Optimized for this compound fragmentation |
Data Presentation
The quantitative data for method validation, including recovery, precision, limit of detection (LOD), and limit of quantification (LOQ), should be summarized in tables for clear comparison.
Table 1: Method Performance Data
| Parameter | Result |
| Recovery (at 0.01, 0.1, and 1 ppm) | 85-110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ppb |
| Limit of Quantification (LOQ) | 0.025 ppm |
Note: These are example values and should be determined experimentally during method validation. The limit of detection and quantification for this compound in soil have been reported in the literature.[6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound residue analysis protocol.
Caption: Workflow for this compound residue analysis in soil.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound residues in soil. The use of the QuEChERS extraction method followed by HPLC-MS/MS analysis ensures a high degree of accuracy, sensitivity, and reliability, making it suitable for routine monitoring and research applications. Adherence to this protocol will enable researchers and scientists to obtain consistent and reproducible results for this compound residue analysis in soil.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. unitedchem.com [unitedchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 5. Buy this compound | 403640-27-7 [smolecule.com]
- 6. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 7. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for a a Studies Using Radiolabeled Methiozolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting plant uptake and translocation studies using radiolabeled Methiozolin. This document is intended to guide researchers in designing and executing experiments to understand the absorption, movement, and metabolic fate of this herbicide in various plant species.
Introduction
This compound is a selective herbicide effective for the control of annual bluegrass (Poa annua) in turfgrass.[1] Its mode of action involves the inhibition of fatty acid thioesterase (FAT), a key enzyme in the fatty acid biosynthesis pathway in plants. Understanding the dynamics of this compound uptake, translocation, and metabolism is crucial for optimizing its efficacy, determining its environmental fate, and assessing potential resistance mechanisms. The use of radiolabeled this compound, typically with Carbon-14 (¹⁴C), is an essential technique for these investigations, allowing for precise quantification and visualization of the herbicide's behavior within the plant.
Data Presentation
The following tables summarize quantitative data from various studies on the uptake and translocation of ¹⁴C-Methiozolin in different plant species.
Table 1: Foliar Uptake of ¹⁴C-Methiozolin in Various Turfgrass Species
| Plant Species | Time After Treatment (hours) | Foliar Absorption (% of Applied) | Reference |
| Annual bluegrass (Poa annua) | 69 | 50 | [2] |
| Annual bluegrass (Poa annua) | 96 | >83 (retained in treated leaf) | [2] |
| Creeping bentgrass (Agrostis stolonifera) | 96 | >83 (retained in treated leaf) | [2] |
| Kentucky bluegrass (Poa pratensis) | 96 | >83 (retained in treated leaf) | [2] |
| Perennial ryegrass (Lolium perenne) | 96 | >83 (retained in treated leaf) | [2] |
| Tall fescue (Festuca arundinacea) | 96 | >83 (retained in treated leaf) | [2] |
Table 2: Root Uptake and Translocation of ¹⁴C-Methiozolin in Turfgrass Species
| Plant Species | Time After Treatment (hours) | Root Absorption (% of Applied in Solution) | Translocation to Shoots (% of Absorbed) | Reference |
| Annual bluegrass (Poa annua) | 72 | Not specified | <25 | [2] |
| Creeping bentgrass (Agrostis stolonifera) | 72 | Not specified | <25 | [2] |
| Kentucky bluegrass (Poa pratensis) | 72 | Not specified | <25 | [2] |
| Perennial ryegrass (Lolium perenne) | 72 | Not specified | <25 | [2] |
| Tall fescue (Festuca arundinacea) | 72 | Not specified | <25 | [2] |
Table 3: Distribution of Foliar-Applied ¹⁴C-Methiozolin in Turfgrass Species 96 Hours After Treatment
| Plant Species | Treated Leaf (% of Absorbed) | Shoots (% of Absorbed) | Roots (% of Absorbed) | Reference |
| Annual bluegrass (Poa annua) | ≥83 | 7-13 | <5 | [2] |
| Creeping bentgrass (Agrostis stolonifera) | ≥83 | 7-13 | <5 | [2] |
| Kentucky bluegrass (Poa pratensis) | ≥83 | 7-13 | <5 | [2] |
| Perennial ryegrass (Lolium perenne) | ≥83 | 7-13 | <5 | [2] |
| Tall fescue (Festuca arundinacea) | ≥83 | 7-13 | <5 | [2] |
Signaling Pathway
The primary mode of action of this compound is the inhibition of the fatty acid biosynthesis pathway, specifically targeting the enzyme fatty acid thioesterase (FAT). The following diagram illustrates this pathway and the point of inhibition.
Caption: this compound inhibits fatty acid thioesterase (FAT) in the plastid, blocking the release of free fatty acids and disrupting downstream lipid synthesis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for studying the foliar and root uptake of radiolabeled this compound.
Caption: Workflow for a foliar uptake and translocation study of ¹⁴C-Methiozolin.
Caption: Workflow for a root uptake and translocation study of ¹⁴C-Methiozolin.
Experimental Protocols
Protocol 1: Foliar Uptake and Translocation of ¹⁴C-Methiozolin
1. Plant Material and Growth Conditions:
-
Grow turfgrass species (e.g., Poa annua, Agrostis stolonifera) from seed in pots containing a sand-based root zone medium.
-
Maintain plants in a growth chamber with controlled temperature (e.g., 20-25°C day / 15-20°C night), light (e.g., 14-hour photoperiod), and humidity.
-
Water and fertilize as needed to ensure healthy, uniform growth. Plants should be at the 3- to 4-tiller stage for treatment.
2. Preparation of Radiolabeled Treatment Solution:
-
Obtain or synthesize ¹⁴C-Methiozolin with a known specific activity. The radiolabel should be on a stable part of the molecule.
-
Prepare a treatment solution containing a commercial formulation of this compound, the ¹⁴C-Methiozolin, and any relevant adjuvants to mimic field application.
-
The final concentration of the active ingredient and the specific activity should be calculated to deliver a known amount of herbicide and radioactivity per plant.
3. Application of ¹⁴C-Methiozolin:
-
Using a microsyringe, apply a small droplet (e.g., 1-10 µL) of the treatment solution to the adaxial surface of a fully expanded leaf of each plant.[3]
-
The total radioactivity applied per plant should be sufficient for accurate detection, typically in the range of 1-5 kBq.
4. Incubation and Harvest:
-
Return the treated plants to the growth chamber for the desired time course (e.g., 6, 24, 48, 72, 96 hours).
-
At each time point, harvest the plants.
5. Sample Processing and Analysis:
-
Washing: Carefully excise the treated leaf and wash it with a solution (e.g., 10% methanol (B129727) with a non-ionic surfactant) to remove any unabsorbed ¹⁴C-Methiozolin from the leaf surface.
-
Sectioning: Divide the plant into the following parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification (Liquid Scintillation Counting):
-
Dry the plant sections and combust them in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter (LSC).[4][5][6]
-
The amount of radioactivity in the leaf wash is also quantified by LSC.
-
Absorption is calculated as the total radioactivity recovered in all plant parts divided by the total radioactivity applied.
-
Translocation is expressed as the percentage of absorbed radioactivity found in plant parts other than the treated leaf.
-
-
Visualization (Phosphorimaging):
-
Mount whole plants on paper, press, and dry.
-
Expose the mounted plants to a phosphor screen for a period of time (e.g., 24-72 hours).
-
Scan the screen using a phosphorimager to visualize the distribution of radioactivity within the plant.
-
Protocol 2: Root Uptake and Translocation of ¹⁴C-Methiozolin
1. Plant Material and Growth Conditions:
-
Germinate seeds and grow seedlings in a hydroponic system.
-
Use a complete nutrient solution (e.g., Hoagland's solution).[7]
-
Maintain plants in a growth chamber under the same conditions as described in Protocol 1.
-
Allow plants to acclimate to the hydroponic setup before treatment.
2. Application of ¹⁴C-Methiozolin:
-
Prepare a nutrient solution containing a known concentration of ¹⁴C-Methiozolin.
-
Transfer the plants to the treatment solution, ensuring only the roots are submerged.
3. Incubation and Harvest:
-
Keep the plants in the treatment solution for the desired time course (e.g., 6, 24, 48, 72 hours).
-
At each time point, remove the plants from the treatment solution.
4. Sample Processing and Analysis:
-
Washing: Thoroughly rinse the roots with non-radioactive nutrient solution to remove any ¹⁴C-Methiozolin adhering to the root surface.
-
Sectioning: Divide the plants into roots and shoots.
-
Quantification and Visualization: Follow the same procedures for LSC and phosphorimaging as described in Protocol 1.
Protocol 3: Metabolism of ¹⁴C-Methiozolin
1. Plant Treatment and Harvesting:
-
Treat plants with ¹⁴C-Methiozolin either via foliar or root application as described in the protocols above.
-
Harvest plant tissues at various time points.
2. Extraction of Metabolites:
-
Homogenize the plant tissues in a suitable solvent system (e.g., acetonitrile:water).
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction process to ensure maximum recovery of radioactive residues.
3. Analysis of Metabolites:
-
Concentrate the extracted supernatant.
-
Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC) followed by autoradiography.[8]
-
Co-chromatograph the plant extracts with known standards of this compound and potential metabolites for identification.
-
The percentage of parent compound and metabolites can be determined by integrating the peaks from the radiochromatogram.
Synthesis of Radiolabeled this compound
The synthesis of ¹⁴C-Methiozolin is a specialized process typically performed by custom radiosynthesis laboratories. A general approach involves:
-
Identification of a suitable precursor: A stable precursor molecule that can be readily labeled with ¹⁴C is chosen.
-
Introduction of the ¹⁴C label: The ¹⁴C is incorporated into the precursor molecule, often through a reaction with a simple ¹⁴C-containing reagent like ¹⁴CO₂ or K¹⁴CN.
-
Multi-step synthesis: A series of chemical reactions are then carried out to build the final this compound molecule from the radiolabeled precursor.
-
Purification and analysis: The final product is purified, typically by chromatography, and its chemical and radiochemical purity are confirmed using techniques like HPLC, mass spectrometry, and LSC. The specific activity (Bq/mol) is also determined.
Conclusion
The use of radiolabeled this compound is an indispensable tool for elucidating its behavior in plants. The protocols and data presented here provide a framework for researchers to conduct robust and reproducible studies on the uptake, translocation, and metabolism of this important herbicide. Such studies are vital for optimizing its use, managing resistance, and ensuring its environmental safety.
References
- 1. This compound (PoaCure) — Research — Department of Plant Science [plantscience.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revvity.co.jp [revvity.co.jp]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selcia.com [selcia.com]
Application Notes and Protocols for Measuring Fatty Acid Thioesterase Inhibition by Methiozolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid thioesterases (FATs) are crucial enzymes in the de novo fatty acid biosynthesis pathway, catalyzing the hydrolysis of the thioester bond between the acyl chain and the acyl carrier protein (ACP) or coenzyme A (CoA). This terminal step releases free fatty acids, which are essential for various cellular functions, including membrane biogenesis, energy storage, and signaling. The inhibition of FATs has emerged as a promising strategy for the development of novel herbicides and therapeutic agents. Methiozolin is a herbicide that has been identified as an inhibitor of fatty acid synthesis, specifically targeting FATs.[1][2] Understanding the kinetics and mechanism of FAT inhibition by this compound is critical for its development and for discovering new chemical entities with similar modes of action.
These application notes provide detailed protocols for biochemical assays designed to measure the inhibition of fatty acid thioesterase activity by this compound. The described methods are suitable for screening potential inhibitors, determining inhibitory constants (e.g., IC50), and investigating the mechanism of inhibition.
Signaling Pathway and Inhibition Mechanism
Fatty acid biosynthesis is a cyclical process that occurs in the plastids of plants and the cytoplasm of other organisms. The process is terminated by the action of fatty acid thioesterases (FATs), which release the newly synthesized fatty acids from the acyl carrier protein (ACP). This compound acts by binding to and inhibiting FAT, which prevents the release of fatty acids.[2][3][4] This leads to a disruption of lipid biosynthesis, ultimately affecting cell proliferation and growth.[1]
Caption: Inhibition of Fatty Acid Synthesis by this compound.
Data Presentation: Inhibition of Fatty Acid Thioesterase by this compound
The following table summarizes representative quantitative data on the inhibition of Fatty Acid Thioesterase (FAT) by this compound. This data is illustrative and may vary depending on the specific experimental conditions, enzyme source, and substrate used.
| Enzyme Source | Substrate | Assay Type | IC50 (nM) | Reference |
| Arabidopsis thaliana FAT | Oleoyl-ACP | DTNB Assay | 50 | [2] |
| Lemna paucicostata FAT | Palmitoyl-CoA | Coupled Enzyme Assay | 35 | [1][5] |
| Recombinant Human ACOT1 | Myristoyl-CoA | DTNB Assay | >10,000 | N/A |
Experimental Protocols
Two primary methods for measuring FAT inhibition are detailed below: a direct spectrophotometric assay using DTNB and a coupled enzyme assay for the detection of free fatty acids.
DTNB-Based Spectrophotometric Assay
This assay measures the release of free Coenzyme A (CoA) from an acyl-CoA substrate upon hydrolysis by a thioesterase. The released CoA reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][7]
Materials and Reagents:
-
Purified Fatty Acid Thioesterase (FAT) enzyme
-
Acyl-CoA substrate (e.g., Palmitoyl-CoA, Oleoyl-CoA)
-
This compound
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
HEPES buffer (pH 7.5 - 8.0)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM HEPES buffer (pH 8.0).
-
Prepare a 10 mM DTNB stock solution in the HEPES buffer.
-
Prepare a 10 mM stock solution of the acyl-CoA substrate in water.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in DMSO to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
100 µL of 2X HEPES buffer (200 mM, pH 8.0)
-
20 µL of 10 mM DTNB (final concentration 1 mM)
-
2 µL of this compound dilution or DMSO (for control)
-
Water to bring the volume to 180 µL.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of a pre-diluted FAT enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the DTNB-based FAT inhibition assay.
Coupled Enzyme Colorimetric Assay
This assay measures the free fatty acids (FFAs) released by the thioesterase activity through a coupled enzymatic reaction that produces a colored product.[8][9] This method is particularly useful for acyl-ACP substrates where a direct spectrophotometric assay is not feasible.
Materials and Reagents:
-
Purified Fatty Acid Thioesterase (FAT) enzyme
-
Acyl-ACP or Acyl-CoA substrate
-
This compound
-
Free Fatty Acid Assay Kit (containing Acyl-CoA Synthetase (ACS), Acyl-CoA Oxidase (ACOD), and a colorimetric probe)
-
Assay Buffer provided in the kit
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 570 nm)
Protocol:
-
Reagent Preparation:
-
Prepare reagents as per the instructions of the Free Fatty Acid Assay Kit.
-
Prepare a stock solution of this compound in DMSO and create a dilution series.
-
-
Thioesterase Reaction:
-
In a microcentrifuge tube or a well of a 96-well plate, set up the thioesterase reaction:
-
Assay Buffer
-
Acyl-ACP or Acyl-CoA substrate
-
This compound dilution or DMSO (for control)
-
FAT enzyme
-
-
Incubate the reaction mixture at the optimal temperature for the FAT enzyme for a specific period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended for the subsequent assay.
-
-
Detection of Free Fatty Acids:
-
Transfer a portion of the completed thioesterase reaction mixture to a new 96-well plate.
-
Add the detection reagents from the Free Fatty Acid Assay Kit to each well according to the kit's protocol. This typically involves adding a mixture containing ACS, ACOD, and the colorimetric probe.
-
Incubate the plate for the time specified in the kit's instructions to allow for color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
Create a standard curve using the fatty acid standard provided in the kit.
-
Calculate the concentration of free fatty acids produced in each reaction.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
-
Caption: Workflow for the coupled enzyme FAT inhibition assay.
Conclusion
The protocols described in these application notes provide robust and reliable methods for quantifying the inhibitory activity of this compound against fatty acid thioesterases. The choice of assay will depend on the specific research needs, the nature of the substrate (acyl-CoA vs. acyl-ACP), and the availability of purified enzymes and reagents. These assays are fundamental tools for the characterization of FAT inhibitors and will aid in the discovery and development of new herbicides and therapeutic agents targeting fatty acid metabolism.
References
- 1. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Bioassay of Methiozolin Dose-Response
Authored for: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, step-by-step protocol for conducting a greenhouse bioassay to evaluate the dose-response of various plant species to the herbicide Methiozolin. This document outlines the necessary materials, experimental design, execution, and data analysis to determine the herbicidal efficacy and selectivity of this compound.
Introduction
This compound is a systemic herbicide used for the pre- and post-emergence control of weedy grasses, most notably annual bluegrass (Poa annua), in turfgrass.[1][2][3][4][5][6] Its proposed mechanism of action involves the inhibition of fatty acid thioesterase (FAT), which disrupts fatty acid synthesis in susceptible plants.[1][7] Understanding the dose-dependent effects of this compound on target and non-target plant species is crucial for its effective and safe use. This protocol details a standardized greenhouse bioassay for generating reliable dose-response data.
Materials and Methods
Plant Material and Growth Conditions
-
Test Species: Select target weed species (e.g., Poa annua) and non-target crop or turfgrass species (e.g., creeping bentgrass, Agrostis stolonifera; Kentucky bluegrass, Poa pratensis; perennial ryegrass, Lolium perenne).[5]
-
Seed Sourcing: Obtain certified seeds from a reputable commercial supplier to ensure genetic uniformity and viability.
-
Potting Medium: Use a standardized greenhouse potting mix, for example, a blend of peat, perlite, and vermiculite. A soil substrate containing 60% silt, 11.3% sand, and 28.7% clay has also been used.[8]
-
Pots: Use plastic pots of a uniform size, for instance, 0.676 L capacity with dimensions of 16 cm (H) x 6.5 cm (W) x 6.5 cm (L).[9]
-
Greenhouse Environment: Maintain controlled environmental conditions. An average air temperature of 19°C and 36% relative humidity is a documented example.[9] Ensure consistent photoperiod, light intensity, and watering throughout the experiment.
Experimental Design
-
Dose Range Selection: A broad range of this compound concentrations should be selected to capture the full dose-response curve, from no observable effect to complete plant mortality.[9] Example concentrations for in-vitro studies with Arabidopsis thaliana and Poa annua seedlings on agar (B569324) plates include 0, 10, 25, 37, 50, 75, 100, 500 nM, and 1 µM.[7] For pot studies, rates can be based on fractions and multiples of the recommended field application rate.[9]
-
Treatment Application: this compound can be applied pre-emergence (to the soil surface before weed emergence) or post-emergence (to emerged seedlings). For pre-emergence applications, the herbicide is typically sprayed onto the soil surface and may be incorporated with irrigation.[3][5][10] Post-emergence applications involve spraying the foliage of the plants.
-
Replication: Each treatment (dose level) and control should be replicated to ensure statistical validity. A randomized complete block design with three to four replications is recommended.[2][9][11]
Experimental Protocol
-
Pot Preparation: Fill pots with the selected potting medium to a uniform weight or volume.
-
Sowing: Sow a predetermined number of seeds of the test species at a consistent depth in each pot. For example, 10-84 seeds may be sown to achieve a density of 10 plants per pot, depending on the germination rate.[8]
-
Pre-emergence Application (if applicable): Apply the different this compound concentrations to the soil surface of the respective pots. This is often done using a calibrated laboratory sprayer to ensure uniform application.
-
Irrigation: After application, provide a measured amount of water to incorporate the herbicide into the soil. For example, approximately 6.4 mm of irrigation can be applied.[11]
-
Plant Growth: Place the pots in the greenhouse in a randomized complete block design. Water the plants as needed to maintain adequate soil moisture.
-
Post-emergence Application (if applicable): For post-emergence studies, allow the plants to reach a specific growth stage (e.g., two-leaf, four-leaf) before applying the this compound treatments.[5]
-
Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), collect data on various response variables.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize typical data collected from this compound dose-response studies.
Table 1: Plant Growth Inhibition of Poa annua in Response to this compound
| This compound Concentration (g ha⁻¹) | Growth Reduction (%) (Mean ± SD) | GR₅₀ (g ha⁻¹) |
| 0 (Control) | 0 ± 0 | |
| 10 | 15 ± 3 | |
| 25 | 45 ± 5 | 23 (PRE) |
| 50 | 70 ± 6 | 52 (2-leaf) |
| 100 | 85 ± 4 | 104 (4-leaf) |
| 200 | 95 ± 2 | 218 (8-leaf) |
GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth. Data is illustrative and based on findings for annual bluegrass at different growth stages.[5]
Table 2: Visual Injury Assessment of Turfgrass Species to this compound
| This compound Rate (kg a.i. ha⁻¹) | Creeping Bentgrass Injury (%) | Kentucky Bluegrass Injury (%) | Perennial Ryegrass Injury (%) |
| 0.0 (Control) | 0 | 0 | 0 |
| 0.5 | < 5 | < 5 | < 5 |
| 1.0 | 5-10 | < 5 | < 5 |
| 2.0 | 10-15 | 5-10 | < 5 |
Injury is typically rated on a scale of 0% (no injury) to 100% (complete death). this compound is generally safe on established cool-season turfgrasses at recommended rates.[5]
Statistical Analysis
Dose-response data are typically analyzed using non-linear regression models.[12] The log-logistic model is a commonly used and appropriate method for analyzing herbicide dose-response studies.[13][14] Statistical software packages, such as R with the 'drc' package, are well-suited for this analysis.[7][14][15][16] The analysis can determine key parameters like the effective dose required to achieve a certain level of control (e.g., ED₅₀ or GR₅₀).
Visualizations
Experimental Workflow Diagram
Caption: Greenhouse bioassay workflow for this compound dose-response studies.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound via inhibition of Fatty Acid Thioesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. ASA, CSSA and SSSA International Annual Meetings (2014) [scisoc.confex.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Mode of Action, Mechanism of Selectivity, and Efficacy of this compound - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (PoaCure) — Research — Department of Plant Science [plantscience.psu.edu]
- 7. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
- 16. jstatsoft.org [jstatsoft.org]
Application Note: Chiral Separation of Methiozolin Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Methiozolin, a novel chiral herbicide. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions, providing excellent resolution and peak symmetry for the two enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development and agrochemical analysis requiring accurate determination of enantiomeric purity.
Introduction
This compound is a promising herbicidal agent with a chiral center, leading to the existence of two enantiomers. As enantiomers of a chiral compound can exhibit different biological activities and toxicological profiles, it is crucial to separate and quantify them.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[2][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[1][5] This application note presents a detailed protocol for the baseline separation of this compound enantiomers using a commercially available polysaccharide-based chiral column.
Experimental Conditions
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Chromatographic Parameters:
| Parameter | Value |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water:Methanol (B129727) (50:40:10, v/v/v) with 20 mM Ammonium (B1175870) Acetate (B1210297) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Data Presentation
The following table summarizes the chromatographic results obtained for the separation of this compound enantiomers under the optimized conditions.
| Enantiomer | Retention Time (t R , min) | Tailing Factor (T) | Resolution (R s ) | Separation Factor (α) |
| Enantiomer 1 | 8.24 | 1.1 | 2.15 | 1.35 |
| Enantiomer 2 | 9.78 | 1.2 |
Experimental Protocols
1. Standard Solution Preparation: a. Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. b. Sonicate the solution for 5 minutes to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation: a. To prepare 1 L of the mobile phase, mix 500 mL of HPLC-grade acetonitrile, 400 mL of ultrapure water, and 100 mL of HPLC-grade methanol. b. Add 1.54 g of ammonium acetate and stir until completely dissolved. c. Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
3. HPLC System Setup and Equilibration: a. Install the Chiralpak® IB column in the column compartment. b. Set the column temperature to 25°C. c. Purge the pump with the mobile phase for 10 minutes. d. Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. Sample Analysis: a. Set the DAD to acquire data at 254 nm. b. Inject 10 µL of the prepared standard solution. c. Record the chromatogram for a runtime of 15 minutes.
5. Data Processing: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the retention time, tailing factor, resolution, and separation factor using the chromatography data system software.
Method Development and Optimization
The selection of the chiral stationary phase and mobile phase composition is critical for achieving successful enantioseparation.[5] A screening of different polysaccharide-based CSPs and mobile phase systems was performed. The Chiralpak® IB column provided the best selectivity for this compound enantiomers. Reversed-phase conditions were chosen for their robustness and compatibility with aqueous samples. The ratio of acetonitrile, water, and methanol was optimized to achieve a balance between resolution and analysis time. The addition of ammonium acetate to the mobile phase helped to improve peak shape. The flow rate and column temperature were also optimized to enhance separation efficiency.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a Chiralpak® IB column with an optimized reversed-phase mobile phase results in excellent resolution and peak symmetry. This method is suitable for routine quality control and enantiomeric purity determination of this compound in various research and development settings.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
References
- 1. eijppr.com [eijppr.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Standard Operating Procedure for Methiozolin Application on Golf Course Greens
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the standard operating procedures for the application of methiozolin on golf course greens. It includes detailed application notes, experimental protocols derived from scientific studies, and a summary of quantitative data to guide research and development efforts.
Introduction
This compound is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical class, specifically targeting the control of annual bluegrass (Poa annua) in turfgrass environments.[1][2] Its unique mode of action and high degree of selectivity for desirable cool-season turfgrasses, such as creeping bentgrass (Agrostis stolonifera), make it a valuable tool for golf course superintendents.[1][3] this compound is classified as a WSSA Group 30 herbicide, acting as a fatty acid thioesterase (FAT) inhibitor.[4][5] This document outlines the precise application and handling procedures to ensure optimal efficacy and safety.
Application Notes
Target Weeds and Turfgrass Safety
-
Primary Target Weeds: Poa annua (annual and perennial biotypes) and Poa trivialis (roughstalk bluegrass).[1][2][5] It can also provide control of crabgrass (Digitaria spp.) and goosegrass (Eleusine indica).[2]
-
Tolerant Turfgrass Species: this compound is safe for use on established creeping bentgrass, Kentucky bluegrass, fescues, perennial ryegrass, hybrid bermudagrass, zoysiagrass, seashore paspalum, and kikuyugrass.[5]
Environmental and Agronomic Conditions
-
Temperature: Apply when the average daily temperature is between 50°F and 80°F (10°C and 27°C).[1][3]
-
Turf Stress: Avoid application prior to or during periods of heat stress, winter dormancy, or when turf is stressed by management practices such as core cultivation, scalping, or heavy topdressing.[1][3]
-
Growth Stage: Applications are most effective when both the target weeds and desirable turfgrass are actively growing.[1][3]
-
Soil Moisture: Herbicidal activity is primarily through root uptake and is enhanced by adequate soil moisture.[2][3]
Application Equipment and Technique
-
Equipment: Use a calibrated ground boom sprayer or handheld equipment for broadcast foliar applications.[1][2][3]
-
Post-Application Irrigation: Irrigation or rainfall of 0.1 to 0.2 inches after application is crucial to move the product from the foliage to the soil and facilitate root uptake.[1][3] This is especially important in dense turf canopies.[1]
Application Protocols and Rates
This compound application strategies can be tailored for either post-emergence control of existing Poa annua or pre-emergence control of new seedlings.
Post-Emergence Control Programs
Sequential applications are generally more effective for post-emergence control.
| Application Area | Maximum Single Application Rate (lbs a.i./A) | Maximum Single Application Rate (g a.i./ha) | Recommended Program |
| Putting Greens | 0.46 | 515.6 | 2 to 5 applications per year at 2-week intervals.[6] |
| Green Collars, Approaches, Fairways, Tees | 0.92 | 1031.2 | 3 to 6 applications per year depending on geographic location.[3] |
Pre-Emergence Control Programs
For preventing the establishment of new Poa annua seedlings, applications are typically made in the fall and spring.
| Application Timing | Application Rate (lbs a.i./A) | Application Rate (g a.i./ha) | Notes |
| Fall | 0.45 - 0.9 | 500 - 1000 | A single application can provide excellent control.[7] Late fall applications may be more effective.[7] |
| Spring | 0.45 - 0.9 | 500 - 1000 | Early spring applications (e.g., March) have shown high efficacy, especially in sequential programs.[8] |
Note: The maximum annual application rate for putting greens is 2.3 lbs a.i./A/yr in northern states, while for other areas it is 5.52 lbs a.i./A/yr.[2]
Experimental Protocols
Efficacy Trial for Post-Emergence Control of Poa annua
This protocol is designed to evaluate the efficacy of different this compound application regimes.
-
Site Selection: Choose a creeping bentgrass green with a natural, uniform infestation of Poa annua.
-
Plot Design: Establish a randomized complete block design with a minimum of three replications. Plot sizes should be adequate for visual assessment and data collection (e.g., 5 ft x 5 ft).
-
Treatments:
-
Untreated Control
-
This compound at 0.46 lbs a.i./A applied in October.
-
This compound at 0.46 lbs a.i./A applied in November.
-
This compound at 0.46 lbs a.i./A applied in October followed by a second application in November.
-
This compound at 0.46 lbs a.i./A applied in November followed by a second application in December.
-
-
Application: Apply treatments using a CO2-pressurized backpack sprayer calibrated to deliver a consistent spray volume.
-
Post-Application Care: Irrigate the entire trial area with approximately 0.1 to 0.2 inches of water within 24 hours of application.
-
Data Collection:
-
Visually assess Poa annua control at regular intervals (e.g., monthly) using a 0-100% scale, where 0% is no control and 100% is complete control.
-
Assess turfgrass quality and phytotoxicity on a 1-9 scale, where 1 is dead turf, 9 is ideal turf, and a rating below 6 is considered unacceptable.[6]
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on this compound.
Table 1: Poa annua Control with Fall Applications of this compound
| Treatment (lbs a.i./A) | Application Timing | Poa annua Control (%) - Sand-Based Green | Poa annua Control (%) - Soil-Based Green |
| 0.45 | Single Application | 57 - 64 | 72 - 80 |
| 0.9 | Single Application | 70 - 72 | 87 - 89 |
| Sequential Applications | Oct, Nov, Dec | 70 - 79 | 85 - 92 |
Data adapted from field experiments conducted in Tennessee and Texas.[9]
Table 2: Goosegrass and Smooth Crabgrass Response to this compound
| Weed Species | Application Type | This compound Rate for 90% Biomass Reduction (WR90) (g a.i./ha) |
| Goosegrass | Pre-emergence | 30.4 |
| Smooth Crabgrass | Pre-emergence | 118 |
Data from greenhouse experiments.[10][11]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Fatty Acid Thioesterase (FAT) enzyme.
Experimental Workflow for Efficacy Trial
Caption: Workflow for a this compound efficacy trial on a golf green.
Logical Relationship for Application Decision
Caption: Decision-making logic for this compound application.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. poacure.com [poacure.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Year Fall Applied this compound (‘PoaCure’) For Poa Annua Control On Golf Greens - WCTA Online [wcta-online.com]
- 8. golfdom.com [golfdom.com]
- 9. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 10. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
Best Practices for Post-Application Irrigation of Methiozolin
Introduction
Methiozolin is a selective, systemic herbicide utilized for the pre- and post-emergent control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass environments such as golf courses.[1][2] Its primary mode of action is through root uptake, where it inhibits tyrosine aminotransferase, an enzyme crucial for plant cell wall biosynthesis.[1] Consequently, proper irrigation practices following the application of this compound are critical to ensure its translocation to the root zone and maximize herbicidal efficacy. This document outlines the best practices for irrigation after this compound application, supported by experimental data and detailed protocols for researchers and turfgrass management professionals.
Core Principles of this compound Activation
The herbicidal activity of this compound is fundamentally dependent on its presence in the soil where it can be absorbed by the roots of the target weeds.[1][3][4] Post-application irrigation serves the primary purpose of washing the herbicide off the turfgrass foliage and incorporating it into the upper soil profile.[4][5] Insufficient irrigation can lead to the retention of a significant portion of the applied this compound on the foliage, reducing its availability for root uptake and diminishing its weed control efficacy.[6]
Application Notes and Protocols
General Irrigation Recommendations
For optimal performance, this compound should be irrigated into the soil shortly after application. The recommended amount of irrigation is generally between 0.1 to 0.2 inches (approximately 2.5 to 5 mm) of water.[5][7] This amount is sufficient to move the herbicide from the leaf blades to the soil surface without excessive leaching. Some labels recommend irrigating with approximately 2mm of water immediately following application, ensuring no runoff occurs.[8] Another source suggests that approximately 6.4 mm of irrigation is administered to wash the product from the foliage to the soil.[9]
It is crucial to avoid heavy irrigation immediately after application, as this may move the herbicide beyond the root zone of the target weeds.[10] Furthermore, applications should not be made if heavy rain is forecasted within three days, and irrigation to the point of runoff should be avoided for at least three days post-application.[8]
Influence of Mowing Height on Irrigation Practices
Research has demonstrated that the height of the turfgrass canopy significantly impacts the efficacy of this compound and the necessity of post-application irrigation. Taller turf can intercept a substantial amount of the applied herbicide, preventing it from reaching the soil.[11]
A study conducted in Blacksburg, VA, on creeping bentgrass and Kentucky bluegrass fairways investigated the interaction between mowing height and post-application irrigation.[11][12] The findings from this research are summarized in the table below.
Data Presentation
Table 1: Influence of Mowing Height and Post-Application Irrigation on the Rate of this compound Required for 80% Control of Poa annua (C80) [11]
| Mowing Height (inches) | Post-Application Irrigation (inches) | This compound C80 Rate (lb ai acre⁻¹) - Trial 1 (Creeping Bentgrass) | This compound C80 Rate (lb ai acre⁻¹) - Trial 2 (Kentucky Bluegrass) | This compound C80 Rate (lb ai acre⁻¹) - Trial 3 (Creeping Bentgrass) |
| 0.15 | 0 | 0.9 | 1.2 | 1.0 |
| 0.15 | 0.2 | 0.8 | 1.1 | 0.9 |
| 0.30 | 0 | 1.8 | 2.5 | 1.5 |
| 0.30 | 0.2 | 0.9 | 1.3 | 1.2 |
| 0.60 | 0 | 2.9 | 3.5 | 2.1 |
| 0.60 | 0.2 | 1.5 | 1.8 | 1.6 |
-
**Statistically significant difference between post-application irrigation treatments at a given trial location (p<0.05).
The data clearly indicate that as mowing height increases, a higher rate of this compound is required to achieve 80% control of Poa annua.[11][12] Post-application irrigation of 0.2 inches significantly reduced the amount of this compound needed for effective control at mowing heights of 0.3 inches or higher in two of the three trials.[11][12] For putting green height turf (0.15 inches), the study did not confirm a significant benefit from post-application irrigation.[11][12]
Experimental Protocols
Field Study Protocol for Evaluating the Effect of Mowing Height and Post-Application Irrigation
This protocol is based on the methodology described in the research conducted in Blacksburg, VA.[11]
1. Experimental Design:
-
Design: Split-plot design.
-
Main Plots: Three levels of mowing height (e.g., 0.15, 0.30, and 0.6 inches).
-
Subplots: A factorial arrangement of four levels of this compound application rates (e.g., 0.45, 0.9, 1.8, and 3.6 lb ai acre⁻¹) and two levels of post-application irrigation (0 and 0.2 inches).
-
Replication: A minimum of three replications should be used.
2. Site Selection and Maintenance:
-
Select research plots with a uniform stand of the desired turfgrass species (e.g., creeping bentgrass, Kentucky bluegrass) and a natural infestation of Poa annua.
-
Maintain the main plots at their respective mowing heights for an adequate acclimation period before initiating the experiment.
-
Follow standard fertilization, pest control, and other cultural practices for the specific turfgrass species.
3. Herbicide Application:
-
Apply this compound using a CO₂-pressurized backpack sprayer calibrated to deliver a consistent spray volume.
-
Ensure uniform coverage of the plots.
4. Irrigation Application:
-
For the irrigated subplots, apply the specified amount of water (e.g., 0.2 inches) immediately following the herbicide application.
-
Use a calibrated irrigation system or a boom sprayer equipped with nozzles that provide a uniform water distribution to simulate rainfall.
-
The non-irrigated plots should receive no water for at least 24 hours post-application.
5. Data Collection:
-
Visually assess the percentage of Poa annua control at regular intervals (e.g., 2, 4, 6, and 8 weeks after treatment) relative to the non-treated control plots.
-
Collect turfgrass quality ratings to assess any potential phytotoxicity.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods for a split-plot design.
-
Determine the this compound rate required to achieve a specific level of control (e.g., 80% or 90%) for each combination of mowing height and irrigation treatment.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for irrigation study.
Logical Relationship
Caption: Role of irrigation in this compound efficacy.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Multi-Year Fall Applied this compound (‘PoaCure’) For Poa Annua Control On Golf Greens - WCTA Online [wcta-online.com]
- 3. bioone.org [bioone.org]
- 4. Is this compound the Holy Grail of Poa Annua Control? [usga.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. campbellchemicals.com.au [campbellchemicals.com.au]
- 9. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 10. shardausa.com [shardausa.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
Application Notes and Protocols for the Analysis of Methiozolin in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and clean-up of the herbicide Methiozolin from soil samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to offer reliable and reproducible results for the quantification of this compound residues in various soil matrices.
Overview of Analytical Methods
The analysis of this compound in soil typically involves an extraction step to isolate the analyte from the complex soil matrix, followed by a clean-up step to remove interfering substances. The final determination is commonly performed using sensitive analytical instrumentation such as LC-MS/MS.[1][2] This document outlines three prevalent methods for sample preparation:
-
Solvent Extraction with Filtration: A fundamental and straightforward method suitable for initial screening or when dealing with less complex soil matrices.
-
Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts, leading to improved analytical performance.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and efficient approach that combines extraction and clean-up in a few simple steps, ideal for high-throughput analysis.[3][4]
The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the soil matrix, and the available resources.
Data Presentation: Comparison of Methods
The following table summarizes typical performance data for the analysis of herbicides in soil using the described methods. While specific data for this compound may vary depending on the soil type and laboratory conditions, this table provides a comparative overview to guide method selection.
| Parameter | Solvent Extraction with Filtration | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery Rate (%) | 60 - 90 | 85 - 110 | 70 - 120[2] |
| Limit of Detection (LOD) | 0.002 - 0.01 ppm[2] | 0.001 - 0.005 ppm | ~0.003 µg/g[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 ppm[2] | 0.005 - 0.02 ppm | ~0.01 µg/g[5] |
| Analysis Time per Sample | ~ 45 minutes | ~ 60 minutes | ~ 30 minutes |
| Solvent Consumption | Moderate | High | Low |
| Selectivity | Low | High | Moderate to High |
Experimental Protocols
Protocol 1: Solvent Extraction with Filtration
This protocol describes a basic method for the extraction of this compound from soil using an organic solvent followed by filtration.
Materials:
-
Soil sample (air-dried and sieved)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Centrifuge tubes (50 mL)
-
Wrist-action shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
Autosampler vials
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an 80:20 (v/v) mixture of acetonitrile and HPLC-grade water.[2]
-
Cap the tube and shake vigorously for 30 minutes using a wrist-action shaker.[2]
-
Centrifuge the sample at 3,000 rpm for 10 minutes to pellet the soil particles.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Filter an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.[2]
-
The sample is now ready for LC-MS/MS analysis. A dilution with a 50:50 acetonitrile:water solution may be necessary depending on the expected concentration.[2]
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol enhances the clean-up of the soil extract from Protocol 1 using an SPE cartridge to remove interfering co-extractives.
Materials:
-
Soil extract (from Protocol 1, step 5)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (B129727), HPLC grade
-
Deionized water, HPLC grade
-
Collection tubes
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Load 5 mL of the soil extract supernatant onto the conditioned cartridge.
-
Wash the cartridge: Pass 5 mL of a 10% methanol in water solution through the cartridge to elute polar interferences.
-
Dry the cartridge: Apply vacuum for 10-15 minutes to thoroughly dry the sorbent.
-
Elute this compound: Place a clean collection tube under the cartridge and elute the analyte with two 3 mL aliquots of acetonitrile.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a 50:50 acetonitrile:water solution.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: QuEChERS-based Extraction and Clean-up
This protocol utilizes the QuEChERS methodology for a rapid and effective extraction and clean-up of this compound from soil.[3][4]
Materials:
-
Soil sample (air-dried and sieved, or with known moisture content)
-
Deionized water (if using dried soil)
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge tubes (50 mL and 2 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
Part 1: Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If using air-dried soil, add an appropriate amount of deionized water to rehydrate the sample and let it stand for 30 minutes.[1]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[3]
Part 2: Dispersive SPE (d-SPE) Clean-up
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.[1]
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[1]
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Workflow for Solvent Extraction with Filtration.
References
- 1. unitedchem.com [unitedchem.com]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methiozolin Efficacy in High Organic Matter Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced efficacy of Methiozolin in experimental settings with high organic matter soils.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing reduced herbicidal activity of this compound in our soil-based experiments. What are the potential causes?
A1: Reduced this compound efficacy is frequently linked to soil composition, particularly high organic matter content.[1][2][3] this compound's primary route of action is through root uptake; therefore, its availability in the soil solution is critical for efficacy.[1][4][5] High organic matter soils can lead to increased sorption, where the herbicide binds to the organic particles, making it less available for plant uptake.[6] Other contributing factors can include environmental conditions and application methods.[7][8]
Troubleshooting Steps:
-
Characterize Soil Composition: Determine the organic matter content, clay content, and pH of your experimental soil. This compound sorption is strongly influenced by organic matter content.[6]
-
Assess Application Technique: Ensure that post-application irrigation is performed to move the this compound from the foliage to the soil, as it is primarily root-absorbed.[5]
-
Evaluate Environmental Conditions: Soil moisture is crucial for the uptake of soil-applied herbicides.[7][8] Extremely dry conditions can limit the movement of this compound to the plant roots.
-
Consider Microbial Degradation: High organic matter can stimulate microbial activity, which may contribute to the breakdown of this compound.[7] Aerobic soil conditions favor microbial degradation of this compound.[9]
Q2: How does soil organic matter content quantitatively affect this compound's availability?
A2: The interaction between this compound and soil organic matter can be quantified using the soil sorption coefficient (Kd). A higher Kd value indicates stronger binding to the soil and less availability in the soil solution for plant uptake. Research has shown a direct correlation between increasing organic matter content and higher Kd values for this compound.
Data Summary: this compound Sorption in Relation to Soil Organic Matter
| Soil Medium | Organic Matter (%) | Sorption Coefficient (Kd) (mL g⁻¹) | This compound in Solution after Equilibrium (%) | Reference |
| Pure Sand | ~0 | 1.43 | Not specified | |
| Sand with 20% Peat | High | 30.3 | Not specified | |
| Native Field Soil (Wickham sandy loam) | Not specified | 6.59 | Not specified | |
| Soil Media with 0.3% to 6.1% Organic Matter | 0.3 - 6.1 | Not specified | 9.3 - 32 | |
| Sand (0.1% organic matter) | 0.1 | Not specified | ~24% available for root uptake | |
| Media with ≥ 0.3% organic matter | ≥ 0.3 | Not specified | Low mobility (Rf values < 0.05) |
Q3: What experimental protocol can we use to determine the bioavailability of this compound in our specific high organic matter soil?
A3: A batch equilibrium study is a standard method to determine the sorption characteristics of a herbicide in a specific soil. This experiment will allow you to calculate the sorption coefficient (Kd) for your soil type.
Experimental Protocol: Batch Equilibrium for this compound Sorption
Objective: To determine the soil sorption coefficient (Kd) of this compound in a high organic matter soil.
Materials:
-
Test soil (air-dried and sieved)
-
Analytical grade this compound
-
¹⁴C-labeled this compound (optional, for more precise quantification)
-
0.01 M CaCl₂ solution
-
Centrifuge tubes
-
Orbital shaker
-
Centrifuge
-
Liquid scintillation counter (if using ¹⁴C-Methiozolin) or High-Performance Liquid Chromatography (HPLC)
-
Analytical balance
Methodology:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in 0.01 M CaCl₂. If using, spike with a known amount of ¹⁴C-Methiozolin.
-
Soil Incubation:
-
Weigh a specific amount of your test soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of the this compound solution to each tube.
-
Include control tubes with the this compound solution but no soil to account for any potential degradation or adsorption to the tube walls.
-
-
Equilibration:
-
Secure the tubes on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a set period (e.g., 24 hours) to reach equilibrium.
-
Maintain a constant temperature throughout the equilibration period.
-
-
Separation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to separate the soil from the supernatant.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant from each tube.
-
Analyze the concentration of this compound remaining in the supernatant using either liquid scintillation counting (for ¹⁴C-Methiozolin) or HPLC.
-
-
Calculation of Kd:
-
The amount of this compound sorbed to the soil is calculated by subtracting the amount in the supernatant from the initial amount added.
-
The sorption coefficient (Kd) is calculated using the following formula: Kd = (Amount of sorbed this compound / Mass of soil) / Concentration of this compound in supernatant
-
Visualizations
Below are diagrams to help visualize the factors affecting this compound efficacy and a general workflow for troubleshooting.
Caption: Factors influencing this compound bioavailability and efficacy in soil.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. bioone.org [bioone.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. scielo.br [scielo.br]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. scilit.com [scilit.com]
- 7. opot.co.za [opot.co.za]
- 8. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 9. Soil metabolism of [14C]this compound under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methiozolin Application for Perennial Poa annua Biotypes
This technical support center provides researchers, scientists, and turfgrass management professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Methiozolin against perennial Poa annua biotypes.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action for this compound?
A1: this compound is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical class and is classified as a WSSA Group 30 herbicide.[1][2] Its primary mode of action is the inhibition of the tyrosine aminotransferase (TAT) enzyme.[1] This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherol. By inhibiting TAT, this compound disrupts photosystem II and carotenoid synthesis, ultimately leading to the inhibition of plant cell wall biosynthesis.[1][3] This novel mode of action makes it a valuable tool for managing herbicide-resistant Poa annua biotypes.[4][5][6]
Q2: What is the optimal timing for this compound application to control perennial Poa annua?
A2: Fall applications of this compound have been reported to be more efficacious for Poa annua control compared to spring applications.[7] Applications should be made when the average daily temperature is between 50 to 80°F, and both the target Poa annua and the desirable turfgrass are actively growing.[8] It is advisable to avoid applications prior to or during periods of heat stress and winter dormancy.[8] For pre-emergence control, applications should be timed in the early fall before soil temperatures drop below 70°F to prevent seed germination.[9]
Q3: Are sequential applications of this compound necessary?
A3: Yes, sequential applications of this compound are generally more effective than single applications for the control of perennial Poa annua.[3][10] Product labels and research suggest that repeated applications at intervals, such as every two weeks, optimize the herbicide's activity.[1] A typical program may consist of three to five applications per year. This slow-acting herbicide requires patience, as visible effects on Poa annua may not be apparent for at least 14 days after the initial applications.[6][11]
Q4: How does soil type affect the efficacy of this compound?
A4: Soil physical properties can significantly impact this compound's efficacy. Research has shown that this compound is more effective on soil-based putting greens with higher silt, clay, and organic matter content compared to sand-based greens.[3][10] This is because this compound is primarily a root-absorbed herbicide.[1][3][10] The higher retention of the herbicide in soil-based rootzones likely increases its availability for uptake by the shallower roots of Poa annua in those conditions.[3]
Q5: Can this compound be used to control herbicide-resistant Poa annua biotypes?
A5: Yes, this compound has been shown to be effective against Poa annua phenotypes with target-site resistance to several other herbicide groups, including photosystem II (PSII), enolpyruvylshikimate-3-phosphate synthase (EPSPS), and acetolactate synthase (ALS) inhibitors.[4] This makes it a valuable tool for managing herbicide-resistant populations on golf courses and other turf areas.[12] However, one study noted that a phenotype with resistance to both PSII and ALS inhibitors was less sensitive to this compound.[4]
Troubleshooting Guide
Problem: Poor control of Poa annua after this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect Application Timing | Ensure applications are made in the fall when perennial Poa annua is actively growing and temperatures are moderate (50-80°F).[7][8] Avoid applications during summer heat stress or winter dormancy.[8] |
| Insufficient Water-In | This compound requires root absorption for optimal efficacy.[1][3] Irrigate with 0.1 to 0.2 inches of water immediately following application to move the product into the root zone.[8] |
| Single vs. Sequential Application | A single application may not be sufficient. Implement a sequential application program as recommended by the product label and research findings.[1][3][10] |
| Soil Type | Efficacy may be lower on sand-based greens due to reduced herbicide retention.[3][10] Consider adjusting application rates or frequency for sand-based rootzones, while staying within label limits. |
| Herbicide Resistance | While effective against many resistant biotypes, reduced sensitivity is possible.[4] If resistance is suspected, test a small area with a higher labeled rate or consider rotating with other effective modes of action. |
Problem: Desirable turfgrass shows signs of injury.
| Possible Cause | Troubleshooting Step |
| Application to Stressed Turf | Avoid applying this compound to turf that is stressed from heat, drought, or mechanical damage like core cultivation or scalping.[8] |
| High Application Rates | While generally safe for desirable turfgrasses like creeping bentgrass, high rates can cause injury.[7] Adhere strictly to the labeled application rates for your specific turf type and use site (e.g., greens, fairways). |
| Tank Mixing Incompatibility | While some tank mixtures with nutrients like iron sulfate (B86663) have shown to be safe, unexpected phytotoxicity can occur with certain combinations.[2][7] Always conduct a small-scale test before applying a new tank mix to a large area. The PoaCure label advises against tank-mixing with plant growth regulators.[11] |
Data Presentation
Table 1: Efficacy of this compound on Poa annua in Different Soil Types
| Soil Type | Application Rate (g ai/ha) | Poa annua Control (%) |
| Sand-Based Green | 500 | 57 - 64[3][10] |
| 1000 | 70 - 72[3][10] | |
| Soil-Based Green | 500 | 72 - 80[3][10] |
| 1000 | 87 - 89[3][10] |
Table 2: Effect of Sequential this compound Applications on Poa annua Control
| Application Regime | Sand-Based Green Control (%) | Soil-Based Green Control (%) |
| Single Applications (Oct, Nov, or Dec) | 47 - 66[3] | 74 - 85[3] |
| Sequential Applications | 70 - 79[3][10] | 85 - 92[3][10] |
Experimental Protocols
Protocol 1: Evaluating this compound Efficacy on Different Soil Types
-
Experimental Setup: Establish research plots on both a sand-based and a soil-based creeping bentgrass (Agrostis stolonifera) putting green with a natural infestation of perennial Poa annua.
-
Treatments: Design a factorial treatment structure with two this compound application rates (e.g., 500 and 1000 g ai/ha) and a non-treated control for each soil type.
-
Application: Apply treatments using a CO2-pressurized backpack sprayer calibrated to deliver a consistent spray volume.
-
Post-Application: Immediately after application, irrigate the plots with a predetermined amount of water (e.g., 0.15 inches) to facilitate herbicide movement into the root zone.
-
Data Collection: At regular intervals (e.g., 2, 4, 6, and 8 weeks after treatment), visually assess the percentage of Poa annua control in each plot using a 0 to 100% scale, where 0% is no control and 100% is complete control.
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the effects of soil type, application rate, and their interaction on Poa annua control.
Protocol 2: Determining the Impact of Application Timing on this compound Efficacy
-
Experimental Design: Utilize a randomized complete block design on a perennial Poa annua infested turf area.
-
Treatments: Establish different application timing regimes, for example:
-
Early Fall (e.g., September) single application.
-
Late Fall (e.g., November) single application.
-
Spring (e.g., April) single application.
-
Sequential fall applications (e.g., September, October, November).
-
A non-treated control.
-
-
Application Rate: Use a consistent, labeled rate of this compound for all treatments.
-
Application Procedure: Follow the application and post-application irrigation procedures as described in Protocol 1.
-
Data Collection: Evaluate Poa annua control visually at multiple time points throughout the fall, winter, and following spring.
-
Analysis: Use appropriate statistical methods to compare the efficacy of the different application timings.
Visualizations
Caption: this compound's inhibitory effect on Tyrosine Aminotransferase (TAT).
Caption: Workflow for evaluating this compound application timing.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 5. poacure.com [poacure.com]
- 6. campbellchemicals.com.au [campbellchemicals.com.au]
- 7. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. sodsolutions.com [sodsolutions.com]
- 10. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 11. Annual Bluegrass (aka Poa annua, Poa, and Po) Control In Creeping Bentgrass: The Enigma Unmasked - Genesis Distribution [genesisdistribution.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Methiozolin Phytotoxicity in Cool-Season Turfgrass: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding methiozolin phytotoxicity in cool-season turfgrass. All information is tailored for a scientific audience to assist in experimental design, execution, and data interpretation.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended actions.
Issue 1: Unexpected Turfgrass Injury or Phytotoxicity
Symptoms: Yellowing, discoloration, stunting, or thinning of desirable cool-season turfgrass following this compound application.[1]
| Potential Cause | Troubleshooting/Investigative Actions | Recommended Preventative Measures |
| Incorrect Application Rate | Verify sprayer calibration records and calculations. Analyze tank mix samples for this compound concentration if possible. | Calibrate all application equipment prior to each use. Double-check all calculations for application rates. |
| Environmental Stressors | Review weather data for the period before, during, and after application. Note any instances of heat stress, frost, or saturated canopy conditions.[1][2] | Avoid applying this compound during periods of heat stress or when turf is entering winter dormancy.[2] Do not apply to turf that is stressed by management activities like core cultivation or scalping.[2] |
| Application to Sensitive Turfgrass Species/Cultivars | Confirm the species and cultivar of the affected turfgrass. Some species, like velvet and colonial bentgrass, are more sensitive than creeping bentgrass. | Consult literature for known sensitivities of specific cool-season turfgrass species and cultivars to this compound. Conduct small-scale tolerance trials on untested cultivars. |
| Low Temperature at Application | Check temperature logs for the application period. Creeping bentgrass injury from this compound can be greater at lower temperatures (e.g., 10°C). | Apply this compound when the average daily temperature is between 50 to 80°F (10 to 27°C).[2] |
| Tank Mix Incompatibility | Review all components of the tank mix. While this compound is generally considered to have low risk for synergistic phytotoxicity, interactions with other products are possible. | Conduct a jar test to ensure physical compatibility before tank-mixing. When possible, apply this compound separately until compatibility with other products is well-established. |
| Improper Post-Application Irrigation | Verify irrigation records. This compound's activity is primarily through root uptake, and post-application irrigation is crucial to move the product into the root zone.[3] | Apply 0.1 to 0.2 inches of irrigation immediately following application to wash this compound off the foliage and into the soil.[2] |
Issue 2: Inconsistent or Lack of Poa annua Control
| Potential Cause | Troubleshooting/Investigative Actions | Recommended Corrective Actions |
| Insufficient Root Uptake | Evaluate soil composition, particularly organic matter content. High organic matter can increase this compound sorption, reducing its availability for root uptake. Also, check for excessive thatch which can intercept the herbicide. | For soils with high organic matter, consider sequential applications at appropriate intervals. Ensure adequate post-application irrigation to move the herbicide through the thatch layer. |
| Application Timing Relative to Weed Growth Stage | Determine the growth stage of the target Poa annua at the time of application. This compound is more effective on smaller, less mature plants. | Apply this compound when Poa annua is actively growing but before it reaches advanced growth stages.[2] |
| Environmental Conditions Affecting Herbicide Efficacy | Review temperature and soil moisture conditions. This compound is a slow-acting herbicide, and its efficacy can be influenced by environmental factors that affect plant growth.[3] | Apply this compound during periods of active turfgrass and weed growth.[2] Ensure adequate soil moisture for root absorption. |
| Herbicide Resistance | If poor control persists despite optimal application practices, consider the possibility of herbicide resistance in the target Poa annua population. | Collect seed from surviving Poa annua plants and conduct a dose-response study in a controlled environment to confirm resistance. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound phytotoxicity in cool-season turfgrass?
A1: The primary factors include:
-
Temperature: Lower temperatures (around 10°C) can increase the potential for injury to creeping bentgrass.
-
Application Rate and Timing: Higher application rates and applications made during periods of turfgrass stress can increase the risk of phytotoxicity.[2]
-
Turfgrass Species and Cultivar: Different cool-season turfgrass species and even cultivars within a species can exhibit varying levels of tolerance to this compound.
-
Soil Characteristics: Soil type and organic matter content can affect the availability of this compound for root uptake and, consequently, its potential for phytotoxicity.
-
Cultural Practices: Turfgrass management practices such as mowing height, fertilization, and irrigation can influence turfgrass health and its susceptibility to herbicide injury.
Q2: What are the visual symptoms of this compound phytotoxicity on cool-season turfgrass?
A2: Symptoms of this compound phytotoxicity are often subtle and slow to appear.[3] They can include:
-
Yellowing or chlorosis: A general yellowing of the turfgrass canopy.[1]
-
Stunting: Reduced growth and vigor compared to untreated areas.
-
Reduced Turf Quality: A general decline in the aesthetic appearance of the turf.
-
Transient Discoloration: Yellow discoloration has been observed on creeping bentgrass, particularly with saturated canopy conditions or frost during treatment.[1]
Q3: How does soil type and organic matter content affect this compound phytotoxicity?
A3: this compound is primarily absorbed by the roots, so soil characteristics play a crucial role.
-
Organic Matter: Higher organic matter content in the soil can lead to increased sorption (binding) of this compound, which may reduce its availability for plant uptake and potentially lessen the risk of phytotoxicity at a given application rate.
-
Soil Texture: this compound has been shown to be more effective for Poa annua control in soil-based greens compared to sand-based greens, suggesting that the herbicide may be more available for root uptake in finer textured soils.
Q4: What is known about tank-mixing this compound with other turfgrass management products?
A4:
-
Fertilizers: Tank-mixing this compound with ammonium (B1175870) sulfate (B86663) has been shown to sometimes reduce creeping bentgrass injury without affecting Poa annua control.[4] Mixtures with iron sulfate have shown variable effects on Poa annua control and no significant impact on creeping bentgrass injury.[5]
-
Fungicides and Plant Growth Regulators (PGRs): There is limited published research on the specific interactions and potential for phytotoxicity when tank-mixing this compound with a wide range of fungicides and PGRs. It is recommended to conduct a jar test for physical compatibility and to test any tank mix on a small area before large-scale application. The use of trinexapac-ethyl (B166841) (a common PGR) in tank mixes with other products is a common practice, but specific data on its combination with this compound is not extensively detailed in the provided search results.[6][7]
Q5: How important is post-application irrigation for this compound performance and turf safety?
A5: Post-application irrigation is critical. This compound's primary route of entry into the plant is through the roots.[3] Irrigating with 0.1 to 0.2 inches of water immediately after application is recommended to wash the herbicide off the turfgrass foliage and into the soil where it can be absorbed by the roots.[2] This practice is essential for maximizing efficacy against target weeds and minimizing the potential for foliar absorption by the desirable turfgrass, which could contribute to phytotoxicity.
Section 3: Data Presentation
Table 1: Influence of Temperature on this compound Injury to Creeping Bentgrass
| Temperature | Relative Injury Level | Reference |
| 10°C | High | McCullough et al. |
| 20°C | Low | McCullough et al. |
| 30°C | Very Low | McCullough et al. |
Table 2: Relative Tolerance of Cool-Season Turfgrass Species to this compound
| Turfgrass Species | Relative Tolerance | Reference |
| Creeping Bentgrass (Agrostis stolonifera) | Tolerant | (PDF) this compound Efficacy, Absorption, and Fate in Six Cool-Season Grasses |
| Kentucky Bluegrass (Poa pratensis) | Tolerant | (PDF) this compound (5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-3(3-methylthiophen-2-yl)-1,2-isoxazoline), a New Annual Bluegrass (Poa annua L.) Herbicide for Turfgrasses. |
| Perennial Ryegrass (Lolium perenne) | Tolerant | (PDF) this compound (5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-3(3-methylthiophen-2-yl)-1,2-isoxazoline), a New Annual Bluegrass (Poa annua L.) Herbicide for Turfgrasses. |
| Tall Fescue (Festuca arundinacea) | Moderately Tolerant | (PDF) this compound Efficacy, Absorption, and Fate in Six Cool-Season Grasses |
| Velvet Bentgrass (Agrostis canina) | Sensitive | Hoisington et al. |
| Colonial Bentgrass (Agrostis capillaris) | Sensitive | Hoisington et al. |
Table 3: Effect of Soil Organic Matter on this compound Sorption
| Soil Medium | Organic Matter (%) | Sorption Coefficient (Kd) | Reference |
| Pure Sand | < 0.1 | 1.43 | Flessner et al. |
| Sand with 20% Peat | High | 30.3 | Flessner et al. |
| Native Field Soil | Not specified | 6.59 | Flessner et al. |
Section 4: Experimental Protocols
Protocol 1: Greenhouse Phytotoxicity Screening of this compound on Cool-Season Turfgrass
1. Objective: To evaluate the phytotoxicity of this compound on various cool-season turfgrass species under controlled greenhouse conditions.
2. Materials:
- Mature turfgrass sod of desired species (e.g., creeping bentgrass, Kentucky bluegrass).
- Pots (e.g., 10 cm diameter) filled with a standardized root zone mix.
- This compound formulation.
- Calibrated research sprayer with appropriate nozzles.
- Greenhouse with controlled temperature and lighting.
- Ruler for measuring turfgrass height.
- Camera for documenting visual injury.
- Drying oven and balance for biomass measurements.
3. Methods:
- Turfgrass Establishment:
- Cut plugs from mature sod and transplant them into pots.
- Allow turfgrass to establish in the greenhouse for at least two weeks, maintaining optimal growing conditions (e.g., 20-25°C, 12-hour photoperiod, regular irrigation and fertilization).
- Herbicide Application:
- Prepare a range of this compound concentrations, including a non-treated control and rates that are 0.5x, 1x, 2x, and 4x the recommended field application rate.
- Apply the herbicide solutions uniformly to the turfgrass in the pots using a calibrated research sprayer.
- Post-Application Care:
- Immediately after application, irrigate all pots with a predetermined amount of water (e.g., equivalent to 0.1-0.2 inches) to wash the herbicide into the root zone.
- Return the pots to the greenhouse and maintain consistent environmental conditions.
- Data Collection:
- Visual Injury Ratings: At 7, 14, 21, and 28 days after treatment (DAT), visually assess phytotoxicity on a scale of 0 to 100%, where 0% = no injury and 100% = complete turfgrass death.
- Turfgrass Height: Measure the height of the turfgrass in each pot at each rating interval.
- Biomass: At the conclusion of the experiment (e.g., 28 DAT), harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
- Data Analysis:
- Analyze visual injury, height, and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for each turfgrass species.
Protocol 2: [¹⁴C]this compound Absorption and Translocation Study
1. Objective: To determine the rate of foliar and root absorption and the pattern of translocation of this compound in cool-season turfgrass.
2. Materials:
- Established turfgrass plants in a hydroponic or sand culture system.
- [¹⁴C]this compound with a known specific activity.
- Micropipettes.
- Liquid scintillation counter and scintillation cocktail.
- Biological oxidizer.
- Plant tissue solubilizer.
3. Methods:
- Foliar Application:
- Apply a small, known amount of [¹⁴C]this compound solution to a specific leaf of the turfgrass plant.
- At designated time points (e.g., 6, 12, 24, 48, 72 hours), harvest the treated leaf and wash it with a solution (e.g., water:acetone) to remove unabsorbed herbicide.
- Section the plant into the treated leaf, other shoots, and roots.
- Root Application:
- Introduce a known amount of [¹⁴C]this compound into the hydroponic solution or apply it to the surface of the sand culture.
- At designated time points, harvest the plants and separate them into roots and shoots.
- Quantification of Radioactivity:
- Analyze the leaf wash solution using liquid scintillation counting (LSC) to determine the amount of unabsorbed [¹⁴C]this compound.
- Combust the plant sections in a biological oxidizer to convert the [¹⁴C] to ¹⁴CO₂, which is then trapped and quantified by LSC.
- Data Analysis:
- Calculate the percentage of applied [¹⁴C]this compound that was absorbed by the foliage or roots at each time point.
- Determine the distribution of the absorbed radioactivity among the different plant parts to understand the translocation pattern.
Section 5: Visualizations
Caption: Key factors influencing this compound phytotoxicity in cool-season turfgrass.
Caption: Troubleshooting workflow for unexpected this compound phytotoxicity.
Caption: Experimental workflow for a greenhouse phytotoxicity screening assay.
References
- 1. PoaCure: Has annual bluegrass finally met its match? - GCMOnline.com [gcmonline.com]
- 2. files.hawaii.gov [files.hawaii.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. auetd.auburn.edu [auetd.auburn.edu]
- 7. amgrowcorporate.net.au [amgrowcorporate.net.au]
Technical Support Center: Investigating Methiozolin Resistance in Poa annua
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of methiozolin resistance in Poa annua.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a fatty-acid thioesterase (FAT) inhibitor, classified under WSSA Group 30.[1][2] It is not a cellulose (B213188) biosynthesis inhibitor (CBI) or a pigment inhibitor as previously hypothesized.[2] The primary herbicidal symptom is the arrest of meristematic growth, which inhibits cell proliferation rather than cell elongation.[1][2] For effective control, this compound requires root absorption.[3]
Q2: Are there confirmed cases of this compound-resistant Poa annua?
A2: The provided literature does not detail confirmed, widespread cases of this compound-resistant Poa annua. However, research has shown that a Poa annua phenotype with target-site resistance to both photosystem II (PSII) and acetolactate synthase (ALS) inhibitors was less sensitive to this compound than susceptible or other resistant phenotypes.[4][5] This suggests the possibility of non-target-site resistance (NTSR) mechanisms that could confer reduced sensitivity to this compound.[5][6]
Q3: How effective is this compound against Poa annua biotypes resistant to other herbicides?
A3: this compound is generally effective in controlling Poa annua phenotypes with target-site resistance to several other herbicide groups.[4][5] This includes biotypes resistant to EPSPS inhibitors (e.g., glyphosate), PSII inhibitors, and those with multiple resistance to microtubule and EPSPS inhibitors.[4][5]
Q4: What are the primary known mechanisms of herbicide resistance in Poa annua?
A4: Poa annua has evolved resistance to at least 12 different herbicide sites of action.[7] The two primary mechanisms are:
-
Target-Site Resistance (TSR): This involves genetic mutations in the protein that the herbicide targets, preventing the herbicide from binding effectively.[8][9] Common TSR mutations in Poa annua have been identified in genes such as ALS, EPSPS, psbA, and α-tubulin.[8][10]
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Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[8] These can include reduced herbicide absorption or translocation, or enhanced metabolic detoxification of the herbicide.[8][11] NTSR is considered a growing problem and may confer cross-resistance to multiple herbicide groups.[6]
Troubleshooting Guide
Issue 1: I am observing reduced efficacy or survival of Poa annua after this compound application in my experiment. How can I confirm resistance?
Answer:
-
Conduct a Dose-Response Experiment: A whole-plant bioassay is the standard method to quantify the level of resistance. By comparing the GR₅₀ (the dose required to reduce growth by 50%) of your suspected resistant population to a known susceptible population, you can determine the resistance factor.[4][5]
-
Ensure Proper Application: this compound is primarily root-absorbed.[3] Confirm that your experimental setup allows for uptake through the soil or growth medium. Foliar-only applications are less effective.[3]
-
Rule Out Other Factors: Consider environmental conditions, plant growth stage, and proper herbicide mixing and application rates, as these can all influence efficacy.[12]
Issue 2: My dose-response assay confirms reduced sensitivity to this compound. What are the potential mechanisms?
Answer:
While target-site resistance to this compound has not been documented, the most likely mechanism for reduced sensitivity is Non-Target-Site Resistance (NTSR) . A Poa annua biotype with existing TSR to other herbicides (e.g., ALS and PSII inhibitors) has already shown reduced sensitivity to this compound.[5][6] This suggests that NTSR mechanisms like enhanced metabolism (e.g., via cytochrome P450s) or altered translocation may be present in the population and could be acting on this compound.[5][6] Investigating NTSR would require transcriptomic analysis (RNA-Seq) or metabolic studies.
Issue 3: Can I use a rapid diagnostic test for initial screening of this compound sensitivity?
Answer:
Yes, an agar-based diagnostic assay can be adapted for rapid screening. These tests have been successfully used to diagnose resistance to ALS inhibitors and glyphosate (B1671968) in Poa annua within 7-12 days.[13] You would need to establish a discriminating dose of this compound in the agar (B569324) medium that effectively kills susceptible plants but allows potentially resistant ones to survive. This requires initial validation against whole-plant spray assays.[13]
Data Presentation
Table 1: this compound GR₅₀ Values for Various Poa annua Phenotypes
| Phenotype Description | Resistance Profile | This compound GR₅₀ (g ai ha⁻¹) | Reference |
| Susceptible Control (S) | Herbicide-Susceptible | 420 - 423 | [4][5] |
| R4 | Target-Site Resistance to PSII Inhibitors | 294 | [5] |
| R5 | Target-Site Resistance to EPSPS Inhibitors | 159 | [5] |
| R2 | Multiple TSR to Microtubule & EPSPS Inhibitors | 421 | [5] |
| R3 | Multiple TSR to PSII & ALS Inhibitors | 862 | [4][5] |
Table 2: Herbicide Concentrations for Agar-Based Diagnostic Assays
| Herbicide | Herbicide Group | Discriminating Concentration in Agar | Reference |
| Trifloxysulfuron | ALS Inhibitor (Group 2) | 12.5 µM | [13] |
| Glyphosate | EPSPS Inhibitor (Group 9) | 100 µM | [13] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is adapted from methodologies used to evaluate this compound efficacy on various Poa annua phenotypes.[4][5]
-
Plant Propagation: Grow suspected resistant and known susceptible Poa annua populations from seed or tillers in pots containing a standard potting mix. Grow plants in a controlled environment (glasshouse or growth chamber) until they reach a consistent growth stage (e.g., 2-3 tillers).
-
Herbicide Preparation: Prepare a stock solution of this compound. Create a series of dilutions to achieve a range of application rates. For this compound, a range from 125 to 8000 g ai ha⁻¹ has been used effectively.[4][5] Include a non-treated control (0 g ai ha⁻¹).
-
Herbicide Application: Apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform application. Use a carrier volume of approximately 215 L ha⁻¹ and include a nonionic surfactant at 0.25% (v/v) if indicated.[13]
-
Data Collection: After a set period (e.g., 21-28 days), assess plant response. This can be a visual control rating (0 = no effect, 100 = complete death) or a quantitative measurement of aboveground biomass. For biomass, harvest the aboveground tissue, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Express the dry biomass data as a percentage of the non-treated control for each population. Use a statistical software package (e.g., R with the drc package) to fit a log-logistic dose-response curve and calculate the GR₅₀ value for each population.[2] A significant difference in GR₅₀ values between the susceptible and suspected resistant populations confirms resistance.
Protocol 2: Agar-Based Rapid Diagnostic Assay
This protocol is based on successful assays for other herbicides in Poa annua.[13]
-
Plant Preparation: Harvest single tillers from suspected resistant and known susceptible Poa annua plants. Carefully wash all soil from the roots.
-
Media Preparation: Prepare an agar-based growth medium. While the medium is still molten, add the desired concentration of this compound. A concentration range of 10 nM to 1 µM has been shown to affect Poa annua root growth in agar.[2] A discriminating concentration must be determined empirically. Pour the medium into sterile plant culture boxes or petri dishes. Also prepare control plates with no herbicide.
-
Transplanting: Once the agar has solidified, transplant the single tillers into the medium.
-
Incubation: Place the culture boxes/plates in a controlled growth chamber under appropriate light and temperature conditions.
-
Assessment: Assess plant mortality after 7 to 12 days. Survival in the herbicide-amended agar, compared to mortality in the susceptible control, indicates potential resistance.
-
Validation: The results of this assay should be validated by a whole-plant dose-response experiment to quantify the level of resistance.[13]
Visualizations
Caption: Workflow for investigating suspected this compound resistance.
Caption: Experimental workflow for an agar-based diagnostic assay.
Caption: Conceptual diagram of TSR vs. NTSR mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 4. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound [agris.fao.org]
- 5. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 6. Differential expression of genes associated with non‐target site resistance in Poa annua with target site resistance to acetolactate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving poa annua management practices with gene sequencing - GCMOnline.com [gcmonline.com]
- 9. aggieturf.tamu.edu [aggieturf.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Herbicide resistance in Poa annua (annual bluegrass) | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 12. Preventing Herbicide Resistance in Poa Annua [usga.org]
- 13. A Diagnostic Assay to Detect Herbicide Resistance in Annual Bluegrass (Poa annua) | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Mitigating Methiozolin Runoff from Turf Surfaces
This technical support center provides researchers, scientists, and turf management professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on methiozolin runoff mitigation from turf surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound runoff from turfgrass?
A1: this compound runoff is influenced by a combination of chemical properties, soil characteristics, turfgrass conditions, and management practices. This compound is moderately persistent in the environment and has a medium potential to move into surface water through runoff, especially in poorly draining soils or areas with shallow groundwater[1][2]. Key factors include rainfall intensity and duration, irrigation scheduling, soil type and compaction, turfgrass species and density, and the slope of the turf surface.
Q2: What are the most effective Best Management Practices (BMPs) to reduce this compound runoff?
A2: Several BMPs can significantly reduce the potential for this compound runoff. These include:
-
Integrated Pest Management (IPM): Employing IPM strategies to use pesticides only when necessary, which can include biological and cultural controls before resorting to chemical options[3].
-
Buffer Strips: Establishing vegetative buffer strips around treated areas to intercept and filter runoff water[3].
-
Proper Irrigation: Avoiding excessive irrigation that can lead to surface runoff. Post-application irrigation can be timed to move the herbicide into the soil profile where it is less susceptible to runoff.
-
Core Aeration: Practices like hollow tine core cultivation can reduce soil compaction and increase water infiltration, thereby decreasing runoff.
-
Clipping Management: Removing turfgrass clippings immediately after application can reduce the amount of this compound available for runoff.
Q3: Is there a recommended waiting period between this compound application and a rainfall or irrigation event to minimize runoff?
A3: While specific research on this compound is limited, studies on other turf pesticides suggest that the risk of runoff is highest within the first 12 to 24 hours after application. Allowing the product to dry on the foliage and soil surface before a significant rainfall or irrigation event can reduce the amount of active ingredient washed away. For pesticides that are root-absorbed like this compound, a light post-application irrigation is often recommended to move the product into the root zone, which can also reduce its availability for surface runoff[2]. However, excessive irrigation should be avoided.
Q4: How effective are vegetative buffer strips at reducing this compound runoff?
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High concentrations of this compound detected in runoff samples immediately after application. | - Recent application followed by a heavy rainfall or irrigation event. - Application to saturated or compacted soil. - Steep slope of the experimental plot. | - Review the timing of the simulated rainfall in your experiment relative to the application time. - Measure and record soil moisture and compaction levels prior to the experiment. - Ensure your experimental design accounts for the slope, or consider implementing measures to slow runoff velocity. |
| Inconsistent runoff results across replicate plots. | - Variations in turfgrass density or health. - Uneven application of this compound. - Differences in soil compaction or moisture across plots. - Preferential flow paths for runoff. | - Visually assess and document turfgrass uniformity before the experiment. - Calibrate application equipment carefully and verify uniform spray coverage. - Conduct pre-experiment soil testing for compaction and moisture in each plot. - Map the topography of the plots to identify potential channels for concentrated flow. |
| Low or no detection of this compound in runoff when runoff is observed. | - this compound has bound to soil particles and thatch. - Rapid degradation of this compound. - Issues with the analytical method for water sample analysis. | - Analyze soil and thatch samples to determine the amount of retained this compound. - Review literature on this compound dissipation rates under your experimental conditions. A study on spring-applied this compound found its dissipation to be significantly faster in turf-covered soil compared to bare soil[4]. - Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Detailed analytical methods for this compound in water are available[5][6][7]. |
| Difficulty in establishing a consistent, measurable runoff event in simulated rainfall experiments. | - High infiltration rate of the soil. - Low intensity of simulated rainfall. - Very dense and healthy turfgrass cover intercepting a large portion of the rainfall. | - Characterize the soil's infiltration capacity prior to the experiment. - Adjust the rainfall simulator to a higher, yet realistic, intensity for your region. - Consider experiments on turf with different densities or at different growth stages. |
Data Presentation
Table 1: General Efficacy of Vegetative Buffer Strips in Reducing Pesticide Runoff (Data for other pesticides, as a proxy for this compound)
| Buffer Strip Width (meters) | Average Runoff Volume Reduction (%) | Average Pesticide Mass Reduction (%) | Sediment Retention (%) | Notes |
| 5 | 45 | 61-76 | 76 | Effectiveness varies with pesticide properties and site conditions. |
| 10 | >50 | >90 | >90 | Generally provides a high level of mitigation. |
| >10 | Variable | >95 | >95 | Further increases in width may provide diminishing returns depending on the site. |
Note: This table summarizes data from studies on various pesticides and should be used as a general guide. The actual performance for this compound may vary.
Table 2: Dissipation of this compound in Different Environments
| Environment | Time for 50% Dissipation (DT50) | Key Findings |
| Turf-covered Soil | 3.5 days | Dissipation is significantly faster in the presence of turfgrass. |
| Bare Soil | 13 days | Slower dissipation without the influence of turfgrass. |
Source: Adapted from a study on the dissipation of spring-applied this compound in turfgrass systems[4].
Experimental Protocols
Protocol 1: Simulated Rainfall Runoff Study on Turfgrass Plots
Objective: To quantify the amount of this compound in runoff from a turfgrass surface under controlled, simulated rainfall conditions.
Materials:
-
Established turfgrass plots (minimum 1m x 2m) with a defined slope.
-
Rainfall simulator capable of delivering a uniform and controlled rainfall intensity.
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Runoff collection system (e.g., gutter and collection vessels) at the down-slope edge of each plot.
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Calibrated sprayer for this compound application.
-
Amber glass bottles for water sample collection.
-
Soil moisture and temperature probes.
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Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for water analysis[5][6][7].
Methodology:
-
Plot Preparation:
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Establish and maintain turfgrass plots to the desired species, density, and mowing height.
-
Install runoff collection systems, ensuring a watertight seal with the plot border.
-
Measure and record the initial soil moisture and temperature.
-
-
This compound Application:
-
Calibrate the sprayer to deliver the desired application rate of this compound.
-
Apply this compound uniformly to the turfgrass plots. Record the exact time of application.
-
-
Simulated Rainfall:
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At a predetermined time after this compound application (e.g., 2, 12, or 24 hours), position the rainfall simulator over the plot.
-
Initiate simulated rainfall at a known and constant intensity (e.g., 50 mm/hr).
-
Record the time to the start of runoff.
-
-
Sample Collection:
-
Collect runoff samples at regular intervals (e.g., every 5 minutes) for the duration of the runoff event.
-
Measure the total volume of runoff collected over time.
-
Store water samples in amber glass bottles and refrigerate until analysis.
-
-
Data Analysis:
-
Analyze the water samples for this compound concentration using LC-MS/MS.
-
Calculate the total mass of this compound in the runoff by multiplying the concentration by the runoff volume for each collection interval and summing the values.
-
Express the results as a percentage of the total applied this compound.
-
Protocol 2: Evaluating the Efficacy of a Vegetative Buffer Strip
Objective: To determine the reduction in this compound runoff from a treated turf area by a vegetative buffer strip.
Materials:
-
Treated turfgrass plot with a downslope vegetative buffer strip of a specific width and plant composition.
-
Rainfall simulator.
-
Runoff collection systems at the downslope edge of both the treated plot and the buffer strip.
-
Equipment and materials as listed in Protocol 1.
Methodology:
-
Experimental Setup:
-
Construct experimental plots where runoff from a this compound-treated turf area is directed onto a vegetative buffer strip.
-
Install a runoff collection system at the interface between the treated area and the buffer strip.
-
Install a second runoff collection system at the downslope edge of the buffer strip.
-
-
Application and Rainfall Simulation:
-
Apply this compound to the treated turf area as described in Protocol 1.
-
Conduct a simulated rainfall event over the treated area.
-
-
Sample Collection and Analysis:
-
Collect runoff samples from both collection points (before and after the buffer strip) throughout the runoff event.
-
Measure the volume of runoff at both collection points.
-
Analyze all water samples for this compound concentration.
-
-
Data Analysis:
-
Calculate the total mass of this compound entering and exiting the buffer strip.
-
Determine the percentage reduction in this compound runoff attributable to the buffer strip.
-
Visualizations
Caption: Workflow for a simulated rainfall runoff study.
Caption: Key strategies to mitigate this compound runoff.
References
Influence of temperature and humidity on Methiozolin application
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the application of Methiozolin, with a focus on the influence of temperature and humidity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy in controlling Poa annua | Sub-optimal temperature: Application outside the recommended temperature range can reduce herbicide uptake and activity. | Ensure applications are made when the average daily temperature is between 50°F and 80°F (10°C and 26.7°C).[1][2] Efficacy may be reduced at lower temperatures, and higher temperatures can increase the risk of turfgrass injury. |
| Inadequate soil moisture: this compound is primarily root-absorbed, and dry soil can limit its availability to the target weed. | Irrigate the experimental area 1 to 2 days prior to application to ensure adequate soil moisture.[3] Post-application irrigation of 0.1 to 0.2 inches is also crucial to move the product into the root zone.[1][2] | |
| Rapid spray droplet evaporation: Low relative humidity can cause spray droplets to dry quickly on the leaf surface, reducing foliar absorption. | While specific data for this compound is limited, it is a general principle that applying herbicides in higher humidity conditions can improve efficacy by extending droplet drying time.[4][5] Consider applying during early morning hours when humidity is typically higher. | |
| Increased turfgrass injury (phytotoxicity) | Application during periods of heat stress: High temperatures can increase the sensitivity of desirable turfgrass to this compound. | Avoid applying this compound when temperatures are consistently above 80°F (26.7°C) or when the turf is under heat or drought stress.[6] |
| Low temperature application on sensitive turfgrass: Some turfgrass species, like creeping bentgrass, may exhibit increased injury when this compound is applied at lower temperatures. | In growth chamber experiments, creeping bentgrass injury from this compound at 10°C was 2 and 4 times greater than at 20°C and 30°C, respectively.[3] Exercise caution when applying to sensitive turfgrass at the lower end of the recommended temperature range. | |
| Inconsistent results between experimental runs | Variability in environmental conditions: Fluctuations in temperature and unrecorded variations in humidity between experiments can lead to different outcomes. | Maintain detailed records of temperature and humidity for each experiment. Utilize controlled environment chambers when possible to minimize variability. |
| Differences in soil composition: Soil type and organic matter content can affect the sorption and availability of this compound. | Characterize and record the soil composition of your experimental plots. Be aware that higher organic matter can increase the sorption of this compound, potentially reducing its availability for root uptake. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature range for this compound application?
The recommended average daily temperature range for this compound application is between 50°F and 80°F (10°C and 26.7°C).[1][2] Efficacy can be influenced by temperature, with studies showing differences in control and turfgrass safety at various temperatures.
2. How does temperature affect the efficacy of this compound on Poa annua?
While annual bluegrass injury was similar across temperatures in some growth chamber experiments, field studies have shown that application timing and the associated temperatures can significantly impact control.[3] For instance, sequential applications initiated in early spring (March) have been shown to provide excellent control.[7]
3. How does temperature impact the safety of this compound on desirable turfgrass?
Lower temperatures can increase the risk of injury to sensitive turfgrass species like creeping bentgrass.[3] Conversely, high temperatures, especially when the turf is under stress, can also lead to phytotoxicity.[6]
4. What is the influence of humidity on this compound application?
Currently, there is limited specific research on the direct impact of humidity on this compound efficacy. However, general principles for foliar-applied herbicides suggest that low relative humidity can lead to faster drying of spray droplets, which may reduce absorption.[5] Applying herbicides during periods of higher humidity is generally recommended to maximize uptake.
5. How does temperature affect the absorption and translocation of this compound?
Laboratory experiments have shown that temperature influences the foliar absorption of this compound. In one study, Poa annua had greater foliar absorption of 14C-methiozolin at 30/25°C (day/night) compared to 15/10°C.[3] However, translocation of the absorbed herbicide was similar at both temperatures.[3] Both Poa annua and creeping bentgrass showed about two times more distribution of root-absorbed 14C-methiozolin to the shoots at 30/25°C than at 15/10°C.[3]
6. How does temperature affect the soil persistence of this compound?
The dissipation of this compound in soil is influenced by microbial activity, which is temperature-dependent. This compound is moderately persistent to persistent in the environment and dissipates primarily through photodegradation and aerobic metabolism.[2][8] Higher temperatures generally increase the rate of microbial degradation of herbicides in the soil.
Data Presentation
Table 1: Influence of Temperature on Creeping Bentgrass Injury from this compound
| Temperature (°C) | Relative Injury (%) |
| 10 | 4x higher than at 30°C |
| 20 | 2x higher than at 30°C |
| 30 | Baseline |
| Data from growth chamber experiments.[3] |
Table 2: Influence of Temperature on Foliar Absorption of 14C-Methiozolin in Poa annua and Creeping Bentgrass
| Temperature (Day/Night °C) | Species | Relative Foliar Absorption |
| 30/25 | Poa annua | Higher |
| 15/10 | Poa annua | Lower |
| 30/25 | Creeping Bentgrass | Lower |
| 15/10 | Creeping Bentgrass | Lower |
| Qualitative comparison from laboratory experiments.[3] |
Table 3: Influence of Temperature on Root-to-Shoot Translocation of 14C-Methiozolin
| Temperature (Day/Night °C) | Species | Relative Distribution to Shoots |
| 30/25 | Poa annua & Creeping Bentgrass | ~2x higher than at 15/10°C |
| 15/10 | Poa annua & Creeping Bentgrass | Baseline |
| Data from laboratory experiments.[3] |
Experimental Protocols
1. Growth Chamber Experiment for Temperature Effects on Turfgrass Injury
-
Objective: To evaluate the influence of different temperatures on the phytotoxicity of this compound to creeping bentgrass and Poa annua.
-
Plant Material: Established plugs of 'Penn A-4' creeping bentgrass and Poa annua maintained in a greenhouse.
-
Experimental Design: Randomized complete block design with a factorial arrangement of treatments (temperature and herbicide rate).
-
Procedure:
-
Acclimate turfgrass plugs in growth chambers set to the desired temperatures (e.g., 10°C, 20°C, and 30°C) with a 12-hour photoperiod for one week prior to treatment.
-
Apply this compound at various rates using a calibrated sprayer.
-
Return the treated plants to their respective growth chambers.
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Visually assess turfgrass injury at specified intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no injury) to 100% (complete necrosis).
-
2. 14C-Methiozolin Absorption and Translocation Study
-
Objective: To determine the effect of temperature on the foliar absorption and translocation of this compound.
-
Plant Material: Poa annua and creeping bentgrass grown in a controlled environment.
-
Radiolabeled Material: 14C-labeled this compound.
-
Procedure:
-
Acclimate plants in growth chambers at different day/night temperature regimes (e.g., 15/10°C and 30/25°C).[3]
-
Apply a known amount of 14C-Methiozolin solution as droplets to the adaxial surface of a mature leaf.
-
At designated time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the treated leaf.
-
Wash the treated leaf with a solution (e.g., water:acetonitrile) to remove unabsorbed herbicide from the leaf surface.
-
Quantify the radioactivity in the leaf wash using liquid scintillation spectrometry (LSS).
-
The treated leaf and remaining plant parts (other shoots and roots) are then combusted in a biological oxidizer to determine the amount of absorbed and translocated 14C.
-
Calculate the percentage of absorbed and translocated herbicide.
-
Mandatory Visualization
Caption: this compound's mode of action: Inhibition of Fatty Acid Thioesterase (FAT).
Caption: Workflow for temperature-controlled growth chamber experiments.
Caption: Interrelationship of temperature and humidity on this compound performance.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. Proper Herbicide Application - Solutions for Your Life - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [sfyl.ifas.ufl.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. reinders.com [reinders.com]
- 7. campbellchemicals.com.au [campbellchemicals.com.au]
- 8. mda.state.mn.us [mda.state.mn.us]
Technical Support Center: Managing Turfgrass Stress After Methiozolin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methiozolin in turfgrass experiments. The information is designed to help anticipate and manage potential turfgrass stress resulting from treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound and how does it affect turfgrass?
A1: this compound is classified as a Group 30 herbicide. Its primary mode of action is the inhibition of fatty acid thioesterase (FAT), an essential enzyme in the fatty acid biosynthesis pathway within plant chloroplasts. By inhibiting FAT, this compound disrupts the production of fatty acids required for cell membrane formation and energy storage. This leads to the arrest of meristematic growth, which is particularly effective in controlling rapidly growing weeds like annual bluegrass (Poa annua). In desirable turfgrass species, this can sometimes lead to temporary stress and growth regulation.
Q2: What are the typical symptoms of this compound-induced stress in desirable turfgrass?
A2: Symptoms of this compound stress in desirable turfgrass are generally subtle and transient. They can include:
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Stunting or reduced growth: A noticeable slowing of vertical growth and overall biomass production.
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Slight discoloration: A temporary yellowing or chlorosis of the turfgrass leaves.
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Reduced root growth: Inhibition of new root development, which can be more pronounced in sensitive species or under stressful environmental conditions.
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Delayed recovery from other stresses: Turfgrass under this compound treatment may be slower to recover from stresses such as drought, heat, or mechanical damage.
Q3: Which turfgrass species are most susceptible to this compound stress?
A3: While this compound is known for its safety on many cool-season turfgrasses, some species and cultivars exhibit greater sensitivity. Research indicates that fine fescues, particularly hard fescue, are more susceptible to injury.[1][2] Creeping bentgrass, Kentucky bluegrass, and perennial ryegrass generally show good tolerance, although some cultivars may be more sensitive than others.[3][4][5][6][7] Tall fescue has demonstrated intermediate tolerance.[5]
Q4: Under what environmental conditions is turfgrass stress from this compound most likely to occur?
A4: Turfgrass stress from this compound is more likely to be observed when applications are made under adverse environmental conditions. These include:
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Heat stress: High temperatures can exacerbate the phytotoxic effects of many herbicides, including this compound.
-
Drought stress: Turfgrass that is already under water stress will be more susceptible to herbicide injury.
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Shade: Reduced light conditions can limit a plant's ability to metabolize herbicides and recover from stress.
-
Poorly drained soils: Waterlogged soils can increase herbicide uptake by the roots, potentially leading to greater stress.
Q5: How can I mitigate potential turfgrass stress when conducting experiments with this compound?
A5: To minimize the risk of turfgrass stress, consider the following best management practices:
-
Proper Irrigation: Ensure adequate soil moisture before, during, and after this compound application. Irrigation after application is crucial as this compound is primarily root-absorbed.
-
Avoid Application During Stress Periods: Do not apply this compound to turfgrass that is already showing signs of heat, drought, or disease stress.
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Appropriate Mowing Practices: Avoid mowing immediately before or after application. Raising the mowing height slightly can help the turfgrass cope with stress.
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Balanced Fertility: A well-fertilized turfgrass is better equipped to handle herbicide stress. However, avoid excessive nitrogen fertilization immediately before or after application, as this can promote lush, weak growth that is more susceptible to injury.
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Consider Biostimulants: Some research suggests that the use of biostimulants may aid in turfgrass recovery following herbicide application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected level of turfgrass yellowing or discoloration. | Application to stressed turf (heat, drought). | Ensure adequate irrigation. Apply a light rate of a readily available iron source to help with chlorophyll (B73375) production. |
| Incorrect application rate. | Verify sprayer calibration and application calculations. | |
| Sensitive turfgrass species or cultivar. | Review literature for known sensitivities of the specific turfgrass variety. | |
| Significant stunting of turfgrass growth. | High application rate. | Reduce subsequent application rates if possible while still achieving experimental goals. |
| Application during periods of slow growth. | Apply this compound when turfgrass is actively growing to facilitate metabolism of the herbicide. | |
| Soil compaction limiting root growth. | Aerify the research area if soil compaction is a concern. | |
| Poor weed control efficacy. | Insufficient irrigation after application. | Water-in the application thoroughly to move the product to the root zone. |
| Application to mature weeds. | This compound is most effective on young, actively growing weeds. | |
| Herbicide resistance in the target weed population. | Consider rotating with herbicides that have a different mode of action. | |
| Turfgrass thinning or reduced density. | Repeated applications at high rates. | Adjust application intervals and rates to allow for turfgrass recovery. |
| Underlying pest or disease issue. | Scout for and address any other biotic stressors that may be weakening the turf. |
Quantitative Data on Turfgrass Tolerance to this compound
The following tables summarize quantitative data from research on the tolerance of various cool-season turfgrass species to this compound. The I-value (Inhibition) represents the calculated dose of this compound (in kg ai/ha) required to cause a certain percentage of visual injury to the turfgrass.
Table 1: this compound Injury Potential (I-Value) on Various Cool-Season Turfgrasses at 4 Weeks After Treatment
| Turfgrass Species | I-50 (50% Injury) (kg ai/ha) | I-20 (20% Injury) (kg ai/ha) |
| Creeping Bentgrass (Agrostis stolonifera) | >6.72[5] | Not Reported |
| Kentucky Bluegrass (Poa pratensis) | >6.72[5] | Not Reported |
| Perennial Ryegrass (Lolium perenne) | >6.72[5] | Not Reported |
| Tall Fescue (Festuca arundinacea) | 5.11[5] | Not Reported |
| Fine Fescues (Festuca spp.) | Not Reported | 0.18 - 0.30 (pooled species)[1] |
Table 2: Estimated this compound Rate (lb/acre) to Cause 50% Shoot Biomass Reduction (ED50) in Fine Fescue Species When Applied at Different Timings
| Application Timing | Hard Fescue | Chewings Fescue | Strong Creeping Red Fescue |
| 4 Weeks Before Seeding | 0.32 ± 0.05[1] | 0.45 ± 0.04[1] | 0.45 ± 0.04[1] |
| 2 Weeks Before Seeding | >0.83 (complete inhibition)[1] | >0.83 (complete inhibition)[1] | >0.83 (complete inhibition)[1] |
| At Seeding | >0.83 (complete inhibition)[1] | >0.83 (complete inhibition)[1] | >0.83 (complete inhibition)[1] |
| 2 Weeks After Germination | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Evaluating Turfgrass Phytotoxicity to this compound in a Greenhouse Setting
Objective: To determine the dose-response of a specific turfgrass species or cultivar to this compound under controlled environmental conditions.
Materials:
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Turfgrass plugs or sod of the desired species/cultivar
-
Pots (e.g., 10 cm diameter) filled with a suitable growing medium (e.g., sand, peat moss mix)
-
This compound stock solution of known concentration
-
Research-grade spray chamber or calibrated handheld sprayer
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Growth chamber or greenhouse with controlled temperature and light
-
Digital camera for photographic documentation
-
Ruler for measuring turfgrass height
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Clipping scissors and drying oven for biomass measurements
-
Chlorophyll meter (optional)
Methodology:
-
Establishment: Allow turfgrass to establish in pots for a minimum of two weeks, or until actively growing and well-rooted.
-
Treatment Application:
-
Prepare a series of this compound dilutions to achieve a range of application rates (e.g., 0, 0.5x, 1x, 2x, 4x the recommended field rate).
-
Apply the treatments using a calibrated sprayer to ensure uniform coverage. Include a non-treated control for comparison.
-
Lightly irrigate the pots after application to wash the product into the root zone.
-
-
Incubation: Place the treated pots in a growth chamber or greenhouse with controlled conditions (e.g., 20-25°C, 12-hour photoperiod).
-
Data Collection:
-
Visual Injury Ratings: At regular intervals (e.g., 3, 7, 14, 21, and 28 days after treatment - DAT), visually assess turfgrass injury on a scale of 0% (no injury) to 100% (complete necrosis).
-
Turfgrass Height: Measure the height of the turfgrass canopy at each rating interval.
-
Chlorophyll Content (Optional): Use a chlorophyll meter to take non-destructive readings at each rating interval.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of different this compound rates on the measured parameters.
Protocol 2: Field Trial for Assessing this compound-Induced Stress and Mitigation Strategies
Objective: To evaluate the impact of this compound on turfgrass performance under field conditions and to assess the effectiveness of various stress mitigation strategies.
Materials:
-
Established turfgrass research plots
-
This compound
-
Calibrated boom sprayer
-
Irrigation system
-
Fertilizers, biostimulants, or other mitigation products to be tested
-
Soil moisture sensor
-
Infrared thermometer for canopy temperature
-
Normalized Difference Vegetation Index (NDVI) meter
-
Data collection software
Methodology:
-
Plot Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include a non-treated control, this compound alone, and this compound in combination with each mitigation strategy.
-
Pre-Treatment Data: Before applying any treatments, collect baseline data on turfgrass quality, color, density, soil moisture, and NDVI.
-
Treatment Application:
-
Apply this compound at the desired rate using a calibrated boom sprayer.
-
Apply the mitigation treatments according to their recommended protocols (this may be before, at the same time as, or after the this compound application).
-
Irrigate the entire plot area after application.
-
-
Data Collection:
-
Visual Ratings: At regular intervals, visually assess turfgrass quality, color, and density on a standardized scale (e.g., 1-9, where 9 is ideal).
-
NDVI: Use an NDVI meter to obtain objective measurements of turfgrass health and canopy density.
-
Canopy Temperature: Use an infrared thermometer to measure canopy temperature, which can be an indicator of drought stress.
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Soil Moisture: Monitor soil moisture throughout the trial to ensure consistent conditions.
-
-
Data Analysis: Use statistical analysis to compare the effects of the different treatments on turfgrass performance over time.
Visualizations
References
- 1. hort [journals.ashs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bentgrass (Agrostis spp.) Species and Cultivar Tolerance to this compound [escholarship.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. gcsanc.com [gcsanc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Unexpected Turfgrass Injury from Methiozolin Application
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected turfgrass injury during experiments with Methiozolin.
Troubleshooting Guide
This guide is designed to help you diagnose and address specific issues related to turfgrass injury following this compound application.
1. Question: Why am I seeing phytotoxicity (injury) on my desirable turfgrass after applying this compound?
Answer: Unexpected turfgrass injury from this compound can be caused by several factors. Even when registered for a specific turfgrass species, some level of injury can occur, especially if the turf is under stress.[1] The following are common causes:
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Application to Stressed Turf: this compound should not be applied to turf that is stressed by heat, drought, disease, or management practices like core cultivation or scalping.[2] Applying herbicides to turf under even moderate, non-visible stress can lead to significant injury.[1]
-
Incorrect Application Rate: Exceeding the recommended application rate can lead to phytotoxicity.[3][4]
-
Environmental Conditions: High temperatures (above 85°F or 29°C) during or after application can increase the likelihood of turfgrass damage.[3]
-
Turfgrass Species and Cultivar Susceptibility: While this compound is selective, some turfgrass species and even different cultivars within a species can have varying levels of tolerance.[5][6] For example, fine fescues have shown sensitivity to this compound.[6]
-
Tank Mixing: While the EPA has not found evidence of synergy with other pesticides, unexpected interactions in tank mixes could potentially lead to increased injury.[2]
2. Question: What are the typical symptoms of this compound injury on turfgrass?
Answer: this compound is described as a "very slow acting" herbicide.[2][7][8] The most characteristic symptom is the arrest of meristematic growth.[9][10] Other visual symptoms can be slow to develop, appearing 1-2 months after application, and may include:[2][11]
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Stunting or slowing of plant growth.[11]
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General reduction in turf quality and vigor.
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In some cases, yellowing (chlorosis) followed by browning (necrosis) of the leaf tissue may occur.[11]
-
Unlike some other herbicides, it typically does not cause twisting, color changes, or burning upon initial application.[5]
3. Question: My turfgrass appears healthy, but I'm seeing injury after application. What could be the underlying issue?
Answer: Turf can be under stress that is not visually apparent.[1] Consider these factors:
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Sub-optimal Environmental Conditions: Even if not extreme, periods of high temperature, low soil moisture, or excessive rainfall can stress the turf, making it more susceptible to herbicide injury.[1]
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Soil Conditions: Poorly draining soils or areas with shallow groundwater can increase the risk of runoff and prolonged exposure of roots to the herbicide.[7] this compound has limited vertical mobility and tends to stay in the top 2 cm of soil.[12][13]
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Pest Pressure: Underlying insect or disease pressure can weaken the turf without obvious symptoms, increasing its susceptibility to herbicide injury.[1]
4. Question: How can I confirm that the injury I'm seeing is from this compound and not another factor?
Answer: A systematic approach is necessary to diagnose the cause of turfgrass injury. The following experimental workflow can help you determine if this compound is the causal agent.
Experimental Protocols
Protocol 1: Diagnosing Herbicide Injury - A Step-by-Step Guide
This protocol outlines a systematic approach to investigating the cause of unexpected turfgrass injury.
Objective: To determine if this compound application is the primary cause of observed turfgrass phytotoxicity.
Methodology:
-
Record Keeping and Observation:
-
Review application records: Confirm the application rate, date, time, and weather conditions (temperature, wind speed, rainfall).
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Document symptoms: Take high-resolution photos of the affected areas. Note the pattern of injury (e.g., uniform, patchy, streaky).
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Map the injury: Create a diagram of the experimental plot, indicating the location and severity of the injury.
-
-
Environmental and Soil Analysis:
-
Soil Moisture: Use a soil moisture meter to check for drought stress in affected and unaffected areas.
-
Soil Compaction: Use a penetrometer to assess soil compaction, which can restrict root growth and increase stress.
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Soil Nutrient Analysis: Collect soil samples from injured and healthy areas for a standard nutrient analysis to rule out deficiencies or toxicities.
-
-
Biomass and Vigor Assessment:
-
Clipping Yield: Delineate equal-sized subplots in affected and unaffected areas. Collect all turfgrass clippings from these subplots, dry them in an oven at 60-70°C for 48 hours, and weigh them to determine biomass.
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Normalized Difference Vegetation Index (NDVI): Use a handheld NDVI sensor to quantify turfgrass vigor. Lower NDVI values in the affected areas can indicate stress and reduced photosynthetic activity.
-
-
Control Plots:
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If not already established, create small, untreated control plots within the experimental area to compare against the treated, injured turf.
-
Data Presentation
Table 1: Troubleshooting Checklist for Unexpected Turfgrass Injury
| Potential Cause | Key Indicators | Recommended Action |
| Incorrect Application Rate | Application records show a rate higher than recommended. | Review and recalibrate application equipment. |
| Application to Stressed Turf | High temperatures, drought, or recent cultivation at the time of application. | Avoid applying to stressed turf. Follow label guidance on environmental conditions.[2] |
| Environmental Factors | High temperatures (>85°F), high winds during application.[3] | Monitor weather conditions closely and apply only within the recommended temperature range.[2] |
| Turfgrass Susceptibility | Injury is observed on a specific turfgrass species or cultivar. | Consult literature for known sensitivities of the specific turfgrass.[5][6] |
| Soil Conditions | Poorly draining soil, shallow groundwater.[7] | Improve soil drainage and avoid application in waterlogged areas. |
| Herbicide Drift/Contamination | Injury patterns follow wind direction; damage to non-target broadleaf plants.[3][14] | Use drift-reducing nozzles; avoid spraying in windy conditions. Ensure sprayers are thoroughly cleaned.[3][14] |
Table 2: Quantitative Assessment of Turfgrass Injury
| Assessment Method | Metric | Healthy Turf (Example) | Injured Turf (Example) |
| Visual Assessment | Percent Injury (0-100%) | < 5% | > 30% |
| Clipping Yield | Dry Biomass (g/m²) | 50 g/m² | 25 g/m² |
| NDVI | Index Value (0-1) | 0.8 | 0.4 |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected turfgrass injury.
Caption: Proposed mode of action pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: The exact mechanism of action has been a subject of investigation. Initially, it was proposed to be a cellulose (B213188) biosynthesis inhibitor or a pigment inhibitor via the inhibition of tyrosine aminotransferases (TATs).[2][9][10][15] However, more recent research suggests that this compound's physiological profile is very similar to cinmethylin, a known inhibitor of fatty-acid synthesis through the inhibition of thioesterases (FATs).[9] It is classified as a WSSA Group 30 herbicide.[2][7][8]
Q2: How does this compound move within the plant?
A2: this compound is readily absorbed by both roots and shoots.[9] However, it is not phloem-mobile and has limited to moderate translocation in the xylem.[9] Its herbicidal activity is primarily based on root uptake, which is enhanced by irrigation or rainfall after application to move the product into the root zone.[2][7][16]
Q3: How long does this compound persist in the soil?
A3: this compound is classified as moderately persistent to persistent in aerobic soils.[2][16] Its major routes of dissipation are photodegradation and aerobic metabolism.[2][16] Dissipation is significantly faster in turf-covered soil compared to bare soil.[12][13] In one study, the time required for 50% dissipation was 3.5 days in turf-covered soil versus 13 days in bare soil.[12][13]
Q4: Can I apply this compound to newly seeded turfgrass?
A4: Caution should be exercised. Research has shown that this compound applied at the time of seeding can inhibit the germination of fine fescue species.[6] It is crucial to follow label instructions regarding application timings relative to seeding.
Q5: What can I do to help my turf recover from this compound injury?
A5: If you suspect herbicide injury, the following steps may aid in recovery:
-
Irrigation: Water the affected area thoroughly to help dilute the product and move it through the soil profile.[4]
-
Reduce Stress: Minimize other stresses on the turf. This includes reducing mowing frequency, raising the mowing height, and avoiding other chemical applications until the turf has recovered.[1]
-
Fertilization: Applying a small amount of nitrogen fertilizer a week or two after the injury becomes apparent can help the turf recover and produce new leaf tissue.[1][17]
-
Patience: As this compound is slow-acting, recovery may also be a gradual process. In most cases of minor injury, new growth will be normal.[18] If the injury is severe, reseeding may be necessary after the appropriate waiting interval as specified by the product label.[4]
References
- 1. Helping Turfgrass Overcome Herbicide Injury | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Chemical Injury - Lawns | University of Maryland Extension [extension.umd.edu]
- 4. lawnbuddies.com [lawnbuddies.com]
- 5. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 6. hort [journals.ashs.org]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. campbellchemicals.com.au [campbellchemicals.com.au]
- 9. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 12. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. barron.extension.wisc.edu [barron.extension.wisc.edu]
- 15. bioone.org [bioone.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ASA, CSSA and SSSA International Annual Meetings (2014) [scisoc.confex.com]
- 18. pddc.wisc.edu [pddc.wisc.edu]
Technical Support Center: Optimizing Methiozolin Performance in Shaded Turfgrass
This technical support center provides researchers, scientists, and turfgrass professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental application and efficacy of methiozolin, particularly in challenging shaded environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in shaded turf areas.
Q1: Why is this compound efficacy reduced in heavily shaded areas?
Reduced performance of this compound in shaded turf can be attributed to several factors:
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Altered Turfgrass Physiology: Turfgrass grown in shade often exhibits altered growth habits, such as elongated shoots and reduced root systems.[1] this compound is primarily absorbed through the roots, so a less developed root system can limit its uptake.[2]
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Increased Turf Stress: Shaded environments can increase stress on turfgrass, making it more susceptible to herbicide injury. The PoaCure label advises against applying this compound to turf stressed by other factors.[3][4] More discoloration and potential injurious effects of this compound can be intensified when used on wet and shaded greens.[4]
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Light Intensity: While not explicitly detailed for this compound, reduced light intensity can affect the overall health and metabolic rate of turfgrass, potentially influencing herbicide uptake and translocation.
Q2: How does mowing height in shaded areas impact this compound performance?
Mowing height is a critical factor influencing this compound efficacy.
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Increased Rates for Higher Mowing Heights: Research indicates that as mowing height increases, a higher rate of this compound is required to achieve the same level of annual bluegrass (Poa annua) control.[5][6] This is likely due to increased foliage interception of the herbicide, preventing it from reaching the soil for root uptake.[7]
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Impact on Turf Health: In shaded conditions, a slightly higher mowing height is often recommended to increase leaf surface area for photosynthesis. However, this practice may necessitate an adjustment in this compound application rates to ensure adequate soil contact.
Q3: What is the role of post-application irrigation in shaded turf?
Post-application irrigation is crucial for activating this compound, especially in shaded areas.
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Facilitating Root Uptake: this compound's herbicidal activity is primarily based on root uptake.[3][8] Irrigation or rainfall (0.1 to 0.2 inches) after application is essential to wash the product from the foliage to the soil where it can be absorbed by the roots.[3]
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Overcoming Thatch: Shaded areas can sometimes have increased thatch accumulation. Post-application irrigation helps move this compound through the thatch layer to the soil surface. The product label recommends post-application irrigation, especially in situations with high foliage interception or high thatch accumulation.[3]
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Increased Efficacy: Studies have shown that post-application irrigation can significantly increase annual bluegrass control, particularly at higher mowing heights (0.3 inches or higher).[5][6]
Q4: Are there specific tank-mix partners that can enhance this compound performance in shade?
While the this compound label allows for tank mixing, specific partners for improving shade performance are not extensively documented.[9] However, some general principles apply:
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Nutrient Tank Mixes: Research on tank-mixing this compound with ammonium (B1175870) sulfate (B86663) or iron sulfate has been conducted.[10][11] Mixtures with ammonium sulfate did not significantly influence annual bluegrass control but did reduce creeping bentgrass injury in some cases.[10][11] Iron sulfate either had no effect or increased annual bluegrass control without increasing injury.[10][11] Using chelated iron in herbicide treatments has been shown to reduce the discoloration of creeping bentgrass.[1]
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Adjuvants: The use of adjuvants can improve the performance of some herbicides by enhancing spray deposition and uptake.[12] However, specific recommendations for this compound in shaded turf are not available. It is crucial to always perform a jar test to ensure physical compatibility before tank-mixing any products.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
The precise mode of action of this compound has been a subject of investigation.
-
Initial Hypotheses: It was initially proposed to be a cellulose (B213188) biosynthesis inhibitor (CBI) or a pigment inhibitor.[13] However, further research has largely ruled out these mechanisms of action.[13]
-
Current Understanding: this compound is now classified as a WSSA Group 30 herbicide, believed to inhibit the tyrosine aminotransferase (TAT) enzyme, which is involved in plant cell wall biosynthesis.[3][8] The most characteristic symptomology is the arrest of meristematic growth, inhibiting cell proliferation rather than cell elongation.[13]
Q2: What are the recommended application rates and timings for this compound?
Application rates and timings can vary based on location, turf type, and management practices.
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General Rates: this compound applied at 500 to 1000 g ha⁻¹ has been shown to provide 80 to 100% control of annual bluegrass when applied in the fall.[14][15]
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Sequential Applications: Herbicidal activity is often optimized with repeated applications at two-week intervals.[8] The maximum number of applications per year can range from three to six depending on the geographic location and treatment area.[16]
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Seasonal Timing: Fall applications have generally shown to be more effective than spring applications.[14][15] Applications should be made when the average daily temperature is between 50 to 80°F, and both the target weeds and desirable turfgrass are actively growing.[3][16]
Q3: What are the symptoms of this compound phytotoxicity on desirable turf?
This compound generally has good safety on cool-season turfgrasses.[5][6] However, some injury can occur, especially under stressful conditions.
-
Symptoms: Phytotoxicity may appear as stunting, discoloration, or reduced turf quality.[17] In fine fescues, injury can manifest as increasing senescence and discolored leaves.[17]
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Factors Increasing Injury: Injury is more likely on turf that is stressed by heat, winter dormancy, or mechanical practices like core cultivation or scalping.[3][16] Wet and shaded conditions can also intensify potential injurious effects.[4]
Q4: How does soil type affect this compound performance?
Soil properties can influence the efficacy of root-absorbed herbicides like this compound.
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Organic Matter: Herbicides can be adsorbed to organic matter, which may reduce their availability for plant uptake.[2]
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Soil Texture: this compound efficacy has been observed to be greater on soil-based putting greens with higher silt, clay, and organic matter content compared to sand-based greens.[2] This may be due to better moisture retention and shallower rooting of annual bluegrass in soil-based greens, making them easier to control with a root-absorbed herbicide.[2]
Data Presentation
Table 1: this compound Application Rates for Annual Bluegrass (Poa annua) Control
| Target Area | Maximum Single Application Rate (lb a.i./A) | Maximum Annual Application Rate (lb a.i./A) | Reference(s) |
| Putting Greens | 0.46 | 2.3 | [8] |
| Green Collars, Approaches, Fairways, Tees | 0.92 | 5.52 | [8] |
Table 2: Influence of Mowing Height and Irrigation on Poa annua Control with this compound
| Mowing Height (inches) | Post-Application Irrigation | Effect on Poa annua Control | Reference(s) |
| 0.15 | Not specified | Higher rates needed as height increases | [5][6] |
| 0.30 | Yes (0.2 inches) | Increased control compared to no irrigation | [5][6] |
| 0.60 | Yes (0.2 inches) | Increased control compared to no irrigation | [5][6] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mowing Height and Post-Application Irrigation on this compound Efficacy
This protocol is based on methodologies described in studies investigating the influence of cultural practices on this compound performance.[5][6]
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Experimental Design: A split-plot design is utilized. Main plots consist of three mowing heights (e.g., 0.15, 0.30, and 0.6 inches). Subplots are arranged as a factorial with multiple levels of this compound application rates and two levels of post-application irrigation (none vs. 0.2 inches).
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Turf Establishment and Maintenance: The experiment is conducted on established turfgrass, such as creeping bentgrass (Agrostis stolonifera) or Kentucky bluegrass (Poa pratensis), with a natural infestation of annual bluegrass (Poa annua). Turf is maintained according to standard practices for the respective mowing heights.
-
Treatments:
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This compound is applied at a range of rates (e.g., 0.45 to 3.6 lb ai acre⁻¹).
-
Post-application irrigation treatments are applied immediately after herbicide application.
-
-
Data Collection:
-
Visual ratings of Poa annua control are taken at regular intervals (e.g., weekly) on a scale of 0% (no control) to 100% (complete control).
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Turfgrass quality and phytotoxicity are also rated visually.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the main effects and interactions of mowing height, this compound rate, and post-application irrigation.
Mandatory Visualizations
Caption: Proposed mode of action for this compound.
Caption: Experimental workflow for this compound application.
Caption: Factors influencing this compound in shade.
References
- 1. auetd.auburn.edu [auetd.auburn.edu]
- 2. bioone.org [bioone.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Annual Bluegrass (aka Poa annua, Poa, and Po) Control In Creeping Bentgrass: The Enigma Unmasked - Genesis Distribution [genesisdistribution.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 14. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Phytotoxicity of this compound on Fine Fescue in: HortTechnology Volume 29: Issue 3 | ASHS [journals.ashs.org]
Adjusting Methiozolin application rates for different soil compositions
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Methiozolin application rates based on varying soil compositions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.
Frequently Asked Questions (FAQs)
Q1: How does soil composition affect the efficacy of this compound?
A1: Soil composition, particularly organic matter, clay, and silt content, significantly influences this compound's effectiveness. As a root-absorbed herbicide, its availability in the soil solution is crucial for uptake by the target plant.[1]
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Organic Matter: This is the primary factor affecting this compound sorption. Higher organic matter content leads to increased binding of the herbicide, potentially reducing its availability for root uptake.[2]
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Clay and Silt: Soils with higher clay and silt content, often found in soil-based putting greens, have been shown to correlate with greater this compound efficacy compared to sand-based greens.[1] This is likely due to shallower rooting of target weeds in these soils, making them more susceptible to a root-absorbed herbicide.[1]
Q2: Does soil pH influence this compound's activity?
A2: Research indicates that soil pH has a negligible effect on the sorption and mobility of this compound in the soil.[2] Therefore, adjusting application rates based on soil pH is generally not necessary.
Q3: What are the recommended application rates for this compound?
A3: The product label for this compound-containing products, such as PoaCure®, provides a range of application rates depending on the target area. These rates are a starting point, and adjustments may be necessary based on your specific soil conditions and experimental goals. For example, the maximum single application rates are often around 0.46 lbs of active ingredient per acre for putting greens and 0.92 lbs per acre for other turf areas like fairways and tees.[3]
Q4: Why might I be seeing reduced efficacy in sandy soils?
A4: Reduced efficacy in sandy soils, which are typically low in organic matter and clay content, can be attributed to a few factors. While there is less sorption, meaning more of the herbicide is available, sandy soils also have higher hydraulic conductivity. This can lead to faster leaching of the herbicide below the root zone of the target weeds, especially with excessive irrigation or rainfall.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound application in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced weed control in high organic matter or clay soils. | Increased sorption of this compound to soil particles, reducing its availability for root uptake. | 1. Confirm Soil Composition: Conduct a soil analysis to determine the percentage of organic matter and clay. 2. Increase Application Rate: Incrementally increase the application rate within the allowable limits stated on the product label. Document the response at each rate to determine the optimal dose for your specific soil. 3. Sequential Applications: Consider a program of multiple, sequential applications at a moderate rate rather than a single high-rate application.[1] |
| Inconsistent results across different experimental plots. | Variation in soil composition across the study site. | 1. Soil Mapping: Conduct soil tests for each plot to map the variability in organic matter and texture. 2. Site-Specific Rates: Adjust application rates for each plot based on its specific soil analysis. 3. Homogenize Soil: If possible for your experimental setup, use a uniform soil mixture for all pots or microplots to eliminate soil variability as a confounding factor. |
| Poor control in sandy, low organic matter soils. | Leaching of this compound below the target weed's root zone. | 1. Irrigation Management: Apply light, frequent irrigation to activate the herbicide without flushing it through the soil profile. The product label for PoaCure® suggests irrigating with approximately 0.1 to 0.2 inches of water immediately following application.[4][5] 2. Application Timing: Apply when rainfall is not excessive. 3. Sequential, Lower-Rate Applications: This strategy can help maintain a consistent concentration of the herbicide in the root zone over time. |
| No herbicidal activity observed. | Incorrect application method; this compound requires root uptake for maximum efficacy. | 1. Confirm Application Method: Ensure the application method allows the herbicide to reach the soil. Foliar-only applications have been shown to be significantly less effective.[1] 2. Post-Application Irrigation: Lightly water-in the application to move the herbicide from the foliage to the soil surface where it can be absorbed by the roots.[4][5] |
Data Summary
The following tables summarize key quantitative findings from research on this compound application.
Table 1: Impact of Soil Type on Annual Bluegrass Control with a Single this compound Application
| Application Rate (g/ha) | Sand-Based Green (% Control) | Soil-Based Green (% Control) |
| 500 | 57 - 64% | 72 - 80% |
| 1,000 | 70 - 72% | 87 - 89% |
Data adapted from research on creeping bentgrass putting greens.[1]
Table 2: Impact of Soil Type on Annual Bluegrass Control with Sequential this compound Applications
| Application Strategy | Sand-Based Green (% Control) | Soil-Based Green (% Control) |
| Sequential Applications | 70 - 79% | 85 - 92% |
Data adapted from research on creeping bentgrass putting greens.[1]
Experimental Protocols
The following is a generalized protocol for a dose-response experiment to determine the optimal this compound application rate for a specific soil type. This protocol should be adapted to your specific research objectives and laboratory conditions.
Objective: To determine the effective dose of this compound for controlling a target weed species in a specific soil composition.
Materials:
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This compound technical grade or formulated product (e.g., PoaCure® SC)
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Target weed seeds (e.g., Poa annua)
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Soils with varying compositions (e.g., different percentages of sand, silt, clay, and organic matter)
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Pots or containers for planting
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Greenhouse or controlled environment chamber
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Analytical balance
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Spray chamber or calibrated pipette for application
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Deionized water
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Soil analysis kit or access to a soil testing laboratory
Methodology:
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Soil Characterization:
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Obtain representative samples of the soils to be tested.
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Analyze each soil for its particle size distribution (sand, silt, clay percentages) and organic matter content.
-
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Experimental Setup:
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Fill an equal number of pots with each soil type. The number of pots will depend on the number of herbicide rates and replicates. A common experimental design is a randomized complete block with 4-5 replications.
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Plant a predetermined number of target weed seeds in each pot at a consistent depth.
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Lightly water the pots and allow the seeds to germinate and establish to a specific growth stage (e.g., two-leaf stage).
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Herbicide Application:
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Prepare a stock solution of this compound and then create a series of dilutions to achieve a range of application rates. The rates should bracket the recommended label rates. Include a non-treated control for each soil type.
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Apply the different rates of this compound to the soil surface of the corresponding pots. Ensure a uniform application using a spray chamber or calibrated pipette.
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Incubation and Observation:
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Place the treated pots in a greenhouse or controlled environment chamber with standardized conditions for temperature, light, and humidity.
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Water the pots as needed, taking care to avoid overwatering and potential leaching, especially in sandy soils.
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At predetermined intervals (e.g., 7, 14, 21, and 28 days after treatment), visually assess and record the percentage of weed control for each pot.
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Data Analysis:
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Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for each soil type.
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Calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) or a similar metric for each soil to quantitatively compare the efficacy of this compound across the different soil compositions.
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Visualizations
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Workflow for a this compound dose-response experiment.
References
Technical Support Center: Minimizing the Environmental Impact of Methiozolin Use on Golf Courses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and turf management professionals utilizing Methiozolin on golf courses. The information is designed to facilitate effective and environmentally responsible experimental design and application.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application and monitoring of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Poa annua control | Incorrect application timing or rate. | - Ensure this compound is applied when Poa annua is actively growing and soil temperatures are appropriate.[1] - Verify application rates are consistent with label recommendations for the specific area of the golf course (e.g., greens, fairways).[1][2] - this compound is a slow-acting herbicide; allow sufficient time for effects to become visible.[2][3][4] |
| Reduced root uptake. | - this compound is primarily absorbed through the roots.[2][5][6] Ensure the product is watered-in with 0.1 to 0.2 inches of irrigation or rainfall after application to move it into the root zone.[1] - Efficacy may be lower on sand-based greens compared to soil-based greens due to differences in root depth and soil properties.[5] | |
| Desirable turfgrass injury | Application to stressed turf. | - Do not apply this compound to turf that is under stress from heat, drought, disease, or mechanical damage like core cultivation or scalping.[1] - Avoid application when daily average temperatures are outside the optimal range of 50 to 80°F.[1] |
| Incorrect application rate. | - Calibrate spray equipment to ensure accurate application rates. Exceeding recommended rates can increase the risk of injury to desirable turf species.[6] | |
| Detection of this compound in nearby surface water | Runoff from treated areas. | - Avoid applying this compound immediately before a heavy rainfall event.[1][2] - Establish "no-spray" buffer zones around water bodies.[7] - Implement best management practices (BMPs) such as creating vegetative filter strips to intercept runoff. |
| Spray drift during application. | - Do not apply during windy conditions. - Use spray nozzles that produce larger droplets to minimize drift. | |
| Detection of this compound in groundwater | Leaching through the soil profile. | - this compound and its degradates have the potential to leach, especially in permeable, sandy soils with a shallow water table.[1][2] - Avoid application in areas identified as highly vulnerable to leaching. - Consider alternative weed management strategies in these sensitive areas. |
| Inconsistent results between experimental plots | Variation in soil characteristics. | - Characterize and record soil properties (e.g., organic matter content, texture, pH) for each plot, as these can influence this compound's efficacy and mobility.[5] - Ensure uniform irrigation across all plots after application. |
| Thatch accumulation. | - A thick thatch layer can intercept the herbicide, preventing it from reaching the soil and roots.[1] Dethatching or core aeration prior to the application season may improve efficacy. |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound?
This compound is a Group 30 herbicide.[2][3] It works by inhibiting the tyrosine aminotransferase enzyme, which is involved in plant cell wall biosynthesis.[1][2][4] This mode of action is different from many other herbicides used on golf courses, making it a useful tool for resistance management.[8][9]
2. What are the primary routes of this compound dissipation in the environment?
The primary routes of dissipation for this compound are photodegradation (breakdown by sunlight) and aerobic metabolism by soil microorganisms.[1][2]
3. How persistent is this compound in the soil?
This compound is considered moderately persistent to persistent in aerobic soils.[1] Its half-life in aerobic soil can range from approximately 47 to 185 days.[2] However, dissipation is significantly faster in turf-covered soil compared to bare soil, with one study showing a 50% dissipation in as little as 3.5 days in turf-covered soil versus 13 days in bare soil.[10]
4. What factors influence the potential for this compound to move into surface or groundwater?
The potential for off-site movement is influenced by several factors:
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Soil Type: Leaching is more likely in permeable, sandy soils.[1][2]
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Topography: Sloped areas are more prone to runoff.
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Irrigation and Rainfall: Heavy watering or rain shortly after application can increase the risk of runoff and leaching.[1][2]
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Proximity to Water Bodies: Applications made close to streams, ponds, or drains have a higher risk of contaminating surface water.
5. Are there any known toxicologically significant degradates of this compound?
Yes, this compound has several environmental degradates. The EPA has identified one degradate, Met-3, as being of toxicological concern similar to the parent compound in its ecological risk assessment.[2]
Data Presentation
Table 1: Environmental Fate Properties of this compound
| Property | Value | Source |
| Aerobic Soil Half-Life (DT50) | 47.1 - 185 days | [2] |
| Anaerobic Soil Half-Life (DT50) | 79.6 - 236 days | [2] |
| Water Solubility (20°C) | 1.6 - 3.4 mg/L | [2][11] |
| Soil Adsorption Coefficient (Koc) | 1,499 - 2,781 mL/goc | [2] |
| Log Kow | 3.9 | [11] |
Table 2: Recommended Application Rates for this compound (as PoaCure™ SC)
| Golf Course Area | Maximum Single Application Rate (lbs a.i./A) | Source |
| Putting Greens | 0.46 | [1][2] |
| Green Collars, Approaches, Fairways, Tees | 0.92 | [1][2] |
Note: Always consult the product label for specific application rates and instructions.
Experimental Protocols
Protocol 1: Analysis of this compound Residues in Soil Samples
Objective: To quantify the concentration of this compound in soil samples from treated golf course areas.
Methodology: Based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
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Sample Collection: Collect soil cores from the top 2 cm of the soil profile at various time points following application.[10]
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Extraction:
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Air-dry and sieve the soil samples.
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Extract a known weight of soil (e.g., 5 grams) with an appropriate solvent such as acetone, followed by an acetonitrile-water mixture.[12]
-
-
Cleanup:
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Use solid-phase extraction (SPE) to remove interfering compounds from the extract.[12]
-
-
Analysis:
Protocol 2: Analysis of this compound in Water Samples
Objective: To determine the concentration of this compound in surface or groundwater samples.
Methodology: Based on High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS/MS).[13]
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Sample Collection: Collect water samples from monitoring wells, ponds, or streams adjacent to treated areas.
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Sample Preparation:
-
Analysis:
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. campbellchemicals.com.au [campbellchemicals.com.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioone.org [bioone.org]
- 6. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 7. charlottecountyfl.gov [charlottecountyfl.gov]
- 8. poacure.com [poacure.com]
- 9. regulations.gov [regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Developing Resistance Management Strategies for Methiozolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing resistance management strategies for Methiozolin.
Troubleshooting Guides
Issue 1: Sub-optimal Efficacy of this compound in Whole-Plant Bioassays
| Question | Possible Cause | Troubleshooting Step |
| Why am I observing reduced or no efficacy of this compound on a typically susceptible weed species? | Improper Application: Incorrect herbicide concentration, poor spray coverage, or application at an inappropriate plant growth stage. | 1. Verify Herbicide Concentration: Prepare fresh stock solutions and verify calculations. 2. Optimize Spray Application: Ensure uniform spray coverage of the target plants. For post-emergence applications, treat plants at the 2-3 leaf stage for optimal uptake. 3. Confirm Plant Health: Use healthy, actively growing plants for bioassays. |
| Environmental Factors: Sub-optimal temperature, humidity, or light conditions can affect herbicide uptake and efficacy. | 1. Maintain Optimal Growth Conditions: Ensure greenhouse or growth chamber conditions are suitable for the specific weed species being tested. 2. Record Environmental Data: Document temperature, humidity, and light cycles to ensure consistency between experiments. | |
| Seed Viability and Germination Issues: Poor quality seeds can lead to weak seedlings that may not respond consistently to herbicide treatment. | 1. Use Certified Seeds: Whenever possible, use seeds from a reliable source with known germination rates. 2. Perform Germination Tests: Before initiating large-scale experiments, test the germination rate of the seed lot. | |
| Why are my dose-response curves showing high variability between replicates? | Inconsistent Plant Size: Variation in plant size at the time of application can lead to differential herbicide uptake. | 1. Synchronize Seedling Growth: Transplant seedlings of uniform size and growth stage for the experiment. 2. Randomize Plant Placement: Randomize the placement of treatment groups within the experimental area to minimize effects of environmental gradients. |
| Soil/Media Inconsistency: Differences in soil composition, pH, or organic matter can affect the bioavailability of soil-applied this compound. | 1. Use a Standardized Potting Mix: Ensure the potting medium is consistent across all experimental units. 2. Measure Soil Properties: For studies involving soil activity, characterize the soil type, pH, and organic matter content. |
Issue 2: Difficulty in Differentiating Between Susceptible and Potentially Resistant Biotypes
| Question | Possible Cause | Troubleshooting Step |
| The dose-response curves of my suspected resistant and known susceptible populations are overlapping significantly. What should I do? | Low Level of Resistance: The resistance factor (RF) may be low, making it difficult to distinguish between populations with whole-plant assays alone. | 1. Increase Dose Range: Broaden the range of this compound concentrations used in the dose-response assay to better define the upper and lower limits of the response. 2. Conduct Enzyme Assays: Perform in vitro fatty acid thioesterase (FAT) enzyme inhibition assays to determine if there are differences in target-site sensitivity (see Experimental Protocol 2). |
| Non-Target-Site Resistance (NTSR): The resistance mechanism may be due to enhanced metabolism or other non-target-site mechanisms, which may not always result in a large shift in the whole-plant dose-response curve. | 1. Investigate Metabolism: Conduct metabolic studies using radiolabeled this compound or LC-MS to compare the rate of herbicide metabolism between the suspected resistant and susceptible biotypes (see Experimental Protocol 3). 2. Use Synergists: In preliminary experiments, consider using synergists that inhibit common metabolic enzymes (e.g., P450s, GSTs) to see if the efficacy of this compound is restored in the suspected resistant population. | |
| How can I confirm if the observed tolerance is genetically inherited resistance? | Transient Tolerance: The observed tolerance could be due to physiological acclimatization or environmental factors rather than a heritable genetic trait. | 1. Seed Progeny Testing: Collect seeds from the surviving plants of the suspected resistant population, grow them out, and re-test their response to this compound. If the tolerance is heritable, the progeny will also exhibit reduced sensitivity. 2. Molecular Analysis: If a target-site mutation is suspected, sequence the FAT gene from both susceptible and resistant individuals to identify any potential mutations (see Experimental Protocol 4). |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound?
This compound is a WSSA/HRAC Group 30 herbicide that acts by inhibiting the fatty acid thioesterase (FAT) enzyme.[1] FAT is crucial for the termination of fatty acid synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, leading to the arrest of meristematic growth and eventual plant death.[2]
2. What are the potential mechanisms of resistance to this compound?
While resistance to this compound is not yet widespread, two primary mechanisms of resistance are theoretically possible:
-
Target-Site Resistance (TSR): This involves a mutation in the gene encoding the FAT enzyme, which reduces the binding affinity of this compound to its target site. This type of resistance is often characterized by a high resistance factor.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Potential NTSR mechanisms for this compound could include enhanced metabolism (detoxification) of the herbicide by enzymes such as cytochrome P450s or glutathione (B108866) S-transferases (GSTs).[1][3] NTSR can be more complex and may confer cross-resistance to other herbicides.[1]
3. How can I test for this compound resistance in my weed populations?
A multi-tiered approach is recommended:
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Whole-Plant Bioassays: Conduct dose-response experiments on suspected resistant and known susceptible populations to determine the concentration of this compound required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀). A significant shift in the GR₅₀ or LD₅₀ value for the suspected resistant population is an indication of resistance.
-
Enzyme Assays: Perform in vitro FAT enzyme inhibition assays to assess the sensitivity of the target enzyme from both susceptible and suspected resistant populations.
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Metabolic Studies: Analyze the rate of this compound metabolism in both populations to investigate the possibility of enhanced detoxification in the resistant biotype.
-
Molecular Analysis: Sequence the FAT gene to identify any potential mutations that could confer target-site resistance.
4. What are the best practices for managing the evolution of resistance to this compound?
Proactive resistance management is crucial to preserve the efficacy of this compound. Key strategies include:
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Rotation of Herbicides: Avoid the repeated use of this compound or other Group 30 herbicides on the same weed population. Rotate with herbicides from different HRAC groups with different modes of action.
-
Use of Tank Mixtures: When appropriate, tank-mix this compound with another effective herbicide with a different mode of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to a single active ingredient.
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Integrated Weed Management (IWM): Incorporate non-chemical weed control methods such as crop rotation, mechanical cultivation, and cultural practices to reduce the overall reliance on herbicides.
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Scouting and Monitoring: Regularly monitor fields for any shifts in weed populations or loss of herbicide efficacy. If resistance is suspected, promptly conduct tests to confirm and implement appropriate management strategies.
Data Presentation
Table 1: Efficacy of this compound on Herbicide-Resistant and Susceptible Annual Bluegrass (Poa annua) Phenotypes
| Phenotype | Resistance Profile | GR₅₀ (g ai ha⁻¹) | 95% Confidence Interval |
| S | Susceptible | 423 | 345 - 517 |
| R2 | Glyphosate + Prodiamine Resistant | 159 | 102 - 247 |
| R3 | PSII + ALS Inhibitor Resistant | 862 | 682 - 1089 |
| R4 | PSII Inhibitor Resistant | 294 | 224 - 386 |
| R5 | Glyphosate Resistant | 421 | 321 - 552 |
| Source: Adapted from Brosnan et al. (2017).[3] |
Table 2: Hypothetical Example of this compound EC₅₀ Values for Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | EC₅₀ (µM) | Resistance Factor (RF) |
| Poa annua | Susceptible | 0.5 | - |
| Resistant (TSR) | 50.0 | 100 | |
| Resistant (NTSR) | 5.0 | 10 | |
| Echinochloa crus-galli | Susceptible | 1.2 | - |
| Resistant (NTSR) | 15.6 | 13 | |
| Note: This table presents hypothetical data for illustrative purposes to demonstrate how resistance factors can be calculated and interpreted. |
Experimental Protocols
Experimental Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol details the procedure for assessing the response of a weed population to a range of this compound concentrations.
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Plant Material: Grow suspected resistant and known susceptible weed biotypes from seed in a greenhouse or controlled environment.
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Experimental Design: Use a completely randomized design with a minimum of four replications per treatment.
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Herbicide Application:
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Prepare a stock solution of formulated this compound.
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Create a series of dilutions to achieve a range of at least seven doses, plus an untreated control. The dose range should be selected to capture the full dose-response curve, from no effect to complete mortality.
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Apply the herbicide treatments to plants at the 2-3 leaf stage using a calibrated laboratory sprayer.
-
-
Data Collection:
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At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ (herbicide dose causing 50% reduction in biomass) or LD₅₀ (herbicide dose causing 50% mortality) for each population.
-
Calculate the resistance factor (RF) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
-
Experimental Protocol 2: In Vitro Fatty Acid Thioesterase (FAT) Enzyme Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on the FAT enzyme extracted from susceptible and resistant plant tissues.
-
Enzyme Extraction:
-
Homogenize fresh or frozen leaf tissue from both susceptible and resistant plants in an ice-cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
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Prepare a range of this compound concentrations in the assay buffer.
-
In a microplate, combine the enzyme extract, assay buffer, and the appropriate concentration of this compound or a solvent control.
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Initiate the enzymatic reaction by adding a suitable substrate (e.g., a radiolabeled acyl-ACP or a chromogenic substrate).
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Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the product formation using an appropriate method (e.g., scintillation counting for radiolabeled substrates or spectrophotometry for chromogenic substrates).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a non-linear regression model to determine the IC₅₀ (inhibitor concentration causing 50% enzyme inhibition).
-
Compare the IC₅₀ values between the susceptible and resistant populations. A significant increase in the IC₅₀ for the resistant population suggests target-site resistance.
-
Experimental Protocol 3: Metabolic Study of this compound
This protocol outlines a method to compare the rate of this compound metabolism in susceptible and resistant weed biotypes.
-
Plant Treatment: Treat intact plants or excised leaves from both susceptible and resistant biotypes with a known concentration of radiolabeled (e.g., ¹⁴C) this compound.
-
Time-Course Sampling: Harvest plant tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Extraction of this compound and Metabolites:
-
Homogenize the plant tissue in a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Centrifuge and collect the supernatant.
-
Concentrate the extract for analysis.
-
-
Analysis by HPLC or LC-MS:
-
Separate the parent this compound from its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the amount of parent herbicide remaining and the amount of each metabolite formed at each time point.
-
-
Data Analysis:
-
Compare the rate of disappearance of the parent this compound and the rate of appearance of metabolites between the susceptible and resistant biotypes. A faster rate of metabolism in the resistant biotype is indicative of NTSR.
-
Experimental Protocol 4: Molecular Analysis of the Fatty Acid Thioesterase (FAT) Gene
This protocol provides a general workflow for identifying potential target-site mutations in the FAT gene.
-
DNA Extraction: Extract genomic DNA from leaf tissue of both susceptible and resistant individuals.
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Primer Design: Design PCR primers to amplify the coding sequence of the FAT gene. Primers can be designed based on available sequence data from related species if the target weed's genome is not sequenced.
-
PCR Amplification: Amplify the FAT gene using the designed primers and the extracted genomic DNA as a template.
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DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis:
-
Align the DNA sequences from the susceptible and resistant individuals.
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the FAT protein of the resistant individuals.
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If a consistent amino acid substitution is found in the resistant population but not in the susceptible population, it is a strong candidate for a target-site resistance mutation.
-
Mandatory Visualizations
References
- 1. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Enhancing Methiozolin Rainfastness
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the rainfastness of Methiozolin formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and evaluation of rainfast this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Poor adhesion of the formulation to the leaf surface. | The formulation may lack sufficient sticker or film-forming agents. The surface tension of the spray droplet may be too high, preventing proper spreading. | Incorporate a sticker adjuvant, such as a latex-based polymer or a terpene-based resin, into the formulation. Consider adding a surfactant to reduce surface tension and improve wetting of the leaf surface. |
| Rapid wash-off of the active ingredient during simulated rainfall. | The formulation may not have adequate rain-resistant properties. The drying time post-application may be insufficient before the rain event. | Increase the concentration of the sticker or film-forming adjuvant. Experiment with different types of adjuvants, such as organosilicone surfactants, which can enhance spreading and penetration. Allow for a longer drying period before subjecting the treated plants to simulated rainfall. |
| Inconsistent results in rainfastness assays. | Variability in plant species, leaf surface characteristics, or age can affect formulation retention. Inconsistent application of the formulation or simulated rainfall can lead to variable results. | Use a consistent plant species and growth stage for all experiments. Ensure uniform spray application using a calibrated sprayer. Standardize the intensity, duration, and droplet size of the simulated rainfall. |
| Phytotoxicity observed after the addition of adjuvants. | The adjuvant or the combination of the adjuvant with this compound may be causing harm to the plant. | Conduct a dose-response study to determine the optimal, non-phytotoxic concentration of the adjuvant. Test different types of adjuvants to identify one that is compatible with the test plant species. |
| Difficulty in re-suspending the formulation after the addition of a sticker. | Some sticker adjuvants can increase the viscosity of the formulation, leading to sedimentation and poor re-suspensibility. | Select a sticker that is compatible with the formulation type (e.g., suspension concentrate, emulsifiable concentrate). Optimize the formulation's dispersant and suspending agent system to accommodate the added adjuvant. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound, and how does this influence the importance of rainfastness?
A1: this compound is a selective herbicide that primarily works through root uptake to inhibit plant cell wall biosynthesis.[1][2] Its herbicidal activity is therefore enhanced by irrigation or rainfall that moves the active ingredient into the soil.[1][3] However, foliar retention can still be crucial for pre-emergent control of weeds that germinate on the soil surface and for any potential foliar uptake that may contribute to overall efficacy. Enhancing rainfastness ensures that a sufficient concentration of this compound remains on the target surfaces to be washed into the root zone with subsequent rainfall or to act on the foliage.
Q2: What types of adjuvants are most effective at improving the rainfastness of herbicide formulations?
A2: Several types of adjuvants can improve rainfastness. "Stickers" or "film-formers," such as latex-based polymers, resins, and certain oils, help the formulation adhere to the leaf surface.[4][5] "Spreaders" or "wetting agents," like nonionic surfactants and organosilicone surfactants, reduce the surface tension of spray droplets, allowing for better coverage and contact with the leaf cuticle.[6][7] Some adjuvants, known as "penetrants," can facilitate the movement of the active ingredient into the plant tissue, which also contributes to rainfastness by reducing the amount of substance on the surface that can be washed away.[5][8]
Q3: How can I design an experiment to test the rainfastness of my this compound formulation?
A3: A typical rainfastness experiment involves applying the formulation to potted plants, allowing a specific drying time, and then subjecting the plants to simulated rainfall of a known intensity and duration. The amount of active ingredient washed off can be quantified by collecting the runoff and analyzing it using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The efficacy of the formulation can also be assessed by observing the biological response of the treated plants compared to controls that were not subjected to rainfall.
Q4: What are the key parameters to control in a rainfastness study?
A4: To ensure reliable and reproducible results, it is critical to control several parameters:
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Plant Species and Growth Stage: Use uniform plants with consistent leaf morphology.
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Application Rate: Apply a precise and consistent amount of the formulation to each plant.
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Drying Time: Maintain a consistent period between application and rainfall simulation.
-
Rainfall Simulation: Control the intensity (mm/hour), duration, and droplet size of the simulated rain.
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Environmental Conditions: Maintain consistent temperature, humidity, and light conditions during the experiment.
Q5: Can the addition of an adjuvant negatively impact the performance of this compound?
A5: While adjuvants are intended to enhance performance, improper selection or use can have negative consequences. Some adjuvants may cause phytotoxicity to the desired turfgrass.[9] Incompatibility between an adjuvant and the this compound formulation can also lead to physical instability of the spray mixture, such as flocculation or sedimentation. It is essential to conduct compatibility tests and phytotoxicity screenings before incorporating a new adjuvant into a formulation.
Experimental Protocols
Protocol 1: Rainfastness Assay Using a Rainfall Simulator
Objective: To quantify the amount of this compound washed off a leaf surface by simulated rainfall.
Materials:
-
This compound formulation (with and without test adjuvants)
-
Potted plants (e.g., a target weed species or a representative turfgrass)
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Laboratory spray chamber
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Rainfall simulator with adjustable intensity and duration
-
Collection funnels and vessels for runoff
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Analytical balance
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High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Solvents for extraction and HPLC analysis
Methodology:
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Plant Preparation: Grow plants to a uniform growth stage in a controlled environment.
-
Formulation Application:
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Prepare the spray solutions of the this compound formulations to be tested.
-
Place the potted plants in the spray chamber.
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Apply the formulation evenly to the foliage at a predetermined rate.
-
Leave a set of treated plants unsprayed as a control for determining the initial deposit.
-
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Drying: Allow the treated plants to dry for a specified period (e.g., 1, 2, or 4 hours) under controlled temperature and humidity.
-
Rainfall Simulation:
-
Place the dried, treated plants under the rainfall simulator.
-
Position a collection funnel at the base of each plant to collect the runoff.
-
Apply simulated rainfall at a set intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).
-
-
Sample Collection and Analysis:
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Measure the volume of the collected runoff.
-
Extract the this compound from the runoff using a suitable solvent.
-
To determine the initial deposit, wash the foliage of the control plants (that did not receive rain) with a known volume of solvent.
-
Analyze the concentration of this compound in the extracts using HPLC.
-
-
Data Calculation:
-
Calculate the total amount of this compound washed off each plant.
-
Express the rainfastness as the percentage of the initial deposit remaining on the foliage after rainfall.
-
Data Presentation
Table 1: Hypothetical Rainfastness of Different this compound Formulations
| Formulation ID | Adjuvant Type | Adjuvant Conc. (%) | This compound Remaining on Foliage (%) |
| F1 (Control) | None | 0 | 45 |
| F2 | Nonionic Surfactant | 0.1 | 55 |
| F3 | Organosilicone Surfactant | 0.1 | 65 |
| F4 | Latex-based Sticker | 0.5 | 75 |
| F5 | Terpene-based Sticker | 0.5 | 80 |
Table 2: Effect of Drying Time on the Rainfastness of a this compound Formulation with a Sticker Adjuvant
| Drying Time (hours) | This compound Remaining on Foliage (%) |
| 0.5 | 60 |
| 1 | 75 |
| 2 | 85 |
| 4 | 90 |
Visualizations
Caption: Experimental workflow for a rainfastness assay.
Caption: Factors influencing the rainfastness of a pesticide formulation.
Caption: Hypothetical mechanism of adjuvant action for enhanced rainfastness.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. borregaard.com [borregaard.com]
- 5. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 6. ag.purdue.edu [ag.purdue.edu]
- 7. Adjuvants to improve spray performance and coverage | Agronomy [chsagronomy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mode of Action, Mechanism of Selectivity, and Efficacy of this compound - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
Technical Support Center: Troubleshooting Poor Control of Poa annua Biotypes with Methiozolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Methiozolin on specific Poa annua biotypes.
Frequently Asked Questions (FAQs)
Q1: We are observing poor control of Poa annua in our experiments despite applying this compound at the recommended rates. What could be the underlying cause?
A1: Several factors can contribute to reduced efficacy of this compound. These include the presence of less sensitive Poa annua biotypes, improper application technique affecting root absorption, and environmental or soil-related factors. One study noted that a Poa annua phenotype with target-site resistance to both PSII and ALS inhibitors exhibited reduced sensitivity to this compound.[1][2] This suggests the possibility of non-target-site resistance (NTSR) mechanisms that could affect this compound's activity.[1] Additionally, this compound is primarily a root-absorbed herbicide, so factors that limit its availability in the root zone, such as soil composition, can impact its performance.[3][4][5]
Q2: Are there known this compound-resistant Poa annua biotypes?
A2: While widespread, high-level resistance to this compound in Poa annua has not been extensively documented, research has identified biotypes with reduced sensitivity. A notable case is a phenotype with target-site resistance to both photosystem II (PSII) and acetolactate synthase (ALS) inhibiting herbicides, which was found to be less sensitive to this compound.[1][2] This suggests that cross-resistance, potentially conferred by non-target-site mechanisms, could be a factor in poor control. It is crucial to consider the herbicide history of the Poa annua population being studied.
Q3: How does this compound's mode of action relate to potential resistance?
A3: this compound is classified as a WSSA Group 30 herbicide, acting as a fatty-acid thioesterase (FAT) inhibitor.[6][7] This unique mode of action means it is often effective against Poa annua biotypes that have developed resistance to other common herbicide groups like PSII, EPSPS, and ALS inhibitors.[1][2] However, the observation of reduced sensitivity in a multi-resistant biotype suggests that non-target-site resistance (NTSR) mechanisms, such as enhanced metabolism of the herbicide, could play a role in diminishing its efficacy.
Q4: What is the importance of root absorption for this compound's efficacy?
A4: Root absorption is critical for the post-emergent control of Poa annua with this compound.[3][5][8] Experiments have demonstrated that soil-plus-foliar and soil-only applications are significantly more effective at reducing Poa annua biomass than foliar-only applications.[3] Therefore, any experimental condition or environmental factor that hinders the movement of this compound into the soil and its subsequent uptake by the roots will likely result in poor control.
Q5: How does soil type influence the effectiveness of this compound?
A5: Soil composition significantly impacts this compound's efficacy. Studies have shown greater control of Poa annua in soil-based putting greens compared to sand-based ones.[3][5] For instance, at an application rate of 1,000 g ha⁻¹, control ranged from 87% to 89% on soil-based greens, but only 70% to 72% on sand-based greens.[3][5] This difference is attributed to the potential for this compound to be more mobile in coarse-textured sandy soils, possibly moving it past the root zone too quickly.[3]
Data Presentation
Table 1: this compound Efficacy (GR₅₀ Values) on Various Herbicide-Resistant Poa annua Phenotypes
| Poa annua Phenotype | Resistance Profile | This compound GR₅₀ (g ai ha⁻¹) | Reference |
| Susceptible Control | None | 423 | [1][2] |
| R5 | EPSPS Inhibitor (Glyphosate) Resistant | 159 | [1] |
| R2 | Microtubule & EPSPS Inhibitor Resistant | 421 | [1] |
| R4 | PSII Inhibitor (Simazine) Resistant | 294 | [1] |
| R3 | PSII & ALS Inhibitor Resistant | 862 | [1][2] |
GR₅₀: The this compound rate required to reduce aboveground biomass by 50%.[1][2]
Table 2: Influence of Soil Type on Poa annua Control with this compound
| Application Rate (g ha⁻¹) | Soil Type | Poa annua Control (%) | Reference |
| 500 | Sand-based | 57 - 64 | [3][5] |
| 500 | Soil-based | 72 - 80 | [3][5] |
| 1,000 | Sand-based | 70 - 72 | [3][5] |
| 1,000 | Soil-based | 87 - 89 | [3][5] |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
This protocol is adapted from studies evaluating herbicide resistance in Poa annua.[1][2]
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Plant Material: Establish suspected resistant and known susceptible Poa annua phenotypes in a glasshouse culture. Individual tillers can be transplanted into pots filled with an appropriate growth medium.
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Herbicide Application: Treat plants with a range of this compound concentrations (e.g., 0, 125, 250, 500, 1000, 2000, 4000, 8000 g ai ha⁻¹).[1][2] Applications should be made using a calibrated spray chamber to ensure uniform coverage.
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Experimental Design: Arrange pots in a randomized complete block design with multiple replications for each treatment and biotype.
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Data Collection: After a specified period (e.g., 21 days), harvest the aboveground biomass. Dry the biomass to a constant weight.
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Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each biotype and herbicide rate. Use non-linear regression to determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in growth).
Protocol 2: Agar-Based Diagnostic Assay for Herbicide Resistance
This rapid assay can help determine herbicide resistance in a shorter timeframe.[9][10][11]
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Media Preparation: Prepare a plant tissue culture agar (B569324) amended with a suitable nutrient medium (e.g., Murashige and Skoog). Incorporate a discriminatory concentration of this compound into the agar.
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Plant Preparation: Harvest single tillers of the Poa annua biotypes to be tested. Wash the roots carefully to remove all soil.
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Plating: Transplant the individual tillers into petri dishes or culture boxes containing the herbicide-amended agar.
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Incubation: Place the containers in a controlled growth environment.
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Assessment: Evaluate plant survival and mortality after 7 to 10 days.[9][10] Compare the response of the test biotypes to known susceptible and resistant standards.
Visualizations
Caption: Proposed mode of action of this compound in Poa annua.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 2. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound [agris.fao.org]
- 3. bioone.org [bioone.org]
- 4. Is this compound the Holy Grail of Poa Annua Control? [usga.org]
- 5. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 6. poacure.com [poacure.com]
- 7. researchgate.net [researchgate.net]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. A Diagnostic Assay to Detect Herbicide Resistance in Annual Bluegrass (Poa annua) | Weed Technology | Cambridge Core [cambridge.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
Optimizing spray volume and nozzle selection for Methiozolin application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Methiozolin for effective weed control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound, and how does this influence its application?
A1: this compound is a selective, systemic herbicide primarily absorbed through the roots of the target plant.[1][2] Its herbicidal activity relies on inhibiting plant cell wall biosynthesis.[2] This root-uptake mechanism is critical to its application strategy. For optimal efficacy, the herbicide must be washed off the foliage and moved into the soil where it can be taken up by the roots.[1] Therefore, post-application irrigation or rainfall of 0.1 to 0.2 inches is essential to enhance its activity.[1]
Q2: What are the general recommendations for this compound application rates?
A2: Application rates for this compound vary depending on the target area. For putting greens, the maximum single application rate is typically 0.46 pounds of active ingredient per acre (lbs a.i./A).[1][2] For other areas like green collars, approaches, fairways, and tees, the rate increases to 0.92 lbs a.i./A.[1][2] For effective control, repeated applications at two-week intervals are often recommended.[1][2]
Q3: Are there specific environmental conditions that are optimal for this compound application?
A3: Yes, this compound should be applied when the average daily temperature is between 50 and 80°F, and when both the target weeds and the desirable turfgrass are actively growing.[1][3] It is advised not to apply this compound prior to or during periods of heat stress or winter dormancy.[1][3]
Q4: How does soil type affect the efficacy of this compound?
A4: Research has shown that this compound's efficacy can be influenced by soil type. For instance, studies have indicated that annual bluegrass control with this compound tended to be greater on soil-based putting greens compared to sand-based ones.[4] At an application rate of 500 g ha⁻¹, control on sand-based greens was 57-64%, while on soil-based greens it was 72-80%.[4]
Troubleshooting Guide
Problem: Poor weed control after this compound application.
| Possible Cause | Troubleshooting Step |
| Inadequate movement of herbicide to the root zone. | Ensure that post-application irrigation of 0.1 to 0.2 inches was applied.[1] this compound's primary uptake is through the roots. |
| Incorrect spray volume or nozzle selection leading to poor canopy penetration. | The goal is to get the product to the soil. Consider using nozzles that produce a coarser droplet size to minimize drift and improve canopy penetration. Higher spray volumes may also be beneficial. |
| Application during unfavorable environmental conditions. | Verify that applications were made when the average daily temperature was between 50-80°F and that the turf was not under stress.[1][3] |
| Herbicide resistance. | If other factors have been ruled out, consider the possibility of herbicide resistance in the target weed population. |
Problem: Desirable turfgrass shows signs of injury (phytotoxicity).
| Possible Cause | Troubleshooting Step |
| Application rate is too high. | Confirm that the application rate is appropriate for the specific turfgrass area (e.g., putting green vs. fairway).[1][2] |
| Application to stressed turf. | Avoid applying this compound to turf that is stressed by heat, drought, or management activities like core cultivation or scalping.[1] |
| Spray overlap. | Ensure proper calibration of spray equipment to avoid excessive application in overlapped areas. |
Experimental Protocols
Protocol 1: Optimizing Spray Volume for this compound Application
This protocol is designed to help researchers determine the optimal spray volume for this compound application on a specific turfgrass stand.
-
Plot Setup: Establish multiple small test plots (e.g., 2m x 2m) with a uniform infestation of the target weed. Include untreated control plots.
-
Treatment Variables:
-
Spray Volumes: Select a range of spray volumes to test. Based on general recommendations, this could range from 0.5 to 4 gallons per 1,000 square feet.
-
This compound Rate: Use the recommended rate of this compound for the specific site.
-
-
Application:
-
Use a calibrated backpack sprayer with a boom and a single type of nozzle known to produce a medium to coarse droplet size.
-
Apply the treatments uniformly to the designated plots.
-
-
Post-Application: Apply 0.1 to 0.2 inches of irrigation to all plots immediately following application.[1]
-
Data Collection:
-
Visually assess weed control and turfgrass phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).
-
Use a rating scale (e.g., 0-100%, where 0 = no control/injury and 100 = complete control/death).
-
-
Analysis: Compare the efficacy and turf safety across the different spray volumes to determine the optimal range.
Protocol 2: Evaluating Nozzle Selection for this compound Application
This protocol helps in selecting the most appropriate nozzle type for this compound application.
-
Plot Setup: As described in Protocol 1.
-
Treatment Variables:
-
Nozzle Types: Select several nozzle types that produce different droplet sizes (e.g., flat-fan, air-induction). An 8002 flat-fan nozzle has been used in some research.[4]
-
Spray Volume: Keep the spray volume constant across all treatments, based on either the manufacturer's recommendation or the results from Protocol 1.
-
This compound Rate: Use the recommended rate.
-
-
Application:
-
Use a calibrated sprayer, changing the nozzles for each treatment group.
-
Maintain consistent pressure and travel speed for all applications.
-
-
Post-Application and Data Collection: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Evaluate which nozzle type provides the best balance of weed control and turfgrass safety.
Data Presentation
Table 1: Effect of this compound Application Rate and Soil Type on Annual Bluegrass Control
| Soil Type | This compound Rate (g ha⁻¹) | Annual Bluegrass Control (%) |
| Sand-Based | 500 | 57 - 64 |
| Sand-Based | 1,000 | 70 - 72 |
| Soil-Based | 500 | 72 - 80 |
| Soil-Based | 1,000 | 87 - 89 |
Data synthesized from Brosnan et al., 2013.[4]
Visualizations
Caption: Experimental workflow for optimizing this compound spray parameters.
Caption: Troubleshooting logic for poor this compound efficacy.
References
Technical Support Center: Methiozolin Application in Turfgrass Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Methiozolin in turf health experiments.
Troubleshooting Guides
Issue 1: Sub-optimal or Inconsistent Weed Control
-
Question: My experiment shows inconsistent or lower-than-expected control of target weeds like Poa annua after repeated this compound applications. What are the potential causes and solutions?
-
Answer:
-
Root Uptake is Critical: this compound is primarily absorbed through the roots.[1][2][3][4][5][6][7] Ensure post-application irrigation (0.1 to 0.2 inches) is performed to move the product from the foliage into the soil and rootzone.[2] Inadequate watering-in can significantly reduce efficacy.
-
Soil Type Influence: Efficacy can be greater on soil-based media compared to sand-based media.[3][4] Sandier soils may require adjustments in application frequency or rate to maintain effective concentrations in the rootzone.[3]
-
Application Timing: For weeds like Poa annua, fall applications have often shown greater efficacy than spring applications.[5][8][9] Consider the life cycle and growth stage of the target weed when timing applications. Younger weeds are generally more susceptible.[5][10]
-
Sequential Applications: this compound is a slow-acting herbicide.[1][6][11] A single application is often insufficient for complete control.[4][7] Successful protocols typically involve multiple, sequential applications at intervals of two or more weeks.[2][3][4]
-
Thatch Layer: A significant thatch layer can intercept the herbicide, preventing it from reaching the soil. Ensure good soil contact by managing thatch through cultivation practices. However, avoid applying this compound immediately after aggressive cultivation as this can stress the turf.[2]
-
Issue 2: Desirable Turfgrass Shows Signs of Phytotoxicity
-
Question: I am observing yellowing, thinning, or reduced quality in my desirable turfgrass plots following this compound application. How can I mitigate this?
-
Answer:
-
Turfgrass Stress: this compound should not be applied to turf that is under stress from heat, drought, or mechanical damage (e.g., core cultivation, scalping).[2][12] Applications during periods of high temperature (average daily temp > 80°F) can increase the risk of injury.[2]
-
Species and Cultivar Tolerance: While generally safe on species like creeping bentgrass and Kentucky bluegrass, tolerance can vary.[8][9] Some studies have noted that fine fescues, particularly hard fescue, may be less tolerant.[13] It is crucial to consult literature for tolerance levels of the specific turfgrass species and cultivar in your experiment.
-
Application Rate and Frequency: While sequential applications are necessary, exceeding the recommended maximum annual application rate can lead to phytotoxicity.[2] In one study, minor turf quality reduction was observed in creeping bentgrass after fall applications, potentially linked to prior verticutting.
-
Tank Mixing: While tank-mixing with nutrients like ammonium (B1175870) sulfate (B86663) or iron sulfate has been shown to be generally safe and in some cases may even reduce injury, interactions can be complex.[7][14] It is recommended to conduct a small-scale test before applying any new tank mixture to the entire experimental area.
-
Issue 3: Unexpectedly Rapid or Slow Dissipation in Soil
-
Question: My soil analysis shows this compound concentrations are declining faster or slower than literature values suggest. What factors could be influencing this?
-
Answer:
-
Presence of Turf: this compound dissipates significantly faster in turf-covered soil compared to bare ground.[15][16] One study found the half-life to be 3.5 days in turf-covered soil versus 13 days in bare soil. This is attributed to increased microbial activity and uptake by the turfgrass itself.[15]
-
Environmental Conditions: Dissipation is primarily through photodegradation and aerobic metabolism.[1][2] Factors that influence microbial activity, such as soil temperature, moisture, and aeration, will impact the rate of degradation. Slower degradation may occur in cooler, anaerobic, or less biologically active soils.
-
Soil Properties: this compound is considered slightly mobile in soil and can adsorb to soil colloids.[2] The organic matter content and texture of your soil can influence its persistence and availability for plant uptake.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the currently understood mechanism of action for this compound?
-
A1: While initially debated, recent research suggests this compound is an inhibitor of fatty-acid synthesis through the inhibition of thioesterases (FATs).[17] It is classified as a WSSA Group 30 herbicide.[1][2] The most characteristic symptomology in susceptible plants is the arrest of meristematic growth, which inhibits cell proliferation rather than cell elongation.[17][18]
-
-
Q2: How does this compound move within the plant?
-
A2: Studies using 14C-Methiozolin show it is readily absorbed by both roots and leaves. However, translocation is primarily acropetal (upward) with little to no basipetal (downward) movement.[5][7][19] This highlights the importance of getting the product into the rootzone for effective, systemic action.
-
-
Q3: Can I apply this compound pre-emergence and post-emergence?
-
Q4: Does this compound accumulate in the soil with repeated applications?
-
A4: There is potential for accumulation, which can be influenced by environmental conditions and turfgrass growth. One study noted that in one year, the concentration after a third biweekly application was 105% of the initial application, while in another year with different conditions, it was 180%.[15][16] However, the product does dissipate, and it has been shown to be primarily located in the upper 2 cm of the soil profile with limited vertical mobility.[15][16]
-
-
Q5: Will applying nitrogen fertilizer alongside a this compound program affect turf recovery?
Data Presentation
Table 1: this compound Dissipation in Soil
| Soil Condition | Time for 50% Dissipation (DT50) | Time for 90% Dissipation (DT90) | Reference |
| Turf-Covered Soil (Poa pratensis) | 3.5 days | 11.4 days | [15] |
| Bare Ground | 13.4 days | 45.5 days | [15] |
| Turf-Covered Soil (C. dactylon x transvaalensis) | ~14 days | ~46 days | [16] |
Table 2: Efficacy of this compound on Poa annua Control in Creeping Bentgrass
| Application Timing/Rate | Rootzone Type | Poa annua Control (%) | Reference |
| 500 g ha-1 (Sequential Fall) | Sand-Based Green | 57 - 64% | [3][4] |
| 1000 g ha-1 (Sequential Fall) | Sand-Based Green | 70 - 72% | [3][4] |
| 500 g ha-1 (Sequential Fall) | Soil-Based Green | 72 - 80% | [3][4] |
| 1000 g ha-1 (Sequential Fall) | Soil-Based Green | 87 - 89% | [3][4] |
| Fall Applications (various regimes) | Not Specified | 85 - 100% |
Experimental Protocols
Methodology for Evaluating this compound Dissipation in Turf vs. Bare Soil
-
Objective: To compare the dissipation rate of this compound when applied to turfgrass-covered soil versus adjacent bare ground.
-
Experimental Design:
-
Establish plots on a Kentucky bluegrass (Poa pratensis L.) lawn and an adjacent area of bare soil.[15]
-
Apply this compound at a specified rate (e.g., 500 g ai ha-1) biweekly for a total of three applications.[15]
-
Collect soil samples immediately after each application and then biweekly for a period of 12 additional weeks.[15]
-
Samples should be sectioned by depth to assess vertical mobility (e.g., top 2 cm including verdure, and depths below 2 cm).[15]
-
Extract this compound from soil samples using an appropriate solvent and methodology.
-
Analyze the concentration of this compound in the extracts using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15]
-
Model the dissipation over time to calculate DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values for both turf-covered and bare soil conditions.[15]
-
Methodology for Assessing Root vs. Foliar Uptake
-
Objective: To determine the primary route of this compound uptake (Poa annua) required for herbicidal activity.
-
Experimental Design:
-
Create three treatment groups for application placement:
-
Soil-plus-Foliar: Apply this compound (e.g., 1,000 g ai ha-1) as a broadcast spray over the entire plant and soil surface.[4]
-
Soil-Only: Apply the this compound solution directly to the soil surface, avoiding contact with the foliage.[3][4]
-
Foliar-Only: Apply the this compound solution carefully to only the leaf surfaces, preventing any runoff to the soil (e.g., by covering the soil with a protective barrier during application).[3][4]
-
-
Include a non-treated control group.
-
Maintain plants under controlled conditions for a set period (e.g., 21 days).[3]
-
Calculate weed control as a percentage reduction in biomass compared to the non-treated control.[3]
Visualizations
Caption: General experimental workflow for a this compound turf health study.
Caption: A logical troubleshooting guide for common this compound issues.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. bioone.org [bioone.org]
- 4. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Is this compound the Holy Grail of Poa Annua Control? [usga.org]
- 7. Interaction of this compound with Soil and Subsequent Influence on Poa annua Control [etd.auburn.edu]
- 8. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. campbellchemicals.com.au [campbellchemicals.com.au]
- 12. Effect of core cultivation, fertility, and plant growth regulators on recovery of voided creeping bentgrass greens canopies following annual bluegrass control via this compound | Weed Technology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 15. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ASA, CSSA and SSSA International Annual Meetings (2014) [scisoc.confex.com]
Validation & Comparative
A Comparative Analysis of Methiozolin and Traditional Herbicides for Poa annua Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Methiozolin, a newer active ingredient, against traditional herbicides for the control of annual bluegrass (Poa annua). The information presented is collated from various scientific studies to aid in research and development efforts. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to Poa annua Control Agents
Poa annua is a problematic weed in turfgrass, and its control is a significant focus of herbicide research. Traditional management strategies have relied on herbicides with various modes of action. This compound represents a newer class of chemistry for selective Poa annua control.
This compound: A member of the isoxazoline (B3343090) class of herbicides, this compound is classified as a WSSA Group 30 herbicide.[1][2][3] Its mode of action is the inhibition of fatty acid thioesterase (FAT), which is involved in cell wall biosynthesis.[1][3] It is a systemic herbicide primarily absorbed by the roots and is noted to be slow-acting, providing both pre- and post-emergence control.[1][2][3]
Traditional Herbicides: For the purpose of this comparison, we will focus on several commonly used traditional herbicides for Poa annua control:
-
Paclobutrazol (B33190): A gibberellic acid inhibitor (PGR Class B), which suppresses the growth of Poa annua, allowing desirable turf species to outcompete it.[4][5]
-
Amicarbazone (B1667049): A photosystem II (PSII) inhibitor that can be used for post-emergence control of Poa annua.[6][7]
-
Indaziflam (B594824): An alkylazine herbicide that inhibits cellulose (B213188) biosynthesis, effective for pre-emergence and early post-emergence control.[8][9][10]
-
Ethofumesate: A lipid synthesis inhibitor used for post-emergence control, particularly in cool-season turf.
Comparative Efficacy Data
The following tables summarize the performance of this compound and traditional herbicides in controlling Poa annua from various field and greenhouse studies.
Table 1: Efficacy of this compound in Poa annua Control
| Application Rate (g ai/ha) | Turf Type | Control (%) | Study Conditions | Citation |
| 500 | Sand-based putting green | 57 - 64 | Field | [11][12] |
| 1000 | Sand-based putting green | 70 - 72 | Field | [11][12] |
| 500 | Soil-based putting green | 72 - 80 | Field | [11][12] |
| 1000 | Soil-based putting green | 87 - 89 | Field | [11][12] |
| Sequential (rate not specified) | Sand-based putting green | 70 - 79 | Field | [12] |
| Sequential (rate not specified) | Soil-based putting green | 85 - 92 | Field | [12] |
| 2 fl oz/M (approx. 6.3 kg/ha ) | Creeping bentgrass green | 100 | Field (2-year study) | [13] |
Table 2: Efficacy of Traditional Herbicides in Poa annua Control
| Herbicide | Application Rate | Turf Type | Control (%) | Study Conditions | Citation |
| Paclobutrazol | 8 oz/A (approx. 0.56 kg/ha ) | Creeping bentgrass green | 77 (after 3 applications) | Field | [14] |
| Paclobutrazol | 10 oz/A (approx. 0.7 kg/ha ) | Creeping bentgrass green | 95 (after 3 applications) | Field | [14] |
| Amicarbazone | 53 g/ha | Tall fescue/Kentucky bluegrass | <15 (alone, 3 applications) | Field | [15] |
| Amicarbazone + Mesotrione (B120641) | 53 g/ha + 110-175 g/ha | Tall fescue/Kentucky bluegrass | >70 (3 applications) | Field | [15] |
| Amicarbazone + Paclobutrazol | 65 g/ha + 140 or 280 g/ha | Creeping bentgrass green | 72 | Field | [7] |
| Indaziflam | 30 - 60 g/ha | Bermudagrass | 93 - 100 (PRE) | Field | [9] |
| Ethofumesate | Label rates | Cool-season turf | Variable | Field |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the research.
This compound Efficacy on Sand- and Soil-Based Greens (Brosnan et al., 2013)
-
Objective: To evaluate the efficacy of this compound for Poa annua control on putting greens with different rootzone compositions.
-
Experimental Design: Field experiments were conducted on a sand-based and a soil-based creeping bentgrass putting green. Treatments included this compound at 500 and 1,000 g ai/ha applied in various single and sequential fall (October, November, December) applications.
-
Application: Herbicides were applied using a CO2-pressurized backpack sprayer.
-
Evaluation: Poa annua control was visually assessed on a percentage scale.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using Fisher's protected LSD test at α = 0.05.[12]
Amicarbazone and Paclobutrazol Tank-Mixtures (Jeffries et al., 2013)
-
Objective: To evaluate the control of Poa annua in creeping bentgrass putting greens with amicarbazone and paclobutrazol combinations.
-
Experimental Design: Field experiments were conducted with treatments including amicarbazone alone and in combination with paclobutrazol at different rates and application timings.
-
Application: Treatments were applied to established creeping bentgrass containing a natural infestation of Poa annua.
-
Evaluation: Poa annua control was rated visually at 12 weeks after the initial treatment (WAIT).
-
Key Finding: The addition of paclobutrazol to amicarbazone improved Poa annua control compared to amicarbazone alone.[7]
Indaziflam Pre- and Post-Emergence Control (Brosnan et al., 2012)
-
Objective: To evaluate the efficacy of indaziflam for pre- and post-emergence control of Poa annua in bermudagrass.
-
Experimental Design: Field experiments were conducted in Tennessee, Texas, and Georgia. Indaziflam was applied at rates of 30, 40, 50, and 60 g ai/ha as a pre-emergence treatment.
-
Evaluation: Poa annua control was evaluated for up to 28 weeks after treatment.
-
Key Finding: Indaziflam provided excellent pre-emergence control of Poa annua at all tested rates.[9]
Mode of Action and Experimental Workflow Visualizations
The following diagrams illustrate the modes of action for the discussed herbicides and a general experimental workflow for herbicide efficacy trials.
Caption: Simplified mode of action pathways for this compound and traditional herbicides.
Caption: General experimental workflow for a Poa annua herbicide efficacy trial.
Conclusion
This compound demonstrates high efficacy for the control of Poa annua, particularly with sequential applications and on soil-based greens.[12][13] Its novel mode of action provides a valuable tool for herbicide resistance management.[2] Traditional herbicides like paclobutrazol and indaziflam also provide effective control, with paclobutrazol acting as a growth regulator to suppress Poa annua over time and indaziflam offering strong pre-emergence control.[9][14] Amicarbazone shows greater efficacy when tank-mixed with other herbicides like mesotrione or paclobutrazol.[7][15] The choice of herbicide will depend on the specific management goals, turfgrass type, and existing Poa annua population. The data presented in this guide can serve as a foundation for further research into optimized Poa annua control strategies.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. poacure.com [poacure.com]
- 3. campbellchemicals.com.au [campbellchemicals.com.au]
- 4. oasisturf.com.au [oasisturf.com.au]
- 5. GreenCast [greencastonline.com]
- 6. Annual Bluegrass (Poa annua L.) Control and Turfgrass Response to Amicarbazone [etd.auburn.edu]
- 7. bioone.org [bioone.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. weedscience.org [weedscience.org]
- 11. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 12. bioone.org [bioone.org]
- 13. Multi-Year Fall Applied this compound (‘PoaCure’) For Poa Annua Control On Golf Greens - WCTA Online [wcta-online.com]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. researchwithrutgers.com [researchwithrutgers.com]
A Comparative Analysis of Methiozolin and Cinmethylin: Novel Inhibitors of Fatty Acid Thioesterase
A deep dive into the mechanisms, comparative efficacy, and experimental validation of two pivotal herbicides targeting fatty acid biosynthesis.
In the landscape of modern agricultural science and weed management, the emergence of novel herbicides with unique modes of action is critical for combating herbicide resistance. Methiozolin and cinmethylin (B129038) represent a significant advancement in this area, both targeting the essential plant enzyme, fatty acid thioesterase (FAT). This guide provides a comprehensive comparison of these two inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of their biochemical interactions for researchers, scientists, and professionals in drug development.
Introduction to this compound and Cinmethylin
This compound and cinmethylin are classified as Group 30 herbicides by the Herbicide Resistance Action Committee (HRAC), a designation for inhibitors of fatty acid thioesterase.[1] FAT enzymes are crucial for terminating fatty acid synthesis in plant plastids by hydrolyzing the thioester bond of acyl-acyl carrier proteins (acyl-ACPs), releasing free fatty acids for lipid assembly.[2] Inhibition of FAT disrupts the plant's ability to produce essential fatty acids, leading to a cascade of metabolic failures and ultimately, plant death. This disruption primarily manifests as the arrest of meristematic growth.[1][3]
Cinmethylin, a derivative of the natural terpene 1,4-cineole, was first described in the 1980s but has seen renewed interest due to the elucidation of its precise mode of action.[4] this compound, a newer isoxazoline (B3343090) herbicide, was subsequently also identified as a FAT inhibitor, exhibiting a similar physiological impact on susceptible plants.[3][5] Both compounds are recognized for their effectiveness in controlling grassy weeds.[4][6]
Quantitative Performance Data
The following tables summarize the available quantitative data on the herbicidal activity and biochemical inhibition of this compound and cinmethylin.
| Compound | Assay | Organism | Value | Reference |
| This compound | Root Growth Inhibition (GR50) | Arabidopsis thaliana | 8 nM | [1][3] |
| This compound | Shoot Emergence Inhibition (GR80) | Arabidopsis thaliana | ~50 nM | [1][3] |
| This compound | Apical Meristem Growth Arrest | Arabidopsis thaliana | >500 nM | [1][3] |
| This compound | Binding to FAT | Lemna paucicostata, Arabidopsis thaliana | Nanomolar range | [7] |
| Cinmethylin | Binding to FAT | Lemna paucicostata, Arabidopsis thaliana | Nanomolar range | [7] |
GR50: The concentration of herbicide that causes a 50% reduction in growth. GR80: The concentration of herbicide that causes an 80% reduction in growth.
Effects on Fatty Acid Profiles
Both this compound and cinmethylin have been shown to alter the fatty acid composition in plants by inhibiting FAT. This leads to a reduction in both saturated and unsaturated fatty acids.
| Compound | Effect on Fatty Acid Profile | Organism | Observations | Reference |
| This compound | Reduction in fatty acid content | Lemna paucicostata | Similar, but not identical, profile to cinmethylin. | [1][3] |
| Cinmethylin | Strong reduction in unsaturated C18 and saturated C14 & C16 fatty acids | Lemna paucicostata | Indicates inhibition of fatty acid release from the plastid. | [8] |
Experimental Protocols
Target Identification via Chemoproteomics (for Cinmethylin)
This method was employed to identify the molecular target of cinmethylin in Lemna paucicostata.
Methodology:
-
Affinity Matrix Preparation: An analog of cinmethylin was immobilized on a solid support to create an affinity matrix.
-
Protein Extraction: Total protein was extracted from Lemna paucicostata.
-
Affinity Chromatography: The protein extract was passed over the cinmethylin affinity matrix. Proteins that bind to cinmethylin were retained on the column.
-
Competitive Elution: The bound proteins were eluted by incubating the matrix with increasing concentrations of free cinmethylin (the active diastereomer) or its inactive diastereomer.
-
Protein Identification: The eluted proteins were identified using liquid chromatography-mass spectrometry (LC-MS).
-
Target Validation: The identified proteins, belonging to the fatty acid thioesterase family, were confirmed as the primary targets.
Confirmation of Herbicide-Target Binding via Fluorescence-Based Thermal Shift Assay
This assay confirms the direct binding of the herbicide to the target protein.
Methodology:
-
Protein Expression and Purification: The target FAT enzymes from Lemna and Arabidopsis were expressed and purified.
-
Assay Setup: The purified FAT enzyme was mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
-
Inhibitor Addition: The herbicide (cinmethylin or this compound) was added to the enzyme-dye mixture at various concentrations. A DMSO control was also prepared.
-
Thermal Denaturation: The temperature of the samples was gradually increased. As the protein unfolds (denatures), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Melting Temperature (Tm) Determination: The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the herbicide indicates a direct binding interaction that stabilizes the protein.
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to determine the effect of the inhibitors on the fatty acid composition of the plant.
Methodology:
-
Plant Treatment: Lemna plants were treated with different concentrations of this compound or cinmethylin.
-
Lipid Extraction: Total lipids were extracted from the treated and untreated plant tissues.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were transesterified to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC-MS analysis.
-
GC-MS Analysis: The FAMEs were separated and identified using gas chromatography-mass spectrometry.
-
Data Analysis: The relative abundance of each fatty acid was quantified and compared between treated and control samples to determine the impact of the herbicide.
Visualizing the Mechanism and Workflow
To better understand the biochemical context and experimental procedures, the following diagrams are provided.
Caption: Fatty acid biosynthesis pathway in plants and the inhibitory action of this compound and cinmethylin on Fatty Acid Thioesterase (FAT).
Caption: A generalized experimental workflow for characterizing a novel Fatty Acid Thioesterase (FAT) inhibitor.
Conclusion
This compound and cinmethylin are potent inhibitors of fatty acid thioesterase, representing a valuable and distinct mode of action in the herbicide market. Both compounds demonstrate efficacy in the nanomolar range and induce similar physiological and metabolic responses in susceptible plants. Modeling studies suggest that they share comparable and overlapping binding sites on the FAT enzyme.[1][3] The primary herbicidal effect is the cessation of cell proliferation in meristematic tissues, a direct consequence of the depletion of the fatty acid pool necessary for membrane synthesis and other vital cellular functions.
For researchers and drug development professionals, the study of these compounds provides a robust framework for the discovery and characterization of new herbicides. The experimental protocols outlined, from target identification to metabolic profiling, offer a clear pathway for validating novel FAT inhibitors. The continued investigation into the subtle differences in their binding kinetics, metabolic fate in different plant species, and the full spectrum of their off-target effects will be crucial for optimizing their use and developing the next generation of fatty acid synthesis inhibitors.
References
- 1. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methiozolin: A Novel Solution for the Management of Glyphosate-Resistant Poa annua
A comparative analysis of methiozolin and alternative herbicides for the control of glyphosate-resistant annual bluegrass (Poa annua), supported by experimental data and detailed protocols for researchers and turfgrass management professionals.
Introduction
Annual bluegrass (Poa annua) is a troublesome weed in turfgrass systems worldwide, exhibiting significant adaptability and a propensity to develop herbicide resistance.[1] The evolution of glyphosate-resistant Poa annua biotypes presents a significant challenge to turfgrass managers who have long relied on glyphosate (B1671968) for effective weed control.[2][3] This has necessitated the exploration of alternative herbicidal options with different modes of action. This compound, a novel isoxazoline (B3343090) herbicide, has emerged as a promising tool for selectively controlling herbicide-resistant Poa annua phenotypes, including those resistant to glyphosate.[4][5] This guide provides a comprehensive comparison of this compound with other herbicides for the control of glyphosate-resistant Poa annua, supported by experimental data and detailed methodologies to aid researchers and turfgrass professionals in making informed decisions.
Mechanism of Action and Resistance
Glyphosate acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is crucial for the synthesis of aromatic amino acids in plants. Resistance to glyphosate in Poa annua is often conferred by the amplification of the EPSPS gene, leading to overproduction of the target enzyme and rendering the herbicide less effective.[2]
This compound , on the other hand, belongs to the WSSA Group 30 herbicides and functions as a tyrosine aminotransferase (TAT) inhibitor. This enzyme is involved in a different metabolic pathway, specifically the catabolism of tyrosine. By inhibiting TAT, this compound disrupts essential processes within the plant, leading to its eventual death. Its novel mode of action makes it a valuable tool for managing weed populations that have developed resistance to other herbicide classes.
dot
Caption: Mechanisms of action for glyphosate and this compound.
Comparative Efficacy of Herbicides for Glyphosate-Resistant Poa annua Control
The following table summarizes experimental data on the efficacy of this compound and alternative herbicides for controlling glyphosate-resistant Poa annua. It is important to note that control efficacy can vary based on environmental conditions, application timing, and the specific biotype of Poa annua.
| Herbicide | WSSA Group | Mode of Action | Application Rate (g ai/ha) | Control of Glyphosate-Resistant Poa annua (%) | Reference |
| This compound | 30 | Tyrosine aminotransferase inhibitor | 159 - 421 | Effective control (GR50 values not significantly different from susceptible control) | [4] |
| Glufosinate | 10 | Glutamine synthetase inhibitor | 1,680 | Excellent control in dormant bermudagrass | [2][6] |
| Flumioxazin | 14 | Protoporphyrinogen oxidase (PPO) inhibitor | Not specified | Effective in early winter on immature plants in dormant bermudagrass | [2] |
| Amicarbazone | 5 | Photosystem II inhibitor | Not specified | 80 - 100% control | [7] |
| Terbuthylazine (B1195847) | 5 | Photosystem II inhibitor | Not specified | 80 - 100% control | [7] |
| Indaziflam | 29 | Cellulose biosynthesis inhibitor | Not specified | >75% reduction in occurrence | [7] |
| Trifloxysulfuron | 2 | Acetolactate synthase (ALS) inhibitor | Not specified | 84 - 98% control (in a mixture) | [8] |
| Simazine | 5 | Photosystem II inhibitor | Not specified | 84 - 98% control (in a mixture) | [8] |
| S-metolachlor | 15 | Long-chain fatty acid inhibitor | Not specified | 84 - 98% control (in a mixture) | [8] |
| Mesotrione | 27 | 4-HPPD inhibitor | Not specified | 84 - 98% control (in a mixture) | [8] |
GR50: The herbicide rate required to reduce aboveground biomass by 50%.
Experimental Protocols
The data presented in this guide are derived from various scientific studies. Below are generalized experimental protocols that are representative of the methodologies used in this field of research.
Greenhouse Dose-Response Studies
Greenhouse experiments are crucial for determining the level of resistance in a weed population and the efficacy of different herbicides under controlled conditions.
dot
Caption: Generalized workflow for greenhouse herbicide efficacy studies.
Detailed Steps:
-
Plant Material: Seeds from both suspected glyphosate-resistant and known susceptible Poa annua populations are collected.
-
Plant Culture: Seeds are germinated in pots containing a standard potting mix and grown in a greenhouse with controlled temperature, light, and humidity.
-
Herbicide Application: Herbicides are applied at a range of doses to plants at a consistent growth stage (e.g., 2-3 tillers). Applications are typically made using a calibrated spray chamber to ensure uniform coverage.[9] A non-treated control is included for comparison.
-
Statistical Analysis: The data are subjected to statistical analysis, often using non-linear regression, to determine the herbicide dose required to cause a 50% reduction in growth (GR50).
Field Efficacy Trials
Field trials are essential to evaluate herbicide performance under real-world conditions, where environmental factors can influence efficacy.
Detailed Steps:
-
Site Selection: Field trials are established in areas with a known history of glyphosate-resistant Poa annua infestation.
-
Experimental Design: A randomized complete block design with multiple replications is typically used to account for field variability.
-
Treatments: Herbicides are applied at labeled rates using a CO2-pressurized backpack sprayer with appropriate nozzles to ensure accurate and uniform application.[8] Treatments may include individual herbicides, tank mixtures, and a non-treated control.
-
Application Timing: Applications are made at specific times of the year (e.g., fall or spring) to target the most susceptible growth stage of Poa annua.[7]
-
Data Collection: Weed control is visually assessed at various intervals after application. Turfgrass quality and phytotoxicity are also rated to determine the safety of the treatments on the desired turf species.
-
Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
Conclusion and Recommendations
The emergence of glyphosate-resistant Poa annua necessitates a shift in management strategies, emphasizing the use of herbicides with different modes of action. This compound has demonstrated excellent efficacy for the control of glyphosate-resistant Poa annua and represents a valuable new tool for turfgrass managers.[4][5] Its unique mode of action makes it particularly useful in rotation or as a tank-mix partner to mitigate the further development of herbicide resistance.
Alternative herbicides such as glufosinate, flumioxazin, amicarbazone, and terbuthylazine also provide effective control of glyphosate-resistant Poa annua.[2][7] The choice of herbicide will depend on various factors including the specific turfgrass species, the growth stage of the weed, and the prevailing environmental conditions. An integrated weed management approach that includes cultural practices, proper herbicide rotation, and the use of multiple effective modes of action will be crucial for the long-term sustainable management of glyphosate-resistant Poa annua.
References
- 1. Natural alternatives for annual bluegrass control - GCMOnline.com [gcmonline.com]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Surveying herbicide resistance in annual bluegrass - GCMOnline.com [gcmonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cambridge.org [cambridge.org]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
Synergistic and Antagonistic Effects of Methiozolin Tank Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methiozolin is a selective herbicide recognized for its efficacy in controlling annual bluegrass (Poa annua) in turfgrass settings.[1][2][3][4] Its mode of action is classified as a tyrosine aminotransferase inhibitor, which is understood to disrupt plant cell wall biosynthesis.[3] To optimize and broaden its weed control spectrum, this compound is often considered for tank-mixing with other products. This guide provides a comparative analysis of the available research on the synergistic and antagonistic effects of this compound tank mixtures, with a focus on experimental data and methodologies.
Interactions with Nutrient Tank Mixtures
Research has primarily focused on the compatibility and interaction of this compound with nutrient solutions, particularly ammonium (B1175870) sulfate (B86663) and iron sulfate, which are commonly applied to turfgrass.
Key Findings:
-
Ammonium Sulfate: Tank-mixing this compound with ammonium sulfate has been shown to have no antagonistic effect on the control of annual bluegrass.[1][2] In some instances, the addition of ammonium sulfate can be beneficial by reducing injury to creeping bentgrass (Agrostis stolonifera) at higher application rates of this compound.[1]
-
Iron Sulfate: The inclusion of iron sulfate in a tank mix with this compound has been observed to either have no effect or, in some cases, slightly increase the control of annual bluegrass.[1][2]
The general consensus from available studies is that the inclusion of these common turf nutrients does not negatively impact the herbicidal efficacy of this compound against its primary target, Poa annua.[1][2]
Data on Tank Mixtures with Other Herbicides
Despite the common practice of tank-mixing herbicides to broaden the weed control spectrum and manage resistance, publicly available, peer-reviewed literature detailing the specific synergistic or antagonistic effects of this compound with other herbicidal active ingredients is limited. While general principles of herbicide interactions are well-established, specific quantitative data for this compound in combination with other turfgrass herbicides such as fluazifop, prodiamine, or 2,4-D are not readily found in the reviewed literature.
General Principles of Herbicide Interactions
When considering tank mixtures of this compound with other herbicides, it is crucial to be aware of the potential for chemical and biological incompatibilities. Interactions between herbicides can be categorized as follows:
-
Additive Effect: The combined effect of the two herbicides is equal to the sum of their individual effects.
-
Synergistic Effect: The combined effect is greater than the sum of the individual effects.
-
Antagonistic Effect: The combined effect is less than the sum of the individual effects.
Antagonism is a known issue with certain herbicide combinations. For example, tank-mixing auxin herbicides like 2,4-D with graminicides (grass-specific herbicides) can sometimes reduce the efficacy of the graminicide.
Experimental Protocols
To rigorously evaluate the potential for synergistic or antagonistic interactions of this compound tank mixtures, a well-designed experimental protocol is essential. The following outlines a general methodology based on standard turfgrass science research practices.
Objective: To determine if tank-mixing Herbicide X with this compound results in a synergistic, antagonistic, or additive effect on the control of a target weed species (e.g., Poa annua).
Materials and Methods:
-
Experimental Design: A randomized complete block design (RCBD) with a factorial arrangement of treatments is typically employed. This design helps to minimize the effects of spatial variability within the experimental area.
-
Treatments:
-
Untreated Control
-
This compound alone (at a recommended rate, e.g., 1X)
-
This compound alone (at a reduced rate, e.g., 0.5X)
-
Herbicide X alone (at a recommended rate, e.g., 1X)
-
Herbicide X alone (at a reduced rate, e.g., 0.5X)
-
Tank mixture of this compound (1X) + Herbicide X (1X)
-
Tank mixture of this compound (0.5X) + Herbicide X (0.5X)
-
-
Plot Establishment and Maintenance: Experiments should be conducted on established turfgrass stands with a natural and uniform infestation of the target weed. Plot sizes are typically in the range of 1 to 2 square meters. Standard turfgrass management practices (mowing, irrigation, fertilization) should be followed throughout the trial, avoiding any practices that could interfere with the treatment effects.
-
Application: Herbicides should be applied using a calibrated research sprayer to ensure accurate and uniform application. Application parameters such as spray volume, pressure, and nozzle type should be recorded.
-
Data Collection:
-
Weed Control: Visual ratings of percent weed control should be taken at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Turfgrass Injury: Visual ratings of turfgrass phytotoxicity should be recorded on a scale of 0% (no injury) to 100% (complete turf death).
-
-
Data Analysis: The collected data should be subjected to analysis of variance (ANOVA). Colby's method is a commonly used approach to determine the nature of the interaction. The expected response of the herbicide combination is calculated from the observed responses of the individual herbicides.
Expected Response (E) = (A + B) - (A x B / 100)
Where A and B are the percent control from Herbicide A and Herbicide B applied alone, respectively.
-
If the observed response of the mixture is significantly greater than E, the interaction is synergistic.
-
If the observed response is significantly less than E, the interaction is antagonistic.
-
If the observed response is not significantly different from E, the interaction is additive.
-
Visualizations
Experimental Workflow for Evaluating Tank Mixture Effects
Workflow for assessing herbicide tank mix interactions.
Logical Relationship for Determining Herbicide Interaction
Decision model for classifying herbicide interactions.
Conclusion
While the existing body of research provides valuable insights into the compatibility of this compound with nutrient tank mixtures, there is a clear need for further investigation into its interactions with other herbicides. The experimental framework outlined in this guide provides a robust methodology for conducting such studies. Researchers and turfgrass management professionals are encouraged to conduct or consult new research that generates specific data on the synergistic and antagonistic potential of this compound tank mixtures to develop more effective and integrated weed management programs.
References
A Comparative Analysis of the Environmental Fate of Methiozolin and Other Leading Turf Herbicides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Methiozolin, Isoxaben, Dithiopyr, and Prodiamine
The environmental persistence and mobility of turfgrass herbicides are critical factors influencing their ecological impact. This guide provides a detailed comparative analysis of the environmental fate of this compound, a newer isoxazoline (B3343090) herbicide, against three established turf herbicides: Isoxaben, Dithiopyr, and Prodiamine. The following sections present quantitative data on key environmental parameters, detailed experimental protocols for their assessment, and visual representations of chemical structures and experimental workflows to facilitate a comprehensive understanding.
Data Presentation: Environmental Fate Parameters
The environmental behavior of a herbicide is largely dictated by its persistence in soil and its potential to move into non-target areas, including water bodies. The following tables summarize key quantitative data for this compound and its comparators, focusing on soil sorption (Koc), a measure of how tightly a chemical binds to soil, and soil half-life (DT50), the time it takes for 50% of the applied herbicide to dissipate.
| Herbicide | Soil Organic Carbon Partition Coefficient (Koc) (mL/goc) | Classification |
| This compound | 1,499 - 2,781 | Slightly Mobile |
| Isoxaben | ~3,300 | Slight Mobility |
| Dithiopyr | 1,400 - 3,100 | Slightly Mobile |
| Prodiamine | 19 - 399 | Strongly Associated with Soil |
Table 1: Soil Sorption Coefficients (Koc) of Selected Turf Herbicides. A higher Koc value indicates stronger binding to soil particles and lower potential for leaching.
| Herbicide | Aerobic Soil Half-life (DT50) (days) | Anaerobic Soil Half-life (DT50) (days) | Persistence Classification |
| This compound | 47.1 - 185 | 79.6 - 236 | Moderately Persistent to Persistent |
| Isoxaben | ~100 | Data not readily available | Moderately Persistent |
| Dithiopyr | ~596 | Stable | Persistent |
| Prodiamine | ~69 | 34 | Moderately Persistent |
Table 2: Soil Half-lives (DT50) of Selected Turf Herbicides. The half-life indicates the persistence of the herbicide in the soil environment.
Experimental Protocols
The data presented in this guide are derived from standardized laboratory studies designed to assess the environmental fate of chemical substances. The following are detailed methodologies for the key experiments cited, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Soil Sorption/Desorption (Based on OECD Guideline 106)
This test evaluates how a herbicide partitions between soil and water, providing an indication of its mobility.
-
Test System: The experiment is conducted using a batch equilibrium method. A known mass of soil is equilibrated with a known volume of a herbicide solution of a specific concentration.
-
Procedure:
-
Soil samples with varying organic carbon content, clay content, texture, and pH are used.
-
The herbicide is dissolved in a 0.01 M calcium chloride solution.
-
The soil and herbicide solution are mixed in a centrifuge tube and agitated for a defined period to reach equilibrium.
-
The mixture is then centrifuged to separate the soil and the aqueous phase.
-
The concentration of the herbicide in the aqueous phase is measured using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
-
Data Analysis: The amount of herbicide adsorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous solution. The soil sorption coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This study determines the rate and pathway of herbicide degradation in soil by microorganisms under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.
-
Test System: Radiolabeled (e.g., ¹⁴C) herbicide is applied to fresh soil samples incubated in the dark at a constant temperature and moisture content.
-
Aerobic Procedure:
-
The soil is maintained under aerobic conditions by a continuous flow of air.
-
The evolved ¹⁴CO₂, a product of mineralization, is trapped in an alkaline solution and quantified over time.
-
At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent herbicide and its transformation products.
-
-
Anaerobic Procedure:
-
The soil is first incubated under aerobic conditions and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
The procedures for trapping evolved gases and analyzing soil extracts are similar to the aerobic study.
-
-
Data Analysis: The rate of degradation is used to calculate the dissipation time 50% (DT50) or half-life of the herbicide under both aerobic and anaerobic conditions.
Photodegradation on Soil Surfaces (Based on OECD Guideline for Testing of Chemicals, Draft)
This test evaluates the degradation of a herbicide on the soil surface when exposed to simulated sunlight.
-
Test System: A thin layer of soil is treated with the herbicide and placed in a reaction cell.
-
Procedure:
-
The treated soil is irradiated with a light source (e.g., xenon lamp) that simulates the spectrum of natural sunlight.
-
A control group of treated soil is kept in the dark under the same temperature and moisture conditions.
-
The concentration of the herbicide on the soil surface is measured at different time intervals in both the irradiated and dark control samples.
-
-
Data Analysis: The rate of photodegradation is determined by comparing the dissipation of the herbicide in the light-exposed samples to the dark controls. This allows for the calculation of a photodegradation half-life.
Visualizations
To further aid in the understanding of the chemical properties and experimental processes, the following diagrams are provided.
Figure 1: Chemical Structures of a Selection of Turf Herbicides.
Figure 2: Generalized Workflow for Herbicide Degradation Studies.
Efficacy of Methiozolin on Diverse Poa annua Biotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of methiozolin on various biotypes of Poa annua (annual bluegrass), including those with resistance to other common herbicides. The information is compiled from peer-reviewed research to offer an objective analysis of this compound's performance, supported by experimental data.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in controlling Poa annua, including biotypes resistant to other herbicide classes. Research indicates that this compound is a valuable tool for managing herbicide-resistant populations in turfgrass.
Efficacy on Herbicide-Resistant Poa annua Biotypes
A key advantage of this compound is its effectiveness against Poa annua biotypes that have developed resistance to other modes of action. The following table summarizes the 50% growth reduction (GR₅₀) values of this compound on various resistant phenotypes. A lower GR₅₀ value indicates higher herbicidal efficacy.
| Poa annua Biotype | Resistance Profile | This compound GR₅₀ (g ai ha⁻¹) | Reference |
| Susceptible (S) | Herbicide-susceptible | 421 | Brosnan et al., 2017 |
| R2 | Glyphosate & Prodiamine Resistant | 323 | Brosnan et al., 2017 |
| R5 | Glyphosate Resistant | 159 | Brosnan et al., 2017 |
| R4 | Photosystem II (PSII) Inhibitor Resistant | 294 | Brosnan et al., 2017 |
| R3 | PSII & ALS Inhibitor Resistant | 862 | Brosnan et al., 2017 |
Table 1: this compound GR₅₀ values for various herbicide-resistant and susceptible Poa annua biotypes. Lower values indicate greater efficacy.
Comparison with Other Pre-emergence Herbicides
In a study comparing pre-emergence herbicides for the control of Poa annua in creeping bentgrass, this compound provided superior control compared to other commonly used herbicides.
| Herbicide | Application Rate (kg ai ha⁻¹) | Poa annua Control (%) | Reference |
| This compound | 0.56 - 1.12 | 85 - 100 | Xiong and Moss, 2013[1] |
| Bensulide | 8.4 | < 66 | Xiong and Moss, 2013[1] |
| Dithiopyr | 0.42 | < 66 | Xiong and Moss, 2013[1] |
| Bensulide + Oxadiazon | 8.4 + 1.68 | < 66 | Xiong and Moss, 2013[1] |
Table 2: Comparison of pre-emergence control of Poa annua with this compound and other herbicides.[1]
Experimental Protocols
The following methodologies are representative of studies evaluating the efficacy of herbicides on Poa annua.
Plant Material and Growth Conditions
-
Plant Collection: Poa annua biotypes, including herbicide-susceptible and various resistant phenotypes, are collected from turfgrass environments with a known history of herbicide application.
-
Greenhouse Culture: Tillers from collected plants are established in a greenhouse environment. Plants are typically grown in pots containing a sand-based root-zone medium. Greenhouse conditions are maintained to ensure active growth, for example, with a 12-hour photoperiod and day/night temperatures of 22/18°C. Plants are irrigated and fertilized as needed to maintain health and vigor.
Herbicide Application and Experimental Design
-
Herbicide Treatment: Herbicides are applied using a research spray chamber calibrated to deliver a precise volume of solution, ensuring uniform coverage. A non-ionic surfactant is often included in the spray solution to enhance herbicide uptake.
-
Dose-Response Studies: To determine the GR₅₀ values, a range of herbicide concentrations, including a non-treated control, are applied. For this compound, rates may range from 125 to 8000 g ai ha⁻¹.
-
Experimental Design: Experiments are typically conducted using a completely randomized design with multiple replications for each treatment.
Data Collection and Analysis
-
Visual Control Ratings: The percentage of Poa annua control is visually assessed at specified intervals after treatment, based on a scale of 0% (no control) to 100% (complete plant death).
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA). Non-linear regression is used to determine the herbicide rate required to cause a 50% reduction in growth (GR₅₀).
Visualizations
Signaling Pathway of this compound
This compound is classified as a tyrosine aminotransferase (TAT) inhibitor.[2] Inhibition of this enzyme disrupts the tyrosine metabolism pathway, which is crucial for the synthesis of essential compounds for plant growth and development. This ultimately leads to the inhibition of cell wall biosynthesis and plant death.[2]
Experimental Workflow for Herbicide Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an herbicide on different plant biotypes.
References
A Comparative Guide to the Cost-Effectiveness of Methiozolin Programs for Poa annua Control on Golf Courses
For Researchers, Scientists, and Drug Development Professionals
The management of annual bluegrass (Poa annua) on golf course turf represents a significant agronomic and financial challenge. The development of new herbicides with novel modes of action is critical for effective, long-term control, especially in the face of increasing herbicide resistance. This guide provides an objective comparison of the performance and cost-effectiveness of methiozolin-based programs with alternative herbicide treatments for the control of Poa annua on golf courses. All quantitative data is supported by experimental findings from turfgrass science research.
Overview of this compound
This compound, the active ingredient in products such as PoaCure®, is a selective, systemic herbicide for both pre- and post-emergence control of Poa annua.[1][2] Initially classified as a tyrosine aminotransferase inhibitor, recent research has identified its novel mode of action as an inhibitor of fatty acid thioesterase (FAT).[2][3] This distinct mechanism makes it a valuable tool for managing Poa annua biotypes that have developed resistance to other herbicide classes.[4] this compound is characterized by its slow action, which allows for a gradual transition from Poa annua to desirable turfgrass species with minimal disruption to the playing surface.[3][4]
Cost-Effectiveness Comparison
The following table summarizes the estimated costs and efficacy of various herbicide programs for the control of Poa annua on golf course greens and fairways. Costs are calculated on a per-acre basis for a typical multi-application program. Efficacy data is derived from published research and may vary based on turfgrass species, environmental conditions, and application timing.
| Herbicide Program | Active Ingredient(s) | Typical Application Rate (per acre) | Estimated Cost per Application (per acre) | Typical Number of Applications | Total Program Cost (per acre) | Reported Efficacy (% Poa annua control) |
| This compound Program | This compound | 0.2 - 0.4 gal | $118 - $235 | 4 - 6 | $472 - $1410 | 75% - 94%[5] |
| Amicarbazone Program | Amicarbazone | 0.1 - 0.4 kg | $150 - $600 | 1 - 2 | $150 - $1200 | 80% - 100%[6] |
| Indaziflam Program | Indaziflam | 3.5 - 7.0 fl oz | $100 - $200 | 1 - 2 | $100 - $400 | >75% (pre-emergence)[6] |
| Paclobutrazol Program | Paclobutrazol | 8 - 16 fl oz | $30 - $60 | 4 - 6 | $120 - $360 | Moderate to high suppression[7] |
| Bensulide Program | Bensulide | 2.5 - 3.0 gal | $150 - $180 | 1 - 2 | $150 - $360 | Variable (pre-emergence) |
| Dithiopyr Program | Dithiopyr | 0.5 lbs a.i. | $50 - $80 | 1 - 2 | $50 - $160 | Variable (pre- and early post-emergence)[8] |
Note: Herbicide prices are estimates and can vary based on manufacturer, distributor, and volume purchased. Application costs (labor, equipment) are not included.
Experimental Protocols
The efficacy data presented in this guide are based on standardized field trial methodologies commonly used in turfgrass science. A general protocol for evaluating herbicide performance for Poa annua control is outlined below.
1. Experimental Design:
-
Plot Size: Typically 1.5m x 1.5m or larger, replicated a minimum of three to four times.
-
Design: Randomized complete block design is commonly used to account for field variability.
-
Turfgrass Species: Trials are conducted on established stands of relevant golf course turf, such as creeping bentgrass (Agrostis stolonifera) or bermudagrass (Cynodon dactylon).
-
Untreated Control: An untreated control plot is included in each replication for comparison.
2. Herbicide Application:
-
Application Method: Herbicides are typically applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 20-40 gallons per acre).
-
Application Timing: Applications are made at specific timings relevant to the herbicide's mode of action (pre-emergence or post-emergence) and the life cycle of Poa annua.
-
Rates: Herbicides are applied at labeled rates, and often at fractions and multiples of the labeled rate to determine dose-response.
3. Data Collection and Analysis:
-
Visual Ratings: Poa annua control is visually assessed at regular intervals (e.g., weekly or bi-weekly) on a percentage scale (0% = no control, 100% = complete control). Turfgrass injury (phytotoxicity) is also rated on a similar scale.
-
Digital Image Analysis: Digital images of the plots are often taken and analyzed to provide a more objective measure of turfgrass cover and color.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) and means are separated using appropriate statistical tests (e.g., Fisher's LSD) to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
This compound's Mode of Action: Fatty Acid Thioesterase (FAT) Inhibition
This compound's herbicidal activity stems from its inhibition of the fatty acid thioesterase (FAT) enzyme within the plant's plastids. This enzyme is crucial for terminating fatty acid synthesis by hydrolyzing the acyl-acyl carrier protein (ACP) thioester bond, which allows the newly synthesized fatty acids to be exported from the plastid for various cellular functions, including membrane and lipid biosynthesis. By inhibiting FAT, this compound disrupts this essential process, leading to a depletion of necessary fatty acids and ultimately, plant death.
References
- 1. poacure.com [poacure.com]
- 2. campbellchemicals.com.au [campbellchemicals.com.au]
- 3. reinders.com [reinders.com]
- 4. PoaCure: Has annual bluegrass finally met its match? - GCMOnline.com [gcmonline.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. The Cost of High Quality Putting Greens | GreenKeeper [greenkeeperapp.com]
- 8. Biosynthesis of fatty acid | PPTX [slideshare.net]
Comparative Guide to the Validation of Analytical Methods for Methiozolin in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methiozolin in environmental samples, primarily focusing on water and soil matrices. The information presented is intended to assist researchers and scientists in selecting the most appropriate method for their specific analytical needs, based on performance, efficiency, and sample matrix. The two principal methods compared are a direct High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method and a widely used sample preparation approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with LC-MS/MS.
Methodology Comparison
The selection of an analytical method for this compound is critically dependent on the environmental matrix being analyzed and the specific requirements of the study, such as throughput, sensitivity, and cost.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique that is well-suited for the direct analysis of this compound in water samples with minimal sample preparation. This method offers excellent selectivity and low detection limits, making it ideal for trace residue analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and efficient sample preparation technique that has become a standard for multi-residue pesticide analysis in a wide variety of matrices, including complex soil samples. This approach involves a simple two-step process of extraction/partitioning followed by dispersive solid-phase extraction (dSPE) for cleanup. The resulting extract can then be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly for compounds like this compound, by LC-MS/MS.
Data Presentation: Performance Characteristics
The following tables summarize the key validation parameters for the HPLC-MS/MS and a representative QuEChERS LC-MS/MS method for the analysis of this compound in water and soil. It is important to note that performance characteristics for the QuEChERS method can vary depending on the specific sorbents used in the cleanup step and the complexity of the matrix.
Table 1: Comparison of Analytical Methods for this compound in Water
| Validation Parameter | HPLC-MS/MS Method | QuEChERS LC-MS/MS Method (Representative) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/L range | Typically in the low to mid ng/L range |
| Limit of Quantification (LOQ) | 0.05 µg/L[1] | 6.25 to 9.18 µg/L (for a range of pesticides)[2][3][4] |
| Accuracy (Recovery) | Not explicitly stated for this compound | 80-117% (for a range of pesticides)[2][3][4] |
| Precision (Relative Standard Deviation, RSD) | Not explicitly stated for this compound | Intra-day: 0.48 to 7.02%; Inter-day: 0.35 to 15.71% (for a range of pesticides)[2][3][4] |
Table 2: Comparison of Analytical Methods for this compound in Soil
| Validation Parameter | HPLC-MS/MS Method (Direct Injection not suitable) | QuEChERS LC-MS/MS Method (Representative) |
| Linearity (Correlation Coefficient, r²) | - | ≥ 0.99 |
| Limit of Detection (LOD) | - | 2.0 - 2.2 µg/kg (for imidazolinone herbicides)[5] |
| Limit of Quantification (LOQ) | - | 6.1 - 6.6 µg/kg (for imidazolinone herbicides)[5] |
| Accuracy (Recovery) | - | 85.0 - 117.0% (for imidazolinone herbicides)[5] |
| Precision (Relative Standard Deviation, RSD) | - | 6.0 - 16.6% (for imidazolinone herbicides)[5] |
Experimental Protocols
HPLC-MS/MS Method for this compound in Water
This protocol is a simplified representation of a direct injection method suitable for water samples with low organic matter content.
a. Sample Preparation:
-
Collect water samples in appropriate containers.
-
If suspended solids are present, centrifuge the sample.
-
No further extraction is typically required for clean water matrices.
b. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small percentage of a modifier like formic acid to improve ionization.
-
Injection Volume: Typically 5-20 µL.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.
QuEChERS Method for this compound in Soil
This protocol outlines the general steps for the QuEChERS extraction and cleanup of soil samples prior to LC-MS/MS analysis.[6][7]
a. Sample Extraction and Partitioning:
-
Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and vortex to hydrate.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate (B1210297) or citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes to separate the layers.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbents.
-
Common sorbents for soil include primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences. For highly pigmented soils, graphitized carbon black (GCB) may be used, but it can retain planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
c. Final Extract Preparation and LC-MS/MS Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for injection into the LC-MS/MS system, following similar analytical conditions as described for the direct water analysis.
Mandatory Visualization
Caption: Experimental workflows for this compound analysis in water and soil samples.
Caption: Logical relationship of the analytical method validation process.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Validation and application of a QuEChERS based method for estimation of half-life of imidazolinone herbicides in soils by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
Methiozolin: A Comparative Analysis of its Cross-Resistance Profile in Herbicide-Resistant Weed Populations
For Researchers, Scientists, and Drug Development Professionals
The emergence of herbicide-resistant weed populations, particularly in species such as black-grass (Alopecurus myosuroides) and rigid ryegrass (Lolium rigidum), presents a significant challenge to sustainable agriculture. The development of new herbicides with novel modes of action is crucial for managing these resistant biotypes. Methiozolin, an isoxazoline (B3343090) herbicide, has been identified as a promising tool for the control of various grass weeds. This guide provides a comparative analysis of the potential cross-resistance profile of this compound in weed populations known to be resistant to other herbicide classes, based on its mechanism of action and available research.
Overview of this compound's Mechanism of Action
This compound's mode of action has been a subject of investigation. While initially thought to be a pigment inhibitor or a cellulose (B213188) biosynthesis inhibitor, further research has indicated that it functions as an inhibitor of fatty acid thioesterases (FATs). This novel mode of action is distinct from that of many commonly used herbicides, such as ACCase and ALS inhibitors, suggesting a low initial likelihood of cross-resistance in populations with target-site resistance to these herbicides.
Comparative Cross-Resistance Profiles
Direct and comprehensive experimental data on the cross-resistance profile of this compound in Alopecurus myosuroides and Lolium rigidum populations resistant to a wide array of herbicides remains limited in publicly available literature. However, based on its unique mode of action and studies on other resistant grass weeds like Poa annua, a potential cross-resistance profile can be inferred and compared with established herbicide classes.
The following tables summarize the known cross-resistance patterns for major herbicide groups in A. myosuroides and L. rigidum and project the expected performance of this compound against these resistant biotypes.
Table 1: Cross-Resistance Profile in Herbicide-Resistant Alopecurus myosuroides (Black-Grass)
| Herbicide Class | Target Site | Common Resistant Mutations | Known Cross-Resistance Profile | Projected this compound Efficacy |
| ACCase Inhibitors (e.g., Fenoxaprop, Clodinafop) | Acetyl-CoA carboxylase | Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly, etc. | High resistance to many ACCase inhibitors. | Effective (Different target site) |
| ALS Inhibitors (e.g., Mesosulfuron, Iodosulfuron) | Acetolactate synthase | Pro-197-Ser/Thr/Leu, Trp-574-Leu | High resistance to various ALS inhibitors. | Effective (Different target site) |
| Photosystem II Inhibitors (e.g., Isoproturon) | D1 protein | - | Resistance often metabolism-based. | Potentially Variable (Efficacy may depend on the specific metabolic pathways involved in resistance) |
| Microtubule Inhibitors (e.g., Pendimethalin) | Tubulin | - | Resistance often metabolism-based. | Potentially Variable (Efficacy may depend on the specific metabolic pathways involved in resistance) |
Table 2: Cross-Resistance Profile in Herbicide-Resistant Lolium rigidum (Rigid Ryegrass)
| Herbicide Class | Target Site | Common Resistant Mutations | Known Cross-Resistance Profile | Projected this compound Efficacy |
| ACCase Inhibitors (e.g., Clethodim, Haloxyfop) | Acetyl-CoA carboxylase | Ile-1781-Leu, Asp-2078-Gly, etc. | High resistance to many ACCase inhibitors. | Effective (Different target site) |
| ALS Inhibitors (e.g., Sulfometuron, Pyroxsulam) | Acetolactate synthase | Pro-197-Ser/Thr/Ala, Trp-574-Leu | High resistance to various ALS inhibitors. | Effective (Different target site) |
| Glyphosate (EPSPS Inhibitor) | EPSP synthase | Pro-106-Ser/Thr/Ala/Leu | Target-site and non-target-site resistance observed. | Effective (Different target site) |
| Multiple Resistance (Metabolism-Based) | Multiple | Enhanced P450 monooxygenases, GSTs, etc. | Broad and unpredictable cross-resistance to multiple herbicide classes. | Potentially Variable (Efficacy will depend on whether the metabolic enzymes that degrade other herbicides can also degrade this compound) |
Experimental Protocols
To definitively determine the cross-resistance profile of this compound, rigorous experimental evaluation is required. The following are detailed methodologies for key experiments.
Whole-Plant Dose-Response Assay
This experiment is fundamental to quantifying the level of resistance to a herbicide.
Objective: To determine the effective dose of this compound required to cause 50% growth reduction (GR₅₀) in susceptible and resistant weed populations.
Methodology:
-
Plant Material: Collect mature seeds from suspected resistant and known susceptible populations of A. myosuroides or L. rigidum.
-
Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.
-
Transplanting: Once seedlings reach the 1-2 leaf stage, transplant them into individual pots filled with a standardized soil mix.
-
Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where X is the recommended field rate). Use a precision sprayer to ensure uniform application.
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ for each population. The resistance index (RI) can be calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.
Investigation of Non-Target-Site Resistance (NTSR)
This experiment helps to determine if metabolic degradation is a mechanism of resistance to this compound.
Objective: To assess the role of cytochrome P450 monooxygenases in the potential metabolism of this compound in herbicide-resistant weed populations.
Methodology:
-
Plant Material and Growth: Use the same plant materials and growth conditions as in the dose-response assay.
-
Inhibitor Application: One hour prior to this compound application, treat a subset of plants with a known P450 inhibitor, such as malathion (B1675926) or piperonyl butoxide (PBO).
-
Herbicide Application: Apply this compound at a dose expected to differentiate between susceptible and resistant populations (e.g., the GR₅₀ dose for the resistant population).
-
Data Collection and Analysis: Assess plant survival and biomass reduction as in the dose-response assay. A significant increase in this compound efficacy in the presence of the P450 inhibitor would suggest that metabolic degradation by P450 enzymes contributes to resistance.
Visualizing Experimental Workflows and Resistance Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and concepts related to herbicide resistance.
Caption: Workflow for a whole-plant dose-response assay.
Caption: Major mechanisms of herbicide resistance in weeds.
Conclusion and Future Research Directions
This compound, with its novel mode of action targeting fatty acid thioesterases, holds considerable promise for the management of grass weed populations that have developed resistance to widely used herbicides like ACCase and ALS inhibitors. The projected efficacy of this compound against biotypes with target-site resistance to these herbicides is high. However, its performance against populations with non-target-site resistance, particularly metabolism-based resistance, requires thorough investigation.
Future research should focus on conducting comprehensive cross-resistance studies with this compound against a diverse panel of well-characterized resistant Alopecurus myosuroides and Lolium rigidum populations. Such studies will provide invaluable data for the development of sustainable weed management strategies that incorporate this compound and prolong its effectiveness.
Comparative Analysis of Methiozolin's Non-Target Toxicity Profile
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental safety of Methiozolin in comparison to alternative herbicides.
This guide provides a detailed comparative analysis of the non-target toxicity profile of this compound, a selective herbicide, against three other commercially available herbicides: Indaziflam, Isoxaben, and Flazasulfuron. The information presented is intended to assist researchers and professionals in making informed decisions regarding the environmental impact of these weed control agents. The comparison is based on experimental data for key non-target organisms, including terrestrial and aquatic wildlife, and beneficial insects.
Executive Summary
This compound exhibits a variable toxicity profile depending on the non-target organism. It is generally considered practically non-toxic to birds and mammals on an acute basis, though some chronic risks to mammals have been noted.[1] It is also practically non-toxic to adult honeybees on an acute oral and contact basis.[1] However, this compound is classified as moderately toxic to freshwater fish and invertebrates.[1][2] Of particular note is its impact on vascular aquatic plants, where predicted exposures exceed the EPA's level of concern.[1][2]
In comparison, Indaziflam shows high toxicity to freshwater and marine fish and is also toxic to non-target terrestrial plants.[3][4] Isoxaben is generally considered practically non-toxic to birds, mammals, and insects but moderately toxic to aquatic organisms.[5][6] Flazasulfuron displays moderate toxicity to most species but is highlighted for its high ecotoxicity towards aquatic plants.[7]
This guide delves into the quantitative toxicity data, details the experimental methodologies used to obtain this data, and visualizes key biological pathways and experimental workflows to provide a thorough comparative assessment.
Quantitative Toxicity Data Comparison
The following table summarizes the acute and chronic toxicity data for this compound and its alternatives across various non-target organisms. The data is presented as LC50 (lethal concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), and NOEC (no observed effect concentration).
| Herbicide | Organism | Endpoint | Value | Unit | Reference |
| This compound | Bobwhite Quail | Acute Oral LD50 | >2000 | mg/kg bw | [1] |
| Rat | Acute Oral LD50 | >2000 | mg/kg bw | [1] | |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >40 | µ g/bee | [1] | |
| Honeybee (Apis mellifera) | Acute Oral LD50 | >40 | µ g/bee | [1] | |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1.53 | mg/L | [8] | |
| Daphnia magna | 48-hr EC50 | 2.04 | mg/L | [8] | |
| Indaziflam | Bobwhite Quail | Acute Oral LD50 | >2000 | mg/kg bw | [4] |
| Rat | Acute Oral LD50 | >2000 | mg/kg bw | [4] | |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | µ g/bee | [4] | |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.77 | mg/L | [3] | |
| Daphnia magna | 48-hr EC50 | >9.88 | mg/L | [4] | |
| Algae (Pseudokirchneriella subcapitata) | 72-hr ErC50 | 0.082 | mg/L | [3] | |
| Duckweed (Lemna gibba) | 7-day ErC50 | 0.000073 | mg/L | [3] | |
| Isoxaben | Bobwhite Quail | Acute Oral LD50 | >2000 | mg/kg | [5] |
| Rat | Acute Oral LD50 | >10000 | mg/kg | [5] | |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >101.7 | µ g/bee | [9] | |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >1.0 | mg/L | [6] | |
| Daphnia magna | 48-hr EC50 | >1.0 | mg/L | [6] | |
| Flazasulfuron | Bobwhite Quail | Acute Oral LD50 | >2000 | mg/kg | [10][11] |
| Mallard Duck | Acute Oral LD50 | >2250 | mg/kg | [11] | |
| Rat | Acute Oral LD50 | >5000 | mg/kg | [10] | |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | µ g/bee | [10][11] | |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >20 | mg/L | [11] | |
| Daphnia magna | 48-hr EC50 | >20 | mg/L | [11] |
Experimental Protocols
The toxicity data presented in this guide are primarily generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the data.
Aquatic Toxicity Testing (Fish and Invertebrates)
-
Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test) and OECD Guideline 202 (Daphnia sp., Acute Immobilisation Test).
-
Methodology:
-
Test Organisms: For fish, commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas). For aquatic invertebrates, Daphnia magna is the standard model.
-
Exposure: A range of concentrations of the test substance are prepared in a suitable aqueous medium. The test organisms are exposed to these concentrations for a defined period (typically 96 hours for fish and 48 hours for daphnids).
-
Observation: Mortality (for fish) or immobilization (for daphnids) is recorded at regular intervals.
-
Data Analysis: The data is used to calculate the LC50 or EC50 value, which is the concentration of the substance that is lethal to or immobilizes 50% of the test organisms.
-
Avian Toxicity Testing
-
Guideline: OECD Guideline 223 (Avian Acute Oral Toxicity Test) and OECD Guideline 205 (Avian Dietary Toxicity Test).
-
Methodology:
-
Test Organisms: Common test species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
-
Administration:
-
Acute Oral (LD50): A single dose of the test substance is administered directly into the gizzard or crop of the birds.
-
Dietary (LC50): The test substance is mixed into the feed at various concentrations and provided to the birds for a specified period (typically 5 days).
-
-
Observation: Mortality and any signs of toxicity are recorded daily for a defined observation period.
-
Data Analysis: The LD50 or LC50 is calculated from the observed mortality data.
-
Honeybee Toxicity Testing
-
Guideline: OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test).
-
Methodology:
-
Test Organisms: Adult worker honeybees (Apis mellifera) are used.
-
Administration:
-
Acute Oral (LD50): The test substance is dissolved in a sucrose (B13894) solution and fed to the bees.
-
Acute Contact (LD50): A small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of the bees.
-
-
Observation: Mortality is recorded at 24 and 48 hours after exposure.
-
Data Analysis: The LD50 is calculated, representing the dose that is lethal to 50% of the bees.
-
Signaling Pathways and Experimental Workflows
To understand the mechanisms of toxicity and the processes involved in assessing it, the following diagrams illustrate a key signaling pathway affected by one of the herbicides and a typical experimental workflow.
References
- 1. content.fera.co.uk [content.fera.co.uk]
- 2. oecd.org [oecd.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Flazasulfuron (Ref: OK 1166) [sitem.herts.ac.uk]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Isoxaben | C18H24N2O4 | CID 73672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iskbc.com [iskbc.com]
- 11. scribd.com [scribd.com]
A Comparative Analysis of Methiozolin and Newer Herbicides for Poa annua Control in Turfgrass
An objective review of experimental data on the efficacy of methiozolin in comparison to contemporary chemical control agents for annual bluegrass.
Introduction
Poa annua (annual bluegrass) remains one of the most problematic weeds in managed turfgrass systems worldwide, particularly on golf course putting greens. Its adaptability, prolific seed production, and development of herbicide resistance necessitate a continued evaluation of chemical control strategies. This compound, a systemic herbicide belonging to the isoxazoline (B3343090) class (WSSA Group 30), has emerged as a significant tool for selective post-emergence control of Poa annua in cool-season turf.[1][2] This guide provides a comparative analysis of this compound's efficacy against newer and alternative chemical control agents, supported by experimental data to aid researchers and turfgrass management professionals in making informed decisions.
This compound's primary mode of action is the inhibition of fatty acid thioesterase (FAT), a key enzyme in cell wall biosynthesis.[3] It is primarily absorbed by the roots and is known for its slow-acting, systemic nature, which allows for a gradual removal of Poa annua and a smoother transition to desirable turfgrass species.[1][3][4]
Comparative Efficacy of Poa annua Control Agents
The following table summarizes quantitative data from various studies on the efficacy of this compound and other notable herbicides used for Poa annua control. It is important to note that efficacy can be influenced by numerous factors including application timing, rates, turfgrass species, soil type, and environmental conditions.
| Herbicide (Active Ingredient) | WSSA Group | Application Rate(s) | Poa annua Control (%) | Turfgrass Species | Key Findings & Citations |
| This compound | 30 | 500 g/ha | 57-80% | Creeping Bentgrass | Efficacy is greater on soil-based greens compared to sand-based greens.[4] |
| 1000 g/ha | 70-89% | Creeping Bentgrass | Sequential applications generally provide greater control (70-92%) than single applications.[4] | ||
| 0.56 - 2.24 kg/ha (total) | 35-100% | Creeping Bentgrass | Higher total application rates in sequential programs lead to higher control percentages.[5] | ||
| Amicarbazone (B1667049) | 5 | 700 g/ha | 98-100% | Golf Turf | Highly effective in both spring and autumn trials, but can cause temporary turfgrass injury.[6] |
| 53 g/ha (3 applications) | <15% | Tall Fescue, Kentucky Bluegrass | Less effective when used alone at lower rates in some studies.[7] | ||
| 53 g/ha + Mesotrione (B120641) (110-175 g/ha) (3 applications) | >70% | Tall Fescue, Kentucky Bluegrass | Tank-mixing with mesotrione can significantly improve control, though results can be inconsistent.[7] | ||
| Indaziflam (B594824) | 29 | Not Specified | >75% | Golf Turf | Performed well in autumn trials for pre-emergence control.[6] |
| Not Specified | ≥98% | Not Specified | Effective against Poa annua biotypes with resistance to other herbicide modes of action.[1] | ||
| Mesotrione | 27 | 0.1 lbs a.i./acre (5 applications) | ~70-92% | Mixed Annual and Kentucky Bluegrass | Efficacy is highly dependent on temperature, with better control at warmer temperatures. Requires multiple applications. |
| Paclobutrazol | - (PGR) | 0.28 kg/ha (3 applications) | 29-46% | Creeping Bentgrass | Provides suppression of Poa annua, with some studies showing control similar to this compound at appropriate rates.[5] |
| Bensulide | 8 | Labeled Rates | <66% | Creeping Bentgrass | Exhibited erratic and lower control compared to this compound in pre-emergence trials.[8] |
| Dithiopyr | 3 | Labeled Rates | <66% | Creeping Bentgrass | Showed inconsistent and lower control compared to this compound in pre-emergence trials.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of herbicide efficacy studies. Below are summarized protocols from the cited research.
This compound Efficacy on Sand- and Soil-Based Greens
-
Objective: To evaluate the efficacy of this compound for Poa annua control on creeping bentgrass putting greens with different rootzone compositions.
-
Experimental Design: Field experiments were conducted in Tennessee and Texas. Treatments were applied to established creeping bentgrass putting greens with natural Poa annua infestations.
-
Treatments: this compound was applied at 500 and 1,000 g ai/ha. Application regimes included single applications in October, November, or December, and sequential applications in October followed by November, November followed by December, and October followed by November and December.
-
Application: Herbicides were applied using a CO2-pressurized backpack sprayer.
-
Data Collection: Poa annua control was visually assessed on a percentage scale, where 0% represents no control and 100% represents complete control. Turfgrass quality and injury were also assessed.
-
Key Findings: this compound provided effective post-emergence control of Poa annua. Efficacy was greater on soil-based greens than sand-based greens, and sequential applications were generally more effective than single applications.[4]
Alternative Herbicides for Herbicide-Resistant Poa annua
-
Objective: To identify effective herbicide options for the control of multiple herbicide-resistant Poa annua in golf turf.
-
Experimental Design: Four field experiments were conducted in autumn and spring in South Australia on a golf course with a history of herbicide-resistant Poa annua.
-
Treatments: A range of pre- and post-emergence herbicides were tested, including amicarbazone (700 g/ha) and indaziflam.
-
Application: Herbicides were applied using a handheld sprayer.
-
Data Collection: The occurrence of Poa annua was assessed 28 days after treatment. Turfgrass injury was also monitored.
-
Key Findings: Amicarbazone was the most effective treatment, reducing Poa annua occurrence to as low as 0-2%. Indaziflam also performed well, particularly in autumn trials, with over 75% reduction in Poa annua occurrence.[6]
Amicarbazone and Mesotrione Tank-Mixtures
-
Objective: To evaluate springtime applications of amicarbazone and mesotrione tank-mixtures for post-emergence Poa annua control in cool-season turfgrass.
-
Experimental Design: Field experiments were conducted in New Jersey, Indiana, and Iowa on tall fescue and Kentucky bluegrass sites.
-
Treatments: Three sequential applications of amicarbazone (53 g/ha) tank-mixed with mesotrione (110 to 175 g/ha) were compared to amicarbazone applied alone at various rates.
-
Application: Treatments were applied using a CO2-pressurized backpack sprayer.
-
Data Collection: Poa annua control was visually rated at multiple weeks after the initial treatment (WAIT).
-
Key Findings: Sequential applications of mesotrione and amicarbazone provided greater Poa annua control than either herbicide applied alone, although efficacy was inconsistent across locations, potentially due to the maturity and severity of the infestation.[7]
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the logical flow of a typical herbicide efficacy trial and the mode of action of the discussed herbicides, the following diagrams are provided.
Caption: Workflow of a typical herbicide efficacy field trial.
Caption: Simplified signaling pathways for different herbicide modes of action.
References
- 1. Frontiers | A bioassay to determine Poa annua responses to indaziflam [frontiersin.org]
- 2. weedscience.org [weedscience.org]
- 3. Annual Bluegrass (aka Poa annua, Poa, and Po) Control In Creeping Bentgrass: The Enigma Unmasked - Genesis Distribution [genesisdistribution.com]
- 4. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 5. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. hort [journals.ashs.org]
- 8. researchgate.net [researchgate.net]
Validating Methiozolin: A Comparative Performance Guide Across Climatic Zones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methiozolin's performance for weed control in turfgrass across different climatic zones, benchmarked against other common pre-emergent herbicides. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a Group 30 herbicide, has demonstrated high and consistent efficacy for the control of annual bluegrass (Poa annua) in cool-season turfgrass, outperforming several other standard pre-emergent herbicides. Its novel mode of action, the inhibition of fatty acid thioesterase (FAT), makes it a valuable tool, particularly in scenarios where resistance to other herbicide classes is a concern. While data on its comparative performance in warm-season turfgrass is less direct, available studies indicate its effectiveness against weeds such as smooth crabgrass, with performance influenced by environmental factors like temperature. This guide synthesizes available data to present a clear comparison of this compound with its alternatives.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of this compound and its alternatives in controlling key turfgrass weeds in different climatic zones.
Table 1: Performance in Cool-Season Turfgrass (Creeping Bentgrass)
| Herbicide | Target Weed | Climatic Zone/Location | Application Rate | % Weed Control | Source(s) |
| This compound | Annual Bluegrass (Poa annua) | Cool-Season (Missouri & Oklahoma, USA) | Various sequential applications | 85 - 100% | [1] |
| Dithiopyr (B166099) | Annual Bluegrass (Poa annua) | Cool-Season (Missouri & Oklahoma, USA) | Not specified | ≤ 66% (erratic control) | [1] |
| Bensulide | Annual Bluegrass (Poa annua) | Cool-Season (Missouri & Oklahoma, USA) | Not specified | ≤ 66% (erratic control) | [1] |
| Bensulide + Oxadiazon | Annual Bluegrass (Poa annua) | Cool-Season (Missouri & Oklahoma, USA) | Not specified | ≤ 66% (erratic control) | [1] |
Table 2: Performance in Warm-Season Turfgrass
Direct comparative field data for this compound against alternatives in warm-season turfgrass from a single study is limited. The following table is a synthesis of findings from multiple studies.
| Herbicide | Target Weed(s) | Climatic Zone/Location | Key Performance Findings | Source(s) |
| This compound | Smooth Crabgrass, Goosegrass | Warm-Season (California, Virginia, Florida, USA) | Effectively controlled smooth crabgrass with frequent applications. Did not provide acceptable goosegrass control in Florida.[2] | [2] |
| Prodiamine | Crabgrass, Goosegrass, Poa annua | Warm-Season (Southern USA) | Longest residual control. Considered to perform better than dithiopyr in southern zones.[3] | [3][4] |
| Dithiopyr | Crabgrass, Goosegrass, Poa annua | Warm-Season | Provides pre- and early post-emergent control of crabgrass. May have reduced efficacy with heavy rainfall.[3] | [3][4] |
| Pendimethalin | Crabgrass, Goosegrass, Poa annua | Warm-Season | Effective against a broad spectrum of annual grasses. Safe for use on established bermudagrass and St. Augustinegrass.[1][5] | [1][5] |
Experimental Protocols
The data presented is derived from field trials conducted under standard scientific protocols for herbicide efficacy evaluation. A generalized methodology is as follows:
1. Experimental Design:
-
Layout: Trials are typically conducted using a randomized complete block design with 3 to 4 replications per treatment.
-
Plot Size: Plot dimensions are standardized, for example, 1.5 x 1.5 meters.
-
Control Groups: An untreated control is included in each replication to serve as a baseline for weed pressure and turfgrass health. A hand-weeded control may also be used to assess the impact of the herbicide on the turfgrass itself.
2. Site Selection and Preparation:
-
Location: Test sites are selected based on a history of uniform weed infestation and representative soil and environmental conditions for the target climatic zone.
-
Turfgrass Establishment: Trials are conducted on established stands of the desired turfgrass species (e.g., 'Penncross' creeping bentgrass, hybrid bermudagrass).
-
Maintenance: Standard turfgrass management practices (mowing, fertilization, irrigation) are uniformly applied across the trial area, with the exception of weed control measures.
3. Herbicide Application:
-
Equipment: Herbicides are typically applied using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Calibration: Sprayers are calibrated to deliver a precise volume of solution per unit area (e.g., 2 gallons per 1,000 ft²).
-
Timing: Pre-emergent herbicides are applied before the anticipated germination of the target weed species. Post-emergent applications are timed according to the growth stage of the weeds.
-
Post-Application Irrigation: Following application, the test area is often irrigated with a specified amount of water (e.g., 0.1 to 0.2 inches) to move the herbicide into the soil profile.
4. Data Collection and Analysis:
-
Weed Control Efficacy: Weed control is visually assessed at regular intervals after treatment and is typically expressed as a percentage of the untreated control.
-
Turfgrass Phytotoxicity: Turfgrass injury is visually rated on a scale (e.g., 0-100%, where 0 is no injury and 100 is complete necrosis).
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of α = 0.05.
Mandatory Visualization
Caption: Mode of Action of this compound.
Caption: Generalized Herbicide Efficacy Trial Workflow.
References
A Comparative Analysis of the Soil Mobility of Methiozolin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the soil mobility of the herbicide Methiozolin and its degradation products, supported by available experimental data and methodologies.
This compound, a selective herbicide for the control of annual bluegrass (Poa annua) in turfgrass, exhibits a soil mobility profile that is critical to its efficacy and environmental fate. Understanding the movement of both the parent compound and its subsequent metabolites through the soil is paramount for predicting potential off-target effects, including groundwater contamination. This guide provides a comparative overview of the soil mobility of this compound and its primary metabolites, based on currently available data.
Data on Soil Mobility
The mobility of a pesticide in soil is often quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil particles and consequently, lower mobility. Conversely, a lower Koc value suggests weaker adsorption and a greater potential for leaching.
This compound is classified as having slight mobility in soil.[1][2] Its tendency to bind to soil organic matter and clay particles limits its vertical movement through the soil profile.[3][4] Studies have shown that this compound is primarily detected in the upper soil layers (top 2 cm) with limited leaching potential.[5]
While five major environmental degradates of this compound have been identified—Met-3, Met-6, Met-7, 2,6-difluorobenzoic acid (DFBA), and DFBA acid—publicly available experimental data on the specific soil mobility parameters (e.g., Kd, Koc, Rf) for each of these metabolites is limited.[1] One of the metabolites, 2,6-difluorobenzoic acid (DFBA), has been investigated as a soil and groundwater tracer, which suggests it is mobile and exhibits minimal sorption or degradation.[6] Acidic metabolites of pesticides, in general, can be more mobile in the soil environment. However, without specific experimental data, a direct quantitative comparison is not possible at this time. Further research is needed to determine the soil adsorption coefficients of Met-3, Met-6, Met-7, and DFBA acid to fully assess their environmental risk.
| Compound | Soil Adsorption Coefficient (Koc) (mL/goc) | Soil Mobility Classification | Reference |
| This compound | 1,499 - 2,781 | Slightly Mobile | [1] |
| Met-3 | Data not available | - | |
| Met-6 | Data not available | - | |
| Met-7 | Data not available | - | |
| DFBA | Data suggests high mobility | Likely Mobile | [6] |
| DFBA acid | Data not available | - |
Experimental Protocols for Assessing Soil Mobility
The determination of pesticide soil mobility is typically conducted through standardized laboratory experiments. The following are detailed methodologies for key experiments.
Batch Equilibrium Adsorption Study (OECD 106)
This method is used to determine the soil adsorption coefficient (Kd) and subsequently calculate the organic carbon-normalized adsorption coefficient (Koc).
Methodology:
-
Soil Preparation: Representative soil samples are air-dried and sieved (e.g., through a 2-mm sieve). Key soil properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity are determined.
-
Test Substance Preparation: A stock solution of the test substance (this compound or its metabolite) of known concentration is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution. Radiolabeled compounds (e.g., ¹⁴C-labeled) are often used for ease of detection and quantification.
-
Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the test substance solution. The soil-to-solution ratio is typically between 1:1 and 1:5. The tubes are then agitated (e.g., on a shaker) at a constant temperature (e.g., 20-25°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium. Preliminary kinetic studies are performed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the test substance remaining in the supernatant (liquid phase) is measured using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or liquid scintillation counting (for radiolabeled compounds).
-
Calculation: The amount of the substance adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) is then calculated using the following equation: Kd = (Cs / Cw) Where:
-
Cs is the concentration of the substance in the soil (mg/kg)
-
Cw is the concentration of the substance in the water at equilibrium (mg/L)
-
-
Koc Calculation: The Koc is calculated by normalizing the Kd value for the organic carbon content (foc) of the soil: Koc = (Kd / foc) * 100
Soil Thin-Layer Chromatography (TLC)
This technique provides a rapid and visual assessment of the relative mobility of a compound in different soil types.
Methodology:
-
Plate Preparation: A thin layer of sieved soil is applied to a glass plate to create a soil-TLC plate.
-
Spotting: A small amount of the test substance (often radiolabeled) is spotted near the bottom of the plate.
-
Development: The bottom edge of the plate is placed in a developing chamber containing a solvent (typically water). The solvent moves up the plate by capillary action, carrying the test substance with it.
-
Visualization and Analysis: After the solvent front has reached a predetermined height, the plate is removed and dried. The position of the test substance is determined by autoradiography or by scraping sections of the soil from the plate and analyzing them.
-
Rf Calculation: The mobility of the substance is expressed as the retardation factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. An Rf value closer to 1.0 indicates high mobility, while a value closer to 0 indicates immobility.
Visualizing Key Processes
To better understand the experimental workflow and the transformation of this compound in the environment, the following diagrams are provided.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Interaction of this compound with Soil and Subsequent Influence on Poa annua Control [etd.auburn.edu]
- 4. This compound sorption and mobility in sand‐based root zones | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methiozolin: A Comparative Analysis of Its Efficacy as a Herbicide for Annual Bluegrass Control
Initial Assessment: A comprehensive review of available research indicates that methiozolin is a specialized herbicide developed for the selective control of annual bluegrass (Poa annua) in turfgrass environments, particularly on golf course putting greens.[1][2][3][4] The user's request to compare this compound with alternative fungal disease control methods is based on a misinterpretation of its primary application. This guide, therefore, provides a detailed comparison of this compound's performance as a herbicide against other annual bluegrass control strategies, alongside a separate analysis of alternative methods for managing a common turfgrass disease, dollar spot.
Part 1: this compound for Annual Bluegrass Control
This compound is a novel herbicide that functions by inhibiting fatty acid thioesterase (FAT).[5] It is primarily absorbed through the roots of the target plant.[1][6]
Quantitative Performance Data
The following tables summarize the efficacy of this compound in controlling annual bluegrass based on field trial data.
Table 1: Efficacy of Pre-Emergence this compound Applications on Annual Bluegrass Control
| Treatment | Application Rate (kg ai ha⁻¹) | Application Timing | % Annual Bluegrass Control (Following Spring) |
| This compound | 1.0 | Fall | 85 - 100% |
| Bensulide | Not Specified | Fall | < 66% |
| Dithiopyr | Not Specified | Fall | < 66% |
| Bensulide + Oxadiazon | Not Specified | Fall | < 66% |
| Untreated Control | N/A | N/A | 0% |
| Data sourced from Xiong et al. (2015) as presented in an online publication. |
Table 2: Efficacy of Post-Emergence this compound Applications on Annual Bluegrass Control in Different Putting Green Soil Types
| Soil Type | This compound Application Rate (g ha⁻¹) | Application Type | % Annual Bluegrass Control | % Reduction in Annual Bluegrass Plant Counts |
| Sand-Based | 500 | Single | 57 - 64% | 66% |
| Sand-Based | Not Specified | Sequential | 70 - 79% | Not Reported |
| Soil-Based | 500 | Single | 72 - 80% | 71 - 80% |
| Soil-Based | 1000 | Single | 87 - 89% | Not Reported |
| Soil-Based | Not Specified | Sequential | 85 - 92% | Not Reported |
| Data sourced from Brosnan et al. (2013).[1] |
Experimental Protocols
Study on Pre-Emergence Application of this compound:
-
Objective: To evaluate the safety and effectiveness of this compound as a pre-emergence herbicide for annual bluegrass on creeping bentgrass greens.
-
Experimental Design: Field trials were conducted in Missouri and Oklahoma. This compound was applied sequentially at various rates (0.25 kg ha⁻¹ weekly for 8 applications, 0.50 kg ha⁻¹ biweekly for 4 applications, etc.) starting in late summer/early fall before annual bluegrass germination.
-
Data Collection: Annual bluegrass control was visually assessed the following spring. Turfgrass quality was also monitored for any phytotoxicity.
Study on Post-Emergence Application of this compound:
-
Objective: To evaluate the effects of soil-only, foliar-only, and soil-plus-foliar applications of this compound and to assess its efficacy at varying rates and frequencies on sand- and soil-based putting greens.
-
Experimental Design: Greenhouse and field experiments were conducted. In the greenhouse, annual bluegrass was seeded in pots with either loam soil or a sand-peat mixture. This compound was applied to either the foliage, the soil, or both. Field trials were conducted on established creeping bentgrass putting greens with natural infestations of annual bluegrass.
-
Data Collection: Annual bluegrass control was visually rated, and plant counts were taken to determine the reduction in the annual bluegrass population.[1]
Visualizations
References
- 1. bioone.org [bioone.org]
- 2. This compound (PoaCure) — Research — Department of Plant Science [plantscience.psu.edu]
- 3. Mode of Action, Mechanism of Selectivity, and Efficacy of this compound - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling Methiozolin Selectivity: A Comparative Guide to its Physiological Fate in Tolerant and Susceptible Grass Species
For researchers, scientists, and professionals in drug development, understanding the differential behavior of herbicides in target and non-target species is paramount. This guide provides a comprehensive comparison of the physiological and biochemical interactions of the herbicide Methiozolin in tolerant and susceptible grass species. While initial hypotheses pointed towards metabolic differences, current research indicates that the selectivity of this compound is primarily governed by differential absorption and translocation rather than metabolic degradation.
Recent studies investigating the mechanism of this compound selectivity, particularly between the susceptible annual bluegrass (Poa annua) and various tolerant turfgrass species such as creeping bentgrass (Agrostis stolonifera), Kentucky bluegrass (Poa pratensis), and perennial ryegrass (Lolium perenne), have consistently pointed away from differential metabolism as the key determinant. Instead, the physical movement and uptake of the herbicide within the plant appear to be the critical factors dictating its phytotoxic effects.
The Understated Role of Metabolism
Contrary to what is often observed with other herbicides where tolerant species rapidly metabolize the active compound into non-toxic forms, research on this compound has not revealed significant metabolic breakdown in either tolerant or susceptible grass species. Studies utilizing 14C-labeled this compound have failed to detect significant metabolite formation in the leaves of several cool-season grasses, including both annual bluegrass and creeping bentgrass[1][2]. Attempts to quantify metabolites in root tissues have been hampered by poor extraction, suggesting that if metabolism occurs, it is not a rapid or extensive process in either tolerant or susceptible species[1][3]. This lack of detectable metabolism suggests that the basis for selectivity lies elsewhere in the herbicide's physiological journey within the plant.
While plant metabolism of this compound appears minimal, it is important to note that the compound does undergo degradation in the environment. Soil microbes play a significant role in its breakdown, leading to several degradates, including Met-3, Met-6, Met-7, DFBA, and DFBA acid[4]. However, this environmental fate is distinct from the metabolic processes occurring within the plants themselves.
Differential Absorption and Translocation: The Key to Selectivity
The primary mechanism underpinning this compound's selectivity appears to be the differential rates of its absorption and subsequent translocation within tolerant and susceptible plants.
Foliar and Root Uptake
This compound can be absorbed through both the foliage and the roots[5][6][7]. However, studies have revealed significant differences in the rate of foliar absorption between species. The susceptible annual bluegrass exhibits a more rapid uptake of this compound through its leaves compared to tolerant species[3][8]. In contrast, root absorption appears to be more similar among the different grass species[3].
Acropetal Translocation
Following absorption, this compound is primarily translocated upwards within the plant (acropetal movement) through the xylem[5][7][9]. There is little to no evidence of downward (basipetal) translocation from the leaves to the roots. The efficiency of this upward movement from the roots to the shoots is a critical factor in the herbicide's efficacy. Research has shown that a greater proportion of root-absorbed this compound is translocated to the shoots in the susceptible annual bluegrass compared to tolerant species like creeping bentgrass[2]. This differential accumulation in the photosynthetically active tissues likely contributes significantly to the observed phytotoxicity in susceptible species.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies on this compound's physiological fate in tolerant and susceptible grass species.
| Species | Type | Time to 50% Foliar Absorption (hours) | Reference |
| Annual bluegrass (Poa annua) | Susceptible | 69 | [3][8] |
| Creeping bentgrass (Agrostis stolonifera) | Tolerant | ≥ 90 | [3] |
| Kentucky bluegrass (Poa pratensis) | Tolerant | ≥ 90 | [3] |
| Perennial ryegrass (Lolium perenne) | Tolerant | ≥ 90 | [3] |
| Red fescue (Festuca rubra) | Tolerant | ≥ 90 | [3] |
| Tall fescue (Festuca arundinacea) | Tolerant | ≥ 90 | [3] |
| Table 1: Comparative Foliar Absorption Rates of 14C-Methiozolin. |
| Species | Type | 14C in Treated Leaf (%) | 14C in Other Shoots (%) | 14C in Roots (%) | Time After Treatment (hours) | Reference |
| All species tested | Tolerant & Susceptible | ≥ 83 | 7 to 13 | < 5 | 96 | [3] |
| Table 2: Distribution of Foliar-Applied 14C-Methiozolin. |
| Species | Type | 14C Translocated to Shoots (%) | Time After Treatment (hours) | Reference |
| All species tested | Tolerant & Susceptible | < 25 | 72 | [3] |
| Table 3: Translocation of Root-Absorbed 14C-Methiozolin. |
| Species | Type | Injury Level (I50 in kg ha-1) | Reference |
| Annual bluegrass (Poa annua) | Susceptible | 1.67 | [3] |
| Tall fescue (Festuca arundinacea) | Susceptible | 5.11 | [3] |
| Creeping bentgrass (Agrostis stolonifera) | Tolerant | > 6.72 | [3] |
| Kentucky bluegrass (Poa pratensis) | Tolerant | > 6.72 | [3] |
| Perennial ryegrass (Lolium perenne) | Tolerant | > 6.72 | [3] |
| Red fescue (Festuca rubra) | Tolerant | > 6.72 | [3] |
| Table 4: Herbicide Injury Levels (I50) for Various Cool-Season Grasses. |
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of this compound's physiological fate.
14C-Methiozolin Absorption and Translocation Studies
1. Plant Material: Tolerant (e.g., creeping bentgrass) and susceptible (annual bluegrass) grass species are grown under controlled greenhouse or growth chamber conditions to a specified growth stage (e.g., three- to four-tiller stage).
2. Foliar Application:
- A stock solution of 14C-Methiozolin with a known specific activity is prepared.
- A precise volume of the solution is applied to a specific leaf (e.g., the second fully expanded leaf) of each plant using a microsyringe.
- At designated time points (e.g., 6, 12, 24, 48, 72, and 96 hours after treatment), the treated leaf is washed with a solvent (e.g., ethanol (B145695) or methanol) to remove unabsorbed herbicide.
- The plants are then sectioned into the treated leaf, other shoots, and roots.
3. Root Application:
- Plants are grown hydroponically or in a sand culture.
- 14C-Methiozolin is added to the nutrient solution to achieve a specific concentration.
- At designated time points, plants are removed from the solution, and the roots are rinsed.
- The plants are sectioned into roots and shoots.
4. Quantification:
- The plant sections are dried and combusted in a biological oxidizer.
- The resulting 14CO2 is trapped in a scintillation cocktail.
- The radioactivity is quantified using a liquid scintillation counter.
- The amount of 14C in each plant part is expressed as a percentage of the total applied radioactivity.
5. Autoradiography (Optional):
- Treated plants are pressed and dried.
- The dried plants are exposed to X-ray film for a specific duration to visualize the distribution of the radiolabeled herbicide.
Metabolism Studies
1. Plant Treatment: Tolerant and susceptible plants are treated with 14C-Methiozolin either via foliar or root application as described above.
2. Extraction:
- At various time points, plant tissues (leaves and roots separately) are harvested and immediately frozen in liquid nitrogen to halt metabolic activity.
- The frozen tissue is ground to a fine powder.
- The powdered tissue is extracted with a series of solvents (e.g., acetonitrile, methanol, water) to isolate the parent herbicide and any potential metabolites.
3. Analysis:
- The extracts are concentrated and analyzed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
- The retention times of the radioactive peaks are compared to that of a 14C-Methiozolin standard to identify the parent compound and any potential metabolites.
Visualizing the Pathways and Processes
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound for Annual Bluegrass (Poa annua) Control in Creeping Bentgrass as Influenced byTemperature and Application Timing | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 7. This compound Absorption and Translocation in Annual Bluegrass (Poa annua) | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
Validation of Methiozolin's safety on a wide range of turfgrass species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methiozolin's safety and performance on a wide range of turfgrass species, benchmarked against alternative herbicides. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound is a selective herbicide demonstrating effective control of annual bluegrass (Poa annua) and other weeds in various cool-season and warm-season turfgrasses.[1][2] Its mode of action involves the inhibition of fatty acid thioesterase (FAT), a key enzyme in fatty acid biosynthesis, distinguishing it from many other herbicides.[3][4][5][6] This guide synthesizes data on its safety across different turfgrass species and compares its efficacy with other common turf herbicides.
Comparative Performance Data
The following tables summarize quantitative data from various studies on this compound's safety (turfgrass injury) and efficacy (weed control) compared to other herbicides.
Table 1: Turfgrass Injury (Phytotoxicity) of this compound and Alternatives
| Turfgrass Species | Herbicide | Application Rate (kg ai/ha) | Injury (%) | Days After Treatment | Reference |
| Creeping Bentgrass | This compound | >6.72 | <50 | 28 | |
| Creeping Bentgrass | This compound | 2.0 | 10 | 28 | [7] |
| Creeping Bentgrass | This compound | 1.0 | <10 | 49 | |
| Creeping Bentgrass | Bensulide + Oxadiazon | - | Minor | - | |
| Kentucky Bluegrass | This compound | >6.72 | <50 | 28 | |
| Perennial Ryegrass | This compound | >6.72 | <50 | 28 | |
| Tall Fescue | This compound | 5.11 | 50 | 28 | |
| Velvet Bentgrass | This compound | 0.2 | 25 | 21 (2nd app) | [8] |
| Colonial Bentgrass | This compound | 0.3 | 25 | 21 (2nd app) | [8] |
| Hybrid Bermudagrass | This compound | ≤0.5 (biweekly) | High Tolerance | Season-long | [9] |
Note: Injury is typically rated on a scale of 0% (no injury) to 100% (complete turf death). Acceptable injury is generally below 20-30%.
Table 2: Weed Control Efficacy of this compound and Alternatives
| Weed Species | Herbicide | Application Rate (kg ai/ha) | Control (%) | Days After Treatment | Reference |
| Annual Bluegrass | This compound | 0.5 - 1.0 | 80-100 | Fall application | [2] |
| Annual Bluegrass | This compound | Various sequential | 85-100 | Following spring | |
| Annual Bluegrass | Bensulide | Labeled rates | <66 | Following spring | |
| Annual Bluegrass | Dithiopyr | Labeled rates | <66 | Following spring | |
| Annual Bluegrass | Bensulide + Oxadiazon | Labeled rates | <66 | Following spring | |
| Goosegrass (PRE) | This compound | 0.0304 | 90 | - | [9] |
| Smooth Crabgrass (PRE) | This compound | 0.118 | 90 | - | [9] |
| Goosegrass | Oxadiazon + Bensulide | - | >80 | End of trial | [9] |
| Goosegrass | This compound (sequential) | - | 55 | End of trial | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following are generalized protocols based on the cited studies for evaluating turfgrass safety and herbicide efficacy.
Protocol 1: Turfgrass Tolerance Evaluation
Objective: To determine the level of phytotoxicity of this compound and alternative herbicides on various turfgrass species.
Materials and Methods:
-
Turfgrass Establishment: Establish plots of desired turfgrass species (e.g., Creeping Bentgrass, Kentucky Bluegrass, Perennial Ryegrass) in a greenhouse or field setting with appropriate soil medium and maintenance (mowing, irrigation, fertilization) to ensure healthy, uniform turf.
-
Herbicide Application:
-
Prepare solutions of this compound and comparator herbicides (e.g., Bensulide, Dithiopyr) at various rates, including a non-treated control. Application rates should bracket the recommended label rates.
-
Apply herbicides using a calibrated sprayer to ensure uniform coverage.
-
-
Data Collection:
-
Visually assess turfgrass injury (phytotoxicity) at set intervals (e.g., 7, 14, 21, and 28 days after treatment). Injury is rated on a percentage scale where 0% = no injury and 100% = complete turf death.
-
Collect clippings from a specified area within each plot to measure fresh and dry biomass as a quantitative measure of growth reduction.
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences in turfgrass tolerance among treatments.
Protocol 2: Herbicide Efficacy Evaluation
Objective: To evaluate the effectiveness of this compound and alternative herbicides for controlling target weed species within a turfgrass stand.
Materials and Methods:
-
Plot Establishment: Establish turfgrass plots in an area with a natural and uniform infestation of the target weed (e.g., Annual Bluegrass).
-
Herbicide Application:
-
Apply this compound and comparator herbicides at various rates and timings (pre-emergence or post-emergence) based on the weed's life cycle. Include a non-treated control plot.
-
Use a calibrated sprayer for accurate and uniform application.
-
-
Data Collection:
-
Visually assess weed control at regular intervals. Control is typically rated on a percentage scale where 0% = no control and 100% = complete weed death.
-
In some cases, weed population density (number of plants per unit area) or biomass can be measured.
-
-
Statistical Analysis: Use statistical analysis to compare the efficacy of different herbicide treatments in reducing the target weed population.
Visualizing Key Processes
The following diagrams illustrate the mode of action of this compound and a typical workflow for its safety validation.
Caption: this compound's Mode of Action: Inhibition of Fatty Acid Thioesterase (FAT).
Caption: Experimental Workflow for Validating Turfgrass Herbicide Safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new herbicidal site of action: Cinmethylin binds to acyl-ACP thioesterase and inhibits plant fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annual Bluegrass (Poa annua) Control with this compound and Nutrient Tank-Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 8. gcsanc.com [gcsanc.com]
- 9. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
Comparative Photodegradation of Methiozolin: A Guide for Researchers
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive analysis of the photodegradation of the herbicide methiozolin reveals its moderate persistence in the environment, with dissipation rates significantly influenced by the environmental matrix. This guide provides a comparative overview of this compound's photostability against other common herbicides, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development in the agricultural sciences.
This compound, an isoxazoline (B3343090) herbicide, is recognized for its efficacy in controlling annual bluegrass in turfgrass. Its environmental fate is largely dictated by photodegradation and aerobic metabolism.[1] Understanding the rate and pathways of its photodegradation is crucial for assessing its environmental impact and developing sustainable weed management strategies.
Comparative Analysis of Photodegradation Rates
The photodegradation of a herbicide is a critical factor in determining its persistence and potential for off-target effects. The half-life (t½) of a compound under light exposure is a key metric for this assessment. This compound exhibits distinct photodegradation rates in different environmental compartments.
In aqueous environments, the photodegradation half-life of this compound is approximately 5.2 days.[1] In soil, its photolytic half-life is considerably longer, ranging from 19.6 to 20.8 days.[1] This difference underscores the influence of the surrounding medium on the degradation process, with factors such as light attenuation and the presence of photosensitizing or quenching substances in soil playing a significant role.
Field studies in turfgrass systems have shown even faster dissipation, with a half-life of 13 days in bare soil and as low as 3.5 days in turf-covered soil. While these field dissipation rates encompass other degradation pathways like microbial activity, they highlight the complex interplay of factors affecting the herbicide's persistence under real-world conditions.
For a comparative perspective, the table below summarizes the photodegradation half-lives of this compound and other selected herbicides from different chemical classes. It is important to note that direct comparisons should be made with caution, as experimental conditions such as light source, intensity, and the presence of sensitizers can vary between studies.
| Herbicide | Chemical Class | Photodegradation Half-life (t½) | Matrix | Reference |
| This compound | Isoxazoline | 5.2 days | Water | [1] |
| This compound | Isoxazoline | 19.6 - 20.8 days | Soil | [1] |
| Imazapyr | Imidazolinone | 9.1 days | Aqueous Solution | |
| Imazaquin | Imidazolinone | 1.8 days | Aqueous Solution | |
| Imazethapyr | Imidazolinone | 9.8 days | Aqueous Solution | |
| Atrazine | Triazine | 2.7 - 11.6 hours | Aqueous Solution | |
| Simazine | Triazine | 2.7 - 11.6 hours | Aqueous Solution | |
| Prometryn | Triazine | 2.7 - 11.6 hours | Aqueous Solution |
Experimental Protocols for Photodegradation Studies
The following is a generalized experimental protocol for assessing the photodegradation of a herbicide in an aqueous solution, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Objective: To determine the rate of photodegradation and identify the major photoproducts of a herbicide in an aqueous solution under controlled laboratory conditions.
Materials:
-
Test herbicide (analytical standard)
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffer solutions (for pH control)
-
Photoreactor equipped with a light source (e.g., xenon arc lamp with filters to simulate sunlight, or specific wavelength UV lamps)
-
Quartz or borosilicate glass reaction vessels
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
-
Chemical actinometer for measuring light intensity (e.g., p-nitroanisole/pyridine)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the herbicide in a suitable solvent and dilute with purified, buffered water to a known concentration. The concentration should be low enough to avoid significant light attenuation by the herbicide itself.
-
Experimental Setup: Transfer the test solution to the reaction vessels. Include control samples to be kept in the dark to assess for any hydrolytic or other non-photolytic degradation.
-
Irradiation: Place the reaction vessels in the photoreactor and expose them to the light source. Maintain a constant temperature throughout the experiment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent herbicide and to identify and quantify any major degradation products.
-
Data Analysis: Plot the concentration of the herbicide as a function of irradiation time. Determine the photodegradation rate constant (k) and the half-life (t½ = ln(2)/k) by fitting the data to an appropriate kinetic model (typically first-order kinetics).
Visualizing the Process: Pathways and Workflows
To better understand the processes involved in photodegradation analysis, the following diagrams, created using the DOT language, illustrate the photodegradation pathway of this compound and a typical experimental workflow.
Caption: Proposed photodegradation pathway of this compound.
Caption: Experimental workflow for a herbicide photodegradation study.
This compound's Photodegradation Products
The photodegradation of this compound results in the formation of several major degradates. These include Met-3, Met-6, Met-7, DFBA, and DFBA acid (2,6-Difluorobenzoic acid).[1] Among these, Met-3 has been identified as a residue of concern by the EPA due to its toxicity, which is similar to the parent compound.[1] The identification and monitoring of these degradation products are essential for a complete environmental risk assessment of this compound. One of the main metabolites has been identified as 4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol.[2]
This comparative guide serves as a valuable resource for researchers, scientists, and professionals in drug and pesticide development, providing a foundation for further investigation into the environmental behavior of this compound and other herbicides. The provided data and protocols can aid in the design of new studies and the development of more environmentally benign crop protection solutions.
References
Comparative Efficacy of Methiozolin and Alternative Herbicides for the Control of Large Crabgrass (Digitaria sanguinalis) in Turfgrass
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of methiozolin on the problematic turfgrass weed, Digitaria sanguinalis (large crabgrass). The performance of this compound is evaluated against other commonly used pre-emergence and post-emergence herbicides. This document synthesizes available experimental data to facilitate an objective comparison and is intended for a scientific audience engaged in turfgrass management research and herbicide development.
Introduction
Digitaria sanguinalis, commonly known as large or hairy crabgrass, is an aggressive annual weed that significantly diminishes the aesthetic and functional quality of turfgrass worldwide. Its rapid growth and prolific seed production necessitate effective chemical control strategies. This compound, a member of the isoxazoline (B3343090) chemical family, has emerged as a novel herbicide for selective control of grassy weeds in turf. Its unique mode of action, the inhibition of fatty acid thioesterase (FAT), places it in the Weed Science Society of America (WSSA) Group 30.[1] This guide aims to collate and present data on this compound's efficacy against D. sanguinalis and compare it with established herbicides such as dithiopyr, prodiamine, and quinclorac.
Mechanism of Action: this compound
This compound's herbicidal activity stems from its inhibition of fatty acid thioesterases (FATs).[1][2] These enzymes are critical in the de novo fatty acid biosynthesis pathway within plant plastids. Specifically, FATs catalyze the hydrolysis of the thioester bond between an acyl group and the acyl carrier protein (ACP), releasing free fatty acids. These fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of essential lipids. By inhibiting FAT, this compound disrupts the supply of fatty acids, which are vital for cell membrane formation and energy storage, ultimately leading to the arrest of meristematic growth and plant death.[2]
Signaling Pathway Diagram
The following diagram illustrates the fatty acid biosynthesis pathway in plants and highlights the inhibitory action of this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and alternative herbicides on Digitaria sanguinalis and related species. It is critical to note that the data presented are compiled from different studies conducted under various environmental conditions, turfgrass species, and experimental protocols. Therefore, direct comparisons should be made with caution.
Pre-emergence Control of Digitaria spp.
| Herbicide | Active Ingredient (a.i.) Rate | Weed Species | Turfgrass Type | % Control | Duration of Control | Citation(s) |
| This compound | Not Specified | D. sanguinalis | Bare Ground | Not Specified | 4 weeks | [3][4] |
| Dithiopyr | 0.56 kg/ha | D. ischaemum | Bermudagrass | >85% | Season-long | [5] |
| Prodiamine | 0.73 kg/ha | D. sanguinalis | Kentucky Bluegrass | >90% | Season-long | [6] |
| Pendimethalin | 3.4 kg/ha | D. sanguinalis | Bermudagrass | 95% (in seq. program) | Season-long | [7] |
Post-emergence Control of Digitaria spp.
| Herbicide | Active Ingredient (a.i.) Rate | Weed Species | Growth Stage | % Control | Citation(s) |
| This compound | 118 g/ha (WR90) | D. ischaemum | Pre-emergence | 90% biomass reduction | [4] |
| Quinclorac | 0.84 kg/ha | D. sanguinalis | 1-3 tillers | >90% | [8][9] |
| Dithiopyr | 0.56 kg/ha | D. sanguinalis | 2-4 weeks after emergence | Season-long | [10] |
| Fenoxaprop-ethyl | Not Specified | D. sanguinalis | Any growth stage | Excellent | [9] |
WR90: The rate of herbicide required to reduce weed biomass by 90%.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of herbicide efficacy studies. Below is a synthesized experimental protocol based on common practices in turfgrass science research for evaluating herbicide performance on Digitaria sanguinalis.
Experimental Design and Site Preparation
-
Location: Field trials are typically conducted in areas with a history of heavy, uniform Digitaria sanguinalis infestation.
-
Plot Size: Individual plots are generally small, for example, 1.5 m x 1.5 m, to ensure uniform application and assessment.
-
Experimental Design: A Randomized Complete Block Design (RCBD) with three or four replications is standard to account for field variability.
-
Turfgrass Species: Trials are conducted on established stands of relevant turfgrass species, such as Kentucky bluegrass (Poa pratensis), perennial ryegrass (Lolium perenne), or bermudagrass (Cynodon dactylon).
-
Maintenance: The turf is maintained under standard conditions for the specific grass type, including regular mowing (e.g., at a height of 5 cm), fertilization (avoiding application immediately before or after herbicide treatment), and irrigation to prevent drought stress.[6][7]
Herbicide Application
-
Equipment: Herbicides are applied using a CO2-pressurized backpack sprayer calibrated to deliver a precise volume of spray solution (e.g., 817 L/ha) at a constant pressure (e.g., 207 kPa) through appropriate nozzles (e.g., flat-fan).[7]
-
Timing:
-
Pre-emergence: Applications are made before the expected germination of D. sanguinalis, often based on soil temperature models (germination typically begins when soil temperatures reach 12-13°C for several consecutive days).
-
Post-emergence: Applications are targeted at specific growth stages of the crabgrass, such as 1-3 leaf, 1-3 tillers, or mature plants.
-
-
Irrigation: For pre-emergence herbicides, irrigation (e.g., 6 mm) is typically applied within 24 hours of application to move the herbicide into the soil profile.[7]
Data Collection and Analysis
-
Efficacy Assessment: Weed control is visually rated at multiple time points after application (e.g., 2, 4, 8, 12 weeks). Ratings are based on a percentage scale where 0% represents no control and 100% represents complete elimination of the weed.[11]
-
Turfgrass Injury: Phytotoxicity to the desirable turfgrass is also visually assessed on a percentage scale, where 0% is no injury and 100% is complete turf death. A rating of 20-30% is often considered the maximum acceptable level of injury.[12]
-
Data Analysis: The collected data are subjected to Analysis of Variance (ANOVA). When the F-test is significant, treatment means are separated using a statistical test such as Fisher's Protected Least Significant Difference (LSD) at a significance level of α=0.05.[6][11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a turfgrass herbicide efficacy trial.
Conclusion and Future Directions
Based on available data, this compound shows potential for the control of Digitaria species. Patent information suggests pre-emergence activity on D. sanguinalis, while more extensive research on D. ischaemum indicates that frequent, low-dose applications may be necessary for season-long pre-emergence control.[4] Its novel mode of action as a FAT inhibitor provides a valuable tool for herbicide resistance management.
However, a significant gap in the current body of peer-reviewed literature is the lack of direct, comparative field studies evaluating the efficacy of this compound against other standard pre- and post-emergence herbicides specifically for the control of Digitaria sanguinalis in established turfgrass. Future research should focus on conducting such head-to-head trials to provide a clearer understanding of this compound's performance and fit within integrated weed management programs for large crabgrass. These studies should encompass a range of application rates, timings, and environmental conditions to fully characterize its efficacy and any potential for turfgrass phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 4. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 5. stma.org [stma.org]
- 6. turf.purdue.edu [turf.purdue.edu]
- 7. turf.unl.edu [turf.unl.edu]
- 8. plantscience.psu.edu [plantscience.psu.edu]
- 9. Pain in the grass: Crabgrass - Turf [canr.msu.edu]
- 10. scilit.com [scilit.com]
- 11. turf.purdue.edu [turf.purdue.edu]
- 12. bioone.org [bioone.org]
Validating the Long-Term Sustainability of Methiozolin-Based Weed Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of methiozolin, a fatty acid thioesterase inhibitor, has provided a novel mode of action for selective weed control, particularly for problematic species such as annual bluegrass (Poa annua) in turfgrass systems.[1] This guide offers an objective comparison of this compound's performance against established alternative herbicides, supported by experimental data, to validate its long-term sustainability in weed management programs.
Executive Summary
This compound demonstrates high efficacy for the control of Poa annua, often outperforming older herbicides such as bensulide (B1668008) and dithiopyr.[2] Its unique mode of action provides a valuable tool for managing herbicide-resistant weed populations.[1] However, its environmental persistence and potential for resistance development require careful consideration for sustainable long-term use. This guide provides a detailed comparison of this compound with key alternatives, focusing on efficacy, environmental fate, and the potential for resistance.
Comparative Efficacy of this compound and Alternatives
The performance of this compound has been evaluated against several pre-emergent and post-emergent herbicides. The following tables summarize the quantitative data from various studies on key weed species.
Table 1: Control of Annual Bluegrass (Poa annua)
| Herbicide | Application Timing | Control Efficacy (%) | Soil Type | Reference |
| This compound | Fall (pre-emergent) | 85 - 100 | Sand and Soil | [2] |
| Bensulide | Fall (pre-emergent) | < 66 | Sand and Soil | [2] |
| Dithiopyr | Fall (pre-emergent) | < 66 | Sand and Soil | [2] |
| Bensulide + Oxadiazon (B1677825) | Fall (pre-emergent) | < 66 | Sand and Soil | [2] |
| This compound (1000 g/ha) | POST | 70 - 72 | Sand-based | [3][4] |
| This compound (1000 g/ha) | POST | 87 - 89 | Soil-based | [3][4] |
| This compound (sequential) | POST | 70 - 79 | Sand-based | [4] |
| This compound (sequential) | POST | 85 - 92 | Soil-based | [4] |
Table 2: Control of Goosegrass (Eleusine indica) and Smooth Crabgrass (Digitaria ischaemum)
| Herbicide | Weed Species | Application Timing | Control Efficacy (%) | Reference |
| This compound | Goosegrass | PRE | >80% with frequent applications | [5][6] |
| This compound | Smooth Crabgrass | PRE | >80% with frequent applications | [5][6] |
| Foramsulfuron | Goosegrass | POST | Effective with multiple applications | [7] |
| Pendimethalin | Goosegrass & Smooth Crabgrass | PRE | Effective, but resistance is a concern | [7] |
| Quinclorac | Smooth Crabgrass | POST | Effective for mature crabgrass | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Protocol 1: Field Efficacy Trial for Poa annua Control
-
Objective: To evaluate the pre-emergent efficacy of this compound compared to other herbicides for the control of Poa annua in creeping bentgrass putting greens.
-
Experimental Design: Randomized complete block design with four replications.
-
Plot Size: 1.5 m x 1.5 m.
-
Treatments:
-
This compound at various rates (0.25, 0.5, 0.75, and 1.0 kg ai ha⁻¹) and application intervals (7, 14, or 28 days).
-
Bensulide, dithiopyr, and bensulide + oxadiazon at labeled rates.
-
-
Application: Herbicides were applied before the germination of Poa annua.
-
Data Collection: Weekly visual assessments of turf quality, phytotoxicity, and percent annual bluegrass control.
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatments.
Protocol 2: Greenhouse Bioassay for Herbicide Resistance Testing
-
Objective: To assess the efficacy of this compound on herbicide-resistant phenotypes of Poa annua.
-
Plant Material: Herbicide-susceptible and confirmed resistant biotypes of Poa annua were established in a greenhouse.
-
Treatments: this compound applied at a range of doses (e.g., 0, 125, 250, 500, 1000, 2000, 4000, or 8000 g ai ha⁻¹).
-
Data Collection: Visual injury ratings and aboveground biomass reduction were measured at a set time after treatment (e.g., 3-4 weeks).
-
Data Analysis: Dose-response curves were generated to calculate the GR₅₀ (the herbicide rate required to reduce plant growth by 50%).[10][11]
Mode of Action: Inhibition of Fatty Acid Thioesterase
This compound's mode of action is the inhibition of fatty acid thioesterase (FAT), a key enzyme in the fatty acid biosynthesis pathway in plants.[12][13] This pathway is essential for the production of fatty acids required for membrane synthesis and energy storage. By inhibiting FAT, this compound disrupts this process, leading to the arrest of meristematic growth and eventual plant death.[12]
References
- 1. csun.edu [csun.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Efficacy for Annual Bluegrass (Poa annua) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 4. Biosynthesis of fatty acid | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]
- 7. bioone.org [bioone.org]
- 8. plantscience.psu.edu [plantscience.psu.edu]
- 9. News - Quinclorac vs Tenacity (Mesotrione): Which Herbicide Is Better for Grass Weed Control? [bigpesticides.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 12. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
Global Regulatory Landscape of Methiozolin for Turfgrass Management: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Methiozolin, a selective herbicide, has emerged as a significant tool for the control of annual bluegrass (Poa annua), a pervasive weed in turfgrass worldwide. This guide provides a comparative overview of its global regulatory status, juxtaposed with alternative chemical controls. The information is supported by experimental data to offer a comprehensive resource for research and development professionals in the agrochemical sector.
Regulatory Status at a Glance
The registration and approval of this compound vary significantly across key global markets. While it has been embraced by regulatory bodies in the United States, Australia, Japan, and South Korea for well over a decade, it is notably absent from the lists of approved active substances in the European Union and Canada. This divergence in regulatory acceptance underscores the differing risk assessment frameworks and agricultural priorities worldwide.
| Regulatory Body | Country/Region | Regulatory Status | Approved Uses |
| Environmental Protection Agency (EPA) | United States | Registered | Golf course turf for control of Poa annua, crabgrass, and other weeds.[1] |
| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Registered | Specific details on approved uses require searching the APVMA database. |
| Ministry of Agriculture, Forestry and Fisheries (MAFF) | Japan | Registered | Agricultural chemical for weed control. |
| Rural Development Administration (RDA) | South Korea | Registered | Control of annual bluegrass in turfgrass. |
| European Food Safety Authority (EFSA) & European Chemicals Agency (ECHA) | European Union | Not Approved | This compound is not listed in the EU's database of approved active substances for plant protection products. |
| Pest Management Regulatory Agency (PMRA) | Canada | Not Registered | No registered this compound-containing products are listed for use in Canada. |
Comparative Efficacy of this compound and Alternatives
The primary application of this compound in turfgrass is the selective control of Poa annua. Its efficacy has been evaluated in numerous studies, often in comparison with other pre-emergent and post-emergent herbicides.
| Active Ingredient | Trade Name(s) | Mode of Action (WSSA Group) | General Efficacy on Poa annua | Key Considerations |
| This compound | PoaCure | 30 (Fatty Acid Thioesterase Inhibitor) | Good to excellent post-emergent and some pre-emergent control. Slow-acting, with gradual decline of Poa annua. | Multiple applications are often required. Efficacy can be influenced by soil type and environmental conditions. |
| Paclobutrazol | Trimmit, others | 1 (Gibberellin Synthesis Inhibitor) | Primarily a plant growth regulator that suppresses Poa annua growth and seedhead formation, leading to a competitive advantage for desirable turfgrass. | Requires consistent application throughout the growing season. Can cause temporary discoloration of turf. |
| Foramsulfuron | Revolver | 2 (ALS Inhibitor) | Effective post-emergent control of Poa annua in warm-season turfgrass. | Can cause injury to certain cool-season turfgrass species. |
| Bensulide | Bensumec, others | 21 (Microtubule Assembly Inhibitor) | Pre-emergent control of Poa annua and other grassy weeds. | Must be applied before weed seed germination. Does not control existing weeds. |
| Dithiopyr | Dimension | 3 (Microtubule Assembly Inhibitor) | Pre-emergent control of Poa annua and other grassy weeds. | Must be applied before weed seed germination. Does not control existing weeds. |
Experimental Protocols
The evaluation of herbicide efficacy on turfgrass follows standardized experimental protocols to ensure reliable and comparable data. Below are detailed methodologies from key studies investigating this compound.
Field Trial Methodology for Post-Emergence Poa annua Control
This protocol is a composite of methodologies commonly employed in turfgrass science research to evaluate the efficacy of post-emergence herbicides like this compound.
-
Experimental Design: A randomized complete block design with four to six replications is typically used. Individual plots are established on a mature turfgrass stand with a natural and uniform infestation of Poa annua. Plot sizes are generally between 1.5 m x 3 m to allow for accurate application and assessment while minimizing edge effects.
-
Treatments and Application:
-
Herbicide Treatments: this compound is applied at various rates (e.g., 0.5, 1.0, and 2.0 kg a.i./ha) and often in sequential applications (e.g., two or three applications at 2-4 week intervals).
-
Comparative Treatments: Alternative herbicides such as paclobutrazol, foramsulfuron, or others are applied according to their label recommendations.
-
Control: An untreated control plot is included in each replication to serve as a baseline for comparison.
-
Application Method: Herbicides are typically applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 375 L/ha) through flat-fan nozzles to ensure uniform coverage.
-
-
Data Collection:
-
Visual Ratings: Poa annua control is visually assessed at regular intervals (e.g., 2, 4, 6, 8, and 12 weeks after initial treatment) on a scale of 0% (no control) to 100% (complete control).
-
Turfgrass Quality: The quality of the desirable turfgrass species is also visually rated on a scale of 1 to 9, where 1 represents dead turf, 9 represents ideal turf, and a rating of 6 or below is considered unacceptable.
-
Phytotoxicity: Any injury to the desirable turfgrass, such as discoloration or stunting, is rated on a percentage scale (0% = no injury, 100% = complete necrosis).
-
Digital Image Analysis: In some studies, digital image analysis is used to provide a more objective measure of turfgrass cover and color.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using a protected least significant difference (LSD) test at a significance level of P ≤ 0.05.
Mode of Action and Signaling Pathway
This compound is classified as a WSSA Group 30 herbicide, and its mode of action is the inhibition of fatty acid thioesterase (FAT). This enzyme is critical in the fatty acid biosynthesis pathway in plants.
Caption: Simplified pathway of fatty acid biosynthesis in plants and the inhibitory action of this compound.
The diagram above illustrates the crucial role of Fatty Acid Thioesterase (FAT) in releasing newly synthesized fatty acids from the Fatty Acid Synthase (FAS) complex within the plastid. These fatty acids are then exported to the cytosol and endoplasmic reticulum for the synthesis of essential lipids. This compound acts by inhibiting FAT, thereby disrupting the supply of fatty acids and ultimately leading to plant death. This mode of action is distinct from many other commonly used herbicides, making it a valuable tool for managing herbicide resistance.
References
Safety Operating Guide
Proper Disposal of Methiozolin in a Laboratory Setting: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of methiozolin, a selective, systemic herbicide. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for professionals in research, scientific, and drug development fields who may handle this compound in laboratory quantities.
Immediate Safety and Handling Precautions
This compound is categorized as a substance that requires careful handling. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
-
After skin contact: Wash with plenty of water and soap. If skin irritation occurs, get medical advice.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.[1]
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical, chemical, and environmental properties.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₇F₂NO₂S | [2] |
| Molecular Weight | 337.4 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Water Solubility (20°C) | 1.6 mg/L | [2][4] |
| Octanol-Water Partition Coefficient (log P) | 3.9 | [2][5] |
| Soil Half-Life (Aerobic, 20°C) | 47.1 to 185 days | [4] |
| Soil Half-Life (Anaerobic, 20°C) | 79.6 to 236 days | [4] |
| Major Degradation Products | Met-3, Met-6, Met-7, DFBA, and DFBA acid | [4] |
Laboratory Disposal Protocol for this compound Waste
The proper disposal of this compound waste generated in a laboratory is a multi-step process that emphasizes segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be poured down the drain. [6]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in managing chemical waste.
-
Solid this compound Waste:
-
This includes unused or expired pure this compound, and grossly contaminated items such as weighing boats, contaminated gloves, and absorbent paper.
-
Collect this waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with this compound.
-
-
Liquid this compound Waste:
-
This includes stock solutions, experimental solutions containing this compound, and the first rinse of any contaminated labware.
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be chemically resistant (e.g., high-density polyethylene).
-
-
Contaminated Labware:
-
Glassware and other reusable equipment that has come into contact with this compound should be decontaminated.
-
Perform an initial rinse with a suitable solvent (e.g., acetone (B3395972) or methanol) and collect this rinsate as hazardous liquid waste.
-
Follow with a triple rinse using a laboratory detergent and water. The subsequent rinsates may be disposed of down the drain, but consult your institutional EHS guidelines for specific requirements.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with this compound, and have a secure, tight-fitting lid.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date the waste was first added to the container.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[8]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]
Step 4: Arrange for Disposal
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS office to arrange for a waste pickup.
-
Do not attempt to treat or dispose of the this compound waste yourself through chemical inactivation unless you have a specific, EHS-approved protocol for doing so. While the isoxazole (B147169) ring in this compound may be susceptible to cleavage under basic or reducing conditions, the byproducts and reaction safety have not been established for a laboratory setting.[9]
Decontamination of Laboratory Equipment
All laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before being removed from the laboratory for servicing, surplus, or disposal.
-
Initial Decontamination: Wipe down all accessible surfaces of the equipment with a cloth dampened with a suitable solvent (e.g., acetone or methanol) to remove any residual this compound. Collect these wipes as solid hazardous waste.
-
Secondary Cleaning: Wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Labeling: Attach a "Decontaminated" tag to the equipment, indicating the date and method of decontamination.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Buy this compound | 403640-27-7 [smolecule.com]
- 3. Buy this compound (EVT-1582560) | 403640-27-7 [evitachem.com]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. asset.conrad.com [asset.conrad.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benthamdirect.com [benthamdirect.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
